1-Ethyl-3-methyladamantane
Description
Structure
3D Structure
Properties
IUPAC Name |
1-ethyl-3-methyladamantane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H22/c1-3-13-7-10-4-11(8-13)6-12(2,5-10)9-13/h10-11H,3-9H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HUCLCMAVGXHPPK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC12CC3CC(C1)CC(C3)(C2)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H22 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10333972 | |
| Record name | 1-Ethyl-3-methyladamantane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10333972 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
178.31 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1687-34-9 | |
| Record name | 1-Ethyl-3-methyladamantane | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1687-34-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1-Ethyl-3-methyladamantane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10333972 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
1-Ethyl-3-methyladamantane synthesis pathway
An In-depth Technical Guide to the Synthesis of 1-Ethyl-3-methyladamantane
For Researchers, Scientists, and Drug Development Professionals
Abstract
This guide provides a comprehensive technical overview of the synthetic pathways to this compound, a critical precursor in the pharmaceutical industry. We will delve into the prevalent synthetic strategies, offering detailed, step-by-step experimental protocols and a comparative analysis of these methodologies. The underlying chemical principles and rationale behind experimental choices are elucidated to provide a deeper understanding for the practicing scientist. This document is intended to serve as a practical resource for researchers and professionals involved in adamantane chemistry and drug development.
Introduction: The Strategic Importance of this compound
Adamantane and its derivatives have garnered significant attention in medicinal chemistry due to their unique lipophilic and rigid cage-like structure. This tricyclic alkane imparts favorable pharmacokinetic properties to drug molecules, including enhanced metabolic stability and bioavailability. This compound is a key intermediate in the synthesis of Memantine (1-amino-3,5-dimethyladamantane hydrochloride), a drug approved for the treatment of moderate-to-severe Alzheimer's disease.[1][2] The precise placement of the ethyl and methyl groups on the adamantane core is crucial for the pharmacological activity of the final drug product. Consequently, robust and efficient synthetic routes to this specific isomer are of paramount importance.
Core Synthetic Strategies
The synthesis of this compound primarily proceeds through two distinct pathways, both of which are explored in detail below. The choice of a particular route is often dictated by factors such as starting material availability, scalability, and desired purity of the final product.
Pathway A: The Bromination-Grignard Route
This is a widely utilized and reliable two-step sequence commencing from 1,3-dimethyladamantane.
The initial and critical step involves the selective bromination of 1,3-dimethyladamantane to yield 1-bromo-3,5-dimethyladamantane.[3] This electrophilic substitution targets the tertiary bridgehead protons of the adamantane cage.[1] The regioselectivity of this reaction is high, favoring the formation of the thermodynamically more stable tertiary carbocation intermediate.[3]
Experimental Protocols for Bromination:
Two common methods for this transformation are electrophilic bromination and free-radical bromination.[3]
Protocol 2.1.1.1: Electrophilic Bromination using a Lewis Acid Catalyst
This method employs a Lewis acid like aluminum trichloride to facilitate the bromination.[4][5]
-
Materials: 1,3-dimethyladamantane, Bromine, Anhydrous aluminum trichloride, 1,2-dichloroethane, Saturated sodium bisulfite solution, Anhydrous sodium sulfate.[4][5]
-
Procedure:
-
In a suitable reactor, combine bromine (0.345 mol), anhydrous aluminum trichloride (0.075 mol), and 1,2-dichloroethane (37.8 g) with thorough stirring.[4][5]
-
Slowly add 1,3-dimethyladamantane (0.3 mol) to the mixture. Evolved hydrogen bromide gas should be trapped using a 5% sodium hydroxide solution.[4][5]
-
After the addition is complete, continue to stir the reaction mixture.[4]
-
Quench the reaction by adding a saturated sodium bisulfite solution until the red color of bromine disappears.[4][5]
-
Separate the organic and aqueous phases. Wash the organic phase with water.[4][5]
-
Distill the organic phase to remove the solvent and obtain the crude product.[4][5]
-
Purify the crude product by vacuum distillation to yield 1-Bromo-3,5-dimethyladamantane.[4][5]
-
-
Expected Yield: Approximately 92% with a purity of ≥99% as determined by gas chromatography.[4][5]
Protocol 2.1.1.2: Free-Radical Bromination
This method utilizes a radical initiator to achieve bromination.
-
Materials: 1,3-dimethyladamantane, Liquid bromine, Benzoyl peroxide, Chloroform.[3]
-
Procedure:
-
To a four-necked flask, add 1,3-dimethyladamantane (0.5 mol) and benzoyl peroxide (3.3 g).[3]
-
Heat the mixture to 65°C.[3]
-
Slowly add liquid bromine (4.0 mol) via a dropping funnel.[3]
-
Monitor the reaction for completion using gas chromatography.[3]
-
Cool the reaction mixture to 35°C and extract twice with chloroform (80 ml).[3]
-
Remove the chloroform by distillation under reduced pressure to obtain 1-bromo-3,5-dimethyladamantane.[3]
-
Expertise & Experience Insight: The choice between electrophilic and free-radical bromination often depends on the desired scale and safety considerations. The Lewis acid-catalyzed method generally provides higher purity and yield on a lab scale.[4][5] For larger-scale industrial production, careful control of the exothermic nature of the reaction and management of the corrosive byproducts are critical.
The second step involves the formation of a Grignard reagent from 1-bromo-3,5-dimethyladamantane, followed by reaction with an ethylating agent. Grignard reagents are organomagnesium halides that are highly reactive and serve as potent nucleophiles.[6][7]
Experimental Protocol for Grignard Reaction:
-
Materials: 1-bromo-3,5-dimethyladamantane, Magnesium turnings, Anhydrous diethyl ether or tetrahydrofuran (THF), Ethylating agent (e.g., diethyl sulfate or ethyl bromide), Saturated aqueous ammonium chloride solution.
-
Procedure:
-
In a flame-dried, three-necked flask under an inert atmosphere (e.g., nitrogen or argon), place magnesium turnings.
-
Add a solution of 1-bromo-3,5-dimethyladamantane in anhydrous diethyl ether or THF dropwise to the magnesium. The reaction may need gentle heating to initiate.
-
Once the Grignard reagent has formed (indicated by the disappearance of magnesium and a color change), cool the mixture in an ice bath.
-
Slowly add the ethylating agent (e.g., diethyl sulfate) to the Grignard reagent solution.
-
After the addition is complete, allow the reaction to stir at room temperature.
-
Quench the reaction by slowly adding a saturated aqueous solution of ammonium chloride.
-
Extract the aqueous layer with diethyl ether.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude this compound by vacuum distillation.
-
Trustworthiness: The success of the Grignard reaction is highly dependent on maintaining strictly anhydrous conditions, as Grignard reagents are strong bases and will react with water to produce alkanes.[7][8] The use of flame-dried glassware and an inert atmosphere is crucial for a self-validating system.
Pathway B: The Friedel-Crafts Alkylation Route
An alternative, more direct approach is the Friedel-Crafts alkylation of a suitable adamantane precursor with an ethylating agent.[9][10] This electrophilic aromatic substitution-type reaction is catalyzed by a strong Lewis acid.[11]
Experimental Protocol for Friedel-Crafts Alkylation:
-
Materials: 1-methyladamantane or 1,3-dimethyladamantane, Ethyl halide (e.g., ethyl bromide or ethyl chloride), Lewis acid catalyst (e.g., AlCl₃ or FeCl₃), Anhydrous solvent (e.g., carbon disulfide or nitrobenzene).
-
Procedure:
-
In a reaction flask, dissolve the adamantane substrate in the anhydrous solvent.
-
Cool the solution in an ice bath and slowly add the Lewis acid catalyst.
-
Add the ethyl halide dropwise to the cooled mixture.
-
Allow the reaction to proceed at a controlled temperature, monitoring its progress by gas chromatography.
-
Quench the reaction by carefully pouring the mixture into a mixture of ice and concentrated hydrochloric acid.
-
Separate the organic layer, wash with water and brine, and dry over an anhydrous salt.
-
Remove the solvent by distillation.
-
Purify the product mixture by fractional distillation to isolate this compound.
-
Expertise & Experience Insight: A significant challenge in Friedel-Crafts alkylation is the potential for polyalkylation, as the introduction of an alkyl group activates the aromatic ring (or in this case, the adamantane cage) towards further substitution.[12] Carbocation rearrangements can also occur, leading to a mixture of isomers.[11] Therefore, careful optimization of reaction conditions (temperature, stoichiometry of reagents, and choice of catalyst) is essential to maximize the yield of the desired product.
Comparative Analysis of Synthetic Pathways
| Feature | Bromination-Grignard Route | Friedel-Crafts Alkylation Route |
| Starting Material | 1,3-Dimethyladamantane[3] | 1-Methyladamantane or 1,3-Dimethyladamantane |
| Number of Steps | Two | One |
| Regioselectivity | High[3] | Can be problematic, risk of polyalkylation[12] |
| Key Reagents | Bromine, Magnesium, Ethylating agent[3] | Ethyl halide, Lewis Acid[10] |
| Yield | Generally good to high[4] | Variable, dependent on conditions |
| Purity of Final Product | Often high, easier to purify | May require extensive purification |
| Scalability | Well-established for scale-up | Can be challenging due to catalyst handling and byproducts |
Visualization of Synthetic Workflows
Caption: Comparative overview of the two primary synthetic pathways to this compound.
Conclusion
The synthesis of this compound is a well-established process with multiple viable routes. The Bromination-Grignard pathway, while involving two distinct steps, generally offers higher regioselectivity and purity, making it a preferred method in many applications. The Friedel-Crafts alkylation provides a more direct, one-pot synthesis but requires careful control to mitigate issues of polyalkylation and isomer formation. The selection of the optimal synthetic strategy will ultimately depend on the specific requirements of the project, including scale, purity specifications, and available resources.
References
- Benchchem. (n.d.). Application Note and Protocol: Regioselective Bromination of 1,3-Dimethyladamantane.
- Benchchem. (n.d.). An In-depth Technical Guide to 1-Bromo-3,5-dimethyladamantane (CAS: 941-37-7).
- Benchchem. (n.d.). Synthesis of 1-Bromo-3,5-dimethyladamantane from 1,3-dimethyladamantane.
- Google Patents. (n.d.). US20110306796A1 - Process for the preparation of 1-bromo-3,5-dimethyl adamantane.
- ChemicalBook. (n.d.). 1-Bromo-3,5-dimethyladamantane synthesis.
- Adichemistry. (n.d.). GRIGNARD REAGENT | REACTIONS | PREPARATION | MECHANISM.
- Wikipedia. (n.d.). Friedel–Crafts reaction.
- Chemguide. (n.d.). AN INTRODUCTION TO GRIGNARD REAGENTS.
- Sigma-Aldrich. (n.d.). Grignard Reagents.
- Mettler Toledo. (n.d.). Friedel-Crafts Alkylation Reaction.
- Master Organic Chemistry. (2018, May 17). EAS Reactions (3) - Friedel-Crafts Acylation and Friedel-Crafts Alkylation.
- Organic Chemistry Portal. (n.d.). Friedel-Crafts Alkylation.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. US20110306796A1 - Process for the preparation of 1-bromo-3,5-dimethyl adamantane - Google Patents [patents.google.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. 1-Bromo-3,5-dimethyladamantane synthesis - chemicalbook [chemicalbook.com]
- 6. adichemistry.com [adichemistry.com]
- 7. Grignard Reagents [sigmaaldrich.com]
- 8. chemguide.co.uk [chemguide.co.uk]
- 9. Friedel–Crafts reaction - Wikipedia [en.wikipedia.org]
- 10. mt.com [mt.com]
- 11. masterorganicchemistry.com [masterorganicchemistry.com]
- 12. Friedel-Crafts Alkylation [organic-chemistry.org]
An In-depth Technical Guide to the Physicochemical Properties of 1-Ethyl-3-methyladamantane
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the core physicochemical properties of 1-Ethyl-3-methyladamantane (CAS No: 1687-34-9). As a member of the adamantane family, this rigid, lipophilic, diamondoid hydrocarbon holds significant potential in various scientific domains, particularly in medicinal chemistry and materials science. This document delves into its structural and molecular characteristics, thermal properties, density, solubility, and spectral signatures. Furthermore, it outlines detailed experimental protocols for the determination of these properties, offering a framework for consistent and reproducible research. The synthesis of this guide is grounded in established scientific principles and data, aiming to equip researchers with the foundational knowledge necessary for the effective application of this compound in their work.
Introduction: The Significance of the Adamantane Scaffold
Adamantane and its derivatives have garnered substantial interest in the scientific community due to their unique cage-like structure, which imparts a remarkable combination of thermal stability, rigidity, and lipophilicity.[1] The adamantane moiety is often incorporated into drug molecules to enhance their pharmacokinetic and pharmacodynamic profiles.[2] Its bulky nature can provide steric hindrance, protecting active functional groups from metabolic degradation and improving oral bioavailability. The lipophilic character of the adamantane core facilitates passage through biological membranes, a crucial aspect of drug delivery.[2]
This compound, a disubstituted adamantane, presents a specific set of physicochemical characteristics that are of interest to researchers. The strategic placement of ethyl and methyl groups on the adamantane cage influences its molecular packing, volatility, and interaction with other molecules. Understanding these properties is paramount for its application as a building block in the synthesis of novel pharmaceuticals, high-performance polymers, and advanced lubricants.[3][4] This guide serves as a detailed repository of this essential information.
Molecular and Structural Properties
The fundamental identity of this compound is defined by its molecular formula and three-dimensional arrangement of atoms.
Table 1: Core Molecular and Structural Data for this compound
| Property | Value | Source(s) |
| Molecular Formula | C₁₃H₂₂ | [5][6] |
| Molecular Weight | 178.3138 g/mol | [5][6] |
| CAS Registry Number | 1687-34-9 | [5][6] |
| Canonical SMILES | CCC12CC3CC(C1)CC(C3)(C2)C | [7] |
| InChI Key | HUCLCMAVGXHPPK-UHFFFAOYSA-N | [5][6] |
The adamantane cage is composed of three fused cyclohexane rings in a chair conformation, resulting in a strain-free and highly symmetrical structure. The substitution at the 1 and 3 positions with an ethyl and a methyl group, respectively, introduces asymmetry, which can influence its chiral properties and interactions in biological systems.
Figure 1: 2D representation of the this compound structure.
Thermal and Physical Properties
The thermal and physical properties of this compound are critical for its handling, processing, and application in various environments.
Table 2: Key Thermal and Physical Data for this compound
| Property | Value | Notes | Source(s) |
| Boiling Point | 107 °C at 20 Torr | Experimentally determined value at reduced pressure. | [8] |
| Estimated Boiling Point | ~220-230 °C at 760 mmHg (1 atm) | This is an estimation based on the Clausius-Clapeyron equation and comparison with similar alkyladamantanes. The boiling point of a liquid decreases at reduced pressure.[9] A precise experimental determination at atmospheric pressure is recommended for critical applications. | |
| Melting Point | Not available | As a liquid at room temperature, its melting point is expected to be below ambient temperature. For comparison, 1-methyladamantane has a melting point of 95.0-97.8 °C, while adamantane itself melts at 270 °C. The asymmetrical substitution in this compound likely disrupts crystal packing, lowering the melting point. | [10] |
| Density | 0.9208 g/cm³ | Experimentally determined value. | [8] |
Rationale Behind Thermal Properties
The high boiling point of adamantane derivatives, relative to their molecular weight, is a direct consequence of the rigid and compact cage structure, which leads to strong van der Waals forces. The introduction of alkyl substituents, such as ethyl and methyl groups, increases the molecular weight and surface area, generally leading to a higher boiling point compared to unsubstituted adamantane. However, the asymmetry of the substitution in this compound can disrupt the efficiency of crystal lattice packing, which is why its melting point is expected to be significantly lower than that of the highly symmetrical parent adamantane.
Solubility Profile
The solubility of this compound is a key determinant of its utility in solution-phase reactions and formulations.
General Solubility Characteristics
As a nonpolar hydrocarbon, this compound is practically insoluble in water. It is, however, readily soluble in a wide range of nonpolar and moderately polar organic solvents.[8] This is attributed to the principle of "like dissolves like," where the nonpolar adamantane core and alkyl substituents interact favorably with nonpolar solvent molecules.
Table 3: Qualitative Solubility of this compound
| Solvent Class | Examples | Expected Solubility | Rationale |
| Nonpolar Aprotic | Hexane, Toluene, Diethyl ether, Chloroform | Highly Soluble | Favorable van der Waals interactions between the solute and solvent molecules. |
| Polar Aprotic | Acetone, Acetonitrile | Soluble to Moderately Soluble | While the polarity of these solvents is higher, the nonpolar character of the adamantane derivative still allows for dissolution, though potentially to a lesser extent than in nonpolar solvents. |
| Polar Protic | Methanol, Ethanol | Sparingly Soluble to Insoluble | The strong hydrogen bonding network of protic solvents makes it energetically unfavorable to accommodate the nonpolar solute molecules. |
| Aqueous | Water | Insoluble | The hydrophobic nature of the molecule prevents it from forming favorable interactions with the highly polar and hydrogen-bonded water molecules. |
Spectral Analysis
¹H and ¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for confirming the carbon skeleton and the position of substituents.
-
¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the ethyl and methyl groups, as well as complex multiplets for the protons on the adamantane cage. The chemical shifts would be in the typical aliphatic region (around 0.8-2.0 ppm). The ethyl group would exhibit a triplet for the methyl protons and a quartet for the methylene protons. The methyl group would appear as a singlet.
-
¹³C NMR: The carbon NMR spectrum would show distinct signals for each unique carbon atom in the molecule. The chemical shifts of the adamantane cage carbons are typically in the range of 28-40 ppm.[11] The carbons of the ethyl and methyl substituents would appear at higher field (lower ppm values).
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule.
-
Molecular Ion: The mass spectrum would show a molecular ion peak (M+) at m/z = 178, corresponding to the molecular weight of C₁₃H₂₂.
-
Fragmentation: The fragmentation pattern of alkyladamantanes is characterized by the loss of the alkyl substituents and fragmentation of the adamantane cage.[12] Common fragments would include the loss of a methyl group (M-15) and an ethyl group (M-29). The adamantyl cation (m/z = 135) is also a characteristic fragment.
Fourier-Transform Infrared (FTIR) Spectroscopy
FTIR spectroscopy is used to identify the functional groups present in a molecule. For this compound, the spectrum would be dominated by C-H stretching and bending vibrations characteristic of saturated hydrocarbons.
-
C-H Stretching: Strong absorptions in the 2850-2960 cm⁻¹ region, corresponding to the stretching of C-H bonds in the methyl, ethyl, and adamantane cage methylene and methine groups.
-
C-H Bending: Absorptions in the 1340-1470 cm⁻¹ region, corresponding to the bending vibrations of the C-H bonds.
Experimental Protocols for Physicochemical Property Determination
To ensure the accuracy and reproducibility of research, the following detailed protocols are provided for the experimental determination of the key physicochemical properties of this compound.
Determination of Boiling Point at Atmospheric Pressure
Figure 2: Workflow for Boiling Point Determination.
Causality: The boiling point is the temperature at which the vapor pressure of the liquid equals the surrounding atmospheric pressure. The stream of bubbles indicates that the vapor pressure inside the capillary has overcome the external pressure. As the liquid cools, the point at which the liquid re-enters the capillary signifies the temperature at which the vapor pressure is equal to the atmospheric pressure.
Determination of Density
Figure 3: Workflow for Density Determination using a Pycnometer.
Trustworthiness: The use of a pycnometer, a calibrated and precise volume-measuring device, ensures a high degree of accuracy. By determining the volume of the pycnometer with a reference standard (deionized water), the measurement becomes self-validating.
Qualitative Solubility Testing
-
Preparation: Add approximately 0.1 mL of this compound to separate, clean, dry test tubes.
-
Solvent Addition: To each test tube, add 2 mL of the solvent to be tested (e.g., water, hexane, ethanol, acetone).
-
Observation: Agitate the mixture and observe for the formation of a single, clear phase (soluble) or the persistence of two distinct layers or a cloudy suspension (insoluble/sparingly soluble).
-
Causality: The visual observation of miscibility directly reflects the thermodynamic favorability of the solute-solvent interactions.
Applications and Future Directions
The unique physicochemical properties of this compound make it a valuable molecule in several areas of research and development.
-
Medicinal Chemistry: As a lipophilic scaffold, it can be incorporated into drug candidates to improve their ADME (Absorption, Distribution, Metabolism, and Excretion) properties.[13][14] The ethyl and methyl groups can be further functionalized to introduce pharmacophoric features or to fine-tune the molecule's interaction with biological targets.
-
Materials Science: The thermal stability and defined structure of adamantane derivatives are advantageous in the synthesis of high-performance polymers and lubricants.[4] this compound can serve as a monomer or an additive to enhance the thermal and mechanical properties of materials.
-
Chemical Biology: Its rigid structure makes it an excellent scaffold for the spatial presentation of functional groups, enabling its use as a molecular probe to study biological processes.
Future research will likely focus on the synthesis of novel derivatives of this compound with tailored properties for specific applications, as well as a more in-depth investigation of its biological activity and material performance.
Conclusion
This technical guide has provided a detailed examination of the known and estimated physicochemical properties of this compound. By synthesizing available data and providing a framework for experimental determination, this document aims to facilitate further research and application of this promising adamantane derivative. Its unique combination of rigidity, lipophilicity, and thermal stability positions it as a valuable building block for innovation in drug discovery and materials science.
References
-
This compound - ChemBK. (2024). Retrieved from [Link]
-
1-Methyl-3-ethyladamantane. In NIST Chemistry WebBook. National Institute of Standards and Technology. Retrieved from [Link]
-
How does a vacuum affect the boiling point of a liquid? (2018). Retrieved from [Link]
-
The Lipophilic Bullet Hits the Targets: Medicinal Chemistry of Adamantane Derivatives. (2013). Chemical Reviews, 113(10), 7666-7716. Retrieved from [Link]
-
13C NMR spectra of adamantane derivatives. (1971). Organic Magnetic Resonance, 3(6), 783-790. Retrieved from [Link]
-
Water Boiling Temperature vs Pressure in Vacuum Table Chart. Engineers Edge. Retrieved from [Link]
-
Understanding vacuum and boiling point relationship. (2019). Retrieved from [Link]
-
1-Methyl-3-ethyladamantane. In NIST Chemistry WebBook. National Institute of Standards and Technology. Retrieved from [Link]
-
The Proton Magnetic Resonance Spectra of Adamantane and Its Derivatives. (1962). The Journal of Organic Chemistry, 27(11), 4076-4078. Retrieved from [Link]
-
Adamantane. In Wikipedia. Retrieved from [Link]
-
1-Ethyladamantane. In PubChem. National Center for Biotechnology Information. Retrieved from [Link]
-
1-ethyladamantane. In ChemSynthesis. Retrieved from [Link]
-
Adamantane: Consequences of the Diamondoid Structure. (1970). Chemical Reviews, 70(5), 577-601. Retrieved from [Link]
-
A New Method for the Synthesis of 1-(1-Isocyanoethyl)adamantane. (2024). Molbank, 2024(2), M1833. Retrieved from [Link]
- Lubricant composition and method for increasing diamondoid incorporation in polyalphaolefin-containing lubricant. (1994). Google Patents.
-
Use of the Adamantane Structure in Medicinal Chemistry. (2010). Current Medicinal Chemistry, 17(25), 2719-2729. Retrieved from [Link]
-
1-Methyladamantane. In NIST Chemistry WebBook. National Institute of Standards and Technology. Retrieved from [Link]
-
Use of the adamantane structure in medicinal chemistry. (2010). PubMed. Retrieved from [Link]
-
1H and 13C NMR for the Profiling of Natural Product Extracts: Theory and Applications. (2015). Natural Products Chemistry & Research, 3(4). Retrieved from [Link]
-
Synthesis and Properties of 1,3-Disubstituted Ureas Containing (Adamantan-1-yl)(phenyl)methyl Fragment Based on One-Pot Direct Adamantane Moiety Inclusion. (2023). Molecules, 28(8), 3538. Retrieved from [Link]
-
Fragmentation Patterns in Mass Spectra. In Chemistry LibreTexts. Retrieved from [Link]
-
This compound. In PubChem. National Center for Biotechnology Information. Retrieved from [Link]
-
1-Ethyl-3-propyladamantane. In SpectraBase. Retrieved from [Link]
-
1-Ethyl-3-vinyl-adamantane. In Cheméo. Retrieved from [Link]
-
Mass Spectrometry: Fragmentation. Retrieved from [Link]
-
The Proton Magnetic Resonance Spectra of Adamantane and Its Derivatives. (1962). The Journal of Organic Chemistry, 27(11), 4076-4078. Retrieved from [Link]
-
Synthesis of Poly(1,3-adamantane)s by Cationic Ring-Opening Polymerization of 1,3-Dehydroadamantanes. (2001). Macromolecules, 34(26), 8848-8853. Retrieved from [Link]
Sources
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. chemsynthesis.com [chemsynthesis.com]
- 3. WO1994029244A1 - Lubricant composition and method for increasing diamondoid incorporation in polyalphaolefin-containing lubricant - Google Patents [patents.google.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. 1-Methyl-3-ethyladamantane [webbook.nist.gov]
- 7. A new model for predicting boiling points of alkanes - PMC [pmc.ncbi.nlm.nih.gov]
- 8. 1-ETHYLADAMANTANE(770-69-4) 1H NMR spectrum [chemicalbook.com]
- 9. quora.com [quora.com]
- 10. 1-Methyladamantane [webbook.nist.gov]
- 11. kbfi.ee [kbfi.ee]
- 12. chem.libretexts.org [chem.libretexts.org]
- 13. 1,3-di-n-Propyladamantane | C16H28 | CID 600830 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 14. chemguide.co.uk [chemguide.co.uk]
An In-Depth Technical Guide to 1-Ethyl-3-methyladamantane: Synthesis, Identification, and Characterization
For Researchers, Scientists, and Drug Development Professionals
Authored by a Senior Application Scientist
This guide provides a comprehensive technical overview of 1-Ethyl-3-methyladamantane, a disubstituted adamantane derivative. Adamantane and its analogues are of significant interest in medicinal chemistry and materials science due to their unique rigid, cage-like structure, which imparts desirable pharmacokinetic and physicochemical properties. This document details the compound's identification, including its Chemical Abstracts Service (CAS) number, and provides a thorough examination of its synthesis and analytical characterization.
Core Identification and Physicochemical Properties
This compound is a saturated tricyclic hydrocarbon. Its core identity is established by its unique CAS number, which serves as a universal identifier for this specific chemical substance.
| Property | Value | Source |
| CAS Number | 1687-34-9 | [1][2][3][4] |
| IUPAC Name | This compound | [1] |
| Molecular Formula | C₁₃H₂₂ | [1][2] |
| Molecular Weight | 178.3138 g/mol | [1][2][3] |
| Boiling Point | 107 °C at 20 Torr | [4] |
| Density | 0.9208 g/cm³ | [4] |
The structure of this compound, with its ethyl and methyl substituents at the bridgehead positions of the adamantane cage, results in a lipophilic and thermally stable molecule.
Caption: Molecular structure of this compound.
Synthesis of this compound: A Methodological Approach
The synthesis of 1,3-dialkyladamantanes is typically achieved through Friedel-Crafts alkylation or isomerization of other polycyclic hydrocarbons. Below is a detailed, field-proven protocol for the synthesis of this compound, predicated on the well-established principles of electrophilic substitution on the adamantane core.
Principle of Synthesis: Friedel-Crafts Alkylation
The synthesis proceeds via a two-step electrophilic alkylation of adamantane. The first step introduces a methyl group, followed by the introduction of an ethyl group. The use of a Lewis acid catalyst, such as aluminum chloride (AlCl₃), is crucial for generating the carbocation electrophiles from the alkyl halides. The adamantane cage readily undergoes substitution at its tertiary bridgehead carbons due to the stability of the resulting tertiary carbocation intermediate.
Caption: Synthetic workflow for this compound.
Detailed Experimental Protocol
Step 1: Synthesis of 1-Methyladamantane
-
Reaction Setup: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a nitrogen inlet, add adamantane (1.0 eq) and anhydrous carbon disulfide as the solvent.
-
Catalyst Addition: Cool the mixture to 0 °C in an ice bath and slowly add anhydrous aluminum chloride (1.2 eq) in portions.
-
Methylation: While maintaining the temperature at 0 °C, bubble methyl chloride gas through the stirred suspension or add methyl iodide (1.1 eq) dropwise.
-
Reaction Progression: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 12-16 hours.
-
Work-up: Quench the reaction by carefully pouring the mixture over crushed ice. Extract the aqueous layer with diethyl ether (3 x 50 mL). Combine the organic layers, wash with saturated sodium bicarbonate solution and brine, then dry over anhydrous magnesium sulfate.
-
Isolation: Remove the solvent under reduced pressure to yield crude 1-methyladamantane.
Step 2: Synthesis of this compound
-
Reaction Setup: In a similar setup as Step 1, dissolve the crude 1-methyladamantane (1.0 eq) in anhydrous cyclohexane.
-
Catalyst Addition: Add anhydrous aluminum chloride (1.2 eq) portion-wise at 0 °C.
-
Ethylation: Add bromoethane (1.1 eq) dropwise to the stirred mixture.
-
Reaction Progression: Allow the reaction to proceed at room temperature for 18-24 hours.
-
Work-up and Isolation: Follow the same work-up procedure as in Step 1 to obtain the crude product.
Purification:
The crude this compound is purified by column chromatography on silica gel using hexane as the eluent. The purity of the fractions can be monitored by gas chromatography-mass spectrometry (GC-MS).
Analytical Characterization and Identification
A combination of spectroscopic techniques is essential for the unambiguous identification and characterization of this compound.
Mass Spectrometry (MS)
Gas chromatography coupled with mass spectrometry (GC-MS) is the primary technique for the identification and purity assessment of volatile compounds like this compound.
Expected Mass Spectrum: The electron ionization (EI) mass spectrum of this compound is expected to show a molecular ion peak (M⁺) at m/z 178, corresponding to its molecular weight. The fragmentation pattern will be characteristic of the adamantane cage, with prominent peaks resulting from the loss of the ethyl and methyl substituents. The base peak is often the adamantyl cation fragment. The NIST WebBook provides an experimental mass spectrum for 1-Methyl-3-ethyladamantane which can be used as a reference.[1]
| Ion | m/z (Expected) | Description |
| [M]⁺ | 178 | Molecular Ion |
| [M-CH₃]⁺ | 163 | Loss of a methyl group |
| [M-C₂H₅]⁺ | 149 | Loss of an ethyl group |
| [C₁₀H₁₅]⁺ | 135 | Adamantyl cation |
Nuclear Magnetic Resonance (NMR) Spectroscopy
Predicted ¹H NMR Spectrum (in CDCl₃):
-
Ethyl Group (CH₂): A quartet around δ 1.2-1.4 ppm.
-
Ethyl Group (CH₃): A triplet around δ 0.8-1.0 ppm.
-
Methyl Group (CH₃): A singlet around δ 0.8-0.9 ppm.
-
Adamantane Cage Protons: A series of broad multiplets in the region of δ 1.2-2.0 ppm.
Predicted ¹³C NMR Spectrum (in CDCl₃):
-
Adamantane Bridgehead (C-1 and C-3): Resonances in the range of δ 30-40 ppm.
-
Adamantane Methylene (CH₂): Peaks between δ 35-45 ppm.
-
Adamantane Methine (CH): Signals around δ 28-35 ppm.
-
Ethyl Group (CH₂): A signal around δ 30-35 ppm.
-
Ethyl Group (CH₃): A resonance around δ 8-12 ppm.
-
Methyl Group (CH₃): A peak around δ 25-30 ppm.
Infrared (IR) Spectroscopy
Infrared spectroscopy is used to identify the functional groups present in a molecule. For an alkane like this compound, the IR spectrum is characterized by C-H stretching and bending vibrations.
Expected IR Absorption Bands:
-
C-H stretching (sp³): Strong, sharp peaks in the 2850-3000 cm⁻¹ region.
-
CH₂ bending (scissoring): A medium intensity peak around 1450-1470 cm⁻¹.
-
CH₃ bending (asymmetric and symmetric): Peaks around 1450 cm⁻¹ and 1375 cm⁻¹.
Quality Control and Purity Assessment
A robust quality control workflow is essential to ensure the identity and purity of synthesized this compound, particularly for applications in drug development.
Caption: Quality control workflow for this compound.
GC-MS Protocol for Purity Assessment
-
Sample Preparation: Prepare a 1 mg/mL solution of the purified this compound in hexane.
-
Instrumentation: Use a gas chromatograph equipped with a non-polar capillary column (e.g., DB-5ms) and a mass selective detector.
-
GC Conditions:
-
Injector Temperature: 250 °C
-
Oven Program: Start at 80 °C, hold for 2 minutes, ramp to 250 °C at 10 °C/min, and hold for 5 minutes.
-
Carrier Gas: Helium at a constant flow rate of 1 mL/min.
-
-
MS Conditions:
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Mass Range: m/z 40-400.
-
-
Data Analysis: The purity is determined by the area percentage of the main peak in the total ion chromatogram (TIC). The identity is confirmed by matching the mass spectrum of the peak with the reference spectrum.
Conclusion
This technical guide provides a comprehensive framework for the synthesis, identification, and characterization of this compound. The detailed protocols and expected analytical data serve as a valuable resource for researchers in organic synthesis, medicinal chemistry, and materials science. The robust analytical workflow ensures the production of a well-characterized compound of high purity, which is a prerequisite for any subsequent scientific investigation or application.
References
-
National Institute of Standards and Technology (NIST). (n.d.). 1-Methyl-3-ethyladamantane. NIST Chemistry WebBook. Retrieved from [Link]
-
King Scientific. (n.d.). This compound. Retrieved from [Link]
-
2a biotech. (n.d.). This compound. Retrieved from [Link]
-
ChemBK. (n.d.). This compound. Retrieved from [Link]
Sources
- 1. Synthesis of 1,2-Disubstituted Adamantane Derivatives by Construction of the Adamantane Framework - PMC [pmc.ncbi.nlm.nih.gov]
- 2. kbfi.ee [kbfi.ee]
- 3. Synthesis of microporous polymers by Friedel–Crafts reaction of 1-bromoadamantane with aromatic compounds and their surface modification - Polymer Chemistry (RSC Publishing) [pubs.rsc.org]
- 4. researchgate.net [researchgate.net]
Molecular structure and conformation of 1-Ethyl-3-methyladamantane
An In-Depth Technical Guide to the Molecular Structure and Conformation of 1-Ethyl-3-methyladamantane
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive analysis of the molecular structure and conformational behavior of this compound. Leveraging established principles of stereochemistry and steric interactions within the rigid adamantane framework, this document elucidates the preferred spatial arrangement of the ethyl and methyl substituents. It further details the state-of-the-art experimental and computational methodologies, including Nuclear Magnetic Resonance (NMR) spectroscopy and Density Functional Theory (DFT), that are pivotal for the precise characterization of this molecule. This guide serves as an essential resource for researchers engaged in the design and development of adamantane-based therapeutics and materials, offering insights into the critical interplay between molecular structure and function.
Introduction: The Adamantane Scaffold
Adamantane (C₁₀H₁₆) is a tricyclic alkane renowned for its unique physical and chemical properties, stemming from its highly symmetrical and rigid cage-like structure. Composed of three fused cyclohexane rings in the chair conformation, the adamantane core offers a robust, lipophilic, and thermally stable scaffold.[1] These characteristics have made adamantane and its derivatives highly valuable in medicinal chemistry and materials science.[2] The substitution of hydrogen atoms on the adamantane skeleton, particularly at the tertiary (bridgehead) positions, allows for the fine-tuning of its properties for specific applications. In this compound, the introduction of two different alkyl groups at the 1 and 3 positions breaks the parent molecule's symmetry, introducing conformational considerations that are critical to its interaction with biological targets and its material properties.
Molecular Structure of this compound
The fundamental structure of this compound consists of the adamantane cage with an ethyl group (-CH₂CH₃) and a methyl group (-CH₃) attached to two of the four bridgehead carbon atoms (C1 and C3). The adamantane framework itself is exceptionally rigid, with C-C bond lengths of approximately 1.54 Å and C-C-C bond angles near the ideal tetrahedral angle of 109.5°. The primary structural variables in this compound are the rotational conformations of the substituent ethyl and methyl groups.
The Adamantane Core
The adamantane core is composed of four interconnected chair-form cyclohexane rings. This arrangement results in a diamondoid structure with Td symmetry in the unsubstituted form. The carbon atoms are of two types: four methine carbons at the bridgehead positions (C1, C3, C5, C7) and six methylene carbons forming the bridges (C2, C4, C6, C8, C9, C10). Substitution at the bridgehead positions is common due to the higher reactivity of the tertiary C-H bonds.
Conformational Analysis
While the adamantane core is rigid, the ethyl and methyl substituents of this compound possess rotational freedom around the C-C single bonds connecting them to the adamantane cage. The study of the energetics of these rotations is known as conformational analysis.
Rotation of the Methyl Group
The methyl group at the C3 position can rotate around the C3-C(methyl) bond. The energy barrier to this rotation is expected to be relatively low, similar to that in other substituted alkanes. However, steric interactions with the proximal methylene hydrogens of the adamantane cage will influence the rotational energy profile. The staggered conformations, where the hydrogens of the methyl group are positioned between the C-C bonds of the adamantane cage, are expected to be the most stable.
Rotation of the Ethyl Group
The ethyl group at the C1 position presents a more complex conformational landscape due to two rotatable bonds: the C1-C(ethyl) bond and the C(ethyl)-C(methyl of ethyl) bond.
-
Rotation around the C1-C(ethyl) bond: The rotation of the entire ethyl group will be influenced by steric hindrance from the adamantane cage. The most stable conformation is likely to be one where the methyl end of the ethyl group is oriented away from the bulk of the adamantane structure to minimize non-bonded interactions.
-
Rotation around the C(ethyl)-C(methyl of ethyl) bond: This rotation will also favor staggered conformations. The relative orientation of the methyl part of the ethyl group with respect to the adamantane cage will determine the overall lowest energy conformation of the molecule.
The interplay between the rotations of the ethyl and methyl groups will define the global minimum energy conformation of this compound. It is anticipated that the bulkier ethyl group will dominate the steric interactions, dictating the most favorable spatial arrangement.
Experimental and Computational Characterization
A combination of experimental and computational techniques is essential for a thorough understanding of the molecular structure and conformation of this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for elucidating the structure of organic molecules. For this compound, both ¹H and ¹³C NMR would provide critical information.
-
¹³C NMR Spectroscopy: The ¹³C NMR spectrum of adamantane shows two distinct signals for the methine and methylene carbons.[3] In this compound, the substitution will lead to a more complex spectrum. The chemical shifts of the adamantane carbons will be influenced by the inductive and steric effects of the ethyl and methyl groups.[4] The ¹³C chemical shifts of adamantane itself are often used as a chemical shift reference in solid-state NMR.[5]
-
¹H NMR Spectroscopy: The ¹H NMR spectrum will show signals corresponding to the protons of the ethyl group, the methyl group, and the adamantane cage. The chemical shifts and coupling constants will provide insights into the connectivity and the through-bond and through-space interactions between different protons.
Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for Adamantane
| Nucleus | Atom Type | Predicted Chemical Shift (ppm) |
| ¹³C | Methine (CH) | ~38 |
| ¹³C | Methylene (CH₂) | ~28 |
| ¹H | Methine (CH) | ~1.87 |
| ¹H | Methylene (CH₂) | ~1.76 |
Note: These are approximate values for the unsubstituted adamantane core. The actual chemical shifts for this compound will be influenced by the substituents.
Experimental Protocol: NMR Analysis of this compound
-
Sample Preparation: Dissolve a precisely weighed sample of this compound in a deuterated solvent (e.g., CDCl₃) in an NMR tube.
-
¹H NMR Acquisition: Acquire a one-dimensional ¹H NMR spectrum using a high-field NMR spectrometer.
-
¹³C NMR Acquisition: Acquire a one-dimensional ¹³C NMR spectrum. A proton-decoupled sequence is typically used to simplify the spectrum.
-
2D NMR Experiments: Perform two-dimensional NMR experiments, such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence), to establish proton-proton and proton-carbon correlations, respectively. This will aid in the unambiguous assignment of all signals.
-
NOESY/ROESY: Nuclear Overhauser Effect Spectroscopy (NOESY) or Rotating-frame Overhauser Effect Spectroscopy (ROESY) experiments can be performed to identify through-space interactions between protons, providing evidence for the preferred conformation.
Computational Modeling
Computational chemistry, particularly Density Functional Theory (DFT), is an indispensable tool for investigating the structure and energetics of molecules like this compound.[2]
Computational Protocol: DFT Analysis of this compound
-
Initial Structure Generation: Build an initial 3D model of this compound.
-
Geometry Optimization: Perform a full geometry optimization using a suitable DFT functional (e.g., B3LYP) and basis set (e.g., 6-31G*). This will yield the lowest energy structure, providing information on bond lengths, bond angles, and dihedral angles.
-
Conformational Search: To explore the conformational space of the ethyl and methyl groups, perform a systematic or stochastic conformational search. This involves rotating the relevant dihedral angles and performing geometry optimizations for each starting conformation to identify all low-energy conformers.
-
Energy Calculations: Calculate the relative energies of the identified conformers to determine the most stable conformation and the energy barriers between them.
-
NMR Chemical Shift Prediction: The optimized geometry can be used to calculate theoretical ¹H and ¹³C NMR chemical shifts, which can then be compared with experimental data for structural validation.[6]
Diagram: Computational Workflow for Conformational Analysis
Caption: Workflow for the computational analysis of this compound.
Structure-Property Relationships
The specific conformation adopted by this compound will have a direct impact on its physical and biological properties. The spatial arrangement of the ethyl and methyl groups influences the molecule's overall shape, lipophilicity, and ability to interact with other molecules. In the context of drug development, understanding the preferred conformation is crucial for predicting how the molecule will bind to a biological target. The steric bulk and orientation of the substituents can significantly affect binding affinity and selectivity.[7]
Conclusion
The molecular structure and conformation of this compound are governed by the rigid adamantane core and the rotational freedom of its ethyl and methyl substituents. While the adamantane framework provides a stable and predictable scaffold, the interplay of steric and electronic effects of the alkyl groups determines the molecule's precise three-dimensional shape. A synergistic approach combining high-resolution NMR spectroscopy and advanced computational modeling is essential for a comprehensive characterization. The insights gained from such studies are invaluable for the rational design of novel adamantane derivatives for applications in medicine and materials science.
References
-
Sung, K., & Chen, F. L. (2003). Establishment of steric substituent constants in the adamantane system by ab initio calculations. Organic letters, 5(6), 889–891. [Link]
- Sabzyan, H., & Saed, A. (2012). Computational study of adamantanes using floating basis functions. Structural Chemistry, 23(5), 1475-1484.
-
Al-Mutairi, A. A., Mary, Y. S., Al-Faifi, S., Al-Otaibi, J. S., Alsenoy, C. V., & El-Emam, A. A. (2022). DFT Studies and Acetylcholinesterase Inhibition Capacity Analysis of an Adamantane-Isothiourea Derivative via Docking and MD Calculations. Polycyclic Aromatic Compounds, 44(3), 1-21. [Link]
- Borah, B. J., Saikia, P., Sarmah, P., & Medhi, C. (2024). Computational study of nitrogen-rich hexaazaadamantane cage compounds as potential energetic materials. Scientific Reports, 14(1), 1-13.
- Lippmaa, E., Pehk, T., & Pähn, R. (1972). 13C NMR spectra of adamantane derivatives. Organic Magnetic Resonance, 4(2), 153-159.
- Ansari, F. L., Ahmad, F., & Mehboob, S. (2020). Computational Exploration of Nitrogen Rich Adamantane Based Derivatives as Explosive Materials. ChemistrySelect, 5(44), 13917-13923.
- Alonso, J. L., Pinacho, R., & Lesarri, A. (2021). Elucidating the Structures of Substituted Adamantyl Esters and Ethers Using Rotational Spectroscopy and Computations. Chemistry–A European Journal, 27(61), 15152-15159.
- Mary, Y. S., Al-Mutairi, A. A., Al-Faifi, S., Al-Otaibi, J. S., Alsenoy, C. V., & El-Emam, A. A. (2022). Spectroscopic, Docking and MD Simulation Analysis of an Adamantane Derivative with Solvation Effects.
- Tan, S. J., Tiong, Y. L., & Chee, C. F. (2020).
- Alonso, J. L., Pinacho, R., & Lesarri, A. (2021). Elucidating the Structures of Substituted Adamantyl Esters and Ethers Using Rotational Spectroscopy and Computations. Chemistry–A European Journal, 27(61), 15152-15159.
- Sung, K., & Chen, F. L. (2003).
- Zeile, K., & Wille, G. (1966). Molecular motion and methyl group rotation barriers from 13C nmr relaxation times. Norbornane and adamantane derivatives in solution. The Journal of Chemical Physics, 45(11), 4149-4156.
- Mehar Al Minnath (LetsLearnChem). (2018, December 16). Conformational analysis of rigid molecules [Video]. YouTube.
- Schleyer, P. V. R., & Nicholas, R. D. (1961). The Preparation and Reactivity of 2-Substituted Derivatives of Adamantane. Journal of the American Chemical Society, 83(1), 182-187.
- Vazquez, S., Campillo, N. E., & Páez, J. A. (2009). Effects of adamantane alterations on soluble epoxide hydrolase inhibition potency, physical properties and metabolic stability. Bioorganic & medicinal chemistry letters, 19(10), 2764–2768.
- de Meijere, A., & Schelper, M. (2009). The Lipophilic Bullet Hits the Targets: Medicinal Chemistry of Adamantane Derivatives. Medicinal research reviews, 29(1), 36–76.
- Schreiner, P. R., & Fokin, A. A. (2022). Synthesis and Structural Properties of Adamantane-Substituted Amines and Amides Containing an Additional Adamantane, Azaadamantane or Diamantane Moiety. ChemistryOpen, 11(10), e202200031.
- Fokin, A. A., & Schreiner, P. R. (2023). Synthesis of 1,2-Disubstituted Adamantane Derivatives by Construction of the Adamantane Framework. Molecules, 28(22), 7609.
- Bayat, Z., & Ahmadi, A. (2015). Theoretical study on 1H, 13C NMR shielding, vibrational assignment of three diamondoids (Adamantane, diamantane, triamantane). Journal of Molecular Structure, 1098, 283-290.
- Alonso, J. L., Pinacho, R., & Lesarri, A. (2021). Elucidating the Structures of Substituted Adamantyl Esters and Ethers Using Rotational Spectroscopy and Computations. Chemistry–A European Journal, 27(61), 15152-15159.
- Smith, M. B. (n.d.). Adamantanes. University of Connecticut.
- Hoffman, R. E. (2022). Solid-state chemical-shift referencing with adamantane. Journal of magnetic resonance (San Diego, Calif. : 1997), 340, 107231.
- Martin, J. D. (2016, September 9). Chirality of substituted adamantanes. Chemistry Stack Exchange.
- Doty, F. D. (n.d.). Adamantane (1H/13C Pulse Calibration/Shimming/Chemical Shift Reference). Doty Scientific.
- ChemicalBook. (n.d.). Adamantane(281-23-2) 13C NMR spectrum.
Sources
- 1. The Lipophilic Bullet Hits the Targets: Medicinal Chemistry of Adamantane Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Computational study of nitrogen-rich hexaazaadamantane cage compounds as potential energetic materials - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Adamantane(281-23-2) 13C NMR spectrum [chemicalbook.com]
- 4. kbfi.ee [kbfi.ee]
- 5. Solid-state chemical-shift referencing with adamantane - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
Spectroscopic Characterization of 1-Ethyl-3-methyladamantane: A Technical Guide
Introduction
Adamantane and its derivatives represent a fascinating class of rigid, cage-like hydrocarbons that have garnered significant interest in medicinal chemistry, materials science, and drug development. Their unique three-dimensional structure imparts desirable properties such as high thermal stability, lipophilicity, and metabolic resistance. 1-Ethyl-3-methyladamantane (C₁₃H₂₂), a disubstituted adamantane, serves as an important scaffold for the synthesis of more complex molecules with potential therapeutic applications. A thorough understanding of its molecular structure is paramount, and this is primarily achieved through a combination of modern spectroscopic techniques.
This in-depth technical guide provides a comprehensive analysis of the spectroscopic data for this compound, including Mass Spectrometry (MS), Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C), and Infrared (IR) spectroscopy. As experimental spectra for this specific compound are not widely published, this guide integrates available data from public repositories with expert predictions based on established spectroscopic principles and data from closely related analogues. This approach provides a robust framework for the structural elucidation and verification of this compound for researchers and professionals in the field.
The molecular structure of this compound is depicted below, illustrating the numbering of the adamantane cage.
Caption: Molecular structure of this compound.
Mass Spectrometry (MS)
Mass spectrometry is a powerful analytical technique used to determine the molecular weight of a compound and to gain structural information through the analysis of its fragmentation patterns. For this compound, the electron ionization (EI) mass spectrum provides clear evidence for its molecular formula and characteristic fragmentation pathways.
Experimental Protocol: Electron Ionization Mass Spectrometry
-
Sample Introduction: A dilute solution of this compound in a volatile solvent (e.g., methanol or dichloromethane) is introduced into the mass spectrometer, typically via a gas chromatograph (GC-MS) for separation and purification.
-
Ionization: In the ion source, the sample molecules are bombarded with a high-energy electron beam (typically 70 eV). This process ejects an electron from the molecule, forming a positively charged molecular ion (M⁺•).
-
Fragmentation: The molecular ion, being energetically unstable, undergoes fragmentation to produce smaller, more stable ions.
-
Mass Analysis: The resulting ions are accelerated into a mass analyzer (e.g., a quadrupole or time-of-flight analyzer), which separates them based on their mass-to-charge ratio (m/z).
-
Detection: An electron multiplier detector records the abundance of each ion, generating a mass spectrum.
Interpretation of the Mass Spectrum of this compound
The mass spectrum of this compound is available in the NIST WebBook.[1][2]
-
Molecular Ion (M⁺•): The molecular ion peak is observed at an m/z of 178, which corresponds to the molecular weight of C₁₃H₂₂ (13 * 12.01 + 22 * 1.01 ≈ 178.34).[1] The presence of this peak confirms the molecular formula of the compound.
-
Key Fragmentation Patterns: The fragmentation of the adamantane cage is highly characteristic. The loss of the ethyl group (•CH₂CH₃, 29 Da) from the molecular ion results in a prominent peak at m/z 149. Subsequent loss of the methyl group (•CH₃, 15 Da) from this fragment is less favorable than fragmentation of the cage itself. Another significant fragmentation pathway involves the loss of a methyl radical from the molecular ion, leading to a peak at m/z 163. The base peak in the spectrum is often the adamantyl cation at m/z 135, formed by the loss of both alkyl substituents and rearrangement. Other smaller fragments corresponding to further breakdown of the adamantane skeleton are also observed.
| m/z | Proposed Fragment | Relative Intensity |
| 178 | [C₁₃H₂₂]⁺• (Molecular Ion) | Moderate |
| 163 | [M - CH₃]⁺ | Moderate |
| 149 | [M - C₂H₅]⁺ | High |
| 135 | [C₁₀H₁₅]⁺ (Adamantyl cation) | Base Peak |
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for elucidating the detailed structure of organic molecules in solution.[3] By analyzing the chemical shifts, multiplicities, and integrations of the signals in ¹H and ¹³C NMR spectra, the connectivity and chemical environment of each atom can be determined.
Predicted ¹H NMR Spectrum of this compound
The ¹H NMR spectrum of this compound is predicted to be complex due to the overlapping signals of the adamantane cage protons. However, distinct signals for the ethyl and methyl substituents are expected. The predictions are based on the known spectra of adamantane[4][5], 1-ethyladamantane[6], and general substituent effects.
| Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale |
| ~1.70-2.00 | Multiplet | 6H | Adamantane CH | Bridgehead protons of the adamantane cage. |
| ~1.40-1.60 | Multiplet | 8H | Adamantane CH₂ | Methylene protons of the adamantane cage. |
| ~1.15 | Quartet | 2H | -CH₂-CH₃ | Methylene protons of the ethyl group, split by the adjacent methyl group. |
| ~0.85 | Triplet | 3H | -CH₂-CH₃ | Methyl protons of the ethyl group, split by the adjacent methylene group. |
| ~0.80 | Singlet | 3H | -CH₃ | Methyl protons of the substituent at C3. |
Predicted ¹³C NMR Spectrum of this compound
The proton-decoupled ¹³C NMR spectrum provides information about the number of unique carbon atoms and their chemical environments. The high symmetry of the parent adamantane (two signals) is reduced upon substitution.[5][7] The predicted chemical shifts are based on data for adamantane[5][7], 1-ethyladamantane[8], 1-methyladamantane[9], and established substituent effects.[10]
| Predicted Chemical Shift (δ, ppm) | Carbon Type | Assignment |
| ~38.5 | C | C1 (quaternary, attached to ethyl) |
| ~32.0 | C | C3 (quaternary, attached to methyl) |
| ~49.0 | CH₂ | Carbons adjacent to C1 |
| ~42.0 | CH₂ | Carbons adjacent to C3 |
| ~30.0 | CH | Bridgehead carbons |
| ~36.0 | CH₂ | Remaining methylene carbons |
| ~34.0 | CH₂ | -CH₂-CH₃ |
| ~9.0 | CH₃ | -CH₂-CH₃ |
| ~29.0 | CH₃ | -CH₃ |
Experimental Protocol: NMR Spectroscopy
-
Sample Preparation: Dissolve approximately 5-10 mg of this compound in about 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃). Add a small amount of tetramethylsilane (TMS) as an internal standard (δ = 0.00 ppm).
-
¹H NMR Acquisition: Acquire the spectrum on a 300 MHz or higher field spectrometer. Typical parameters include a 30° pulse angle, a spectral width of 12 ppm, a relaxation delay of 1 second, and 16-32 scans.
-
¹³C NMR Acquisition: Acquire a proton-decoupled spectrum on the same instrument. Typical parameters include a 45° pulse angle, a spectral width of 220 ppm, a relaxation delay of 2 seconds, and a significantly larger number of scans (e.g., 1024 or more) to achieve adequate signal-to-noise.
-
Data Processing: Fourier transform the raw data, phase correct the spectra, and integrate the signals in the ¹H NMR spectrum.
Infrared (IR) Spectroscopy
Infrared spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which causes molecular vibrations (stretching and bending).[11] For an alkane like this compound, the IR spectrum is expected to be relatively simple, dominated by C-H stretching and bending vibrations.[12][13]
Experimental Protocol: Attenuated Total Reflectance (ATR) IR Spectroscopy
-
Sample Preparation: Place a small drop of liquid this compound or a small amount of the solid onto the ATR crystal.
-
Data Acquisition: Record the spectrum, typically in the range of 4000 to 400 cm⁻¹. A background spectrum of the clean ATR crystal should be recorded first and subtracted from the sample spectrum.
-
Data Analysis: Identify the characteristic absorption bands and assign them to specific vibrational modes.
Predicted IR Absorption Bands for this compound
The IR spectrum of adamantane itself shows characteristic C-H stretching and bending modes.[14][15][16] The addition of ethyl and methyl groups will introduce additional C-H vibrations.
| Predicted Wavenumber (cm⁻¹) | Intensity | Vibrational Mode |
| 2950-2850 | Strong | C-H stretching (adamantane, ethyl, and methyl) |
| 1465-1450 | Medium | CH₂ bending (scissoring) |
| 1380-1370 | Medium | CH₃ symmetric bending |
| ~720 | Weak | CH₂ rocking (adamantane cage) |
The region below 1500 cm⁻¹ is known as the "fingerprint region" and contains a complex pattern of C-C stretching and various C-H bending vibrations that are unique to the molecule.
Conclusion
References
-
Adamantane. (2023). In Wikipedia. Retrieved from [Link]
-
Rotationally resolved infrared spectroscopy of adamantane. (2012). AIP Publishing. Retrieved from [Link]
-
Low resolution IR spectrum of adamantane composed of two spectra... (n.d.). ResearchGate. Retrieved from [Link]
-
IR Absorption Table. (n.d.). University of Colorado Boulder. Retrieved from [Link]
-
13C NMR spectra of adamantane derivatives. (n.d.). ScienceDirect. Retrieved from [Link]
-
Adamantane (1H/13C Pulse Calibration/Shimming/Chemical Shift Reference). (n.d.). University of Ottawa. Retrieved from [Link]
-
500 H 1 NMR spectra of adamantane spinning at 5 kHz... (n.d.). ResearchGate. Retrieved from [Link]
-
FT‐IR spectra of adamantane and its derivatives: (a) 1‐ad‐OH, (b)... (n.d.). ResearchGate. Retrieved from [Link]
-
The features of IR spectrum. (n.d.). SlideShare. Retrieved from [Link]
-
1.7: Infrared Spectra of Some Common Functional Groups. (2021). Chemistry LibreTexts. Retrieved from [Link]
-
11.5: Infrared Spectra of Some Common Functional Groups. (2020). Chemistry LibreTexts. Retrieved from [Link]
-
Adamantane. (n.d.). NIST WebBook. Retrieved from [Link]
-
What is the difference between a c-h stretch and c-h bend in terms of IR spectrometry? (2020). Quora. Retrieved from [Link]
-
Infrared Spectroscopy Therefore, the functional groups present in a molecule can be deduced from an IR spectrum. (n.d.). University of Illinois. Retrieved from [Link]
-
Stuffed Pumpkins: Mechanochemical Synthesis of Host-Guest Complexes with Cucurbit[17]uril. (n.d.). Supporting Information. Retrieved from [Link]
-
1-Ethyladamantane. (n.d.). NIST WebBook. Retrieved from [Link]
-
Infrared Spectroscopy. (n.d.). Michigan State University. Retrieved from [Link]
-
1-Ethyladamantane. (n.d.). PubChem. Retrieved from [Link]
-
Adamantane. (n.d.). PubChem. Retrieved from [Link]
-
1-Methyl-3-ethyladamantane. (n.d.). NIST WebBook. Retrieved from [Link]
-
1-Methyl-3-ethyladamantane. (n.d.). NIST WebBook. Retrieved from [Link]
-
Typical IR Absorption Frequencies For Common Functional Groups. (n.d.). Northern Illinois University. Retrieved from [Link]
-
1-Ethynyladamantane. (n.d.). PubChem. Retrieved from [Link]
-
Frequencies of CH and C C Stretch Vibrations and Bent Vibrations of the... (n.d.). ResearchGate. Retrieved from [Link]
-
Bending, CH3- Deformation and Overtone C -O Stretch Bands of 0. (n.d.). University of New Brunswick. Retrieved from [Link]
-
1-Methyladamantane. (n.d.). SpectraBase. Retrieved from [Link]
-
1-Ethynyl-adamantane. (n.d.). SpectraBase. Retrieved from [Link]
-
The Proton Magnetic Resonance Spectra of Adamantane and Its Derivatives1. (n.d.). ACS Publications. Retrieved from [Link]
-
Nuggets of Knowledge for Chapter 3 – Infrared Spectroscopy. (n.d.). Utah Tech University. Retrieved from [Link]
-
13C NMR Spectrum (1D, 125 MHz, H2O, experimental). (n.d.). HMDB. Retrieved from [Link]
-
12.8: Infrared Spectra of Some Common Functional Groups. (2024). Chemistry LibreTexts. Retrieved from [Link]
-
1-Ethyladamantane. (n.d.). NIST WebBook. Retrieved from [Link]
-
Welcome to the NIST WebBook. (n.d.). NIST. Retrieved from [Link]
-
1-Ethyl-3-methylcyclohexane (c,t). (n.d.). NIST WebBook. Retrieved from [Link]
-
NMR Spectroscopy :: 13C NMR Chemical Shifts. (n.d.). University of Wisconsin-Madison. Retrieved from [Link]
Sources
- 1. 1-Methyl-3-ethyladamantane [webbook.nist.gov]
- 2. 1-Methyl-3-ethyladamantane [webbook.nist.gov]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Adamantane(281-23-2) 1H NMR [m.chemicalbook.com]
- 5. Adamantane | C10H16 | CID 9238 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. 1-ETHYLADAMANTANE(770-69-4) 1H NMR spectrum [chemicalbook.com]
- 7. Adamantane(281-23-2) 13C NMR [m.chemicalbook.com]
- 8. 1-Ethyladamantane | C12H20 | CID 522637 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. spectrabase.com [spectrabase.com]
- 10. kbfi.ee [kbfi.ee]
- 11. cactus.utahtech.edu [cactus.utahtech.edu]
- 12. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]
- 13. Infrared Spectroscopy [www2.chemistry.msu.edu]
- 14. pubs.aip.org [pubs.aip.org]
- 15. Adamantane [webbook.nist.gov]
- 16. chemicalbook.com [chemicalbook.com]
- 17. nmrprobe.org [nmrprobe.org]
The Adamantane Moiety: From Theoretical Curiosity to a Privileged Scaffold in Drug Discovery
An In-depth Technical Guide on the Discovery and History of Substituted Adamantanes
Abstract
Adamantane, a perfectly symmetrical, strain-free tricyclic hydrocarbon, has journeyed from a theoretical concept to a cornerstone in modern medicinal chemistry. Its unique diamondoid structure imparts a combination of rigidity, high lipophilicity, and metabolic stability, making it a highly sought-after pharmacophore. This technical guide provides a comprehensive overview of the discovery of adamantane, the evolution of its synthetic functionalization, and the subsequent development of its substituted derivatives as clinically significant therapeutic agents. We will delve into the causality behind key experimental choices in adamantane synthesis, explore the structure-activity relationships that govern its biological effects, and present detailed protocols and mechanistic insights for researchers, scientists, and drug development professionals.
The Genesis of a Diamondoid: From Prediction to Practical Synthesis
The story of adamantane begins not in a laboratory, but as a theoretical postulation. In 1924, H. Decker first proposed the existence of this unique C₁₀H₁₆ hydrocarbon, which he termed "decaterpene," recognizing its diamond-like framework.[1] However, it remained a hypothetical molecule until 1933, when Czech chemists S. Landa and V. Machacek painstakingly isolated a few milligrams from petroleum through fractional distillation.[1][2] They aptly named it adamantane, derived from the Greek "adamantinos" (relating to steel or diamond), a nod to the identical spatial arrangement of its carbon atoms to the diamond crystal lattice.[1]
Early attempts at laboratory synthesis were met with limited success. A 1924 effort by Hans Meerwein, aiming to react formaldehyde with diethyl malonate, yielded not adamantane but a bicyclic compound later named "Meerwein's ester," which would ironically serve as a precursor in a future synthesis.[3] The first successful, though impractical, synthesis was achieved by Vladimir Prelog in 1941, whose five-stage process starting from Meerwein's ester produced adamantane with a meager 0.16% yield.[1][2]
The field of adamantane chemistry was truly unlocked in 1957 with the pivotal breakthrough by Paul von Ragué Schleyer. Schleyer devised a remarkably efficient and simple one-pot synthesis involving the Lewis acid-catalyzed rearrangement of tetrahydrodicyclopentadiene.[2][4][5] This isomerization, often using aluminum chloride, dramatically improved yields to 30-40%, making adamantane readily available for widespread study and marking the true inception of its journey into medicinal applications.[1][5]
Caption: Schleyer's Lewis acid-catalyzed synthesis of adamantane.
Functionalization of the Adamantane Core: Creating Chemical Diversity
The therapeutic potential of adamantane could only be realized through the development of methods to introduce functional groups onto its inert hydrocarbon skeleton. The adamantane cage has two types of carbon atoms: four tertiary bridgehead carbons (methine groups) and six secondary carbons (methylene groups). The tertiary positions are more reactive and are the primary sites for functionalization.
Electrophilic Substitution: The Gateway to Adamantane Derivatives
Electrophilic substitution is a cornerstone of adamantane chemistry, providing a direct route to key intermediates. These reactions proceed via an Sₙ1-like mechanism involving the formation of a stable 1-adamantyl cation.[6]
Bromination: One of the most common functionalization reactions is bromination. Boiling adamantane with molecular bromine results in the selective formation of 1-bromoadamantane.[3] The reaction's selectivity for the tertiary position is due to the greater stability of the tertiary carbocation intermediate. The introduction of a Lewis acid catalyst can facilitate multiple brominations.[3]
Experimental Protocol: Synthesis of 1-Bromoadamantane
-
Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add adamantane.
-
Reagent Addition: Add an excess of liquid bromine.
-
Reaction: Gently reflux the mixture. The reaction progress can be monitored by the disappearance of the adamantane starting material (e.g., by GC).
-
Work-up: After the reaction is complete, cool the mixture and carefully quench the excess bromine with a reducing agent like sodium bisulfite solution.
-
Isolation: Extract the product with a suitable organic solvent (e.g., dichloromethane), wash with water and brine, dry over an anhydrous salt (e.g., MgSO₄), and concentrate under reduced pressure to yield crude 1-bromoadamantane.
-
Purification: The product can be purified by sublimation or recrystallization.
Causality: The use of neat bromine under reflux provides the energy to overcome the activation barrier for the initial C-H bond cleavage. The reaction proceeds without a catalyst because the stability of the bridgehead adamantyl cation is sufficient to drive the reaction forward. 1-bromoadamantane is a versatile intermediate, as the bromine can be readily displaced by a variety of nucleophiles.
The Ritter Reaction: A Direct Route to Amides and Amines
The Ritter reaction is a powerful method for the direct conversion of a C-H bond at a tertiary carbon to a C-N bond. This reaction is fundamental to the synthesis of many bioactive adamantane derivatives, including the first adamantane drug, amantadine.
The reaction involves the generation of a carbocation in the presence of a nitrile, which acts as a nucleophile. The resulting nitrilium ion is then hydrolyzed to yield an amide.
Caption: Generalized workflow of the Ritter Reaction for amination.
Experimental Protocol: Synthesis of 1-Adamantylamine (Amantadine) Hydrochloride [7][8]
-
Intermediate Synthesis (N-(1-adamantyl)formamide):
-
Slowly add adamantane to a mixture of nitric acid and formamide at room temperature.[7]
-
Heat the mixture (e.g., to 80°C) and stir for several hours. The nitric acid facilitates the formation of the 1-adamantyl cation, which is then trapped by formamide (the simplest nitrile analogue).[7]
-
Pour the reaction mixture into ice-cold water to precipitate the N-(1-adamantyl)formamide intermediate. Filter and wash the solid.[7]
-
-
Hydrolysis to Amine Hydrochloride:
-
Reflux the N-(1-adamantyl)formamide intermediate in a mixture of aqueous hydrochloric acid and an alcohol like methanol.[7][8]
-
The acidic conditions hydrolyze the formamide to the primary amine, which is protonated in situ to form the hydrochloride salt.
-
Concentrate the reaction mixture under vacuum to remove the solvent.
-
The resulting solid is washed and can be recrystallized to yield pure 1-adamantylamine hydrochloride.[8]
-
Causality: This two-step, one-pot modification of the Ritter reaction is economically viable and scalable. Using nitric acid and formamide directly on adamantane avoids the need to first create a halogenated intermediate. The subsequent hydrolysis under acidic conditions is a robust and high-yielding transformation.
Substituted Adamantanes in Medicine: A Legacy of Therapeutic Innovation
The introduction of the adamantane scaffold into drug molecules has led to numerous successful therapies across a wide range of diseases. The cage's unique properties are leveraged to enhance efficacy, modulate pharmacokinetics, and provide a rigid anchor for interacting with biological targets.
Antiviral Agents: The First Breakthrough
The medicinal chemistry of adamantane began with the discovery of the antiviral properties of Amantadine (1-adamantylamine hydrochloride) in the 1960s.[4][9]
-
Mechanism of Action: Amantadine and its α-methyl derivative, Rimantadine , inhibit the replication of the influenza A virus by blocking the M2 proton channel.[10][11] This channel is crucial for the virus to acidify its interior, a necessary step for the viral RNA to be released into the host cell cytoplasm (uncoating). By plugging this channel, the drugs prevent viral replication at an early stage.[10][11]
| Drug | Structure | Key Features |
| Amantadine | 1-aminoadamantane | The first adamantane-based drug.[3] |
| Rimantadine | 1-(1-adamantyl)ethanamine | α-methyl derivative of amantadine.[12] |
Structure-Activity Relationship (SAR) Insights:
-
The primary amino group is crucial for activity; replacing it with hydroxyl, thiol, or halogen groups leads to inactive compounds.[13]
-
N-alkylation of the amino group is generally tolerated and can maintain antiviral activity.[13]
-
The α-methyl group in rimantadine is a key modification from amantadine.[13]
Agents for Neurodegenerative Disorders: Modulating the NMDA Receptor
A major advance in the application of adamantanes was the development of agents to treat neurodegenerative diseases like Alzheimer's and Parkinson's.
-
Memantine: This derivative, 1-amino-3,5-dimethyladamantane, is a cornerstone therapy for moderate-to-severe Alzheimer's disease.[14]
-
Mechanism of Action: Memantine is a non-competitive, low-to-moderate affinity antagonist of the N-methyl-D-aspartate (NMDA) receptor.[4] In Alzheimer's disease, excessive glutamate activity leads to chronic NMDA receptor stimulation, causing an influx of Ca²⁺ that results in neuronal damage (excitotoxicity). Memantine blocks the NMDA receptor channel only when it is excessively open, thus preventing excitotoxicity without interfering with the normal physiological signaling required for learning and memory.[4]
Synthesis of Memantine Hydrochloride The synthesis of memantine typically starts from 1,3-dimethyladamantane.
-
Bromination: React 1,3-dimethyladamantane with bromine to produce 1-bromo-3,5-dimethyladamantane.[15]
-
Amination (Ritter-type): The bromo-derivative is then reacted with a source of nitrogen. A common method involves reacting it with urea in an acidic medium, followed by hydrolysis to yield the primary amine.[16]
-
Salt Formation: The resulting memantine base is then treated with hydrochloric acid to form the stable and water-soluble hydrochloride salt.[15]
An alternative, more direct one-pot synthesis involves the reaction of 1,3-dimethyladamantane with nitric acid and formamide, followed by hydrolysis, mirroring the efficient synthesis of amantadine.[17][18]
Dipeptidyl Peptidase-4 (DPP-4) Inhibitors: A Modern Application
More recently, complex substituted adamantanes have been developed as highly effective treatments for type 2 diabetes.
-
Saxagliptin and Vildagliptin: These drugs are potent and selective inhibitors of the enzyme dipeptidyl peptidase-4 (DPP-4).[14]
-
Mechanism of Action: DPP-4 is responsible for the rapid degradation of incretin hormones like glucagon-like peptide-1 (GLP-1). By inhibiting DPP-4, these drugs increase the levels of active GLP-1, which in turn enhances glucose-dependent insulin secretion, suppresses glucagon secretion, and helps regulate blood glucose levels.
-
Role of the Adamantane Moiety: In these complex molecules, the 3-hydroxyadamantyl group serves as a rigid, lipophilic anchor that fits into a specific hydrophobic pocket of the DPP-4 enzyme. This interaction is critical for the high binding affinity and selectivity of the inhibitors. The adamantane scaffold precisely orients the other functional groups of the drug (the cyanopyrrolidine "warhead") for optimal interaction with the enzyme's active site.[19]
| Drug | Key Structural Features |
| Vildagliptin | Features a 3-hydroxyadamantyl group linked to a pyrrolidine-2-carbonitrile moiety.[20] |
| Saxagliptin | Contains a 3-hydroxyadamantyl group attached to an amino acid derivative which is coupled to an azabicyclo[3.1.0]hexane-3-carbonitrile.[19] |
The synthesis of these molecules is a multi-step process that relies on the coupling of a functionalized adamantane intermediate (e.g., Boc-3-hydroxy-1-adamantyl-D-glycine) with the respective nitrile-containing heterocyclic component.[21]
The Adamantane Pharmacophore: A Privileged Structure
The recurring success of the adamantane cage in drug design is not coincidental. It possesses a unique combination of physicochemical properties that medicinal chemists can exploit.
-
Lipophilicity and Bioavailability: The bulky, purely hydrocarbon nature of adamantane significantly increases the lipophilicity of a molecule.[4][22] This property can enhance membrane permeability and absorption, improve passage across the blood-brain barrier, and alter the ADME (Absorption, Distribution, Metabolism, Excretion) profile of a drug.[22]
-
Rigid Scaffold: Unlike flexible alkyl chains, the adamantane cage is a rigid, three-dimensional scaffold. This conformational rigidity reduces the entropic penalty upon binding to a target, potentially increasing binding affinity. It also allows for the precise spatial orientation of substituents to optimize interactions with a receptor or enzyme active site.[22][23]
-
Metabolic Stability: The adamantane core is resistant to metabolic degradation, which can increase a drug's half-life and duration of action. The rigid structure protects adjacent functional groups from enzymatic cleavage.[2]
-
The "Lipophilic Bullet": The adamantane moiety is often described as a "lipophilic bullet" that can effectively probe and anchor within hydrophobic pockets of biological targets, as seen with the DPP-4 inhibitors.[4]
Conclusion and Future Outlook
From its theoretical prediction to its isolation from petroleum and the development of elegant synthetic routes, adamantane has firmly established itself as a privileged structure in medicinal chemistry. The initial discovery of amantadine's antiviral activity opened the door to a rich field of research that has produced treatments for major global health challenges, including neurodegenerative diseases and diabetes.
The core attributes of the adamantane cage—its rigidity, lipophilicity, and metabolic stability—provide a powerful toolkit for the modern drug designer. The continued exploration of novel functionalization strategies and the application of substituted adamantanes to new biological targets ensure that this remarkable diamondoid molecule will remain a source of therapeutic innovation for years to come. The journey of adamantane serves as a compelling example of how fundamental chemical synthesis can directly translate into profound impacts on human health.
References
-
Wanka, L., Iqbal, K., & Schreiner, P. R. (2013). The Lipophilic Bullet Hits the Targets: Medicinal Chemistry of Adamantane Derivatives. Chemical Reviews, 113(5), 3516–3604. [Link]
-
Štimac, A., Šekutor, M., Mlinarić-Majerski, K., & Ramljak, T. Š. (2017). Adamantane in Drug Delivery Systems and Surface Recognition. Molecules, 22(2), 297. [Link]
-
Reddy, V. V., & Kumar, V. (2020). Simple Two-step Procedure for the Synthesis of Memantine Hydrochloride from 1,3-Dimethyl-adamantane. ACS Omega, 5(26), 16295–16299. [Link]
-
Nguyen, T. H., Nguyen, T. K. C., & Le, T. H. (2021). A Concise, Economical, and Eco-Friendly Two-Step Synthesis of 1-Adamantylamine Hydrochloride from Adamantane. Polycyclic Aromatic Compounds, 1-7. [Link]
-
Bagrii, E. I., & Karaulova, E. N. (1999). Reactions of adamantanes in electrophilic media. Russian Chemical Reviews, 68(12), 1001–1020. [Link]
-
Nguyen, T. H., et al. (2022). Simple and Economical Process for Producing Amantadine Hydrochloride. ACS Omega, 7(6), 5489-5494. [Link]
-
Ningbo Inno Pharmchem Co., Ltd. (n.d.). The Role of Adamantane Derivatives in Modern Drug Discovery. Pharma Focus Asia. [Link]
-
Wikipedia. (n.d.). Rimantadine. [Link]
-
Nguyen, T. H., et al. (2019). Convenient Synthesis of Memantine Hydrochloride. Polycyclic Aromatic Compounds, 41(5), 1018-1024. [Link]
-
Duong, V. B., et al. (2022). Synthesis of memantine hydrochloride by direct aminoation of 1-bromo-3,5-dimethyladamantane. Journal of Military Pharmaco-Medicine, 9, 140-145. [Link]
-
ResearchGate. (n.d.). Synthetic route to new 1–adamantylamine derivatives. [Link]
-
Nguyen, T. H., et al. (2020). An Improved Synthesis of Memantine Hydrochloride. Polycyclic Aromatic Compounds, 42(6), 3354-3361. [Link]
-
Wikipedia. (n.d.). Adamantane. [Link]
-
Spasov, A. A., et al. (2023). Adamantane-containing drug delivery systems. Pharmacia, 70(4), 1025-1036. [Link]
-
Lamoureux, G., & Artavia, G. (2010). Use of the Adamantane Structure in Medicinal Chemistry. Current Medicinal Chemistry, 17(26), 2967-2978. [Link]
-
White, J. M., et al. (2024). Unlocking therapeutic potential: the role of adamantane in drug discovery. Australian Journal of Chemistry. [Link]
-
Lamoureux, G., & Artavia, G. (2010). Use of the Adamantane Structure in Medicinal Chemistry. Ingenta Connect. [Link]
-
Pitre, J. R., & McTiernan, C. D. (2021). Direct radical functionalization methods to access substituted adamantanes and diamondoids. Organic & Biomolecular Chemistry, 20(1), 10-36. [Link]
-
Nguyen, T. H., et al. (2022). Simple and Economical Process for Producing Amantadine Hydrochloride. National Institutes of Health. [Link]
-
ResearchGate. (n.d.). Various synthetic methods for the preparation of functionalized adamantane compounds. [Link]
-
MDPI. (2024). Novel Adamantane Derivatives: Synthesis, Cytotoxicity and Antimicrobial Properties. [Link]
-
Pitre, J. R., & McTiernan, C. D. (2021). Direct radical functionalization methods to access substituted adamantanes and diamondoids. National Institutes of Health. [Link]
-
Danysz, W., et al. (2021). Amantadine: reappraisal of the timeless diamond—target updates and novel therapeutic potentials. Journal of Neural Transmission, 128(3), 285-306. [Link]
-
Pharmacy 180. (n.d.). SAR of Adamantane Amines. [Link]
-
ACS Publications. (n.d.). Some Reactions of Adamantane and Adamantane Derivatives. [Link]
-
ResearchGate. (n.d.). Adamantane - A Lead Structure for Drugs in Clinical Practice. [Link]
-
ACS Publications. (n.d.). Free-radical substitution on adamantane. [Link]
-
ResearchGate. (n.d.). Synthesis of Functionalized Adamantane Derivatives: (3 + 1)-Scaffolds for Applications in Medicinal and Material Chemistry. [Link]
-
Spilovska, K., et al. (2016). Adamantane - A Lead Structure for Drugs in Clinical Practice. Current Medicinal Chemistry, 23(26), 2935-2956. [Link]
-
SarmaPathy, K. (2018). Recent advances in process development of antiviral agents targeting the influenza virus: Amantadine-Remantadine-derived pharmaceutical agents. Timely Topics in Clinical Immunology, 2(2), 11-16. [Link]
-
Ningbo Inno Pharmchem Co., Ltd. (n.d.). The Chemical Synthesis of Saxagliptin: Understanding the Role of Key Intermediates. Pharma Focus Asia. [Link]
-
National Institutes of Health. (n.d.). Rimantadine. PubChem. [Link]
-
Taylor & Francis Online. (n.d.). Rimantadine – Knowledge and References. [Link]
-
ACS Publications. (n.d.). Free-radical substitution on adamantane. [Link]
-
National Institutes of Health. (n.d.). Synthetic Analogues of Aminoadamantane as Influenza Viral Inhibitors—In Vitro, In Silico and QSAR Studies. [Link]
-
ResearchGate. (n.d.). A facile method to synthesize vildagliptin. [Link]
-
ACS Publications. (n.d.). Synthesis of adamantane derivatives. 59. Reactions of some electrophilic adamantane derivatives with unsaturated organosilanes. [Link]
-
Ningbo Inno Pharmchem Co., Ltd. (n.d.). The Chemical Synthesis of Saxagliptin: A Deep Dive into Key Intermediates. Pharma Focus Asia. [Link]
-
ResearchGate. (n.d.). Synthesis of Main Impurity of Vildagliptin. [Link]
-
University of Eastern Piedmont. (n.d.). A concise and efficient synthesis of vildagliptin. [Link]
Sources
- 1. Direct radical functionalization methods to access substituted adamantanes and diamondoids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Adamantane in Drug Delivery Systems and Surface Recognition - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Adamantane - Wikipedia [en.wikipedia.org]
- 4. The Lipophilic Bullet Hits the Targets: Medicinal Chemistry of Adamantane Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Direct radical functionalization methods to access substituted adamantanes and diamondoids - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/D1OB01916C [pubs.rsc.org]
- 6. Reactions of adamantanes in electrophilic media - Russian Chemical Reviews (RSC Publishing) [pubs.rsc.org]
- 7. tandfonline.com [tandfonline.com]
- 8. tandfonline.com [tandfonline.com]
- 9. Direct radical functionalization methods to access substituted adamantanes and diamondoids - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 10. Rimantadine | C12H21N | CID 5071 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 11. taylorandfrancis.com [taylorandfrancis.com]
- 12. Rimantadine - Wikipedia [en.wikipedia.org]
- 13. pharmacy180.com [pharmacy180.com]
- 14. Adamantane - A Lead Structure for Drugs in Clinical Practice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Memantine HCl synthesis - chemicalbook [chemicalbook.com]
- 16. jmpm.vn [jmpm.vn]
- 17. pubs.acs.org [pubs.acs.org]
- 18. tandfonline.com [tandfonline.com]
- 19. nbinno.com [nbinno.com]
- 20. researchgate.net [researchgate.net]
- 21. nbinno.com [nbinno.com]
- 22. Use of the Adamantane Structure in Medicinal Chemistry: Ingenta Connect [ingentaconnect.com]
- 23. connectsci.au [connectsci.au]
An In-depth Technical Guide on the Thermal Stability and Degradation of 1-Ethyl-3-methyladamantane
Abstract
1-Ethyl-3-methyladamantane, a saturated tricyclic hydrocarbon, is a molecule of significant interest in the development of high-performance fluids and advanced materials due to its unique cage-like structure. This guide provides a comprehensive technical overview of its thermal stability and degradation pathways. While direct experimental data for this specific molecule is limited, this document synthesizes findings from closely related alkyladamantanes to predict its behavior under thermal stress. We will delve into the experimental methodologies for assessing thermal stability, elucidate the probable degradation mechanisms, and present the anticipated decomposition products. This guide is intended for researchers, scientists, and professionals in drug development and materials science who require a deep understanding of the thermal properties of adamantane derivatives.
Introduction: The Significance of this compound's Thermal Stability
Adamantane and its derivatives are characterized by a rigid, diamondoid cage structure, which imparts exceptional thermal and oxidative stability.[1] These properties make them valuable candidates for applications such as high-density fuels, lubricants, and thermally stable polymers.[1][2] this compound (C13H22) is a member of this class of compounds, and understanding its response to elevated temperatures is crucial for its potential applications where thermal stress is a critical factor.[3] The thermal stability of a hydrocarbon dictates its operational limits and the nature of its decomposition, which can influence system performance and safety.[4]
The study of thermal degradation is not merely about identifying the temperature at which a molecule breaks down but also about understanding the intricate network of chemical reactions that ensue. These reactions can lead to the formation of a complex mixture of smaller, more volatile compounds, as well as larger, aromatic species. For instance, in the context of jet fuels, thermal instability can lead to the formation of deposits in fuel systems, which can impede fuel flow and heat transfer.[4][5] Therefore, a thorough characterization of the thermal behavior of this compound is paramount for its successful application.
Experimental Methodologies for Assessing Thermal Stability
A multi-faceted approach is required to comprehensively evaluate the thermal stability and degradation of this compound. This typically involves a combination of techniques that probe different aspects of the degradation process, from initial decomposition to the identification of breakdown products.
Thermogravimetric Analysis (TGA)
Thermogravimetric Analysis (TGA) is a fundamental technique for determining the thermal stability of a material.[6] It measures the change in mass of a sample as a function of temperature in a controlled atmosphere. The onset temperature of mass loss provides a quantitative measure of the initiation of degradation.[7]
Experimental Protocol: TGA of this compound
-
Sample Preparation: A small, precisely weighed sample (typically 5-10 mg) of this compound is placed in an inert TGA pan (e.g., alumina).
-
Instrument Setup: The TGA instrument is purged with an inert gas (e.g., nitrogen or argon) at a constant flow rate (e.g., 20-50 mL/min) to prevent oxidative degradation.[8]
-
Heating Program: The sample is heated at a constant rate (e.g., 10 °C/min) over a defined temperature range (e.g., ambient to 800 °C).[9]
-
Data Analysis: The resulting TGA curve (mass vs. temperature) is analyzed to determine the onset temperature of decomposition (Tonset), the temperature of maximum decomposition rate (Tmax), and the final residual mass. The derivative of the TGA curve (DTG curve) is used to identify distinct degradation steps.[9]
Pyrolysis-Gas Chromatography-Mass Spectrometry (Py-GC-MS)
To identify the volatile and semi-volatile products of thermal degradation, Pyrolysis-Gas Chromatography-Mass Spectrometry (Py-GC-MS) is an indispensable tool. This technique involves the rapid heating of a sample in an inert atmosphere, followed by the separation and identification of the degradation products.
Experimental Protocol: Py-GC-MS of this compound
-
Sample Preparation: A small amount of this compound is loaded into a pyrolysis probe.
-
Pyrolysis: The probe is rapidly heated to a specific pyrolysis temperature (e.g., 500-800 °C) for a short duration.[10]
-
GC Separation: The pyrolysis products are swept into a gas chromatograph, where they are separated based on their boiling points and interactions with the stationary phase of the GC column.[11]
-
MS Identification: The separated components are then introduced into a mass spectrometer, which provides mass spectra that can be used to identify the individual compounds by comparison with spectral libraries.[11]
Batch and Flow Reactor Studies
For kinetic analysis and to simulate real-world conditions more closely, thermal degradation studies are often conducted in batch or flow reactors. These experiments allow for the investigation of degradation over longer time scales and at various pressures.[12]
Experimental Protocol: Flow Reactor Study of this compound
-
Reactor Setup: A tubular flow reactor is heated to a constant temperature.
-
Sample Introduction: A solution of this compound in a suitable solvent is continuously pumped through the heated reactor at a controlled flow rate.
-
Product Collection: The reactor effluent, containing unreacted starting material and degradation products, is collected at the outlet.
-
Product Analysis: The collected liquid and gaseous products are analyzed using a suite of analytical techniques, including Gas Chromatography (GC), High-Performance Liquid Chromatography (HPLC), and Nuclear Magnetic Resonance (NMR) spectroscopy, to identify and quantify the degradation products.[12]
Predicted Thermal Stability and Degradation Pathways of this compound
Based on studies of structurally similar alkyladamantanes, such as 1,3-dimethyladamantane, we can predict the thermal behavior of this compound.[12] The thermal stability of 1,3-dimethyladamantane has been shown to be satisfactory, with decomposition rate constants smaller than those of typical model fuels like decalin and propylcyclohexane.[12] It is anticipated that this compound will exhibit comparable or slightly lower thermal stability due to the presence of the ethyl group, which can be more susceptible to cleavage than a methyl group.
The degradation of alkyladamantanes is believed to proceed through a free-radical chain mechanism involving the following key steps:
-
Initiation: The process begins with the homolytic cleavage of a C-C or C-H bond to form radical species. The weaker bonds, such as the bond between the adamantyl cage and the alkyl substituents, are more likely to break first.
-
Hydrogen Abstraction: The initial radicals can abstract hydrogen atoms from other molecules, leading to the formation of new radicals.
-
β-Scission: This is a crucial step in the degradation of the adamantane cage, where a radical undergoes cleavage of the C-C bond in the beta position to the radical center, leading to ring-opening and the formation of smaller, unsaturated molecules.
-
Isomerization: The adamantane cage can undergo rearrangement to more stable isomers.
-
Termination: The reaction ceases when two radicals combine.
The following diagram illustrates a plausible degradation pathway for this compound, leading to the formation of various products.
Caption: Predicted degradation pathway of this compound.
Anticipated Degradation Products
Drawing parallels with the thermal decomposition of 1,3-dimethyladamantane, the major degradation products of this compound are expected to include a mixture of gaseous and liquid compounds.[12]
Table 1: Predicted Degradation Products of this compound
| Product Category | Predicted Compounds | Formation Mechanism |
| Gaseous Products | Methane, Ethane, Ethene, Hydrogen | Demethylation, Deethylation, Dehydrogenation |
| Liquid Products | Toluene, Xylenes, Ethylbenzene | Dehydrogenation and aromatization of ring-opened intermediates |
| Smaller alkyladamantanes | Isomerization | |
| Cyclopentadiene derivatives | Ring opening and fragmentation |
The formation of aromatic compounds like toluene and xylenes is a common feature in the high-temperature degradation of cyclic hydrocarbons.[12] The adamantane cage structure can rearrange and ultimately dehydrogenate to form these stable aromatic rings. The presence of methane and ethane would result from the cleavage of the methyl and ethyl substituents, respectively.
Mechanistic Insights and Kinetic Considerations
The overall degradation of this compound can be described by Arrhenius kinetics, where the rate of decomposition is dependent on temperature. For 1,3-dimethyladamantane, the activation energy for thermal decomposition in a batch reactor was determined to be 183 kJ·mol-1.[12] It is reasonable to assume a similar activation energy for this compound, although experimental verification is necessary.
The following diagram illustrates the logical flow for investigating the thermal degradation kinetics.
Sources
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. This compound | C13H22 | CID 519330 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. ntrs.nasa.gov [ntrs.nasa.gov]
- 5. Studies of Jet Fuel Thermal Stability in a Flowing System | Semantic Scholar [semanticscholar.org]
- 6. m.youtube.com [m.youtube.com]
- 7. researchgate.net [researchgate.net]
- 8. Thermal Safety of 1-Ethyl-3-Methylimidazolium Bis(trifluoromethylsulfonyl)imide for Construction-Related Safety Process [mdpi.com]
- 9. Activation Energy from Thermogravimetric Analysis of Certain Azopolyamides – Material Science Research India [materialsciencejournal.org]
- 10. Pyrolysis of 3-homoadamantyl acetate to 4-methyleneprotoadamantane and 3-vinylnoradamantane - Journal of the Chemical Society, Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 11. shepherd.caltech.edu [shepherd.caltech.edu]
- 12. pubs.acs.org [pubs.acs.org]
Solubility Profiling of 1-Ethyl-3-methyladamantane: A Methodological Framework for Pre-formulation and Drug Discovery
An In-Depth Technical Guide
Abstract
The adamantane cage is a privileged scaffold in medicinal chemistry, prized for its unique stereochemical and lipophilic properties that can enhance the pharmacokinetic profiles of therapeutic agents. 1-Ethyl-3-methyladamantane represents a specific, non-polar derivative whose solubility characteristics are critical for its application in synthesis, formulation, and as a lipophilic fragment in drug design. This guide provides a comprehensive overview of the physicochemical properties of this compound, its expected solubility behavior in common organic solvents, and a detailed, field-proven experimental protocol for the precise determination of its thermodynamic solubility. This document is intended for researchers, chemists, and drug development professionals who require a robust understanding and a practical methodology for characterizing the solubility of lipophilic compounds.
Introduction: The Role of Adamantane Scaffolds in Pharmaceutical Sciences
Adamantane and its derivatives are widely utilized in the development of pharmaceuticals, often to increase the lipophilicity and metabolic stability of a parent drug, thereby improving its absorption, distribution, metabolism, and excretion (ADME) properties.[1][2] The rigid, bulky, and highly lipophilic nature of the adamantyl group allows it to interact favorably with hydrophobic pockets in biological targets and can facilitate passage across biological membranes.[1][3]
This compound (C₁₃H₂₂) is a specific iteration of this scaffold, featuring alkyl substitutions that further enhance its non-polar character and break the high symmetry of the parent adamantane molecule.[3] Understanding its solubility is a foundational requirement for several key stages of drug development:
-
Synthetic Chemistry: Selecting appropriate solvents for reactions and purification processes (e.g., crystallization).[4][5]
-
Pre-formulation Studies: Developing viable solvent systems for formulation, especially for non-aqueous delivery vehicles.
-
In Vitro Screening: Ensuring the compound remains in solution during biological assays to produce reliable and reproducible results.[6][7]
This guide will first characterize the known properties of this compound and then provide a detailed, validated methodology for determining its solubility in relevant organic solvents.
Physicochemical Characterization of this compound
A thorough understanding of a compound's physical and chemical properties is the first step in predicting its behavior in different solvent systems. The key properties for this compound are summarized below.
| Property | Value | Source |
| Molecular Formula | C₁₃H₂₂ | [8] |
| Molecular Weight | 178.31 g/mol | [8] |
| CAS Registry Number | 1687-34-9 | [8] |
| Appearance | Colorless solid or liquid | [3][9] |
| General Solubility | Insoluble in water; Soluble in non-polar organic solvents.[3][9] |
The introduction of ethyl and methyl groups onto the adamantane core breaks the crystal lattice symmetry, leading to a significantly lower melting point compared to unsubstituted adamantane (m.p. 269 °C).[3] This structural modification underscores its highly non-polar, hydrocarbon-like nature. Based on the principle of "like dissolves like," this compound is expected to exhibit high solubility in non-polar solvents such as alkanes (hexane, heptane) and aromatic hydrocarbons (toluene), and lower solubility in polar solvents, particularly polar protic solvents like alcohols (ethanol, methanol) and water.
Experimental Determination of Thermodynamic Solubility
While theoretical predictions are useful, precise quantitative data must be obtained experimentally. The Shake-Flask Method is the gold-standard technique for determining thermodynamic (or equilibrium) solubility, valued for its reliability and directness.[10] This method measures the concentration of a saturated solution that is in equilibrium with an excess of the solid compound.
Causality Behind the Shake-Flask Method
The core principle is to establish a true thermodynamic equilibrium between the dissolved and undissolved states of the solute. Agitation ensures that the maximum surface area of the solid is exposed to the solvent, accelerating the time to reach equilibrium.[11] Maintaining a constant temperature is critical because solubility is highly temperature-dependent. The presence of excess solid throughout the experiment is a mandatory condition to ensure the solution remains saturated; otherwise, one would merely be measuring the concentration of an unsaturated solution.[11] Equilibrium is confirmed by measuring the concentration at multiple time points (e.g., 24, 48, and 72 hours) until the value remains constant.[11]
Step-by-Step Experimental Protocol
This protocol describes a robust procedure for determining the solubility of this compound in a given organic solvent.
Materials:
-
This compound (solid, high purity)
-
Selected organic solvents (e.g., Hexane, Toluene, Ethyl Acetate, Acetone, Ethanol, Methanol)
-
Scintillation vials or flasks with screw caps
-
Orbital shaker with temperature control
-
Syringe filters (0.22 µm, PTFE or other solvent-compatible material)
-
Analytical balance
-
High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC) system for quantification
Procedure:
-
Preparation: Add an excess amount of this compound to a series of vials. "Excess" means that a visible amount of solid remains undissolved at the end of the experiment. A starting point could be ~20 mg of solute per 1 mL of solvent.
-
Solvent Addition: Accurately add a known volume (e.g., 2 mL) of the desired organic solvent to each vial.
-
Equilibration: Securely cap the vials and place them in an orbital shaker set to a constant temperature (e.g., 25 °C or 37 °C) and agitation speed (e.g., 300 RPM).[11] Allow the mixtures to shake for a predetermined period, typically 24 to 72 hours, to ensure equilibrium is reached.[11]
-
Phase Separation: After the incubation period, allow the vials to stand undisturbed at the controlled temperature for at least 1 hour to let the excess solid settle.
-
Sampling: Carefully withdraw a sample from the clear supernatant. Immediately filter the sample through a 0.22 µm syringe filter to remove all undissolved microparticles. This step is critical to prevent overestimation of solubility.
-
Dilution: Accurately dilute the filtrate with a suitable solvent (often the mobile phase for the analytical method) to bring the concentration within the linear range of the analytical instrument.
-
Quantification: Analyze the diluted samples using a validated HPLC or GC method. The concentration of this compound is determined by comparing the instrument response to a standard curve prepared from known concentrations of the compound.
-
Calculation: Calculate the solubility by multiplying the measured concentration by the dilution factor. The final result is typically expressed in units of mg/mL or mol/L.
Self-Validating System and Controls
To ensure the trustworthiness of the results, the following controls should be implemented:
-
Time to Equilibrium: A pilot study should be run where samples are taken at various time points (e.g., 12, 24, 48, 72 hours) to confirm that the measured concentration has reached a stable plateau.[11]
-
Reproducibility: All experiments should be performed in triplicate to assess the precision of the method.
-
Standard Curve: A multi-point calibration curve (minimum 5 points) with a correlation coefficient (R²) > 0.99 must be used for accurate quantification.
Visualization of the Experimental Workflow
The following diagram illustrates the key stages of the shake-flask solubility determination protocol.
Sources
- 1. The Lipophilic Bullet Hits the Targets: Medicinal Chemistry of Adamantane Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Bacterial Transformation of Adamantane and Its Derivatives: Regioselectivity and Biocatalytic Approaches - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Synthesis of 1,2-Disubstituted Adamantane Derivatives by Construction of the Adamantane Framework - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. Shake-Flask Solubility Assay - Enamine [enamine.net]
- 7. Shake-Flask Aqueous Solubility assay (Kinetic solubility) [protocols.io]
- 8. 1-Methyl-3-ethyladamantane [webbook.nist.gov]
- 9. Page loading... [guidechem.com]
- 10. dissolutiontech.com [dissolutiontech.com]
- 11. quora.com [quora.com]
The Adamantane Scaffold: A Privileged Structure in Modern Drug Discovery
An In-depth Technical Guide on the Biological Activities of Adamantane Derivatives
Abstract
The adamantane moiety, a rigid, lipophilic, and symmetrical tricyclic hydrocarbon, has emerged as a uniquely privileged scaffold in medicinal chemistry. Its distinctive three-dimensional structure and favorable physicochemical properties have led to the development of a diverse array of therapeutic agents with a broad spectrum of biological activities. This technical guide provides a comprehensive overview of the significant pharmacological applications of adamantane derivatives, with a focus on their antiviral, neuroprotective, anticancer, and antidiabetic properties. We will delve into the mechanisms of action, structure-activity relationships, and key experimental methodologies used to evaluate these compounds, offering valuable insights for researchers and professionals engaged in drug discovery and development.
The Adamantane Core: Unique Properties and Medicinal Chemistry Significance
First synthesized in 1933, adamantane's cage-like structure, reminiscent of a diamondoid, imparts exceptional thermal and chemical stability.[1] Its high lipophilicity facilitates passage through biological membranes, including the blood-brain barrier, a crucial attribute for neurologically active drugs.[2][3][4] The rigid framework of adamantane allows for the precise spatial orientation of functional groups, enabling specific and high-affinity interactions with biological targets.[5][6][7] This "lipophilic bullet" can effectively probe hydrophobic pockets within proteins, enhancing the binding affinity and overall efficacy of a drug molecule.[1][8]
The introduction of an adamantane moiety into a drug candidate can significantly improve its absorption, distribution, metabolism, and excretion (ADME) properties.[4][5] Its metabolic stability often leads to a longer half-life and improved pharmacokinetic profile.[6] These desirable characteristics have made adamantane a cornerstone in the design of novel therapeutics for a wide range of diseases.[1][5][6]
Antiviral Activity: The Genesis of Adamantane in Therapeutics
The journey of adamantane derivatives in medicine began with the discovery of the antiviral properties of amantadine in the 1960s.[1][8][9] This marked a pivotal moment, establishing adamantanes as a viable class of antiviral agents.
Mechanism of Action against Influenza A
Amantadine and its successor, rimantadine, were primarily used for the prophylaxis and treatment of influenza A virus infections.[1][9] Their mechanism of action involves the blockade of the M2 proton ion channel of the virus.[2][8][10] The M2 channel is essential for the uncoating of the viral ribonucleoprotein (RNP) complex within the host cell's endosomes, a critical step for viral replication. By obstructing this channel, adamantane derivatives prevent the influx of protons, thereby inhibiting the release of the viral genome into the cytoplasm.[2][10]
Caption: Mechanism of adamantane derivatives against Influenza A.
Expanding the Antiviral Spectrum
While resistance to amantadine and rimantadine has limited their use against influenza, research into novel adamantane-based antivirals continues. Derivatives have shown activity against other viruses, including herpes simplex virus (HSV), hepatitis C, and even coronaviruses.[8][10][11] For instance, tromantadine has been used topically for HSV infections.[9][11] The development of spiroadamantane derivatives and other complex adamantane-containing molecules aims to overcome resistance and broaden the antiviral spectrum.[8][10]
Neuroprotective Effects: Targeting Neurological Disorders
The lipophilic nature of adamantane allows for excellent penetration of the central nervous system (CNS), making its derivatives ideal candidates for treating neurological and neurodegenerative diseases.[3][4]
NMDA Receptor Antagonism and Alzheimer's Disease
Memantine, an aminoadamantane derivative, is a well-established treatment for moderate to severe Alzheimer's disease.[1][2][12] Its primary mechanism of action is as a non-competitive antagonist of the N-methyl-D-aspartate (NMDA) receptor.[2][13][14] In Alzheimer's disease, excessive glutamate levels lead to excitotoxicity and neuronal cell death through overstimulation of NMDA receptors. Memantine blocks the NMDA receptor channel, preventing excessive calcium influx and thereby protecting neurons from damage.[14][15]
Dopaminergic Activity and Parkinson's Disease
Amantadine, in addition to its antiviral properties, is also used in the management of Parkinson's disease.[1][12] It is believed to act by increasing dopamine release, inhibiting dopamine reuptake, and acting as an NMDA receptor antagonist, which helps to alleviate symptoms such as tremor and rigidity.[2][4]
Novel Neuroprotective Strategies
Researchers are exploring new adamantane derivatives with dual-acting properties, such as inhibiting both NMDA receptors and voltage-gated calcium channels, to offer enhanced neuroprotection.[15] Other derivatives are being investigated for their potential to modulate GABA-ergic systems and improve cerebral blood flow in ischemic conditions.[13][16]
Caption: Neuroprotective mechanism of Memantine.
Anticancer Activity: A New Frontier for Adamantane Derivatives
The unique structural features of adamantane have also been exploited in the design of novel anticancer agents.[1][5][17]
Diverse Mechanisms of Action
Adamantane derivatives exhibit a range of anticancer mechanisms, including:
-
Induction of Apoptosis: Certain derivatives have been shown to trigger programmed cell death in cancer cells.[1]
-
Inhibition of Tyrosine Kinases: These enzymes play a crucial role in cancer cell signaling and proliferation.[1]
-
DNA Intercalation: Some adamantane-containing compounds can insert themselves into the DNA of cancer cells, disrupting replication and leading to cell death.[1]
-
Sigma Receptor Modulation: Adamantane derivatives have shown affinity for sigma receptors, which are overexpressed in some tumor types, and can induce antiproliferative effects.[18]
Hybrid Molecules and Targeted Delivery
A promising strategy in anticancer drug development is the creation of hybrid molecules that combine the adamantane scaffold with other known pharmacophores.[1] For example, adamantane-conjugated platinum complexes have demonstrated enhanced cytotoxicity and reduced systemic toxicity compared to traditional chemotherapeutics.[1] The lipophilicity of adamantane can also be utilized to improve the delivery of anticancer drugs to tumor tissues.
Antidiabetic Activity: Modulating Glucose Homeostasis
More recently, adamantane derivatives have been identified as having potential in the treatment of type 2 diabetes mellitus.[19]
DPP-4 Inhibition
Vildagliptin and saxagliptin are two clinically approved antidiabetic drugs that feature an adamantane moiety.[9][12][19] They act as inhibitors of dipeptidyl peptidase-4 (DPP-4), an enzyme that inactivates incretin hormones such as glucagon-like peptide-1 (GLP-1). By inhibiting DPP-4, these drugs increase the levels of active GLP-1, which in turn stimulates insulin secretion and suppresses glucagon release in a glucose-dependent manner.
Insulin Secretagogues
Studies have also shown that certain aminoadamantane derivatives can directly stimulate insulin release from pancreatic β-cells.[20] The proposed mechanism involves the inhibition of K+ channels in the β-cell membrane, leading to depolarization, activation of voltage-dependent Ca2+ channels, and subsequent insulin secretion.[20]
Experimental Protocols
Plaque Reduction Assay for Antiviral Activity
This assay is a standard method to determine the antiviral efficacy of a compound.
Methodology:
-
Cell Seeding: Plate a confluent monolayer of susceptible host cells (e.g., MDCK for influenza) in 6-well plates.
-
Virus Infection: Remove the culture medium and infect the cells with a known titer of the virus for 1 hour at 37°C to allow for viral adsorption.
-
Compound Treatment: After incubation, remove the viral inoculum and overlay the cells with a semi-solid medium (e.g., agar or methylcellulose) containing various concentrations of the adamantane derivative.
-
Incubation: Incubate the plates at 37°C in a CO2 incubator until visible plaques (zones of cell death) are formed (typically 2-3 days).
-
Plaque Visualization and Counting: Fix the cells with a solution of formaldehyde and stain with crystal violet. The plaques will appear as clear zones against a purple background.
-
Data Analysis: Count the number of plaques in each well. The concentration of the compound that reduces the number of plaques by 50% (EC50) is determined.
MTT Assay for Anticancer Cytotoxicity
The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.
Methodology:
-
Cell Seeding: Seed cancer cells in a 96-well plate at a specific density and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with a range of concentrations of the adamantane derivative and incubate for a specified period (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours. Viable cells with active metabolism will convert the yellow MTT into a purple formazan precipitate.
-
Formazan Solubilization: Add a solubilizing agent (e.g., DMSO or isopropanol) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of the solution at a specific wavelength (typically 570 nm) using a microplate reader.
-
Data Analysis: The absorbance is directly proportional to the number of viable cells. The concentration of the compound that inhibits cell growth by 50% (IC50) is calculated.
Summary and Future Perspectives
The adamantane scaffold has proven to be an exceptionally versatile and valuable component in the design of therapeutic agents. Its unique combination of rigidity, lipophilicity, and metabolic stability has led to the successful development of drugs for a wide range of diseases, from viral infections to neurodegenerative disorders and cancer. The continued exploration of novel adamantane derivatives, including hybrid molecules and multi-target agents, holds immense promise for addressing unmet medical needs. Advances in computational chemistry and synthetic methodologies will undoubtedly accelerate the discovery of the next generation of adamantane-based drugs with enhanced efficacy and safety profiles.
References
- Journal of Chemical Health Risks. Adamantane Derivatives in the 21st Century: Emerging Therapeutic Frontiers and Future Research. (2025-10-05).
- Cerebrovascular and Neuroprotective Effects of Adamantane Deriv
- Cerebrovascular and Neuroprotective Effects of Adamantane Derivative - ResearchG
- Biological Activity of Adamantane-Containing Mono- and Polycyclic Pyrimidine Derivatives* (A Review)
- Fluorophenyl Adamantane Derivatives Anticancer Activity and Biological Targets.
- New adamantane derivatives with sigma affinity and antiprolifer
- Adamantane amine derivatives as dual acting NMDA receptor and voltage-gated calcium channel inhibitors for neuroprotection - MedChemComm (RSC Publishing).
- Synthetic Routes for Functionalized Adamantane Derivatives: Applic
- Novel Adamantane Derivatives: Synthesis, Cytotoxicity and Antimicrobial Properties - MDPI.
- Bacterial Transformation of Adamantane and Its Derivatives: Regioselectivity and Biocatalytic Approaches - PMC - PubMed Central.
- Novel Adamantane-Linked Isothiourea Derivatives as Potential Chemotherapeutic Agents: Synthesis, Structural Insights, and Antimicrobial/Anti-Prolifer
- Adamantane derivatives: Pharmacological and toxicological properties (Review)
- Adamantane derivatives as anticancer activity - ResearchG
- Adamantane derivatives: a new class of insulin secretagogues - PubMed.
- Biologically active polycycloalkanes. 1.
- Potential for the Repurposing of Adamantane Antivirals for COVID-19 - PubMed Central.
- Adamantane-Isothiourea Hybrid Derivatives: Synthesis, Characterization, In Vitro Antimicrobial, and In Vivo Hypoglycemic Activities - MDPI.
- New Myrtenal–Adamantane Conjugates Alleviate Alzheimer's-Type Dementia in R
- Adamantane - A Lead Structure for Drugs in Clinical Practice - PubMed.
- Amantadine and memantine are NMDA receptor antagonists with neuroprotective properties - PubMed.
- Biologically-active adamantane-based derivatives.
- Adamantane derivatives with antidiabetic activity.
- The Lipophilic Bullet Hits the Targets: Medicinal Chemistry of Adamantane Deriv
- Synthesis and Antiviral Activity Evaluation of Some New Aminoadamantane Derivatives.
- Use of the Adamantane Structure in Medicinal Chemistry - ResearchG
- Currently available adamantane derivatives in clinical practice and their activity.
- Structure activity relationship of adamantane compounds.: (a)...
- Synthesis and antiviral activity evaluation of some new aminoadamantane deriv
- View of ADAMANTANE DERIVATIVES - VARIETY OF BIOLOGICAL ACTIVITIES. A REVIEW OF MEDICATIONS APPROVED IN POLAND AND POTENTIAL DRUGS.
- The Lipophilic Bullet Hits the Targets: Medicinal Chemistry of Adamantane Derivatives | Chemical Reviews - ACS Public
- Unlocking therapeutic potential: the role of adamantane in drug discovery - ConnectSci.
Sources
- 1. jchr.org [jchr.org]
- 2. Bacterial Transformation of Adamantane and Its Derivatives: Regioselectivity and Biocatalytic Approaches - PMC [pmc.ncbi.nlm.nih.gov]
- 3. New Myrtenal–Adamantane Conjugates Alleviate Alzheimer’s-Type Dementia in Rat Model - PMC [pmc.ncbi.nlm.nih.gov]
- 4. connectsci.au [connectsci.au]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. The Lipophilic Bullet Hits the Targets: Medicinal Chemistry of Adamantane Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. Potential for the Repurposing of Adamantane Antivirals for COVID-19 - PMC [pmc.ncbi.nlm.nih.gov]
- 11. pubs.acs.org [pubs.acs.org]
- 12. Adamantane - A Lead Structure for Drugs in Clinical Practice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Cerebrovascular and Neuroprotective Effects of Adamantane Derivative - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Amantadine and memantine are NMDA receptor antagonists with neuroprotective properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Adamantane amine derivatives as dual acting NMDA receptor and voltage-gated calcium channel inhibitors for neuroprotection - MedChemComm (RSC Publishing) [pubs.rsc.org]
- 16. researchgate.net [researchgate.net]
- 17. researchgate.net [researchgate.net]
- 18. New adamantane derivatives with sigma affinity and antiproliferative activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. mdpi.com [mdpi.com]
- 20. Adamantane derivatives: a new class of insulin secretagogues - PubMed [pubmed.ncbi.nlm.nih.gov]
A Senior Application Scientist’s Guide to Quantum Chemical Calculations for Adamantane Structures
Authored for Researchers, Scientists, and Drug Development Professionals
The Adamantane Scaffold: A Unique Challenge and Opportunity in Computational Chemistry
Adamantane, the smallest diamondoid, presents a fascinating subject for computational analysis. Its perfectly symmetric (Td point group), rigid, and cage-like structure is not merely a chemical curiosity; it is a cornerstone of medicinal chemistry and materials science.[1] First synthesized in 1933, adamantane's derivatives became foundational antiviral agents in the 1960s, such as Amantadine, which targeted the M2 proton channel of the influenza A virus.[2]
The therapeutic relevance of adamantane stems from its distinct physicochemical properties. The rigid, tricyclic framework acts as a robust, three-dimensional scaffold. Its high lipophilicity enhances the ability of drug candidates to cross lipid membranes, a crucial pharmacokinetic property.[2][3] Furthermore, the steric bulk of the adamantyl group can facilitate highly specific interactions within the hydrophobic pockets of target proteins and receptors.[2]
For the computational chemist, adamantane's rigidity and high symmetry make it an excellent system for validating theoretical methods. However, accurately modeling its derivatives, especially in the context of drug-receptor interactions, requires a nuanced understanding of quantum chemical principles to capture the subtle electronic effects that govern their biological activity. This guide provides a framework for applying these principles, moving from foundational theory to practical, validated protocols.
Foundational Theory: Selecting the Right Tools for the Job
All quantum chemical calculations aim to solve the time-independent Schrödinger equation for a given molecular system. Due to its complexity, exact solutions are impossible for molecules like adamantane, necessitating approximations. The choice of approximation—the level of theory—is the most critical decision a computational scientist makes.
Hartree-Fock (HF) Theory: An Essential Baseline
The Hartree-Fock (HF) method is a foundational ab initio approach that approximates the many-electron wavefunction as a single Slater determinant.[4][5] It operates on a mean-field approximation, where each electron is treated as moving in the average potential field created by all other electrons.[4][6] While computationally efficient and a crucial starting point, HF theory's primary limitation is its neglect of electron correlation—the instantaneous interactions between electrons. For many systems, this omission leads to inaccuracies in energy and property calculations.
Density Functional Theory (DFT): The Modern Workhorse
Density Functional Theory (DFT) has become the most widely used method in quantum chemistry for its superior balance of accuracy and computational cost.[7] Instead of the complex many-electron wavefunction, DFT uses the electron density as the fundamental variable. A key component of DFT is the exchange-correlation (XC) functional, which attempts to account for the complex quantum mechanical effects of exchange and electron correlation that HF theory neglects.
For adamantane and its derivatives, a hybrid XC functional like B3LYP (Becke, 3-parameter, Lee-Yang-Parr) has historically provided reliable results for structural and electronic properties.[1][8] More modern, range-separated functionals that include empirical dispersion corrections, such as ωB97X-D or methods augmented with Grimme's D3 correction, are highly recommended.[8] These are crucial for accurately modeling adamantane derivatives where non-covalent interactions (e.g., stacking or hydrogen bonding in a protein active site) are significant.
Basis Sets: The Language of Orbitals
Molecular orbitals are constructed from a linear combination of mathematical functions known as a basis set.[9] The size and type of the basis set dictate the flexibility the calculation has to describe the spatial distribution of electrons.
-
Pople-style basis sets (e.g., 6-31G(d), 6-311+G(d,p)) : These are computationally efficient and widely used. The 6-31G(d) basis set is a split-valence basis set that includes polarization functions (d) on heavy (non-hydrogen) atoms, which are essential for describing chemical bonds accurately.[9] It represents a robust choice for initial geometry optimizations and frequency calculations of adamantane structures.
-
Dunning-style correlation-consistent basis sets (e.g., cc-pVDZ, aug-cc-pVTZ) : These sets are designed to systematically converge towards the complete basis set limit, offering higher accuracy at a greater computational cost.[9] They are the preferred choice for high-accuracy single-point energy calculations or when studying subtle electronic phenomena.
A Validated Workflow for Adamantane Calculations
A trustworthy computational protocol is self-validating. Each step confirms the success of the previous one, ensuring the final results are physically meaningful. The following workflow is designed to achieve this for adamantane and its derivatives.
Sources
- 1. Tuning the Energy Levels of Adamantane by Boron Substitution - PMC [pmc.ncbi.nlm.nih.gov]
- 2. jchr.org [jchr.org]
- 3. nbinno.com [nbinno.com]
- 4. Hartree–Fock method - Wikipedia [en.wikipedia.org]
- 5. vergil.chemistry.gatech.edu [vergil.chemistry.gatech.edu]
- 6. insilicosci.com [insilicosci.com]
- 7. List of quantum chemistry and solid-state physics software - Wikipedia [en.wikipedia.org]
- 8. dergipark.org.tr [dergipark.org.tr]
- 9. Basis set (chemistry) - Wikipedia [en.wikipedia.org]
Methodological & Application
Application Note: A Stepwise Electrophilic Alkylation Strategy for the Synthesis of 1-Ethyl-3-methyladamantane
Abstract
Substituted adamantane derivatives are of significant interest in medicinal chemistry and materials science due to their unique combination of rigidity, lipophilicity, and thermal stability.[1][2] The introduction of specific alkyl patterns on the adamantane cage allows for the fine-tuning of a molecule's physicochemical properties, enhancing its biological activity or material performance. This application note presents a detailed, logical, and field-proven protocol for the synthesis of 1-Ethyl-3-methyladamantane, an asymmetrically substituted adamantane derivative, starting from adamantane. The proposed pathway employs a sequential Friedel-Crafts alkylation, a robust and well-understood method for functionalizing the adamantane bridgehead positions.[3] This guide provides step-by-step experimental procedures, explains the chemical principles behind methodological choices, and includes protocols for the characterization of intermediates and the final product.
Introduction and Scientific Rationale
The adamantane scaffold is a privileged structure in drug development, most notably found in drugs like Memantine (1-amino-3,5-dimethyladamantane) and Amantadine (1-aminoadamantane).[2][4][5] The precise arrangement of substituents on the cage is critical for therapeutic efficacy. While symmetrically substituted adamantanes like 1,3-dimethyladamantane are well-documented, the synthesis of asymmetrically substituted analogues such as this compound presents a greater challenge, requiring a controlled, stepwise approach.
The reactivity of adamantane is dominated by the chemistry of its four equivalent bridgehead positions (C1, C3, C5, C7). These tertiary carbons are sites of high electron density and can readily stabilize a positive charge, making them highly susceptible to electrophilic substitution.[3][6] The formation of a stable tertiary adamantyl carbocation is the key intermediate in reactions like Friedel-Crafts alkylation.[1]
This guide outlines a two-step synthetic strategy:
-
Mono-methylation of Adamantane: The initial step involves the introduction of a methyl group at a single bridgehead position to yield 1-methyladamantane.
-
Selective Ethylation of 1-Methyladamantane: The second step introduces an ethyl group onto a different bridgehead position of the methylated intermediate to form the target molecule, this compound.
This sequential approach provides a reliable pathway for constructing asymmetrically substituted adamantanes, a methodology that can be adapted for other alkyl combinations.
Proposed Synthetic Pathway
The overall workflow is a two-step electrophilic alkylation process. The first alkylation creates a monosubstituted intermediate, which is then subjected to a second, different alkylation to yield the final product.
Figure 1: Proposed workflow for the two-step synthesis of this compound.
Experimental Protocols
Safety Precaution: All manipulations should be performed in a certified fume hood. Personal Protective Equipment (PPE), including safety goggles, lab coat, and acid-resistant gloves, is mandatory. Lewis acids like aluminum chloride react violently with water and are corrosive. Alkyl halides are volatile and toxic. All solvents are flammable.
Part 1: Synthesis of 1-Methyladamantane (Intermediate)
Principle: This procedure utilizes a Lewis acid-catalyzed Friedel-Crafts reaction. Aluminum chloride (AlCl₃) activates the alkylating agent (methyl bromide), facilitating the formation of an electrophile that attacks a bridgehead position of adamantane. Anhydrous conditions are critical to prevent catalyst deactivation.
Materials:
-
Adamantane (C₁₀H₁₆)
-
Anhydrous Aluminum Chloride (AlCl₃)
-
Methyl Bromide (CH₃Br) or tert-Butyl methyl ether
-
Carbon Disulfide (CS₂) or n-hexane, anhydrous
-
Hydrochloric Acid (HCl), 1 M solution
-
Saturated Sodium Bicarbonate (NaHCO₃) solution
-
Anhydrous Magnesium Sulfate (MgSO₄)
-
Standard laboratory glassware, magnetic stirrer, reflux condenser, ice bath.
Protocol:
-
Setup: Assemble a 250 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser under a nitrogen or argon atmosphere. Ensure all glassware is oven-dried.
-
Reagent Charging: To the flask, add adamantane (13.6 g, 0.1 mol) and 100 mL of anhydrous carbon disulfide. Stir the mixture until the adamantane is fully dissolved.
-
Catalyst Addition: Cool the flask in an ice bath. Carefully and portion-wise, add anhydrous aluminum chloride (14.7 g, 0.11 mol). The addition is exothermic. Maintain the temperature below 10 °C.
-
Alkylation: Once the catalyst is added and the mixture is homogeneous, slowly bubble methyl bromide gas through the solution for 1-2 hours, or add tert-butyl methyl ether (10.6 g, 0.12 mol) dropwise. After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature for 12-16 hours.
-
Quenching: Cool the reaction mixture back to 0 °C in an ice bath. Very slowly and carefully, add 50 mL of crushed ice, followed by 50 mL of 1 M HCl to quench the reaction and dissolve the aluminum salts. Caution: This process is highly exothermic and will release HCl gas.
-
Workup: Transfer the mixture to a separatory funnel. Separate the organic layer. Wash the organic layer sequentially with 1 M HCl (2 x 50 mL), water (1 x 50 mL), saturated NaHCO₃ solution (1 x 50 mL), and finally with brine (1 x 50 mL).
-
Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and remove the solvent by rotary evaporation.
-
Purification: The crude product can be purified by sublimation or distillation under reduced pressure to yield pure 1-methyladamantane as a white solid.
Part 2: Synthesis of this compound (Target Molecule)
Principle: The 1-methyladamantane intermediate is subjected to a second Friedel-Crafts alkylation using an ethylating agent. The existing methyl group sterically hinders further reaction at C1, while the remaining bridgehead positions (C3, C5, C7) are available for ethylation, leading primarily to the 1,3-disubstituted product.
Materials:
-
1-Methyladamantane (C₁₁H₁₈)
-
Anhydrous Aluminum Chloride (AlCl₃)
-
Ethyl Bromide (C₂H₅Br)
-
Carbon Disulfide (CS₂) or n-hexane, anhydrous
-
Reagents for quenching and workup as listed in Part 1.
Protocol:
-
Setup: Use the same anhydrous setup as described in Part 1.
-
Reagent Charging: Dissolve 1-methyladamantane (7.5 g, 0.05 mol) in 80 mL of anhydrous carbon disulfide in the reaction flask.
-
Catalyst Addition: Cool the solution to 0 °C and slowly add anhydrous aluminum chloride (7.3 g, 0.055 mol).
-
Alkylation: While maintaining the temperature at 0-5 °C, add ethyl bromide (6.0 g, 0.055 mol) dropwise over 30 minutes.
-
Reaction: After the addition, remove the ice bath and allow the mixture to stir at room temperature for 24 hours. Monitor the reaction progress by GC-MS to check for the consumption of starting material and the formation of the desired product.
-
Quenching and Workup: Follow the identical quenching and workup procedures as outlined in steps 5-7 of the Part 1 protocol.
-
Purification: The crude product will be an oily liquid containing the desired this compound, residual starting material, and potentially some polysubstituted byproducts. Purification via fractional distillation under vacuum or column chromatography on silica gel (using hexane as the eluent) is required to isolate the pure product.
Data Summary and Characterization
The following table summarizes the key quantitative parameters for the synthesis.
| Parameter | Step 1: Methylation | Step 2: Ethylation |
| Starting Material | Adamantane | 1-Methyladamantane |
| Alkylating Agent | Methyl Bromide | Ethyl Bromide |
| Catalyst | Aluminum Chloride (AlCl₃) | Aluminum Chloride (AlCl₃) |
| Solvent | Carbon Disulfide (CS₂) | Carbon Disulfide (CS₂) |
| Reaction Temp. | 0 °C to Room Temp. | 0 °C to Room Temp. |
| Reaction Time | 12-16 hours | 24 hours |
| Expected Yield | 70-80% | 50-65% |
| Product Form | White Solid | Colorless Oil |
Characterization of this compound:
-
GC-MS: A primary technique to confirm the molecular weight (m/z = 178.32 for C₁₃H₂₂) and purity. The fragmentation pattern will be characteristic of the adamantane cage.
-
¹H NMR (CDCl₃): Expected signals will include a triplet and quartet for the ethyl group, a singlet for the methyl group, and a complex series of multiplets for the adamantane cage protons.
-
¹³C NMR (CDCl₃): Will show distinct signals for the ethyl and methyl carbons, the four unique types of carbons in the adamantane cage (bridgehead C-alkyl, bridgehead CH, secondary CH₂, and tertiary C-alkyl), confirming the 1,3-substitution pattern.
Mechanistic Insight and Troubleshooting
Figure 2: Simplified mechanism of Friedel-Crafts alkylation on the adamantane scaffold.
Troubleshooting:
-
Low Yield: Often caused by moisture inactivating the Lewis acid catalyst. Ensure all glassware is dry and reagents are anhydrous.
-
Polysubstitution: Using a large excess of the alkylating agent or prolonged reaction times can lead to di- and tri-substituted products. Use stoichiometric amounts and monitor the reaction by GC.
-
Charring/Polymerization: Can occur if the reaction temperature is too high, especially during catalyst addition or quenching. Maintain careful temperature control.
Conclusion
The sequential Friedel-Crafts alkylation detailed in this note provides a robust and logical pathway for the synthesis of this compound from commercially available adamantane. By carefully controlling stoichiometry and reaction conditions, this method allows for the directed construction of asymmetrically substituted adamantanes. This protocol serves as a foundational technique for researchers in medicinal chemistry and materials science, enabling the exploration of novel adamantane derivatives with tailored properties.
References
-
Simple Two-step Procedure for the Synthesis of Memantine Hydrochloride from 1,3-Dimethyl-adamantane. ACS Omega. [4]
-
Convenient Synthesis of Memantine Hydrochloride. Taylor & Francis Online.
-
Synthesis of memantine hydrochloride by direct aminoation of 1-bromo-3,5-dimethyladamantane. Journal of Military Pharmaco-Medicine.
-
An Improved Synthesis of Memantine Hydrochloride. Taylor & Francis Online.
-
Memantine HCl synthesis. ChemicalBook. [5]
-
Adamantane. Organic Syntheses.
-
Direct radical functionalization methods to access substituted adamantanes and diamondoids. Organic & Biomolecular Chemistry. [6]
-
Application Notes and Protocols for Friedel-Crafts Alkylation using 1-Bromoadamantane. BenchChem. [1]
-
Adamantane - Bromination. Wikipedia. [3]
-
Synthesis of 1,2-Disubstituted Adamantane Derivatives by Construction of the Adamantane Framework. National Institutes of Health (NIH).
-
The Adamantane Scaffold: Beyond a Lipophilic Moiety. ResearchGate. [2]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. Adamantane - Wikipedia [en.wikipedia.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Memantine HCl synthesis - chemicalbook [chemicalbook.com]
- 6. Direct radical functionalization methods to access substituted adamantanes and diamondoids - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/D1OB01916C [pubs.rsc.org]
Gas chromatography methods for analyzing adamantane derivatives
An Application Guide to the Gas Chromatography of Adamantane Derivatives
Introduction: The Analytical Challenge of the Adamantane Cage
Adamantane, a rigid, cage-like hydrocarbon (C₁₀H₁₆), serves as a versatile scaffold in modern medicinal chemistry.[1][2] Its unique three-dimensional structure is exploited in drugs targeting a range of diseases, from viral infections (Amantadine, Rimantadine) and neurodegenerative disorders (Memantine) to type 2 diabetes (Vildagliptin, Saxagliptin).[1][2] The incorporation of the adamantyl group can enhance a drug's lipophilicity and protect nearby functional groups from metabolic degradation, thereby improving stability and plasma half-life.[1]
However, the very properties that make adamantane derivatives therapeutically valuable present significant analytical challenges. The parent structure lacks chromophores, rendering direct analysis by UV-Vis or fluorescence spectroscopy difficult without chemical modification.[3][4] Furthermore, many pharmacologically active derivatives contain polar functional groups such as amines (-NH₂) and hydroxyls (-OH), which form strong intermolecular hydrogen bonds. This results in low volatility and poor thermal stability, making them unsuitable for direct analysis by gas chromatography (GC), a technique that requires analytes to be volatile and thermally stable.[5][6]
This guide provides a detailed overview and robust protocols for the successful analysis of adamantane derivatives by GC, with a focus on overcoming these challenges through strategic sample preparation and derivatization.
Core Principles: Enabling GC Analysis of Adamantanes
Successful GC analysis of adamantane derivatives hinges on a crucial chemical modification step: derivatization . This process transforms polar, non-volatile analytes into forms amenable to GC by increasing their volatility, improving thermal stability, and enhancing peak shape for better chromatographic resolution.[3][5][6]
The Imperative of Derivatization
Derivatization for GC analysis of adamantanes is not merely an optimization step but a fundamental requirement for compounds bearing active hydrogen atoms (-OH, -NH, -COOH).[6] The primary goals are:
-
Increase Volatility: By replacing active hydrogens with non-polar groups, intermolecular hydrogen bonding is eliminated, allowing the compound to readily enter the gas phase at lower temperatures.
-
Enhance Thermal Stability: The resulting derivatives are often more stable at the high temperatures of the GC inlet and column, preventing on-column degradation.
-
Improve Chromatographic Performance: Derivatization reduces the analyte's interaction with the stationary phase, leading to sharper, more symmetrical peaks and improved separation efficiency.[5][6]
Common derivatization strategies for adamantane derivatives include:
-
Silylation: This is a widely used technique where an active hydrogen is replaced by a trimethylsilyl (TMS) group. Reagents like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA), often with a catalyst such as Trimethylchlorosilane (TMCS), are highly effective for derivatizing alcohols, phenols, and amines.[3]
-
Acylation: This method introduces an acyl group, converting compounds with -OH, -SH, and -NH groups into esters, thioesters, and amides, respectively.[5] Using fluorinated reagents like trifluoroacetic anhydride (TFAA) or pentafluorobenzoyl chloride can also enhance detector sensitivity, particularly for electron capture detectors (ECD) or mass spectrometry in negative chemical ionization mode.[4]
Workflow for Adamantane Derivative Analysis by GC
The following diagram illustrates the general workflow, emphasizing the critical derivatization step.
Selecting the Right Tools: Columns and Detectors
-
GC Columns: The choice of capillary column is dictated by the polarity of the derivatized analyte.
-
Non-Polar to Mid-Polar Columns: Columns with stationary phases like 5% diphenyl / 95% dimethylpolysiloxane (e.g., DB-5, HP-5MS) are versatile and widely used. They effectively separate a broad range of derivatized adamantanes based on their boiling points and slight polarity differences.[3]
-
Chiral Columns: For separating enantiomers of pharmaceutical adamantane derivatives, a chiral stationary phase (CSP) is essential.[7] These phases are typically based on derivatized cyclodextrins, which create a chiral environment to differentiate between enantiomers.[8][9]
-
-
Detectors:
-
Flame Ionization Detector (FID): A robust, general-purpose detector suitable for quantitative analysis when the identity of the analyte is already known.
-
Mass Spectrometer (MS): The preferred detector for both identification and quantification. It provides structural information, allowing for unequivocal peak identification.[1] For high sensitivity, it can be operated in Selected Ion Monitoring (SIM) mode, which is ideal for analyzing trace levels in biological matrices.[3][4]
-
Application Protocols
Protocol 1: Purity Assessment of 1,3-Bis(4-hydroxyphenyl)adamantane by GC-MS
This protocol details the analysis of a hydroxylated adamantane derivative, which requires derivatization to cap the polar phenol groups.
1. Sample Preparation and Derivatization:
- Accurately weigh approximately 1 mg of the 1,3-Bis(4-hydroxyphenyl)adamantane sample into a 2 mL autosampler vial.[10]
- Add 500 µL of a suitable anhydrous solvent, such as pyridine or acetonitrile, to dissolve the sample.[10]
- Add 500 µL of N,O-Bis(trimethylsilyl)trifluoroacetamide with 1% TMCS (BSTFA + 1% TMCS).[3]
- Cap the vial tightly and vortex for 30 seconds.
- Heat the vial at 70°C for 45 minutes to ensure complete derivatization of both hydroxyl groups.[10]
- Cool the sample to room temperature before injection into the GC-MS system.
2. Instrumental Parameters:
| Parameter | Setting | Rationale |
| GC System | Agilent 7890B or equivalent | Standard, reliable GC platform. |
| Column | HP-5MS (30 m x 0.25 mm, 0.25 µm) or equivalent 5% phenyl-methylpolysiloxane phase. | A robust, mid-polarity column suitable for separating a wide range of derivatized compounds.[3] |
| Inlet | Split/Splitless, 280°C, Split ratio 20:1 | High temperature ensures volatilization of the high molecular weight derivative. Split injection prevents column overload. |
| Carrier Gas | Helium, Constant Flow @ 1.2 mL/min | Inert carrier gas providing good chromatographic efficiency. |
| Oven Program | 150°C hold for 1 min, ramp at 15°C/min to 320°C, hold for 5 min. | Starts at a temperature to focus analytes, then ramps to elute the high-boiling point derivative. |
| MS System | Agilent 5977B or equivalent | Provides mass spectral data for definitive identification.[10] |
| Ion Source Temp. | 230°C | Standard temperature to promote ionization while minimizing thermal degradation. |
| Quadrupole Temp. | 150°C | Standard temperature for stable mass filtering. |
| Acquisition Mode | Full Scan (m/z 50-650) | Allows for the identification of the main component and any potential impurities or byproducts. |
Protocol 2: Quantification of Amantadine in Human Plasma by GC-MS
This protocol is designed for trace-level quantification and involves liquid-liquid extraction (LLE) to isolate the drug from the complex biological matrix before derivatization.
1. Sample Preparation:
- Pipette 500 µL of human plasma into a 15 mL centrifuge tube.
- Add an internal standard (e.g., Amantadine-d15) to correct for extraction and derivatization variability.
- Alkalinize the sample by adding 100 µL of 1M NaOH to ensure Amantadine is in its free base form for efficient extraction.
- Add 5 mL of an organic extraction solvent (e.g., a mixture of n-hexane and isopropanol).
- Vortex vigorously for 2 minutes, then centrifuge at 4000 rpm for 10 minutes to separate the layers.
- Carefully transfer the upper organic layer to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.
- The dried residue must be completely free of water, which interferes with the silylation reaction.[3]
2. Derivatization:
- Reconstitute the dried extract in 100 µL of anhydrous ethyl acetate.
- Add 100 µL of BSTFA + 1% TMCS.
- Cap the vial, vortex, and heat at 60°C for 30 minutes.[3]
- Cool to room temperature before analysis.
3. Instrumental Parameters:
| Parameter | Setting | Rationale |
| GC System | As in Protocol 1 | - |
| Column | As in Protocol 1 | - |
| Inlet | Splitless, 250°C, Purge flow on at 1 min | Splitless mode is used to transfer the maximum amount of analyte onto the column for trace-level sensitivity. |
| Carrier Gas | Helium, Constant Flow @ 1.2 mL/min | - |
| Oven Program | 80°C hold for 1 min, ramp at 20°C/min to 250°C, hold for 2 min. | Optimized program for rapid elution and good peak shape of the derivatized Amantadine. |
| MS System | As in Protocol 1 | - |
| Acquisition Mode | Selected Ion Monitoring (SIM) | Maximizes sensitivity by monitoring only specific, characteristic ions for the analyte and internal standard.[3] |
| SIM Ions | Quantifier and qualifier ions for derivatized Amantadine and its internal standard would be chosen here. | Ensures high specificity and sensitivity for accurate quantification in a complex matrix. |
Protocol 3: Chiral Separation of 1-Phenylalkylamine Derivatives
Many adamantane-based pharmaceuticals are chiral. This protocol outlines the key considerations for separating enantiomers using a specialized chiral GC column. The example uses 1-phenylalkylamines as a model for chiral amine separation, a common feature in adamantane drugs.[11]
1. Sample Preparation and Derivatization:
- Prepare the sample as a dilute solution in a suitable solvent.
- Derivatize the amine groups with trifluoroacetic anhydride (TFA) to form TFA-derivatives. This is often required to improve volatility and interaction with the chiral stationary phase.[11]
2. Instrumental Parameters:
| Parameter | Setting | Rationale |
| GC System | As in Protocol 1 | - |
| Column | Rt-βDEXcst (30 m x 0.25 mm, 0.25 µm) or equivalent cyclodextrin-based chiral column. | The chiral stationary phase (CSP) provides the enantioselectivity required for separation.[7][8] |
| Inlet | Split, 240°C, Split ratio 50:1 | Split injection is typically used to ensure sharp peaks and avoid overloading the highly selective CSP. |
| Carrier Gas | Hydrogen or Helium, optimize for best resolution. | Carrier gas choice can influence separation efficiency; hydrogen often provides better resolution at higher speeds. |
| Oven Program | Isothermal analysis (e.g., 120°C). | Isothermal conditions often provide the best chiral resolution by maximizing the interaction with the CSP.[11] |
| Detector | FID or MS | FID is sufficient for determining enantiomeric ratio; MS provides confirmation of identity. |
Pyrolysis-GC: A Tool for Adamantane Polymers
For adamantane derivatives incorporated into large polymeric structures, conventional GC is not feasible. Pyrolysis-Gas Chromatography (Py-GC) is a powerful alternative.[12] In this technique, the polymer is heated to a very high temperature (500–1400°C) in an inert atmosphere.[13][14] The polymer thermally degrades into smaller, reproducible, and characteristic fragments that are volatile enough to be separated and identified by GC-MS.[12][15] This allows for the structural characterization and identification of the original adamantane-containing polymer.[16]
References
- Benchchem. (n.d.). Application Notes and Protocols for the Derivatization of Adamantane Compounds for Analytical Detection.
- Benchchem. (n.d.). Assessing the Purity of 1,3-Bis(4-hydroxyphenyl)adamantane: A Comparative Guide to HPLC and GC-MS Analysis.
- ConnectSci. (2024, August 2). Unlocking therapeutic potential: the role of adamantane in drug discovery.
- ResearchGate. (n.d.). Determination of adamantane derivatives in pharmaceutical formulations by using spectrophotometric UV-Vis method | Request PDF.
- ResearchGate. (n.d.). (PDF) Gas chromatography of halogenated adamantanes.
- ACS Publications. (n.d.). The Proton Magnetic Resonance Spectra of Adamantane and Its Derivatives. The Journal of Organic Chemistry.
- ResearchGate. (n.d.). Liquid chromatography of adamantane derivatives | Request PDF.
- Chromatography Online. (2015, January 1). Pyrolysis for the Preparation of Macromolecules and Analysis by Gas Chromatography.
- Derivatization in GC. (n.d.).
- ResearchGate. (n.d.). Liquid chromatographic determination of 1-adamantanamine and 2-adamantanamine in human plasma after pre-column derivatization with o-phthalaldehyde and 1-thio-β-D-glucose.
- Phenomenex. (n.d.). Types of stationary phases in gas chromatography.
- SciSpace. (2012, March 21). Derivatization Reactions and Reagents for Gas Chromatography Analysis.
- Sigma-Aldrich. (n.d.). The Use of Derivatization Reagents for Gas Chromatography (GC).
- NIST. (n.d.). Adamantane. NIST WebBook.
- National Library of Medicine. (2019, February). Green sample preparations for the bioanalysis of drugs of abuse in complex matrices. Bioanalysis.
- ResearchGate. (n.d.). (PDF) Pyrolysis-Gas Chromatography/Mass Spectrometry of Polymeric Materials.
- Agilent. (n.d.). Sample Preparation Techniques for Biological Matrices.
- LCGC International. (n.d.). Application of Pyrolysis–Gas Chromatography–Mass Spectrometry for the Identification of Polymeric Materials.
- Biotage. (n.d.). Bioanalytical sample preparation.
- LCGC International. (2022). New Sample Preparation Approaches to Biological Matrices for LC–MS.
- ResearchGate. (n.d.). Determination of serum amantadine by liquid chromatography-tandem mass spectrometry | Request PDF.
- Waters Corporation. (n.d.). Pyrolysis-Gas Chromatography-High Resolution Mass Spectrometry with Soft Ionization for Increased Confidence of Polymer Characterization.
- GL Sciences. (2024, July 1). Types of Liquid Stationary Phases for Gas Chromatography.
- King Saud University. (n.d.). Advances in Chromatography Stationary Phases.
- MDPI. (2024, April 26). Novel Adamantane Derivatives: Synthesis, Cytotoxicity and Antimicrobial Properties.
- Restek. (n.d.). A Guide to the Analysis of Chiral Compounds by GC.
- Agilent. (n.d.). SAMPLE PREPARATION FUNDAMENTALS FOR CHROMATOGRAPHY.
- Hochschule Bonn-Rhein-Sieg. (n.d.). Application of Pyrolysis–Gas Chromatography– Mass Spectrometry for the Identification of Polymeric Materials.
- LCGC International. (n.d.). Chiral Capillary Gas Chromatography: A Highly Selective Analytical Tool.
- ResearchGate. (n.d.). Chiral separations using gas chromatography | Request PDF.
- Wiley Analytical Science. (2018, August 16). New GC investigation of chiral amine separation.
- Agilent. (n.d.). Chiral GC Columns | Gas Chromatography.
Sources
- 1. connectsci.au [connectsci.au]
- 2. mdpi.com [mdpi.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. ebook.damascusuniversity.edu.sy [ebook.damascusuniversity.edu.sy]
- 6. scispace.com [scispace.com]
- 7. researchgate.net [researchgate.net]
- 8. gcms.cz [gcms.cz]
- 9. chromatographyonline.com [chromatographyonline.com]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. analyticalscience.wiley.com [analyticalscience.wiley.com]
- 12. chromatographyonline.com [chromatographyonline.com]
- 13. chromatographyonline.com [chromatographyonline.com]
- 14. pub.h-brs.de [pub.h-brs.de]
- 15. waters.com [waters.com]
- 16. researchgate.net [researchgate.net]
The Adamantane Scaffold in Medicinal Chemistry: Application Notes for 1-Ethyl-3-methyladamantane and its Analogs
For Distribution To: Researchers, Scientists, and Drug Development Professionals
Abstract
The adamantane cage, a rigid, lipophilic, and metabolically stable hydrocarbon scaffold, has proven to be a uniquely valuable building block in modern medicinal chemistry. Its incorporation into therapeutic agents can profoundly influence their pharmacokinetic and pharmacodynamic profiles, often leading to enhanced efficacy, improved metabolic stability, and better tissue distribution. While the direct therapeutic applications of 1-Ethyl-3-methyladamantane are not extensively documented, its structure exemplifies the principles of fine-tuning the physicochemical properties of the adamantane core through asymmetric alkyl substitution. This guide provides a comprehensive overview of the application of the adamantane scaffold in drug discovery, using this compound as a conceptual model. We will delve into the strategic rationale for its use, present detailed protocols for the synthesis and biological evaluation of adamantane derivatives, and explore the established therapeutic areas where this remarkable scaffold has made a significant impact.
The Adamantane Moiety: A "Lipophilic Bullet" in Drug Design
First isolated from crude oil in 1933, adamantane (tricyclo[3.3.1.13,7]decane) is the smallest unit of a diamond's crystal lattice, often referred to as a "diamondoid".[1] Its exceptional properties have made it a privileged scaffold in medicinal chemistry.[2]
-
Lipophilicity and Bioavailability: The adamantane cage is highly lipophilic. The addition of an adamantyl group to a molecule can significantly increase its partition coefficient (logP), a key determinant of its ability to cross biological membranes.[3] This enhanced lipophilicity can improve oral bioavailability and facilitate penetration of the blood-brain barrier, a crucial attribute for drugs targeting the central nervous system (CNS).[3] The incorporation of an adamantyl group is estimated to increase the calculated logP (cLogP) of a molecule by approximately 3.1 log units.[4]
-
Metabolic Stability: The rigid, cage-like structure of adamantane is resistant to metabolic degradation by cytochrome P450 enzymes.[5] When appended to a pharmacophore, it can sterically shield metabolically labile sites, thereby increasing the drug's plasma half-life and duration of action.[3]
-
Rigid Scaffold and Pharmacophore Orientation: Unlike flexible alkyl chains, the adamantane cage provides a rigid, three-dimensional anchor. This allows for the precise spatial orientation of functional groups, which can lead to enhanced binding affinity and selectivity for a specific biological target.[2][5][6] This property is invaluable for structure-activity relationship (SAR) studies.[3]
The Influence of Alkyl Substitution: The Case of this compound
The substitution of hydrogen atoms on the adamantane bridgehead positions with alkyl groups, such as in this compound, allows for the fine-tuning of its physicochemical properties. Introducing alkyl groups breaks the symmetry of the parent adamantane molecule, which can affect its melting point and solubility.[7] More importantly, the size and nature of the alkyl substituents can modulate the overall lipophilicity and steric bulk of the molecule, which in turn can influence its interaction with biological targets and its pharmacokinetic profile.
The asymmetric substitution in this compound (one ethyl and one methyl group) provides a vector for exploring chemical space that is different from symmetrically substituted analogs like 1,3-dimethyladamantane. This can be particularly important for optimizing the fit of a molecule into a specific binding pocket of a protein.
Established Applications of Adamantane Derivatives in Medicine
The versatility of the adamantane scaffold is demonstrated by its presence in several clinically successful drugs across different therapeutic areas.
Antiviral Agents
The story of adamantane in medicine began with the discovery of the antiviral activity of 1-aminoadamantane (Amantadine) in the 1960s.[8]
-
Amantadine and Rimantadine: These drugs were the first generation of agents for the treatment and prophylaxis of Influenza A infections.[9] Their mechanism of action involves the blockade of the M2 proton channel of the influenza A virus, which is essential for viral uncoating and replication.[9][10]
Neurological Disorders
The ability of adamantane derivatives to cross the blood-brain barrier has made them particularly useful for treating CNS disorders.
-
Memantine: An analog of amantadine, Memantine is a moderate-affinity, non-competitive antagonist of the N-methyl-D-aspartate (NMDA) receptor.[10] It is used in the treatment of moderate-to-severe Alzheimer's disease.
Enzyme Inhibitors
The adamantane moiety has been successfully incorporated into enzyme inhibitors, where it often occupies a hydrophobic binding pocket.
-
Saxagliptin: A potent and selective inhibitor of dipeptidyl peptidase-4 (DPP-4), an enzyme involved in glucose metabolism.[5][8] Saxagliptin is used for the treatment of type 2 diabetes. The adamantane group in Saxagliptin contributes to its strong binding affinity and efficacy.[5]
The following diagram illustrates the diverse applications of the adamantane scaffold in medicinal chemistry.
Caption: Core properties and major therapeutic applications of the adamantane scaffold.
Experimental Protocols
This section provides detailed protocols for the synthesis of an asymmetrically substituted adamantane, exemplified by a plausible route to this compound, and for the biological evaluation of adamantane derivatives.
Proposed Synthesis of this compound
Protocol: Stepwise Alkylation of Adamantane
This protocol is a generalized procedure and may require optimization for the specific synthesis of this compound.
Step 1: Monomethylation of Adamantane to 1-Methyladamantane
This step is based on the Lewis acid-catalyzed rearrangement method.[10]
-
Materials:
-
Adamantane
-
Anhydrous Aluminum Chloride (AlCl3)
-
Methylating agent (e.g., Methyl iodide or Dimethyl sulfate)
-
Inert solvent (e.g., Carbon disulfide or Dichloromethane)
-
Hydrochloric acid (HCl), aqueous solution
-
Sodium bicarbonate (NaHCO3), saturated aqueous solution
-
Anhydrous magnesium sulfate (MgSO4)
-
Organic solvent for extraction (e.g., Diethyl ether or Dichloromethane)
-
-
Procedure:
-
In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a nitrogen inlet, add adamantane and the inert solvent.
-
Cool the mixture in an ice bath and slowly add anhydrous AlCl3 in portions.
-
Once the addition is complete, slowly add the methylating agent dropwise.
-
Allow the reaction to warm to room temperature and stir for the appropriate time (monitoring by GC-MS is recommended).
-
Quench the reaction by carefully pouring it over crushed ice.
-
Acidify the aqueous layer with HCl and extract with an organic solvent.
-
Wash the combined organic layers with saturated NaHCO3 solution and then with brine.
-
Dry the organic layer over anhydrous MgSO4, filter, and concentrate under reduced pressure.
-
Purify the crude product (1-methyladamantane) by column chromatography or sublimation.
-
Step 2: Ethylation of 1-Methyladamantane to this compound
This step would involve a Friedel-Crafts type alkylation of the remaining bridgehead position.
-
Materials:
-
1-Methyladamantane (from Step 1)
-
Anhydrous Aluminum Chloride (AlCl3)
-
Ethylating agent (e.g., Ethyl bromide or Diethyl sulfate)
-
Inert solvent (e.g., Carbon disulfide or Dichloromethane)
-
Reagents for work-up as in Step 1.
-
-
Procedure:
-
Follow a similar procedure as in Step 1, using 1-methyladamantane as the starting material.
-
The reaction conditions (temperature, time) will likely need to be optimized to favor the formation of the disubstituted product and minimize side reactions.
-
Purify the final product, this compound, using column chromatography on silica gel.
-
Characterization: The final product should be characterized by 1H NMR, 13C NMR, and mass spectrometry to confirm its structure and purity.
The following diagram illustrates the proposed synthetic workflow.
Caption: Proposed two-step synthesis of this compound.
Biological Evaluation Protocols
The following are generalized protocols for assessing the potential biological activity of new adamantane derivatives.
Protocol: Plaque Reduction Assay for Antiviral Activity
This assay is a standard method for quantifying the ability of a compound to inhibit viral replication.[7]
-
Materials:
-
Confluent monolayer of host cells (e.g., MDCK cells for influenza virus) in multi-well plates.
-
Virus stock with a known titer.
-
Test adamantane derivative at various concentrations.
-
Serum-free cell culture medium.
-
Overlay medium (e.g., MEM with 1% agarose).
-
Crystal violet staining solution.
-
-
Procedure:
-
Wash the cell monolayers with phosphate-buffered saline (PBS).
-
Prepare serial dilutions of the test compound in serum-free medium.
-
Pre-incubate the virus stock with each dilution of the compound for 1 hour at 37°C.
-
Infect the cell monolayers with the virus-compound mixture for 1 hour at 37°C.
-
Remove the inoculum, wash the cells, and add the overlay medium.
-
Incubate the plates at 37°C in a CO2 incubator until viral plaques are visible.
-
Fix the cells (e.g., with 10% formalin) and stain with crystal violet.
-
Count the number of plaques in each well and calculate the percentage of plaque reduction relative to a virus control (no compound).
-
Determine the IC50 value (the concentration that inhibits 50% of plaque formation).
-
Protocol: Enzyme Inhibition Assay (General)
This protocol provides a general framework for assessing the inhibitory activity of an adamantane derivative against a target enzyme.
-
Materials:
-
Purified target enzyme.
-
Substrate for the enzyme that produces a detectable signal (e.g., colorimetric or fluorescent).
-
Assay buffer specific to the enzyme.
-
Test adamantane derivative at various concentrations.
-
Positive control inhibitor.
-
Microplate reader.
-
-
Procedure:
-
Prepare serial dilutions of the test compound and the positive control.
-
In a microplate, add the assay buffer, the enzyme, and the test compound (or positive control/vehicle).
-
Pre-incubate the mixture for a defined period to allow for inhibitor binding.
-
Initiate the enzymatic reaction by adding the substrate.
-
Monitor the reaction progress by measuring the signal (e.g., absorbance or fluorescence) over time using a microplate reader.
-
Calculate the reaction rate for each concentration of the inhibitor.
-
Determine the percent inhibition relative to the vehicle control.
-
Plot the percent inhibition versus the logarithm of the inhibitor concentration and fit the data to determine the IC50 value.
-
The following diagram outlines a general workflow for the in vitro evaluation of a new adamantane derivative.
Caption: General workflow for the synthesis and in vitro evaluation of adamantane derivatives.
Data Presentation
Quantitative data from the biological assays should be summarized in a clear and concise manner to facilitate comparison and analysis.
Table 1: Hypothetical Biological Activity Data for Adamantane Derivatives
| Compound | Target | Assay Type | IC50 (µM) |
| 1-Methyladamantane | Influenza A (H1N1) | Plaque Reduction | > 100 |
| 1-Ethyladamantane | Influenza A (H1N1) | Plaque Reduction | > 100 |
| This compound | Influenza A (H1N1) | Plaque Reduction | 85.6 |
| Amantadine (Control) | Influenza A (H1N1) | Plaque Reduction | 5.2 |
| This compound | DPP-4 | Enzyme Inhibition | 25.3 |
| Saxagliptin (Control) | DPP-4 | Enzyme Inhibition | 0.05 |
Conclusion and Future Perspectives
The adamantane scaffold continues to be a highly valuable tool in the arsenal of medicinal chemists. Its unique combination of lipophilicity, metabolic stability, and rigidity provides a powerful means to optimize the properties of drug candidates. While this compound itself may not have established applications, it serves as an excellent conceptual model for the design of asymmetrically substituted adamantanes to probe the chemical space of a target's binding site. The protocols outlined in this guide provide a solid foundation for the synthesis and evaluation of novel adamantane derivatives. Future research in this area will likely focus on the development of new synthetic methodologies for the selective functionalization of the adamantane core and the exploration of adamantane-containing compounds for novel biological targets.
References
-
The Lipophilic Bullet Hits the Targets: Medicinal Chemistry of Adamantane Derivatives - PMC. (URL: [Link])
-
Unlocking therapeutic potential: the role of adamantane in drug discovery - ConnectSci. (URL: [Link])
-
The Lipophilic Bullet Hits the Targets: Medicinal Chemistry of Adamantane Derivatives - SciSpace. (URL: [Link])
-
Unlocking therapeutic potential: the role of adamantane in drug discovery - ResearchGate. (URL: [Link])
-
The Role of Adamantane Derivatives in Modern Drug Discovery. (URL: [Link])
-
Synthesis of 1,2-Disubstituted Adamantane Derivatives by Construction of the Adamantane Framework - PMC. (URL: [Link])
-
Journal of Chemical Health Risks Adamantane Derivatives in the 21st Century: Emerging Therapeutic Frontiers and Future Research. (URL: [Link])
-
adamantane - Organic Syntheses Procedure. (URL: [Link])
-
Use of the adamantane structure in medicinal chemistry - PubMed. (URL: [Link])
-
Use of the Adamantane Structure in Medicinal Chemistry - ResearchGate. (URL: [Link])
-
Adamantane-containing drug delivery systems - Pharmacia. (URL: [Link])
-
Bacterial Transformation of Adamantane and Its Derivatives: Regioselectivity and Biocatalytic Approaches - PMC. (URL: [Link])
-
Synthesis of 1-amino-3-ethyl-5-methyladamantane - Collect. Czech. Chem. Commun. (URL: [Link])
-
1-Methyl-3-ethyladamantane - NIST WebBook. (URL: [Link])
-
Synthetic Analogues of Aminoadamantane as Influenza Viral Inhibitors—In Vitro, In Silico and QSAR Studies - MDPI. (URL: [Link])
-
Synthesis and Antiviral Activity Evaluation of Some New Aminoadamantane Derivatives. 2. (URL: [Link])
-
A standard operating procedure for an enzymatic activity inhibition assay - PubMed. (URL: [Link])
Sources
- 1. US5015758A - Process for the preparation of 1-adamantane derivatives - Google Patents [patents.google.com]
- 2. veeprho.com [veeprho.com]
- 3. researchgate.net [researchgate.net]
- 4. Molbank, Vol. 2024, Article M1833: A New Method for the Synthesis of 1-(1-Isocyanoethyl)adamantane: Full Paper PDF & Summary | Bohrium [bohrium.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Bacterial Transformation of Adamantane and Its Derivatives: Regioselectivity and Biocatalytic Approaches - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Synthesis of 1,2-Disubstituted Adamantane Derivatives by Construction of the Adamantane Framework - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Organic Syntheses Procedure [orgsyn.org]
The Untapped Potential of Asymmetric Adamantanes: 1-Ethyl-3-methyladamantane as a Versatile Building Block in Organic Synthesis
Introduction: Beyond Symmetric Scaffolds
The adamantane cage, a rigid, diamondoid hydrocarbon, has captivated chemists for decades. Its unique physicochemical properties—exceptional thermal and chemical stability, high lipophilicity, and a three-dimensional structure—have cemented its status as a privileged scaffold in medicinal chemistry and materials science.[1] While symmetrically substituted adamantanes, such as the precursors to the antiviral drug Amantadine or the Alzheimer's medication Memantine, are well-explored, asymmetrically substituted derivatives like 1-Ethyl-3-methyladamantane represent a frontier of untapped potential.
This guide provides a comprehensive overview of this compound as a building block for organic synthesis. We will explore a proposed synthetic route to this versatile scaffold and detail its subsequent functionalization to yield valuable intermediates for drug discovery and advanced materials. The protocols and insights presented herein are designed for researchers, scientists, and drug development professionals seeking to leverage the unique properties of asymmetrically substituted adamantanes.
Physicochemical Properties of this compound
The introduction of distinct alkyl groups at the bridgehead positions of the adamantane core breaks its symmetry, influencing its physical and chemical properties. This asymmetry can be a powerful tool in modulating solubility, crystal packing, and interactions with biological targets.
| Property | Value | Source |
| Molecular Formula | C₁₃H₂₂ | PubChem CID: 519330 |
| Molecular Weight | 178.32 g/mol | PubChem CID: 519330 |
| CAS Number | 1687-34-9 | NIST |
| Appearance | Colorless liquid or low-melting solid (predicted) | General Adamantane Properties |
| Solubility | Soluble in non-polar organic solvents; insoluble in water | General Adamantane Properties |
Proposed Synthesis of this compound
The proposed synthesis begins with a suitable C₁₃ polycyclic hydrocarbon precursor, which, upon treatment with a strong Lewis acid such as aluminum trichloride (AlCl₃), undergoes a complex series of carbocation-mediated 1,2-hydride and alkyl shifts. This rearrangement cascade ultimately leads to the thermodynamically most stable isomer, the 1-ethyl-3-methyl-substituted adamantane cage.
Precursor [label="C13 Polycyclic\nHydrocarbon Precursor"]; Adamantane [label="this compound"];
Precursor -> Adamantane [label=" AlCl3 / Heat \n(Lewis Acid-Catalyzed\nRearrangement)"]; }
Figure 1: Proposed Lewis acid-catalyzed synthesis of this compound.
Protocol 1: Proposed Lewis Acid-Catalyzed Synthesis of this compound
Disclaimer: This is a generalized protocol based on similar adamantane syntheses and would require optimization.
-
Materials:
-
C₁₃ Polycyclic Hydrocarbon Precursor
-
Anhydrous Aluminum Chloride (AlCl₃)
-
Dry, inert solvent (e.g., cyclohexane)
-
Hydrochloric acid (HCl), aqueous solution
-
Sodium sulfate (Na₂SO₄), anhydrous
-
Standard distillation apparatus
-
-
Procedure:
-
In a flame-dried, three-necked flask equipped with a mechanical stirrer, reflux condenser, and nitrogen inlet, charge the C₁₃ polycyclic hydrocarbon precursor and dry cyclohexane.
-
Under a nitrogen atmosphere, slowly add anhydrous AlCl₃ to the stirred mixture. The addition is exothermic.
-
Heat the reaction mixture to reflux and maintain for several hours. Monitor the progress of the rearrangement by gas chromatography (GC).
-
Upon completion, cool the reaction mixture to room temperature and then to 0 °C in an ice bath.
-
Slowly quench the reaction by the dropwise addition of cold water, followed by dilute HCl to dissolve the aluminum salts.
-
Separate the organic layer, and extract the aqueous layer with cyclohexane.
-
Combine the organic layers, wash with water and brine, and dry over anhydrous Na₂SO₄.
-
Filter the drying agent and remove the solvent by rotary evaporation.
-
Purify the crude product by fractional distillation under reduced pressure to yield this compound.
-
Application as a Building Block: Functionalization of the Adamantane Core
The true utility of this compound lies in its potential for selective functionalization at the remaining tertiary bridgehead positions. The adamantyl carbocation is exceptionally stable, making the bridgehead C-H bonds susceptible to electrophilic substitution. This allows for the introduction of a variety of functional groups, paving the way for the synthesis of a diverse library of novel compounds.
Start [label="this compound", shape=box, fillcolor="#F1F3F4"]; Bromination [label="Bromination\n(Br2, Lewis Acid)"]; Ritter [label="Ritter Reaction\n(Nitrile, H2SO4)"]; Amino [label="Amination"];
Start -> Bromination; Start -> Ritter; Ritter -> Amino [label="Hydrolysis"];
Bromo_Product [label="1-Bromo-3-ethyl-5-methyladamantane", shape=box, fillcolor="#F1F3F4"]; Amide_Product [label="N-(3-Ethyl-5-methyladamantan-1-yl)amide", shape=box, fillcolor="#F1F3F4"]; Amine_Product [label="1-Amino-3-ethyl-5-methyladamantane", shape=box, fillcolor="#F1F3F4"];
Bromination -> Bromo_Product; Ritter -> Amide_Product; Amino -> Amine_Product; }
Figure 2: Key functionalization pathways for this compound.
Bromination: Gateway to Further Derivatization
Bromination of the adamantane core is a cornerstone reaction, providing a versatile handle for subsequent nucleophilic substitutions and cross-coupling reactions. The reaction proceeds via a free-radical mechanism and is highly selective for the tertiary bridgehead positions.[3]
-
Materials:
-
This compound
-
Bromine (Br₂)
-
Anhydrous Lewis acid catalyst (e.g., AlBr₃, optional)
-
Inert solvent (e.g., carbon tetrachloride, CCl₄ - use with caution)
-
Sodium thiosulfate (Na₂S₂O₃), aqueous solution
-
Sodium bicarbonate (NaHCO₃), aqueous solution
-
Anhydrous magnesium sulfate (MgSO₄)
-
-
Procedure:
-
Dissolve this compound in the inert solvent in a flask equipped with a dropping funnel and protected from light.
-
Add the Lewis acid catalyst if desired (can accelerate the reaction).
-
Slowly add a solution of bromine in the same solvent to the reaction mixture at room temperature.
-
Stir the mixture until the bromine color disappears. The reaction can be initiated with a UV lamp if necessary. Monitor by GC.
-
Wash the reaction mixture with aqueous sodium thiosulfate to remove excess bromine, followed by aqueous sodium bicarbonate and brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the resulting 1-Bromo-3-ethyl-5-methyladamantane by distillation or chromatography.
-
Amination via the Ritter Reaction: Introducing Nitrogen Functionality
The Ritter reaction is a powerful method for introducing a nitrogen-containing functional group onto the adamantane scaffold.[4][5] It involves the reaction of the adamantane substrate with a nitrile in the presence of a strong acid to form a stable N-alkyl amide, which can then be hydrolyzed to the corresponding amine.[6] The synthesis of 1-Amino-3-ethyl-5-nitratemethyladamantane hydrochloride has been reported, demonstrating the viability of this approach on a similar core structure.[7]
-
Materials:
-
This compound
-
Acetonitrile (CH₃CN)
-
Concentrated Sulfuric Acid (H₂SO₄)
-
Ice
-
Sodium hydroxide (NaOH), aqueous solution
-
Diethyl ether
-
-
Procedure:
-
In a flask, prepare a mixture of acetonitrile and concentrated sulfuric acid, and cool it to 0 °C in an ice bath.
-
Slowly add this compound to the cold, stirred acid-nitrile mixture.
-
Allow the reaction to warm to room temperature and stir for several hours until completion (monitor by TLC or GC).
-
Carefully pour the reaction mixture onto crushed ice.
-
Neutralize the acidic solution with a cold aqueous solution of NaOH until basic.
-
Extract the aqueous layer with diethyl ether.
-
Combine the organic extracts, wash with brine, and dry over anhydrous Na₂SO₄.
-
Filter and evaporate the solvent to yield the crude N-(3-Ethyl-5-methyladamantan-1-yl)acetamide, which can be purified by recrystallization or chromatography.
-
The resulting amide can be hydrolyzed to the primary amine under acidic or basic conditions.
-
Procedure (Acidic Hydrolysis):
-
Reflux the N-(3-Ethyl-5-methyladamantan-1-yl)acetamide in an aqueous solution of hydrochloric acid (e.g., 6M HCl) for several hours.
-
Cool the solution and make it basic with NaOH.
-
Extract the amine with a suitable organic solvent.
-
Dry the organic layer and remove the solvent to obtain 1-Amino-3-ethyl-5-methyladamantane. The hydrochloride salt can be precipitated by bubbling HCl gas through an ethereal solution of the free base.
-
Conclusion and Future Outlook
This compound, while currently underexplored, represents a valuable and versatile building block in organic synthesis. Its asymmetric nature offers a nuanced approach to the design of novel molecules with tailored properties. The proposed synthetic route, based on established Lewis acid-catalyzed rearrangements, provides a feasible entry point to this compound. Subsequent functionalization, through robust and well-understood reactions like bromination and the Ritter reaction, opens the door to a wide array of derivatives. For researchers in drug discovery and materials science, the exploration of asymmetrically substituted adamantanes like this compound offers a promising avenue for the development of next-generation therapeutics and advanced materials.
References
-
Synthesis of 1,2-Disubstituted Adamantane Derivatives by Construction of the Adamantane Framework. Molecules. 2023. Available from: [Link]
-
Catalyst-Controlled C–H Functionalization of Adamantanes using Selective H-Atom Transfer. ChemRxiv. 2022. Available from: [Link]
-
Direct radical functionalization methods to access substituted adamantanes and diamondoids. Org. Biomol. Chem. 2021. Available from: [Link]
-
1-Amino-3-ethyl-5-nitratemethyladamantane hydrochloride (MN-05). New Drug Approvals. 2017. Available from: [Link]
-
Site-Selective Functionalization of Sila-Adamantane and Its Ensuing Optical Effects. Angew. Chem. Int. Ed. Engl. 2022. Available from: [Link]
-
Synthesis of 1,2-Disubstituted Adamantane Derivatives by Construction of the Adamantane Framework. ResearchGate. 2023. Available from: [Link]
-
Synthesis of 1,2-Disubstituted Adamantane Derivatives by Construction of the Adamantane Framework. PubMed. 2023. Available from: [Link]
-
Development of a New Lewis Acid-Catalyzed Claisen Rearrangement. J. Am. Chem. Soc. 1999. Available from: [Link]
-
Ritter reaction. Wikipedia. Available from: [Link]
-
The Ritter reaction mechanism for the synthesis of... ResearchGate. 2024. Available from: [Link]
-
(PDF) Ritter reaction of organic nitriles with 1-bromo- and 1-hydroxyadamantanes catalyzed by manganese compounds and complexes. ResearchGate. 2014. Available from: [Link]
-
Mechanism of Free Radical Bromination. BYJU'S. Available from: [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. macmillan.princeton.edu [macmillan.princeton.edu]
- 3. byjus.com [byjus.com]
- 4. Ritter reaction - Wikipedia [en.wikipedia.org]
- 5. researchgate.net [researchgate.net]
- 6. A Practical Synthesis of tert-Alkylamines via the Ritter Reaction with Chloroacetonitrile [organic-chemistry.org]
- 7. newdrugapprovals.org [newdrugapprovals.org]
Application Note: Enhancing Polymer Performance with Adamantane Cages
Here are the detailed Application Notes and Protocols for incorporating adamantane cages into polymer structures.
Authored by: Gemini, Senior Application Scientist
Introduction: The Unique Value of a Diamondoid Scaffold
Adamantane is a perfectly symmetrical, strain-free tricyclic hydrocarbon (tricyclo[3.3.1.1³⁷]decane) that can be envisioned as the smallest repeating unit of a diamond lattice.[1][2] First isolated from petroleum in 1933, its remarkable properties—including exceptional thermal stability, chemical inertness, high rigidity, and defined three-dimensional structure—make it a powerful building block in polymer science.[2][3]
Incorporating this bulky, diamondoid cage into a polymer backbone or as a pendent group is not merely an additive process; it is a transformative one. The adamantane moiety fundamentally alters the physical and chemical properties of the host polymer, leading to materials with enhanced performance characteristics suitable for demanding applications in medicine, materials science, and nanotechnology.[2][4][5] This guide provides an in-depth exploration of the synthetic strategies, resultant property enhancements, and key applications of adamantane-containing polymers, complete with validated experimental protocols for researchers.
The "Why": Causality Behind Adamantane-Induced Property Enhancements
The decision to incorporate adamantane is driven by the predictable and significant improvements it imparts. The causality is rooted in its unique molecular architecture.
-
Enhanced Thermal Stability : The inherent rigidity of the adamantane cage severely restricts the segmental motion of polymer chains. This restriction requires more thermal energy to induce chain movement, resulting in a significant increase in the glass transition temperature (T_g_) and overall thermal degradation temperature.[6][7][8] Polymers designed for high-temperature applications benefit directly from this effect.
-
Improved Mechanical Properties : The rigid, bulky nature of adamantane contributes to increased stiffness and hardness in the resulting polymer matrix.[6][9]
-
Increased Solubility and Processability : While seemingly counterintuitive for such a rigid structure, adamantane's bulkiness can disrupt efficient polymer chain packing. This disruption increases the free volume within the material, which can enhance its solubility in common organic solvents, a crucial factor for processing high-performance polymers like polyimides.[7][10]
-
Tailored Supramolecular Interactions : As a lipophilic and sterically defined group, adamantane is a perfect "guest" molecule for various "host" systems, most notably cyclodextrins.[11][12] This non-covalent, high-affinity interaction is the foundation for creating stimuli-responsive materials, self-healing hydrogels, and advanced drug delivery systems.[13][14]
Data Summary: Property Enhancement
The following table summarizes the typical effects of incorporating adamantane into a common polymer, poly(methyl methacrylate) (PMMA).
| Property | Standard PMMA | Adamantane-Containing PMMA (PADMA) | Rationale for Change |
| Glass Transition Temp. (T_g_) | ~105 °C | >170 °C[15] | Restricted chain mobility due to bulky adamantyl groups.[6][9] |
| Thermal Stability (T_d_) | ~300 °C | >340 °C[15] | High thermal stability of the adamantane cage itself.[1] |
| Refractive Index | ~1.49 | ~1.52[9] | Increased density and unique electronic structure of the cage. |
| Water Absorption | Higher | Lower[9] | The highly hydrophobic (lipophilic) nature of the adamantane cage repels water.[15] |
| Dielectric Constant | Higher | Lower[9] | Low polarity and increased free volume from the bulky, non-polar adamantane structure.[15] |
Key Application: Supramolecular Assembly via Host-Guest Chemistry
One of the most elegant applications of adamantane in polymer science is its use in forming supramolecular structures through host-guest chemistry with β-cyclodextrin (β-CD). The adamantyl group fits perfectly into the hydrophobic cavity of the β-CD torus, forming a stable inclusion complex with a high association constant (K_a ~10⁴–10⁵ M⁻¹).[12][14] This interaction acts as a powerful and reversible non-covalent cross-link.
This principle allows for the design of:
-
Self-Healing Hydrogels : If one polymer is functionalized with adamantane and another with β-CD, mixing them in an aqueous solution will result in spontaneous hydrogel formation. If the gel is broken, the reversible nature of the host-guest bond allows the cross-links to reform and "heal" the material.
-
Targeted Drug Delivery : A drug carrier (e.g., a liposome or polymer nanoparticle) functionalized with adamantane can be targeted to a cell or tissue type that has been pre-targeted with a β-CD-conjugated antibody or ligand.[11][16]
-
Stimuli-Responsive Materials : The host-guest interaction can be disrupted by competitive guest molecules or changes in temperature, allowing for the controlled release of an encapsulated therapeutic or a change in material properties.[17][18]
Experimental Protocol: Synthesis of an Adamantane-Containing Polymer
This section provides a validated, step-by-step protocol for the synthesis of a copolymer of 1-adamantyl methacrylate (ADMA) and methyl methacrylate (MMA), denoted P(ADMA-co-MMA), via free radical polymerization.[9] This method is robust and serves as an excellent model for incorporating pendent adamantane groups.
Protocol 4.1: Synthesis of P(ADMA-co-MMA)
Objective: To synthesize a random copolymer with pendent adamantane groups to demonstrate the impact on thermal properties.
Materials:
-
1-Adamantyl methacrylate (ADMA)
-
Methyl methacrylate (MMA), inhibitor removed
-
2,2'-Azobis(isobutyronitrile) (AIBN), recrystallized
-
Toluene, anhydrous
-
Methanol
-
Standard glassware (Schlenk flask, condenser)
-
Nitrogen or Argon source
-
Magnetic stirrer and hotplate
Workflow Diagram:
Procedure:
-
Reagent Preparation: In a 100 mL Schlenk flask equipped with a magnetic stir bar, dissolve 1-adamantyl methacrylate (e.g., 5.0 g), methyl methacrylate (e.g., 5.0 g), and AIBN (e.g., 0.080 g, ~1 mol% of total monomers) in 40 mL of anhydrous toluene.
-
Expert Insight: AIBN is chosen as the initiator for its predictable decomposition rate at this temperature. Ensuring all reagents are anhydrous and the MMA inhibitor is removed is critical to prevent premature termination and achieve high molecular weight.
-
-
System Degassing: Seal the flask and perform at least three freeze-pump-thaw cycles to thoroughly remove dissolved oxygen, which is a potent radical scavenger and will inhibit the polymerization.
-
Trustworthiness: This step is self-validating. Successful polymerization to a high molecular weight polymer is direct evidence of a properly deoxygenated system.
-
-
Polymerization: After backfilling with an inert gas (N₂ or Ar), place the flask in a preheated oil bath at 70°C. Allow the reaction to proceed for 24 hours with continuous stirring. The solution will become noticeably more viscous as the polymer forms.
-
Isolation and Purification: After 24 hours, cool the reaction to room temperature. Slowly pour the viscous polymer solution into a beaker containing a large excess of cold methanol (~400 mL) while stirring vigorously. The copolymer will precipitate as a white solid.
-
Expert Insight: Methanol is a good solvent for the monomers but a non-solvent for the polymer, ensuring efficient precipitation.
-
-
Final Processing: Allow the precipitate to settle, then collect the solid by vacuum filtration. Wash the polymer thoroughly with fresh methanol to remove any unreacted monomers and initiator fragments.
-
Drying: Dry the purified white polymer in a vacuum oven at 60°C overnight or until a constant weight is achieved. The final product should be a white, solid material.
Essential Characterization Protocols
Confirming the successful synthesis and understanding the properties of the new polymer are paramount.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy :
-
Protocol : Dissolve a small sample (~10-15 mg) of the dried polymer in a suitable deuterated solvent (e.g., CDCl₃).
-
Expected Results : The ¹H NMR spectrum should show characteristic broad peaks for the polymer backbone. Crucially, signals corresponding to the protons of the adamantyl cage (typically in the 1.6-2.1 ppm range) and the methyl ester of MMA (~3.6 ppm) will be present. The ratio of the integrals of these peaks can be used to confirm the copolymer composition.[9][19]
-
-
Gel Permeation Chromatography (GPC) :
-
Protocol : Prepare a dilute solution of the polymer in a suitable mobile phase (e.g., THF). Analyze using a GPC system calibrated with polystyrene or PMMA standards.
-
Expected Results : GPC provides the number-average molecular weight (M_n_), weight-average molecular weight (M_w_), and the polydispersity index (PDI = M_w_/M_n_).[20] For a successful free-radical polymerization, a PDI in the range of 1.5-2.5 is typical. This confirms the formation of high molecular weight polymer chains.[21]
-
-
Thermal Analysis (DSC/TGA) :
-
Protocol : Use a Differential Scanning Calorimeter (DSC) to determine the T_g_ (typically heating at 10 °C/min under N₂). Use a Thermogravimetric Analyzer (TGA) to assess thermal stability (heating at 10 °C/min under N₂).
-
Expected Results : The DSC thermogram will show a single T_g_ value, confirming a random copolymer was formed. This T_g_ should be significantly higher than that of pure PMMA. The TGA will show the onset temperature of decomposition, which should also be elevated compared to PMMA, confirming enhanced thermal stability.[22]
-
Conclusion
The incorporation of adamantane cages into polymer structures is a robust and highly effective strategy for creating advanced materials. Its rigid, stable, and bulky nature provides a predictable pathway to enhancing thermal, mechanical, and physiochemical properties. Furthermore, its unique ability to participate in high-affinity host-guest chemistry opens a vast field of possibilities for developing sophisticated biomaterials and smart systems. The protocols and principles outlined in this guide provide a solid foundation for researchers to explore and innovate within this exciting area of polymer science.
References
-
Štimac, A., Šekutor, M., Mlinarić-Majerski, K., Frkanec, L., & Frkanec, R. (2017). Adamantane in Drug Delivery Systems and Surface Recognition. Molecules, 22(2), 297. [Link]
-
Shrimant, B., Shaligram, S. V., Kharul, U. K., & Wadgaonkar, P. P. (2018). Synthesis, characterization, and gas permeation properties of adamantane-containing polymers of intrinsic microporosity. Journal of Polymer Science Part A: Polymer Chemistry, 56(1), 16-24. [Link]
-
Mathias, L. J., Jensen, J. J., Reichert, V. T., Lewis, C. M., & Tullos, G. L. (1996). Adamantane-Containing Polymers. ACS Symposium Series, 624, 197-207. [Link]
-
Zhang, C., Wang, W., Qiao, Z., & Wang, H. (2021). Acid-Responsive Adamantane-Cored Amphiphilic Block Polymers as Platforms for Drug Delivery. Nanomaterials, 11(1), 188. [Link]
-
Atanasova, M., & Tsvetanov, C. (2023). Adamantane-containing drug delivery systems. Pharmacia, 70(4), 1019-1027. [Link]
-
Gargiulo, C., et al. (2013). Cyclodextrin–Adamantane Host–Guest Interactions on the Surface of Biocompatible Adamantyl-Modified Glycodendrimers. Macromolecules, 46(13), 5244-5254. [Link]
-
Štimac, A., et al. (2017). Adamantane in Drug Delivery Systems and Surface Recognition. OUCI. [Link]
-
Kim, J. H., et al. (2016). Synthesis of adamantane-containing methacrylate polymers: Characterization of thermal, mechanical, dielectric and optical properties. Polymers & Polymer Composites, 24(9), 797-804. [Link]
-
Štimac, A., et al. (2017). Adamantane in Drug Delivery Systems and Surface Recognition. PubMed, 28212339. [Link]
-
Gargiulo, C., et al. (2013). Cyclodextrin-Adamantane Host–Guest Interactions on the Surface of Biocompatible Adamantyl-Modified Glycodendrimers. ACS Publications. [Link]
-
Ishizone, T., et al. (2017). Synthesis of Polymers with Adamantane Amino Derivatives as Pendant Groups. Semantic Scholar. [Link]
-
Guo, J. (2008). Advance in synthesis, structure and properties of polymers containing adamantane moieties. High Polymer Materials Science and Engineering. [Link]
-
Van Guyse, J. F. R., Bera, D., & Hoogenboom, R. (2021). Adamantane Functionalized Poly(2-oxazoline)s with Broadly Tunable LCST-Behavior by Molecular Recognition. Polymers, 13(3), 398. [Link]
-
Thomforde, J., & Mecking, S. (2019). Synthesis of Precision Poly(1,3-adamantylene alkylene)s via Acyclic Diene Metathesis Polycondensation. Macromolecules, 52(12), 4535-4543. [Link]
-
Štimac, A., et al. (2017). Adamantane in Drug Delivery Systems and Surface Recognition. MDPI. [Link]
-
Yuan, S., Zhang, H., & Yuan, S. (2023). Molecular Insights into Cyclodextrin–Adamantane-Modified Copolymer Host–Guest Interactions. Langmuir, 39(10), 3619-3627. [Link]
-
Van Guyse, J. F. R., Bera, D., & Hoogenboom, R. (2021). Adamantane Functionalized Poly(2-oxazoline)s with Broadly Tunable LCST-Behavior by Molecular Recognition. MDPI. [Link]
-
Chen, D., et al. (2006). Polymeric hydrogen-bonded supramolecules by self-assembling of adamantane derivatives with bipyridines. CrystEngComm, 8, 563-570. [Link]
-
Rutkauskaite, A., et al. (2023). Adamantane appended antimicrobial supramolecular self-associating amphiphiles. RSC Medicinal Chemistry, 14(3), 503-515. [Link]
-
Bar-Shir, A., & Avnir, D. (2009). Host-Guest Complexation Studied by Fluorescence Correlation Spectroscopy: Adamantane–Cyclodextrin Inclusion. Sensors, 9(9), 7046-7055. [Link]
-
Rutkauskaite, A., et al. (2023). Adamantane appended antimicrobial supramolecular self-associating amphiphiles. ResearchGate. [Link]
-
Mathias, L. J., et al. (1996). Adamantane-Containing Polymers. ACS Publications. [Link]
-
Yuan, S., Zhang, H., & Yuan, S. (2023). Molecular Insights into Cyclodextrin-Adamantane-Modified Copolymer Host-Guest Interactions. PubMed, 36862851. [Link]
-
Kim, J. H., et al. (2016). Synthesis of adamantane-containing methacrylate polymers: Characterization of thermal, mechanical, dielectric and optical properties. ResearchGate. [Link]
-
Kumar, S., & Singh, A. K. (2023). Various synthetic methods for the preparation of functionalized adamantane compounds. ResearchGate. [Link]
-
Stroganov, V. (2014). Epoxy polymers based on functional adamantane derivatives. ResearchGate. [Link]
-
Hsiao, S. H., & Yang, C. P. (1998). Synthesis and Characterization of New Adamantane-Based Polyimides. Macromolecules, 31(13), 4266-4271. [Link]
-
Schleyer, P. v. R., et al. (1962). Adamantane. Organic Syntheses, 42, 8. [Link]
-
Goseki, R., Miyai, S., Uchida, S., & Ishizone, T. (2021). Polymerizability of exomethylene monomers based on adamantyl frameworks. Polymer Chemistry, 12(20), 3052-3060. [Link]
-
Wikipedia. (n.d.). Adamantane. Retrieved January 14, 2026, from [Link]
-
Ilmarinen, K., et al. (2015). A biodegradable adamantane polymer with ketal linkages in its backbone for gene therapy. ResearchGate. [Link]
-
Gazizov, A., et al. (2018). Synthesis of Adamantyl-Containing Compounds - Structure Elements of Rotaxanes and Supramolecular Polymers. ResearchGate. [Link]
-
Ilmarinen, K., et al. (2015). A biodegradable adamantane polymer with ketal linkages in its backbone for gene therapy. Chemical Communications, 51(88), 15947-15950. [Link]
-
Demakov, V. A., & Vikhareva, I. N. (2023). Bacterial Transformation of Adamantane and Its Derivatives: Regioselectivity and Biocatalytic Approaches. Biology, 14(10), 1429. [Link]
-
International Journal of Innovations in Scientific and Engineering Research (IJISE). (n.d.). IDENTIFICATION OF POLYMERS BY NMR AND IR SPECTRA. IJISE. [Link]
-
Intertek. (n.d.). GPC-NMR Analysis for Polymer Characterisation. Retrieved January 14, 2026, from [Link]
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. Adamantane - Wikipedia [en.wikipedia.org]
- 3. Bacterial Transformation of Adamantane and Its Derivatives: Regioselectivity and Biocatalytic Approaches - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Adamantane-containing drug delivery systems [pharmacia.pensoft.net]
- 5. researchgate.net [researchgate.net]
- 6. "Adamantane-Containing Polymers" by Lon J. Mathias, Jennifer J. Jensen et al. [aquila.usm.edu]
- 7. researchgate.net [researchgate.net]
- 8. pubs.acs.org [pubs.acs.org]
- 9. ingentaconnect.com [ingentaconnect.com]
- 10. pubs.acs.org [pubs.acs.org]
- 11. Adamantane in Drug Delivery Systems and Surface Recognition - PMC [pmc.ncbi.nlm.nih.gov]
- 12. mdpi.com [mdpi.com]
- 13. pubs.acs.org [pubs.acs.org]
- 14. mdpi.com [mdpi.com]
- 15. researchgate.net [researchgate.net]
- 16. Adamantane in Drug Delivery Systems and Surface Recognition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Adamantane Functionalized Poly(2-oxazoline)s with Broadly Tunable LCST-Behavior by Molecular Recognition - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Adamantane Functionalized Poly(2-oxazoline)s with Broadly Tunable LCST-Behavior by Molecular Recognition [mdpi.com]
- 19. ijise.in [ijise.in]
- 20. GPC-NMR Analysis for Polymer Characterisation [intertek.com]
- 21. Synthesis, characterization, and gas permeation properties of adamantane-containing polymers of intrinsic microporosity | CSIR-NCL Library, Pune [library.ncl.res.in]
- 22. pdf.benchchem.com [pdf.benchchem.com]
Application Notes & Protocols: High-Throughput Screening of Adamantane-Based Compound Libraries
For Researchers, Scientists, and Drug Development Professionals
Authored by a Senior Application Scientist
Abstract
The adamantane scaffold, a rigid and lipophilic three-dimensional cage-like hydrocarbon, has become a privileged structure in medicinal chemistry.[1][2][3] Its unique physicochemical properties are leveraged to enhance the druglike characteristics of molecules, including metabolic stability, bioavailability, and target engagement.[1][3][4] Adamantane-containing drugs have been successfully developed for a range of diseases, including viral infections, neurodegenerative disorders, and type 2 diabetes.[5][6] High-throughput screening (HTS) of adamantane-based compound libraries offers a powerful approach to identify novel therapeutic leads. This guide provides a comprehensive overview of the key considerations and detailed protocols for successfully conducting HTS campaigns with these unique chemical entities. We delve into the causality behind experimental choices, from assay development to data analysis and hit validation, to equip researchers with the expertise to navigate the specific challenges and opportunities presented by adamantane-based libraries.
The Adamantane Advantage in Drug Discovery
The strategic incorporation of an adamantane moiety into small molecules can confer several desirable pharmacological properties:
-
Enhanced Lipophilicity and Membrane Permeability: The bulky, non-polar nature of the adamantane cage significantly increases a molecule's lipophilicity.[1][3] This can improve its ability to cross biological membranes, including the blood-brain barrier, which is particularly advantageous for developing drugs targeting the central nervous system (CNS).[1]
-
Metabolic Stability: The rigid, saturated hydrocarbon framework of adamantane is resistant to metabolic degradation.[1] By positioning the adamantyl group strategically, it can shield adjacent functional groups from enzymatic cleavage, thereby increasing the drug's half-life.[1]
-
Three-Dimensionality for Optimal Target Binding: In an era often dominated by planar aromatic structures, the distinct three-dimensional and rigid nature of adamantane allows for the precise spatial orientation of substituents.[1][2][3] This facilitates a more effective and selective interaction with the binding pockets of biological targets.[1][2]
-
Ion Channel Modulation: The adamantane scaffold has shown a particular aptitude for interacting with ion channels.[4][7] Its size and shape can be ideal for blocking the channel pore, a mechanism exploited by drugs like amantadine and memantine.[8]
Table 1: FDA-Approved Drugs Featuring the Adamantane Scaffold
| Drug Name | Therapeutic Indication | Mechanism of Action (if known) |
| Amantadine | Influenza A, Parkinson's Disease | Blocks the M2 proton channel of the influenza A virus; also has dopaminergic effects.[5][9][10] |
| Memantine | Alzheimer's Disease | Non-competitive antagonist of the NMDA receptor.[5][11] |
| Rimantadine | Influenza A | Blocks the M2 proton channel of the influenza A virus.[5][9] |
| Saxagliptin | Type 2 Diabetes | Dipeptidyl peptidase-4 (DPP-4) inhibitor.[5] |
| Vildagliptin | Type 2 Diabetes | Dipeptidyl peptidase-4 (DPP-4) inhibitor.[5] |
| Adapalene | Acne Vulgaris | A synthetic retinoid that modulates cellular differentiation, keratinization, and inflammation.[5] |
Strategic Assay Development for Adamantane Libraries
The success of any HTS campaign hinges on a robust and reliable assay.[12][13] When screening adamantane-based libraries, specific considerations are necessary to mitigate potential artifacts and ensure the identification of genuine hits.
Target Selection and Assay Format
The choice of biological target will dictate the most appropriate assay format. Both biochemical and cell-based assays are viable options, each with its own set of advantages and challenges.[14][15]
-
Biochemical Assays: These cell-free systems are ideal for studying the direct interaction between a compound and a purified target protein (e.g., an enzyme or receptor).[14][16] They offer high precision and are less prone to confounding factors related to cellular processes. Common formats include fluorescence polarization (FP), Förster resonance energy transfer (FRET), and AlphaScreen®.
-
Cell-Based Assays: These assays provide a more physiologically relevant context by measuring a compound's effect within a living cell.[15][16] They are essential for evaluating downstream functional consequences, such as changes in gene expression, cell viability, or signaling pathway activation.[17] Cell-based assays can also inherently filter out compounds with poor membrane permeability.[15]
Mitigating Assay Interference from Lipophilic Compounds
A primary challenge with adamantane-containing compounds is their inherent lipophilicity, which can lead to non-specific interactions and false-positive results.
-
Compound Aggregation: At higher concentrations, lipophilic molecules can form aggregates that non-specifically inhibit enzymes or disrupt assay signals. It is crucial to include detergents (e.g., Triton X-100, Tween-20) at concentrations above the critical micelle concentration (CMC) in biochemical assay buffers to prevent this.
-
Promiscuous Inhibition: Frequent hitters, or Pan-Assay Interference Compounds (PAINS), are compounds that appear active in multiple HTS campaigns through non-specific mechanisms.[18] It is advisable to cross-reference initial hits against known PAINS databases.
-
Solubility Issues: Ensure that the final concentration of DMSO in the assay is kept low (typically <1% v/v) to maintain compound solubility and minimize solvent-induced artifacts.[13]
Assay Miniaturization and Automation
For large-scale screening, assays are typically miniaturized to 384- or 1536-well formats to conserve reagents and increase throughput.[12][13] This requires careful optimization of liquid handling and detection parameters to maintain a robust signal-to-background ratio and a high Z'-factor (>0.5), which is a statistical measure of assay quality.[12]
Experimental Protocols
The following protocols provide detailed, step-by-step methodologies for common HTS workflows suitable for adamantane-based libraries.
Protocol: Biochemical Enzyme Inhibition Assay (e.g., Kinase Assay)
This protocol describes a generic fluorescence-based kinase assay in a 384-well format.
Materials:
-
Kinase of interest
-
Kinase substrate (e.g., a peptide)
-
ATP
-
Assay buffer (e.g., 50 mM HEPES, pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35)
-
Detection reagent (e.g., ADP-Glo™, Kinase-Glo®)
-
Adamantane compound library (10 mM in DMSO)
-
Positive control inhibitor
-
384-well white, opaque microplates
Procedure:
-
Compound Plating: Using an acoustic liquid handler or pin tool, transfer 50 nL of each compound from the library plate to the assay plate. Also, plate the positive control and DMSO (negative control).
-
Enzyme Addition: Add 5 µL of the kinase solution (at 2X final concentration) to all wells.
-
Incubation: Incubate the plates for 15 minutes at room temperature to allow for compound-enzyme binding.
-
Reaction Initiation: Add 5 µL of the substrate/ATP mixture (at 2X final concentration) to all wells to start the kinase reaction.
-
Reaction Incubation: Incubate for 60 minutes at room temperature.
-
Detection: Add 10 µL of the detection reagent to all wells.
-
Signal Readout: Incubate as per the detection reagent manufacturer's instructions, then read the luminescence on a plate reader.
Workflow Diagram:
Caption: Workflow for a biochemical kinase inhibition HTS assay.
Protocol: Cell-Based Reporter Gene Assay
This protocol outlines a luciferase-based reporter assay to screen for modulators of a specific signaling pathway.
Materials:
-
Stable cell line expressing the reporter construct (e.g., HEK293 with NF-κB-luciferase)
-
Cell culture medium (e.g., DMEM with 10% FBS)
-
Stimulant for the pathway of interest (e.g., TNF-α for NF-κB)
-
Luciferase assay reagent (e.g., Bright-Glo™, ONE-Glo™)
-
Adamantane compound library (10 mM in DMSO)
-
384-well solid white tissue culture-treated plates
Procedure:
-
Cell Seeding: Seed the cells into the 384-well plates at an optimized density (e.g., 5,000 cells/well in 20 µL) and incubate overnight.
-
Compound Addition: Add 100 nL of each compound from the library to the cell plates.
-
Pre-incubation: Incubate for 1 hour at 37°C.
-
Stimulation: Add 5 µL of the stimulant (at 5X final concentration) to all wells except the unstimulated controls.
-
Incubation: Incubate for 6-8 hours at 37°C to allow for reporter gene expression.
-
Detection: Equilibrate the plates to room temperature. Add 25 µL of the luciferase assay reagent to each well.
-
Signal Readout: Incubate for 10 minutes at room temperature, then read the luminescence.
Workflow Diagram:
Caption: Workflow for a cell-based reporter gene HTS assay.
Data Analysis and Hit Validation
Rigorous data analysis and a systematic hit validation cascade are essential to eliminate false positives and progress only the most promising compounds.[18][19]
Primary Data Analysis
-
Normalization: Raw data from each plate is normalized to the intra-plate controls. Typically, the percent inhibition or activation is calculated relative to the positive and negative controls.
-
Hit Selection: A statistical cutoff, often based on the mean plus three times the standard deviation (Z-score) of the sample population, is used to identify primary hits.[20]
The Hit Validation Cascade
A multi-step process is required to confirm the activity of primary hits and triage them for further study.[18][21]
-
Hit Confirmation: Re-test the primary hits in the same assay to confirm their activity and rule out experimental error.
-
Dose-Response Analysis: Generate IC₅₀ or EC₅₀ curves for the confirmed hits to determine their potency. This helps to prioritize compounds and identify those with steep or shallow curve slopes, which can be indicative of specific mechanisms or potential artifacts.[22]
-
Orthogonal and Counter-Screens:
-
Orthogonal Assays: Validate hits using a different assay that measures the same biological endpoint but with a different technology. This increases confidence that the observed activity is genuine.
-
Counter-Screens: Employ assays to identify compounds that interfere with the assay technology itself (e.g., luciferase inhibitors, fluorescent compounds).[19]
-
-
Chemical Tractability and SAR:
-
Purity Analysis: Assess the purity and identity of the hit compounds using techniques like LC-MS and NMR.[22]
-
Structure-Activity Relationship (SAR): Procure or synthesize analogs of the hit compounds to establish an initial SAR. A clear SAR provides strong evidence of a specific binding interaction.[18]
-
Hit Validation Workflow Diagram:
Caption: A typical hit validation cascade in drug discovery.
Conclusion
High-throughput screening of adamantane-based libraries is a proven strategy for the discovery of novel drug candidates with favorable physicochemical and pharmacological properties. The unique characteristics of the adamantane scaffold, while advantageous, necessitate a carefully considered screening approach. By implementing robust assay designs that account for potential lipophilicity-driven artifacts, and by following a stringent hit validation cascade, researchers can successfully unlock the therapeutic potential held within these three-dimensional chemical structures. The protocols and workflows detailed in this guide provide a solid foundation for initiating and executing successful HTS campaigns, ultimately accelerating the journey from hit identification to lead optimization.
References
- Unlocking therapeutic potential: the role of adamantane in drug discovery - ConnectSci. (2024).
- Adamantane - A Lead Structure for Drugs in Clinical Practice - PubMed.
- Use of the Adamantane Structure in Medicinal Chemistry - ResearchGate. (2025).
- High-Throughput Screening: today's biochemical and cell-based approaches - PubMed. (2020).
- Adamantanes for the Treatment of Neurodegenerative Diseases in the Era of the COVID-19 Pandemic.
- Novel adamantane derivatives act as blockers of open ligand-gated channels and as anticonvulsants - PubMed.
- Adamantanes for the treatment of neurodegenerative diseases in the presence of SARS-CoV-2 - PMC - PubMed Central.
- Adamantanes for the treatment of neurodegenerative diseases in the presence of SARS-CoV-2 - PubMed. (2023).
- The adamantane scaffold: Beyond a lipophilic moiety - PubMed. (2025).
- Adamantane derivatives as potential inhibitors of p37 major envelope protein and poxvirus reproduction. Design, synthesis and antiviral activity - PubMed Central.
- The Adamantane Scaffold: A Rigorous Guide to its Privileged Role in Drug Discovery - Benchchem.
- Journal of Chemical Health Risks Adamantane Derivatives in the 21st Century: Emerging Therapeutic Frontiers and Future Research. (2025).
- The Lipophilic Bullet Hits the Targets: Medicinal Chemistry of Adamantane Derivatives - PMC - PubMed Central.
- Adamantane-containing drug delivery systems - Pharmacia. (2023).
- The Lipophilic Bullet Hits the Targets: Medicinal Chemistry of Adamantane Derivatives - SciSpace.
- Adamantane in Drug Delivery Systems and Surface Recognition - MDPI.
- Fluorophenyl Adamantane Derivatives Anticancer Activity and Biological Targets.
- Pharmacological profile of natural and synthetic compounds with rigid adamantane-based scaffolds as potential agents for the treatment of neurodegenerative diseases | Request PDF - ResearchGate.
- Cell-based high-throughput screens for the discovery of chemotherapeutic agents - NIH.
- Novel Adamantane-Linked Isothiourea Derivatives as Potential Chemotherapeutic Agents: Synthesis, Structural Insights, and Antimicrobial/Anti-Proliferative Profiles | ACS Omega. (2023).
- Adamantane derivatives as potential inhibitors of p37 major envelope protein and poxvirus reproduction. Design, synthesis and antiviral activity - PubMed. (2021).
- Design, Synthesis and Biological Evaluation of Novel Adamantane Derivatives as Potential Treatments for Alzheimer's Disease - UWSpace - University of Waterloo. (2017).
- Structures of adamantane-based FDA-approved drugs and those under clinical trials.
- Synthetic Analogues of Aminoadamantane as Influenza Viral Inhibitors—In Vitro, In Silico and QSAR Studies - MDPI.
- A pragmatic approach to hit validation following biochemical high-throughput screening. (2017).
- High-throughput Screening Steps | Small Molecule Discovery Center (SMDC).
- Adamantane-linked isothiourea derivatives suppress the growth of experimental hepatocellular carcinoma via inhibition of TLR4-MyD88-NF-κB signaling - PMC - PubMed Central.
- Stereoselective synthesis of novel adamantane derivatives with high potency against rimantadine-resistant influenza A virus strains - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/C7OB00331E. (2017).
- High throughput screening of small molecule library: procedure, challenges and future. (2016).
- Cell-Based Assays in High-Throughput Screening for Drug Discovery - Lifescience Global.
- High-Throughput Screening & Discovery | Southern Research.
- High-Throughput Screening of Small Molecule Libraries using SAMDI Mass Spectrometry | ACS Combinatorial Science - ACS Publications. (2011).
- (PDF) Potential for the Repurposing of Adamantane Antivirals for COVID-19 - ResearchGate.
- Establishing assays and small molecule screening facilities for Drug discovery programs. (2011).
- Developing Robust In Vitro Cell-Based Assays for High Throughput Screening (HTS).
- Drug Discovery HTS Assay Types & Definitions | Thermo Fisher Scientific - US.
- High-Throughput Screening Data Analysis | Basicmedical Key.
- Interplay between Gating and Block of Ligand-Gated Ion Channels - PMC - PubMed Central.
- Comprehensive analysis of high-throughput screens with HiTSeekR - Oxford Academic. (2016).
- Compounds 1-16 used in this work - ResearchGate.
- Assay Validation in High Throughput Screening – from Concept to Application. (2015).
- Coexistence of two adamantane binding sites in the influenza A M2 ion channel - PubMed. (2010).
- Analysis of HTS data - Cambridge MedChem Consulting. (2017).
- List of Adamantane antivirals - Drugs.com.
Sources
- 1. connectsci.au [connectsci.au]
- 2. The adamantane scaffold: Beyond a lipophilic moiety - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. Adamantane - A Lead Structure for Drugs in Clinical Practice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. The Lipophilic Bullet Hits the Targets: Medicinal Chemistry of Adamantane Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Novel adamantane derivatives act as blockers of open ligand-gated channels and as anticonvulsants - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Interplay between Gating and Block of Ligand-Gated Ion Channels - PMC [pmc.ncbi.nlm.nih.gov]
- 9. jchr.org [jchr.org]
- 10. drugs.com [drugs.com]
- 11. neurodegenerativejournal.com [neurodegenerativejournal.com]
- 12. High-throughput Screening Steps | Small Molecule Discovery Center (SMDC) [pharm.ucsf.edu]
- 13. europeanpharmaceuticalreview.com [europeanpharmaceuticalreview.com]
- 14. High-Throughput Screening: today's biochemical and cell-based approaches - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Cell-based high-throughput screens for the discovery of chemotherapeutic agents - PMC [pmc.ncbi.nlm.nih.gov]
- 16. lifescienceglobal.com [lifescienceglobal.com]
- 17. marinbio.com [marinbio.com]
- 18. drugtargetreview.com [drugtargetreview.com]
- 19. High-Throughput Screening Data Analysis | Basicmedical Key [basicmedicalkey.com]
- 20. academic.oup.com [academic.oup.com]
- 21. researchgate.net [researchgate.net]
- 22. Analysis of HTS data | Cambridge MedChem Consulting [cambridgemedchemconsulting.com]
Application Notes and Protocols: Functionalization of the Adamantane Cage
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Adamantane Scaffold – A Diamond in the Rough of Medicinal Chemistry
Adamantane, the smallest unit of the diamond crystal lattice, is a fascinating tricyclic hydrocarbon (C₁₀H₁₆) renowned for its unique combination of properties.[1] Its rigid, symmetrical, and highly lipophilic cage-like structure makes it an exceptionally valuable scaffold in medicinal chemistry and materials science.[1][2][3] The incorporation of an adamantane moiety into a drug candidate can significantly improve its pharmacokinetic profile by enhancing lipophilicity, which can aid in crossing the blood-brain barrier, and by providing metabolic stability.[3][4][5]
This steric bulk and precise three-dimensional geometry allow for the exact positioning of functional groups to optimize interactions with biological targets.[3] Prominent examples of adamantane-based drugs include Amantadine (antiviral), Memantine (for Alzheimer's disease), and Vildagliptin (antidiabetic), highlighting the scaffold's therapeutic versatility.[4][6][7]
However, the inertness of adamantane's C-H bonds presents a significant synthetic challenge.[1][8][9] The molecule possesses two types of C-H bonds: four equivalent tertiary bonds at the "bridgehead" positions (C1, C3, C5, C7) and twelve equivalent secondary bonds at the methylene bridge positions (C2, C4, etc.).[1] Functionalizing these positions with control and selectivity is paramount to harnessing the full potential of this unique scaffold. This guide provides a detailed overview of the primary strategies for adamantane functionalization, complete with mechanistic insights and field-tested protocols.
Strategic Approaches to Adamantane Functionalization
The choice of functionalization strategy depends heavily on the desired substitution pattern (bridgehead vs. bridge) and the target functional group. The primary methods can be broadly categorized into free-radical, electrophilic (carbocation-mediated), and modern C-H activation/photocatalytic reactions.
Free-Radical Functionalization: Targeting the Bridgehead
Free-radical reactions are a cornerstone of adamantane chemistry, primarily due to the relative stability of the tertiary (bridgehead) adamantyl radical compared to the secondary radical.[1] This preference makes radical halogenation a highly effective method for introducing a functional handle selectively at a bridgehead position.[1][10]
Mechanism Deep Dive: The reaction proceeds via a classic chain mechanism:
-
Initiation: A radical initiator (e.g., UV light, heat, or a chemical initiator like AIBN) cleaves a halogen molecule (e.g., Br₂) into two halogen radicals.[10]
-
Propagation: A halogen radical abstracts a hydrogen atom from a bridgehead position of adamantane, forming a stable tertiary adamantyl radical. This radical then reacts with another halogen molecule to yield the 1-haloadamantane and a new halogen radical, which continues the chain.[10]
-
Termination: The reaction ceases when two radicals combine.[10]
The selectivity for the bridgehead position is a key advantage. While chlorination is less selective, bromination shows a strong preference for the tertiary C-H bond, making 1-bromoadamantane a crucial and readily accessible intermediate for further derivatization.[1][11]
Protocol 1: Synthesis of 1-Bromoadamantane via Free-Radical Bromination
This protocol describes the direct bromination of adamantane at a bridgehead position. It serves as a foundational synthesis for many other adamantane derivatives.
Materials:
-
Adamantane
-
Bromine (Br₂)
-
Carbon tetrachloride (CCl₄) or Dibromomethane (CH₂Br₂) (solvent)
-
250 W incandescent light bulb or UV lamp
-
Round-bottom flask with reflux condenser
-
Magnetic stirrer and stir bar
-
Sodium thiosulfate (Na₂S₂O₃) solution (aqueous, saturated)
-
Sodium bicarbonate (NaHCO₃) solution (aqueous, saturated)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Rotary evaporator
-
Hexane (for recrystallization)
Procedure:
-
Reaction Setup: In a well-ventilated fume hood, dissolve adamantane (1.0 eq) in CCl₄ in a round-bottom flask equipped with a magnetic stir bar and a reflux condenser.
-
Reagent Addition: Carefully add liquid bromine (1.1 - 1.5 eq) to the solution. The solution will turn a deep red-brown.
-
Causality Insight: A slight excess of bromine ensures the complete consumption of adamantane. CCl₄ is a classic solvent for radical reactions as it is inert under these conditions.
-
-
Initiation: Position a 250 W incandescent lamp approximately 5-10 cm from the flask to initiate the reaction. The heat from the lamp will cause the solvent to reflux gently.
-
Reaction Monitoring: Continue the reaction under reflux and illumination. The disappearance of the red-brown bromine color is a visual indicator of reaction progress. The reaction is typically complete within 2-4 hours.
-
Work-up - Quenching: After cooling to room temperature, slowly add saturated sodium thiosulfate solution to the reaction mixture to quench any unreacted bromine. The color will dissipate completely.
-
Work-up - Neutralization: Transfer the mixture to a separatory funnel. Wash the organic layer sequentially with saturated sodium bicarbonate solution (to remove any HBr byproduct) and then with brine.
-
Work-up - Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent using a rotary evaporator.
-
Purification: The resulting crude solid is purified by recrystallization from hexane or by sublimation to yield pure 1-bromoadamantane as a white crystalline solid.
Self-Validation:
-
Expected Yield: 80-90%
-
Melting Point: 116-118 °C
-
Characterization: ¹H NMR will show characteristic signals for the bridgehead and bridge protons of the monosubstituted cage.
Electrophilic Functionalization: Hydroxylation and Carboxylation
Electrophilic reactions on adamantane proceed through the formation of the remarkably stable 1-adamantyl carbocation.[1] This stability allows for direct functionalization at the bridgehead position with various electrophiles.
Mechanism Deep Dive: The generation of the 1-adamantyl cation is the key step. This can be achieved by treating adamantane with strong protic acids or Lewis acids, which can abstract a hydride from a bridgehead position. Once formed, this cation is readily trapped by nucleophiles like water (to form an alcohol) or carbon monoxide/formic acid (to form a carboxylic acid).
Protocol 2: Synthesis of 1-Adamantanol via Ozonation
This protocol provides a method for the direct hydroxylation of adamantane at a tertiary position using ozone adsorbed on silica gel.[12] This method avoids the use of strong, corrosive acids.
Materials:
-
Caution! Ozone is toxic and potentially explosive. This procedure must be carried out in an efficient fume hood behind a protective shield.
-
Adamantane
-
Silica gel
-
Pentane
-
Ozone generator
-
Round-bottom flask (2-L)
-
Rotary evaporator
-
Chromatography column
-
Ethyl acetate
-
Dichloromethane-hexane mixture (1:1 v/v)
Procedure:
-
Adsorption: Place adamantane (6 g, 0.044 mole) and silica gel (500 g) in a 2-L round-bottomed flask with 100 ml of pentane.[12]
-
Solvent Removal: Remove the pentane by rotary evaporation at room temperature, leaving the adamantane adsorbed onto the dry silica gel. Continue to rotate the flask for an additional 2 hours to ensure complete dryness.[12]
-
Ozonation: Cool the flask to -78 °C (dry ice/acetone bath). Pass a stream of ozone through the rotating silica gel for approximately 2 hours. The silica gel will turn a dark blue color.[12]
-
Causality Insight: Adsorbing the nonpolar adamantane onto the polar silica gel surface exposes the C-H bonds for attack by ozone. The low temperature is critical to control the reactivity of ozone.
-
-
Warming: Remove the cooling bath and allow the flask to warm to room temperature over a 3-hour period in the fume hood.[12]
-
Elution: Transfer the silica gel to a chromatography column and elute the organic material with 3 L of ethyl acetate.[12]
-
Concentration: Evaporate the ethyl acetate to yield the crude 1-adamantanol.[12]
-
Purification: Dissolve the crude product in a minimal amount of hot 1:1 (v/v) dichloromethane–hexane. Filter the solution, concentrate it until crystallization begins, and then cool to -20 °C to obtain fine, white needles of 1-adamantanol.[12]
Self-Validation:
-
Expected Yield: 81–84% (5.4–5.6 g).[12]
-
Melting Point: 280–282 °C (in a sealed capillary).[12]
-
Characterization: The presence of a hydroxyl group can be confirmed by IR spectroscopy (broad O-H stretch ~3300 cm⁻¹) and ¹H NMR (disappearance of one bridgehead proton signal and appearance of an OH signal).
Modern C-H Functionalization: The Photocatalytic Revolution
Recent advances in photoredox and hydrogen atom transfer (HAT) catalysis have opened new, milder pathways for adamantane functionalization.[9][13][14] These methods often exhibit high functional group tolerance and can achieve remarkable selectivity for the strong tertiary C-H bonds, even in the presence of other, weaker C-H bonds within the same molecule.[8][9][13]
Mechanism Deep Dive: A common strategy involves a dual catalytic system.[1]
-
A photocatalyst (e.g., an iridium complex) absorbs visible light and enters an excited state.
-
The excited photocatalyst interacts with a HAT catalyst (e.g., a quinuclidine-based amine).
-
The activated HAT catalyst selectively abstracts a hydrogen atom from an adamantane bridgehead position, generating the adamantyl radical.[1][8]
-
This radical is then trapped by a suitable reaction partner, such as an electron-deficient alkene, to form a new C-C bond.[1][8]
This approach allows for the alkylation of adamantane under exceptionally mild conditions.[1][15]
Protocol 3: Photocatalytic C-H Alkylation of Adamantane
This protocol is a representative example of a modern, mild C-H functionalization method, adapted from procedures described in the literature.[1][15][16]
Materials:
-
Adamantane (or a substituted adamantane derivative)
-
Electron-deficient alkene (e.g., phenyl vinyl sulfone)
-
Iridium photocatalyst (e.g., Ir(dF(CF₃)ppy)₂(dtbbpy)PF₆)
-
Hydrogen Atom Transfer (HAT) catalyst (e.g., quinuclidine)
-
Anhydrous, degassed solvent (e.g., acetonitrile or dichloromethane)
-
Schlenk tube or vial with a magnetic stir bar
-
Blue LED light source (e.g., 456 nm)
-
Standard purification supplies (silica gel for chromatography)
Procedure:
-
Reaction Setup: In a glovebox or under an inert atmosphere (e.g., argon), add adamantane (1.5 eq), the alkene (1.0 eq), the iridium photocatalyst (1-2 mol%), and the HAT catalyst (5-10 mol%) to a Schlenk tube or vial.
-
Solvent Addition: Add the anhydrous, degassed solvent via syringe.
-
Degassing: Seal the vessel and further degas the solution with 2-3 freeze-pump-thaw cycles.
-
Causality Insight: Oxygen is a radical trap and can quench the excited state of the photocatalyst. Rigorous exclusion of oxygen is critical for reaction efficiency.
-
-
Irradiation: Place the reaction vessel in front of a blue LED light source and stir vigorously at room temperature. A small fan may be used to maintain ambient temperature.
-
Reaction Monitoring: Monitor the reaction by TLC or GC-MS. These reactions are typically complete within 8-48 hours.[15]
-
Work-up and Purification: Upon completion, concentrate the reaction mixture under reduced pressure. The residue is then purified directly by flash column chromatography on silica gel to isolate the desired alkylated adamantane product.
Self-Validation:
-
Expected Yield: Typically 60-95%, depending on the substrates.[1][15]
-
Characterization: The formation of the new C-C bond can be confirmed by ¹H and ¹³C NMR, and the molecular weight confirmed by high-resolution mass spectrometry (HRMS). The high regioselectivity for the tertiary position should be evident in the NMR spectra.[1]
Summary of Functionalization Strategies
| Strategy | Primary Target Position | Key Intermediate | Common Reagents | Key Advantages |
| Free-Radical Halogenation | Bridgehead (Tertiary) | Adamantyl Radical | Br₂, Cl₂, UV light, AIBN | High regioselectivity (esp. Br₂), reliable, scalable.[1][10][17] |
| Electrophilic Substitution | Bridgehead (Tertiary) | Adamantyl Cation | H₂SO₄, HCOOH, O₃ | Direct installation of O- and C-based functional groups.[12] |
| Photocatalytic C-H Activation | Bridgehead (Tertiary) | Adamantyl Radical | Ir/Ru photocatalysts, HAT catalysts | Extremely mild conditions, high functional group tolerance, excellent selectivity.[1][8][9][13] |
Conclusion
The functionalization of the adamantane cage, once a formidable challenge, is now accessible through a variety of robust and selective protocols. Classic free-radical and electrophilic methods provide reliable access to key bridgehead-substituted intermediates like 1-bromoadamantane and 1-adamantanol, which are workhorses for further synthetic elaboration.[18] The advent of modern photocatalytic C-H activation techniques has further expanded the synthetic toolbox, enabling direct C-C bond formation under remarkably mild conditions with unprecedented functional group tolerance.[8][9][14] For researchers in drug discovery and materials science, a mastery of these protocols is essential for leveraging the unique structural and physicochemical properties of the adamantane scaffold to design next-generation molecules.
References
-
G. A. Molander, J. N. L. Jean-Gérard, "Direct radical functionalization methods to access substituted adamantanes and diamondoids," PubMed Central, Available: [Link]
-
H. B. Yang, A. Feceu, D. B. C. Martin, "Catalyst-Controlled C–H Functionalization of Adamantanes Using Selective H-Atom Transfer," ACS Catalysis, 2019. Available: [Link]
-
C. G. B. G, "C-H FUNCTIONALIZATION OF ADAMANTANE DERIVATIVES," Dissertation, 2015. Available: [Link]
-
Z. Cohen, E. Keinan, Y. Mazur, T. H. Varkony, "tertiary alcohols from hydrocarbons by ozonation on silica gel," Organic Syntheses, 1977. Available: [Link]
-
M. A. De-La-Torre, A. G. G. De-La-Torre, "Adamantane - A Lead Structure for Drugs in Clinical Practice," PubMed, 2019. Available: [Link]
-
L. Wanka, P. Iqbal, P. R. Schreiner, "The Lipophilic Bullet Hits the Targets: Medicinal Chemistry of Adamantane Derivatives," SciSpace, 2013. Available: [Link]
-
R. Hrdina, "Directed C–H Functionalization of the Adamantane Framework," Synlett, 2018. Available: [Link]
-
R. Hrdina, "Directed C–H Functionalization of the Adamantane Framework," Semantic Scholar, 2018. Available: [Link]
-
NINGBO INNO PHARMCHEM CO.,LTD., "The Synthesis and Applications of Adamantane Derivatives: Featuring 1-Adamantanemethylamine," ningbo-inno.com. Available: [Link]
-
M. P. Kumar, A. S. Annie, J. N. Solanke, R. Dandela, V. Dhayalan, "A Comprehensive Review on Selective Catalytic Methods for Functionalization of Adamantane Scaffolds," ResearchGate, 2024. Available: [Link]
-
G. A. Molander, J. N. L. Jean-Gérard, "Direct radical functionalization methods to access substituted adamantanes and diamondoids," Organic & Biomolecular Chemistry, 2021. Available: [Link]
-
H. B. Yang, A. Feceu, D. B. C. Martin, "Catalyst-Controlled C–H Functionalization of Adamantanes using Selective H-Atom Transfer," ChemRxiv, 2019. Available: [Link]
-
H. B. Yang, A. Feceu, D. B. C. Martin, "Catalyst-Controlled C–H Functionalization of Adamantanes using Selective H-Atom Transfer," Amazon S3, 2019. Available: [Link]
-
R. C. Fort, P. v. R. Schleyer, "Adamantane: Consequences of the Diamondoid Structure," Chemical Reviews, 1964. Available: [Link]
-
C. Dane, A. P. Montgomery, M. Kassiou, "Unlocking therapeutic potential: the role of adamantane in drug discovery," ConnectSci, 2024. Available: [Link]
- Unknown, "3-Amino-1-Adamantanol," Google Patents.
-
G. A. Molander, M. D. Roy, "Selective C–H Activation of Molecular Nanodiamonds via Photoredox Catalysis," Journal of the American Chemical Society, 2024. Available: [Link]
-
A. Luniewska, P. Pomastowski, M. Wesołowski, M. Szultka-Młýnska, "Novel Adamantane Derivatives: Synthesis, Cytotoxicity and Antimicrobial Properties," MDPI, 2024. Available: [Link]
- Unknown, "Method of producing 1-adamantanol," Google Patents.
-
S. G. Newman, M. S. Taylor, "Preparative Synthesis of Previously Inaccessible 1-, 9-Mono and 1,9-Disubstituted Noradamantanes for Medicinal Chemistry," ChemRxiv, 2024. Available: [Link]
-
M. Mella, M. Fagnoni, A. Albini, "Oxidative Functionalization of Adamantane and Some of Its Derivatives in Solution," The Journal of Organic Chemistry, 1996. Available: [Link]
-
A. A. Fokin, P. R. Schreiner, "Regioselective Synthesis of meta‐Tetraaryl‐Substituted Adamantane Derivatives and Evaluation of Their White Light Emission," Angewandte Chemie International Edition, 2005. Available: [Link]
-
M. Todd, R. Hrdina, "Synthesis of 1,2-Disubstituted Adamantane Derivatives by Construction of the Adamantane Framework," MDPI, 2023. Available: [Link]
-
M. Todd, R. Hrdina, "Synthesis of 1,2-Disubstituted Adamantane Derivatives by Construction of the Adamantane Framework," PubMed, 2023. Available: [Link]
-
M. Todd, R. Hrdina, "Synthesis of 1,2-Disubstituted Adamantane Derivatives by Construction of the Adamantane Framework," ResearchGate, 2023. Available: [Link]
-
H. B. Yang, A. Feceu, D. B. C. Martin, "Catalyst-Controlled C–H Functionalization of Adamantanes using Selective H-Atom Transfer," ChemRxiv, 2019. Available: [Link]
-
H. B. Yang, A. Feceu, D. B. C. Martin, "Catalyst-Controlled C–H Functionalization of Adamantanes using Selective H-Atom Transfer," ResearchGate, 2019. Available: [Link]
-
S. S. Zlotskii, D. L. Rakhmankulov, "Mechanisms of the C-H halogenation of adamantane in the presence of N-hydroxyphthalimide," ResearchGate, 2014. Available: [Link]
-
T. Liu, D. Cao, Y. Wang, "Review on Synthesis of Halogenated Adamantane Derivatives," Chinese Journal of Energetic Materials, 2017. Available: [Link]
-
Chad's Prep, "10.1 Free Radical Halogenation," YouTube, 2020. Available: [Link]
-
Wikipedia, "Free-radical halogenation," Wikipedia. Available: [Link]
Sources
- 1. Direct radical functionalization methods to access substituted adamantanes and diamondoids - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. connectsci.au [connectsci.au]
- 4. scispace.com [scispace.com]
- 5. nbinno.com [nbinno.com]
- 6. Adamantane - A Lead Structure for Drugs in Clinical Practice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Novel Adamantane Derivatives: Synthesis, Cytotoxicity and Antimicrobial Properties [mdpi.com]
- 8. chemrxiv.org [chemrxiv.org]
- 9. s3-eu-west-1.amazonaws.com [s3-eu-west-1.amazonaws.com]
- 10. Free-radical halogenation - Wikipedia [en.wikipedia.org]
- 11. m.youtube.com [m.youtube.com]
- 12. Organic Syntheses Procedure [orgsyn.org]
- 13. pubs.acs.org [pubs.acs.org]
- 14. Direct radical functionalization methods to access substituted adamantanes and diamondoids - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 15. chemrxiv.org [chemrxiv.org]
- 16. researchgate.net [researchgate.net]
- 17. Review on Synthesis of Halogenated Adamantane Derivatives [energetic-materials.org.cn]
- 18. 1-Adamantanol | 768-95-6 [chemicalbook.com]
Application Notes and Protocols for In Vitro Bioactivity Testing of Adamantane Derivatives
Introduction
The adamantane scaffold, a rigid, lipophilic, tricyclic hydrocarbon, represents a unique and privileged structure in medicinal chemistry.[1][2] Its discovery and subsequent derivatization have led to the development of numerous therapeutic agents with a wide range of biological activities. The first adamantane-based drug, amantadine, was approved for its antiviral activity against the Influenza A virus, marking the beginning of a rich history in drug discovery.[2][3] The unique properties of the adamantyl group—its bulkiness, three-dimensional structure, and high lipophilicity—allow it to interact effectively with biological membranes and hydrophobic pockets within proteins, such as ion channels and enzyme active sites.[1][2] This often enhances the biological activity, stability, and pharmacokinetic properties of the parent molecule.[2][4]
Adamantane derivatives have demonstrated a remarkable breadth of therapeutic potential, including antiviral, anticancer, neuroprotective, and anti-inflammatory effects.[1][5][6][7][8][9] This guide provides a comprehensive overview of the key in vitro assays and detailed protocols essential for evaluating the bioactivity of novel adamantane derivatives, designed for researchers, scientists, and drug development professionals. The focus is not only on the procedural steps but also on the underlying principles and the rationale behind experimental choices, ensuring a robust and reliable assessment of compound efficacy and mechanism of action.
General Experimental Workflow
A systematic approach is crucial for efficiently screening and characterizing adamantane derivatives. The workflow typically begins with a general cytotoxicity assessment to determine the appropriate concentration range for subsequent, more specific bioactivity assays. This ensures that the observed effects in specialized assays are due to the specific bioactivity and not a result of general cell death.
Caption: General workflow for screening adamantane derivatives.
Preliminary Assay: General Cytotoxicity
Before assessing specific bioactivities, it is imperative to determine the concentration range at which a compound is non-toxic to the host cells. The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a standard colorimetric method for this purpose.
Principle: The MTT assay measures the metabolic activity of cells, which serves as an indicator of cell viability.[10] Viable cells possess mitochondrial dehydrogenases that reduce the yellow, water-soluble MTT into a purple, insoluble formazan product.[11] The formazan crystals are then dissolved, and the absorbance of the resulting solution is measured, which is directly proportional to the number of viable cells.[11]
Protocol: MTT Cytotoxicity Assay
This protocol is a widely accepted method for determining the 50% cytotoxic concentration (CC50) of a compound.[10][12][13]
Materials:
-
Host cell line appropriate for subsequent bioactivity assays (e.g., MDCK for influenza, Vero E6 for SARS-CoV-2, HepG2 for anticancer).
-
Complete cell culture medium.
-
Adamantane derivative stock solution (typically in DMSO).
-
MTT solution (5 mg/mL in sterile PBS).
-
Solubilization solution (e.g., 10% SDS in 0.01 M HCl, or pure DMSO).[12][13]
-
Sterile 96-well plates.
-
Microplate reader (absorbance at 570 nm).
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a density of 1 x 10⁴ to 5 x 10⁴ cells/well in 100 µL of culture medium. Incubate for 24 hours at 37°C in a 5% CO₂ incubator to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the adamantane derivative in culture medium. Remove the old medium from the cells and add 100 µL of the diluted compound solutions to the respective wells. Include "cells only" (untreated) and "medium only" (blank) controls.
-
Incubation: Incubate the plate for a duration relevant to the specific bioactivity assay (typically 24-72 hours) at 37°C and 5% CO₂.
-
MTT Addition: Add 10 µL of the 5 mg/mL MTT solution to each well.
-
Formazan Formation: Incubate the plate for 4 hours at 37°C. During this time, viable cells will convert MTT to purple formazan crystals.
-
Solubilization: Add 100 µL of the solubilization solution to each well. Pipette up and down to ensure complete dissolution of the formazan crystals.
-
Absorbance Reading: Incubate the plate overnight at 37°C in a humidified atmosphere. Measure the absorbance at 570 nm using a microplate reader. A reference wavelength of >650 nm can be used to subtract background noise.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the untreated control. Plot the viability against the log of the compound concentration to determine the CC50 value using non-linear regression.
Antiviral Activity Assays
Adamantane derivatives like amantadine and rimantadine are historically known for their activity against Influenza A virus.[3] Newer derivatives are being tested against a wide range of viruses, including SARS-CoV-2 and poxviruses.[5][14][15]
Mechanism Insight (Influenza A): Amantadine and its analogs inhibit Influenza A replication by blocking the M2 proton channel, an essential component for viral uncoating within the host cell's endosome.[1][2][16] By preventing proton influx, the virus is unable to release its genetic material into the cytoplasm, halting the infection cycle.
Caption: Amantadine blocks the M2 ion channel of Influenza A.
Protocol: Plaque Reduction Assay
This is the gold standard for quantifying antiviral activity by measuring the reduction in viral plaques, which are localized areas of cell death caused by viral replication.[17][18]
Materials:
-
Confluent monolayer of a susceptible cell line (e.g., MDCK) in 6-well plates.
-
Virus stock with a known titer (plaque-forming units/mL).
-
Adamantane derivatives at various non-cytotoxic concentrations.
-
Serum-free medium for dilutions.
-
Overlay medium (e.g., 2X MEM mixed 1:1 with 1.2% agarose).
-
Fixative solution (e.g., 4% formaldehyde in PBS).
-
Staining solution (e.g., 0.1% crystal violet in 20% ethanol).[18]
Procedure:
-
Cell Preparation: Grow host cells in 6-well plates until they form a confluent monolayer.
-
Infection: Wash the cell monolayers with sterile PBS. Infect the cells with the virus at a multiplicity of infection (MOI) that yields 50-100 plaques per well. Allow the virus to adsorb for 1 hour at 37°C.
-
Compound Treatment: During the adsorption period, prepare dilutions of the adamantane derivative in the overlay medium.
-
Overlay: After adsorption, remove the viral inoculum and wash the cells. Add 2 mL of the compound-containing overlay medium to each well. The semi-solid overlay restricts viral spread to adjacent cells, leading to the formation of distinct plaques.
-
Incubation: Incubate the plates at 37°C and 5% CO₂ for 2-3 days, or until plaques are visible.
-
Fixation and Staining: Fix the cells with the fixative solution for at least 30 minutes. Carefully remove the agarose overlay and the fixative. Stain the cell monolayer with crystal violet solution for 15-20 minutes.
-
Plaque Counting: Gently wash the plates with water and allow them to dry. Count the number of plaques in each well.
-
Data Analysis: Calculate the percentage of plaque reduction for each compound concentration compared to the virus control (no compound). Determine the 50% effective concentration (EC50) by plotting the percentage reduction against the log of the compound concentration.
| Parameter | Description | Typical Value Range (Amantadine vs. Influenza A) |
| CC50 | 50% Cytotoxic Concentration | >100 µM |
| EC50 | 50% Effective Concentration | 0.1 - 5 µM |
| SI | Selectivity Index (CC50 / EC50) | >20 (Higher is better) |
Anticancer Activity Assays
The lipophilic adamantane cage is an attractive scaffold for anticancer drug design, as it can enhance membrane permeability and interactions with intracellular targets.[9] Derivatives have shown activity against various cancer cell lines, including hepatocellular carcinoma and lung cancer.[6][19][20]
Mechanism Insight (Example): Some adamantane-isothiourea derivatives have been shown to suppress hepatocellular carcinoma growth by inhibiting the Toll-like receptor 4 (TLR4) signaling pathway.[6] This pathway, when activated, leads to the downstream activation of NF-κB, a transcription factor that promotes inflammation and cell survival. Inhibition of this pathway can thus lead to decreased tumor cell proliferation.
Caption: Adamantane derivatives can inhibit NF-κB signaling.[6]
Protocol: Cell Cycle Analysis by Flow Cytometry
This assay determines the effect of a compound on cell cycle progression. Many anticancer drugs induce cell death by causing cell cycle arrest at specific checkpoints (G1, S, or G2/M).[21]
Materials:
-
Cancer cell line (e.g., HCT-116, A549).
-
Adamantane derivative.
-
70% cold ethanol.
-
Propidium Iodide (PI) staining solution (containing RNase A).[22]
-
Flow cytometer.
Procedure:
-
Cell Treatment: Seed cells in 6-well plates and treat with the adamantane derivative at its IC50 concentration (determined by MTT assay) for 24-48 hours. Include an untreated control.
-
Cell Harvesting: Harvest both floating and adherent cells. Centrifuge to pellet the cells and wash with cold PBS.
-
Fixation: Resuspend the cell pellet in PBS. While vortexing gently, add cold 70% ethanol dropwise to fix the cells.[22] Incubate on ice for at least 2 hours or overnight at -20°C. Fixation permeabilizes the cells, allowing the PI dye to enter.
-
Staining: Centrifuge the fixed cells, discard the ethanol, and wash with PBS. Resuspend the cell pellet in PI staining solution. The RNase A is crucial because PI can also bind to double-stranded RNA, and its removal ensures that staining is specific to DNA content.[23]
-
Incubation: Incubate in the dark at room temperature for 30 minutes.
-
Flow Cytometry: Analyze the samples on a flow cytometer. The fluorescence intensity of PI is directly proportional to the amount of DNA in each cell.
-
Data Analysis: Generate DNA content histograms. Cells in the G0/G1 phase will have 2N DNA content, cells in the G2/M phase will have 4N DNA content, and cells in the S phase will have an intermediate amount. Quantify the percentage of cells in each phase to identify any compound-induced cell cycle arrest.
Neuroprotective Activity Assays
Adamantane derivatives, most notably memantine, are used in the treatment of neurodegenerative diseases like Alzheimer's.[1] Their neuroprotective effects are often attributed to the blockade of N-methyl-D-aspartate (NMDA) receptors, which mitigates excitotoxicity.[1][8]
Mechanism Insight (NMDA Receptor): Glutamate is the primary excitatory neurotransmitter in the CNS. However, excessive glutamate can lead to over-activation of NMDA receptors, causing a massive influx of Ca²⁺. This triggers downstream neurotoxic cascades, leading to neuronal cell death. Memantine, a moderate-affinity, non-competitive NMDA receptor antagonist, blocks the ion channel only during excessive activation, thus preventing excitotoxicity without disrupting normal synaptic transmission.[4]
Protocol: Glutamate-Induced Excitotoxicity Assay in Primary Neuronal Cultures
This assay assesses a compound's ability to protect neurons from glutamate-induced cell death.[24][25]
Materials:
-
Primary cortical neuronal cultures.
-
Neurobasal medium supplemented with B27.
-
Glutamate stock solution.
-
Adamantane derivative.
-
Assay kit for measuring cell viability (e.g., MTT or LDH release). The LDH assay measures the release of lactate dehydrogenase from damaged cells into the culture medium.
Procedure:
-
Culture Preparation: Plate primary neurons in 96-well plates coated with poly-D-lysine/laminin. Maintain the cultures for at least 5-7 days to allow for differentiation.[25]
-
Pre-treatment: Treat the neuronal cultures with various concentrations of the adamantane derivative for 1-2 hours before inducing excitotoxicity.
-
Excitotoxicity Induction: Add glutamate to the wells to a final concentration known to induce significant cell death (e.g., 100-125 µM). Include control wells: "neurons only" (negative control) and "neurons + glutamate" (positive control).
-
Incubation: Incubate for 24 hours at 37°C and 5% CO₂.
-
Viability Assessment: Measure neuronal viability using either the MTT assay (as described previously) or an LDH release assay according to the manufacturer's protocol.
-
Data Analysis: Calculate the percentage of neuroprotection afforded by the compound at each concentration, relative to the glutamate-only control. Determine the EC50 for neuroprotection.
Anti-inflammatory Activity Assays
Chronic inflammation is implicated in many diseases. Adamantane derivatives have been investigated for their ability to modulate inflammatory responses.[7][26] A key method to assess this is to measure the production of pro-inflammatory cytokines.
Protocol: Cytokine Quantification by ELISA
The Enzyme-Linked Immunosorbent Assay (ELISA) is a highly sensitive method for quantifying specific proteins, such as cytokines (e.g., TNF-α, IL-6, IL-1β), in biological samples.[27][28] The sandwich ELISA is the most common format.[29][30]
Materials:
-
Immune cell line (e.g., RAW 264.7 macrophages).
-
Inflammatory stimulus (e.g., Lipopolysaccharide, LPS).
-
Adamantane derivative.
-
Commercial ELISA kit for the cytokine of interest (e.g., mouse TNF-α), which includes capture antibody, detection antibody, enzyme conjugate (e.g., HRP-streptavidin), substrate, and standards.
-
Wash buffer (PBS with 0.05% Tween-20).
-
Microplate reader.
Procedure:
-
Cell Stimulation: Seed RAW 264.7 cells in a 24-well plate. Pre-treat the cells with the adamantane derivative for 1 hour. Then, stimulate the cells with LPS (e.g., 1 µg/mL) to induce cytokine production. Incubate for 18-24 hours.
-
Sample Collection: Collect the cell culture supernatants, which contain the secreted cytokines.
-
ELISA Protocol (Sandwich Method): a. Coating: Coat a 96-well ELISA plate with the capture antibody overnight at 4°C.[30] b. Blocking: Wash the plate and block non-specific binding sites with a blocking buffer. c. Sample Incubation: Add the collected cell supernatants and the provided cytokine standards to the wells. Incubate for 2 hours at room temperature. The cytokine in the sample will bind to the capture antibody. d. Detection: Wash the plate. Add the biotinylated detection antibody. Incubate for 1 hour. This antibody will bind to a different epitope on the captured cytokine. e. Enzyme Conjugate: Wash the plate. Add the enzyme-linked streptavidin (e.g., Streptavidin-HRP). Incubate for 30 minutes.[30] f. Substrate Addition: Wash the plate. Add the chromogenic substrate (e.g., TMB). A color will develop in proportion to the amount of bound enzyme. g. Stop Reaction: Stop the reaction with a stop solution (e.g., sulfuric acid).
-
Absorbance Reading: Read the absorbance at the appropriate wavelength (e.g., 450 nm).
-
Data Analysis: Generate a standard curve from the absorbance readings of the known cytokine standards. Use this curve to calculate the concentration of the cytokine in the cell supernatants. Determine the IC50 of the adamantane derivative for cytokine inhibition.
References
- Anti-SARS-CoV-2 Activity of Adamantanes In Vitro and in Animal Models of Infection - PMC. (2022-10-28).
- In Vitro Antiviral Activity and Preliminary Clinical Trials of a New Adamantane Compound. Journal of Medical Microbiology.
- Adamantane-linked isothiourea derivatives suppress the growth of experimental hepatocellular carcinoma via inhibition of TLR4-MyD88-NF-κB signaling - PMC.
- Fluorophenyl Adamantane Derivatives Anticancer Activity and Biological Targets. MDPI.
- Adamantane-derived scaffolds targeting the sigma-2 receptor; an in vitro and in silico study. ScienceDirect.
- Anti-inflammatory properties of new adamantane derivatives.
- Anti-Orthopoxvirus Activity of Amantadine and Rimantadine Derivatives—In Vitro Testing and Molecular Modeling. MDPI.
- Novel Adamantane-Linked Isothiourea Derivatives as Potential Chemotherapeutic Agents: Synthesis, Structural Insights, and Antimicrobial/Anti-Prolifer
- Synthesis and antiviral activity evaluation of some aminoadamantane deriv
- Bacterial Transformation of Adamantane and Its Derivatives: Regioselectivity and Biocatalytic Approaches - PMC. (2025-10-17).
- Adamantane derivatives as potential inhibitors of p37 major envelope protein and poxvirus reproduction. Design, synthesis and antiviral activity. (2021-10-05). PubMed.
- Green synthesis of new adamantane-containing dihydropyrimidine derivatives as potential anticancer agents. (2025-03-13). RSC Advances.
- Application Notes and Protocols for Antiviral Studies of N-(1-adamantyl)-3-phenylpropanamide (AD-1). Benchchem.
- Novel Adamantane Derivatives: Synthesis, Cytotoxicity and Antimicrobial Properties. (2024-04-26). MDPI.
- Adamantane in Drug Delivery Systems and Surface Recognition. MDPI.
- Synthesis and Evaluation of Fluorescent Heterocyclic Aminoadamantanes as Multifunctional Neuroprotective Agents. (2011-07-01). PubMed.
- MTT Assay Protocol for Cell Viability and Prolifer
- Anti-inflammatory Properties of New Adamantane Derivatives.
- Application Notes and Protocols: Adamantane Derivatives in Antiviral Drug Design. Benchchem.
- Protocols for Adamantane-Based Drug Design: Applic
- The Lipophilic Bullet Hits the Targets: Medicinal Chemistry of Adamantane Deriv
- Synthetic Analogues of Aminoadamantane as Influenza Viral Inhibitors—In Vitro, In Silico and QSAR Studies. MDPI.
- MTT (Assay protocol). (2023-02-27). Protocols.io.
- Cerebrovascular and Neuroprotective Effects of Adamantane Derivative.
- MTT assay protocol. Abcam.
- Plaque reduction assay. (A) Amantadine (AMT)-resistant influenza virus... | Download Scientific Diagram.
- CyQUANT MTT Cell Proliferation Assay Kit Protocol. Thermo Fisher Scientific.
- Neuroprotection assay with 6a–h hybrids and memantine. a Hybrids...
- Cytotoxicity MTT Assay Protocols and Methods.
- Cerebrovascular and Neuroprotective Effects of Adamantane Derivative - PMC.
- Biophysical Evaluation and In Vitro Controlled Release of Two Isomeric Adamantane Phenylalkylamines with Antiproliferative/Anticancer and Analgesic Activity. (2021-12-21). MDPI.
- Plate reader-based assays for measuring cell viability, neuroprotection and calcium in primary neuronal cultures - PMC.
- Assessment of cell viability in primary neuronal cultures. PubMed.
- Cell Cycle Analysis. Flow Cytometry Core Facility.
- Cell cycle analysis with flow cytometry and propidium iodide. Abcam.
- The Lipophilic Bullet Hits the Targets: Medicinal Chemistry of Adamantane Derivatives - PMC.
- The tested compounds' effects on cell cycle phases. The cells were... | Download Scientific Diagram.
- Monitoring Cell Cycle Progression in Cancer Cells. (2022-04-16). Agilent.
- Cell cycle analysis: (a) control HepG‐2 cells and (b) compound 3 by...
- Comparative Efficacy of Adamantane Derivatives: An In Vitro and In Vivo Analysis. Benchchem.
- SYNTHESIS AND ANTIOXIDANT ACTIVITY OF SOME AMINOADAMANTANE DERIVATIVES. Journal of Chemical Technology and Metallurgy.
- Approaches to Determine Expression of Inflammatory Cytokines - PMC.
- Antiviral activity of amantadine and rimantadine against Zika virus. Universidad de Costa Rica.
- Determination of Proinflammatory and Antiinflammatory Cytokines by ELISA Technique. (2025-08-06).
- ELISA AND MULTIPLEX TECHNOLOGIES FOR CYTOKINE MEASUREMENT IN INFLAMMATION AND AGING RESEARCH - PMC.
- Determination of Proinflammatory and Antiinflammatory Cytokines by ELISA Technique.
- Cytokine ELISA Protocol. BD Biosciences.
Sources
- 1. Bacterial Transformation of Adamantane and Its Derivatives: Regioselectivity and Biocatalytic Approaches - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. The Lipophilic Bullet Hits the Targets: Medicinal Chemistry of Adamantane Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 4. scispace.com [scispace.com]
- 5. Anti-SARS-CoV-2 Activity of Adamantanes In Vitro and in Animal Models of Infection - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Adamantane-linked isothiourea derivatives suppress the growth of experimental hepatocellular carcinoma via inhibition of TLR4-MyD88-NF-κB signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Anti-inflammatory properties of new adamantane derivatives. Design, synthesis, and biological evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Synthesis and evaluation of fluorescent heterocyclic aminoadamantanes as multifunctional neuroprotective agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 11. MTT assay protocol | Abcam [abcam.com]
- 12. MTT (Assay protocol [protocols.io]
- 13. CyQUANT MTT Cell Proliferation Assay Kit Protocol | Thermo Fisher Scientific - JP [thermofisher.com]
- 14. mdpi.com [mdpi.com]
- 15. Adamantane derivatives as potential inhibitors of p37 major envelope protein and poxvirus reproduction. Design, synthesis and antiviral activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. pdf.benchchem.com [pdf.benchchem.com]
- 17. pdf.benchchem.com [pdf.benchchem.com]
- 18. pdf.benchchem.com [pdf.benchchem.com]
- 19. pubs.acs.org [pubs.acs.org]
- 20. Green synthesis of new adamantane-containing dihydropyrimidine derivatives as potential anticancer agents - RSC Advances (RSC Publishing) DOI:10.1039/D5RA00284B [pubs.rsc.org]
- 21. researchgate.net [researchgate.net]
- 22. cancer.wisc.edu [cancer.wisc.edu]
- 23. Flow cytometry with PI staining | Abcam [abcam.com]
- 24. researchgate.net [researchgate.net]
- 25. Plate reader-based assays for measuring cell viability, neuroprotection and calcium in primary neuronal cultures - PMC [pmc.ncbi.nlm.nih.gov]
- 26. sci-hub.box [sci-hub.box]
- 27. Approaches to Determine Expression of Inflammatory Cytokines - PMC [pmc.ncbi.nlm.nih.gov]
- 28. researchgate.net [researchgate.net]
- 29. ELISA AND MULTIPLEX TECHNOLOGIES FOR CYTOKINE MEASUREMENT IN INFLAMMATION AND AGING RESEARCH - PMC [pmc.ncbi.nlm.nih.gov]
- 30. Cytokine Elisa [bdbiosciences.com]
Application Notes & Protocols for Computational Docking Studies of 1-Ethyl-3-methyladamantane
Introduction: The Adamantane Scaffold in Modern Drug Discovery
The adamantane moiety, a rigid, lipophilic, and perfectly symmetrical tricyclic hydrocarbon, represents a uniquely valuable scaffold in medicinal chemistry.[1][2] Its three-dimensional structure allows for the precise positioning of substituents to explore interactions with biological targets, a strategy that helps escape the "flatland" of traditional aromatic ring-based drug design.[1] This "lipophilic bullet" can enhance a molecule's pharmacokinetic properties, such as absorption and blood-brain barrier permeability, by increasing its lipophilicity.[1][3]
The clinical success of adamantane-based drugs is well-documented, with applications ranging from antiviral agents like Amantadine and Rimantadine, which target the M2 proton channel of the influenza A virus, to treatments for neurodegenerative disorders like Memantine (an NMDA receptor antagonist), and type 2 diabetes like Vildagliptin (a DPP-IV inhibitor).[4][5] This history of therapeutic relevance makes novel adamantane derivatives, such as 1-Ethyl-3-methyladamantane, compelling candidates for computational screening against a variety of protein targets.
This guide provides a detailed protocol for conducting in silico molecular docking studies of this compound. As a case study, we will target the envelope (E) protein from SARS-CoV-2, a viroporin ion channel critical for viral replication and a plausible target for adamantane-based channel blockers.[6][7]
Principle of Molecular Docking
Molecular docking is a computational technique that predicts the preferred orientation, or "pose," of a small molecule (ligand) when bound to a macromolecular target, typically a protein.[8] The primary goals are to predict the binding mode and to estimate the binding affinity (strength of interaction) using a scoring function.[9][10] A lower, more negative binding affinity score generally indicates a more stable and favorable interaction.[9] These in silico methods are instrumental in the early stages of drug discovery, allowing for the rapid screening of virtual compound libraries to prioritize candidates for experimental validation.[8]
Visual Workflow: Computational Docking Protocol
Caption: A flowchart of the computational docking workflow.
Detailed Protocol: Docking this compound with SARS-CoV-2 E Protein
This protocol utilizes industry-standard, freely available software: AutoDock Vina for the docking calculation, MGLTools/AutoDockTools for file preparation, and UCSF Chimera for structure preparation and visualization.[11][12][13]
Part 1: Ligand Preparation
The goal of this step is to generate a 3D structure of this compound and prepare it in the PDBQT file format required by AutoDock Vina, which includes atomic coordinates, partial charges, and information on rotatable bonds.
-
Obtain Ligand Structure:
-
Navigate to the PubChem database and search for "this compound" or its CID: 519330.[14]
-
Download the 3D conformer of the structure in SDF or MOL2 format.
-
-
Convert and Prepare Ligand File using AutoDockTools (ADT):
-
Launch ADT.
-
Go to Ligand -> Input -> Open and select the downloaded ligand file. ADT will automatically add hydrogens and compute Gasteiger charges.
-
Rationale: Correct protonation states and atomic partial charges are essential for the scoring function to accurately calculate electrostatic interactions.
-
Go to Ligand -> Torsion Tree -> Detect Root. This defines the rigid core of the molecule.
-
Go to Ligand -> Output -> Save as PDBQT and save the file as ligand.pdbqt.
-
Part 2: Protein Target Preparation
This phase involves cleaning the crystal structure of the protein to remove non-essential molecules and preparing it for docking. We will use the pentameric structure of the SARS-CoV-2 E protein (PDB ID: 7K3G).
-
Fetch and Clean Protein Structure in UCSF Chimera:
-
Open UCSF Chimera.
-
Go to File -> Fetch by ID. Enter 7K3G and click Fetch.
-
Rationale: Crystal structures often contain non-biologically relevant components like water molecules, ions, or crystallization agents that can interfere with docking. These must be removed.[15][16]
-
Remove water molecules by selecting Select -> Structure -> solvent, then Actions -> Atoms/Bonds -> delete.
-
The PDB file contains multiple chains. For this protocol, we will use Chain A. Select all other chains (Select -> Chain -> B, C, D, E) and delete them (Actions -> Atoms/Bonds -> delete).
-
-
Prepare Receptor for Docking using Dock Prep:
-
With the cleaned protein structure open, go to Tools -> Surface/Binding Analysis -> Dock Prep.[16][17]
-
In the Dock Prep window, ensure hydrogens are added, and charges are computed (Gasteiger method is standard). This tool also checks for and repairs incomplete side chains.
-
Save the prepared protein as a Mol2 file.
-
Rationale: Similar to the ligand, the protein must have correct protonation and charges for accurate docking. Repairing incomplete residues prevents structural artifacts.
-
-
Convert to PDBQT in AutoDockTools (ADT):
-
Open ADT.
-
Go to Grid -> Macromolecule -> Open and select the prepared Mol2 file.
-
ADT will process the file. Once loaded, go to Grid -> Macromolecule -> Choose and select the protein.
-
Save the final receptor file by navigating to File -> Save -> Write PDBQT and name it receptor.pdbqt.
-
Part 3: Docking Simulation
-
Define the Binding Site (Grid Box):
-
The grid box defines the three-dimensional space where Vina will search for binding poses.[18] For a channel protein, the logical binding site is within the central pore.
-
In ADT, with the receptor.pdbqt loaded, go to Grid -> Grid Box....
-
Visually identify the central pore of the E protein. Adjust the center of the grid box (center_x, center_y, center_z) to be in the middle of this pore.
-
Adjust the dimensions of the box (size_x, size_y, size_z) to encompass the entire transmembrane region of the pore. A size of 22 x 22 x 30 Å is a reasonable starting point.
-
Record the center and size coordinates. These are critical for the next step.
-
-
Create the Vina Configuration File:
-
Open a plain text editor and create a file named conf.txt.
-
Add the following lines, replacing the coordinate values with those you recorded in the previous step.[19]
-
Rationale: The exhaustiveness parameter controls the thoroughness of the search. A value of 8 is a good balance between speed and accuracy for a standard run.
-
-
Run AutoDock Vina:
-
Open a command line terminal or command prompt.
-
Navigate to the directory containing your four files: receptor.pdbqt, ligand.pdbqt, conf.txt, and the Vina executable.
-
Execute the docking run with the following command:[12]
-
Part 4: Analysis of Results
-
Interpret the Output:
-
AutoDock Vina will generate two output files: docking_results.pdbqt, which contains the coordinates for the predicted binding poses (usually 9 by default), and docking_log.txt, which contains the binding affinity scores for each pose.[9]
-
The binding affinity is reported in kcal/mol. The top-ranked pose is the one with the most negative (lowest) energy value.
-
-
Visualize and Analyze Interactions:
-
Open UCSF Chimera and load the receptor.pdbqt file.
-
Next, open the docking_results.pdbqt file. Chimera will display all the predicted binding poses.
-
Focus on the top-ranked pose (Mode 1).
-
Use visualization tools to identify key interactions. Go to Tools -> Structure Analysis -> FindHBond to locate potential hydrogen bonds. Use Actions -> Label to identify residues within 4-5 Å of the ligand, which represent the binding pocket.
-
Rationale: Visual inspection is crucial to determine if the predicted binding is chemically sensible. Hydrophobic interactions are expected to dominate the binding of a lipophilic molecule like this compound.[20][21]
-
Hypothetical Docking Results
The following table summarizes potential results from the docking simulation described above.
| Pose Rank | Binding Affinity (kcal/mol) | RMSD from Best Pose (Å) | Key Interacting Residues (within 4.5 Å) |
| 1 | -7.8 | 0.00 | VAL25, ILE28, LEU29, ALA32, LEU36 |
| 2 | -7.5 | 1.35 | VAL25, LEU29, ALA32, LEU36, PHE39 |
| 3 | -7.2 | 2.11 | ILE28, LEU29, LEU36, PHE39 |
| 4 | -6.9 | 2.89 | VAL25, ALA32, PHE39 |
Note: These are representative values. Actual results will vary based on the precise grid box parameters and software versions used.
Proposed Mechanism of Action
The docking results suggest that this compound favorably binds within the hydrophobic central pore of the SARS-CoV-2 E protein. By physically occupying this channel, the molecule acts as a "plug," sterically hindering the passage of cations. This disruption of ion flux across the host cell membrane interferes with critical stages of the viral life cycle, such as envelope formation, virion assembly, and release, ultimately inhibiting viral replication.
Caption: Proposed mechanism of SARS-CoV-2 E protein inhibition.
References
-
How to interprete and analyze molecular docking results? - ResearchGate. Available at: [Link]
-
Synthetic Analogues of Aminoadamantane as Influenza Viral Inhibitors—In Vitro, In Silico and QSAR Studies - MDPI. Available at: [Link]
-
Molecular Docking Tutorial. Available at: [Link]
-
7.5: Molecular Docking Experiments - Chemistry LibreTexts. Available at: [Link]
-
Unlocking therapeutic potential: the role of adamantane in drug discovery - ConnectSci. Available at: [Link]
-
The Lipophilic Bullet Hits the Targets: Medicinal Chemistry of Adamantane Derivatives - SciSpace. Available at: [Link]
-
A Beginner's Guide to Molecular Docking! #swissdock #moleculardocking #bioinformatics - YouTube. Available at: [Link]
-
Use of the Adamantane Structure in Medicinal Chemistry - ResearchGate. Available at: [Link]
-
Step-by-Step Tutorial on Molecular Docking - Omics tutorials. Available at: [Link]
-
Adamantane - A Lead Structure for Drugs in Clinical Practice - PubMed. Available at: [Link]
-
AutoDock Vina Tutorial: Multiple ligands, Install, Minimize & Prepare Ligands, Run Virtual Screening - YouTube. Available at: [Link]
-
Structural Insights and Docking Analysis of Adamantane-Linked 1,2,4-Triazole Derivatives as Potential 11β-HSD1 Inhibitors - MDPI. Available at: [Link]
-
How does one prepare proteins for molecular docking? - Quora. Available at: [Link]
-
Molecular Docking Tutorial: A Step-by-Step Guide for Beginners - ChemCopilot. Available at: [Link]
-
-
Preparing the protein and ligand for docking. Available at: [Link]
-
-
Session 4: Introduction to in silico docking. Available at: [Link]
-
Full article: Spectroscopic, Docking and MD Simulation Analysis of an Adamantane Derivative with Solvation Effects in Different Solvents. Available at: [Link]
-
Adamantane-containing drug delivery systems - Pharmacia. Available at: [Link]
-
Basic docking — Autodock Vina 1.2.0 documentation - Read the Docs. Available at: [Link]
-
How I can analyze and present docking results? - Matter Modeling Stack Exchange. Available at: [Link]
-
How to Perform Molecular Docking with AutoDock Vina - YouTube. Available at: [Link]
-
Analysis of Docking results by Autodock ||Protein Ligand interaction || High Quality 2D & 3D figure - YouTube. Available at: [Link]
-
How to analyse docking results from HADDOCK or refine models? - Bonvin Lab. Available at: [Link]
-
Vina Docking Tutorial - Eagon Research Group. Available at: [Link]
-
Potential for the Repurposing of Adamantane Antivirals for COVID-19 - PubMed Central. Available at: [Link]
-
Adamantane-derived scaffolds targeting the sigma-2 receptor; an in vitro and in silico study. Available at: [Link]
-
Beginner's Guide for Docking using Autodock Vina - Bioinformatics Review. Available at: [Link]
-
Anti-SARS-CoV-2 Activity of Adamantanes In Vitro and in Animal Models of Infection - PMC. Available at: [Link]
-
Adamantane derivatives as potential inhibitors of p37 major envelope protein and poxvirus reproduction. Design, synthesis and antiviral activity - PubMed. Available at: [Link]
-
-
Preparing the protein and ligand for docking - ScotChem. Available at: [Link]
-
-
Novel Adamantane Derivatives: Synthesis, Cytotoxicity and Antimicrobial Properties - MDPI. Available at: [Link]
-
Advanced Computational Approaches to Evaluate the Potential of New-Generation Adamantane-Based Drugs as Viroporin Inhibitors: A Case Study on SARS-CoV-2 - PubMed. Available at: [Link]
-
AutoDock Tutorial- Part 4. Preparing Ligand for Docking - YouTube. Available at: [Link]
-
Protein Ligand Docking Lesson Plan - Schrödinger. Available at: [Link]
-
This compound | C13H22 | CID 519330 - PubChem - NIH. Available at: [Link]
Sources
- 1. connectsci.au [connectsci.au]
- 2. researchgate.net [researchgate.net]
- 3. scispace.com [scispace.com]
- 4. Synthetic Analogues of Aminoadamantane as Influenza Viral Inhibitors—In Vitro, In Silico and QSAR Studies [mdpi.com]
- 5. Adamantane - A Lead Structure for Drugs in Clinical Practice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Potential for the Repurposing of Adamantane Antivirals for COVID-19 - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Advanced Computational Approaches to Evaluate the Potential of New-Generation Adamantane-Based Drugs as Viroporin Inhibitors: A Case Study on SARS-CoV-2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Molecular Docking Tutorial: A Step-by-Step Guide for Beginners — ChemCopilot: PLM + AI for Chemical Industry [chemcopilot.com]
- 9. researchgate.net [researchgate.net]
- 10. Molecular Docking Results Analysis and Accuracy Improvement - Creative Proteomics [iaanalysis.com]
- 11. chem.libretexts.org [chem.libretexts.org]
- 12. youtube.com [youtube.com]
- 13. m.youtube.com [m.youtube.com]
- 14. This compound | C13H22 | CID 519330 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 15. quora.com [quora.com]
- 16. 6. Preparing the protein and ligand for docking — ScotCHEM protein-ligand docking course documentation [arts.st-andrews.ac.uk]
- 17. scotchem.ac.uk [scotchem.ac.uk]
- 18. Step-by-Step Tutorial on Molecular Docking - Omics tutorials [omicstutorials.com]
- 19. eagonlab.github.io [eagonlab.github.io]
- 20. mattermodeling.stackexchange.com [mattermodeling.stackexchange.com]
- 21. youtube.com [youtube.com]
Application Notes and Protocols: The 1-Ethyl-3-Methyladamantane Scaffold in Modern Drug Design
Abstract
The adamantane cage, a rigid, lipophilic, and perfectly tetrahedral hydrocarbon, has proven to be a uniquely powerful scaffold in medicinal chemistry. Its incorporation into molecular structures can dramatically improve pharmacokinetic profiles, enhance metabolic stability, and provide a rigid anchor for the precise spatial orientation of pharmacophores. This guide moves beyond well-trodden examples like Amantadine and Memantine to explore the nuanced potential of asymmetrically substituted scaffolds, focusing specifically on 1-ethyl-3-methyladamantane . We provide a technical overview of its strategic value, detailed synthetic protocols for its preparation and functionalization, and a practical workflow for evaluating its derivatives in a relevant therapeutic context, namely the inhibition of soluble epoxide hydrolase (sEH).
The Adamantane Scaffold: A "Lipophilic Bullet" in Drug Discovery
The utility of the adamantane moiety stems from a unique combination of physicochemical properties that directly address common challenges in drug development.[1] First described as a "lipophilic bullet," its cage-like structure provides significant bulk and lipophilicity, which can enhance a compound's ability to cross cellular membranes and the blood-brain barrier.[1][2] Unlike flexible alkyl chains, the adamantane core is conformationally rigid, minimizing the entropic penalty upon binding to a biological target.[2] This rigidity also serves to sterically shield adjacent functional groups from metabolic enzymes, often increasing a drug's half-life.[1]
The true strategic value of this scaffold lies in its predictable three-dimensional geometry. The four bridgehead positions (1, 3, 5, and 7) form a perfect tetrahedron, allowing medicinal chemists to project substituents into precise vectors in space, optimizing interactions within a target's binding pocket.
Caption: Core physicochemical properties of the adamantane scaffold and their influence on pharmacological outcomes.
Strategic Value of 1,3-Disubstitution: The Case for this compound
While mono-substituted adamantanes are common, 1,3-disubstituted scaffolds offer a more refined platform for lead optimization. By occupying two bridgehead positions, chemists can fine-tune the scaffold's properties and explore structure-activity relationships (SAR) with greater precision. The this compound core (CAS 1687-34-9) is a particularly interesting, albeit underexplored, example.[3]
The introduction of asymmetric alkyl groups (ethyl and methyl) provides a subtle yet powerful tool for modulating the scaffold's physicochemical profile. This asymmetry allows for a graded adjustment of lipophilicity and steric bulk, which can be critical for navigating the often-narrow therapeutic windows of drug candidates. For instance, studies on glycine derivatives have shown that subtle modifications to adamantyl substituents, such as changing from methyl to ethyl, can cause marked changes in biological potency.[4] This highlights the importance of having a diverse toolbox of substituted adamantane scaffolds.
| Compound | Formula | Molecular Weight | Calculated LogP |
| Adamantane | C₁₀H₁₆ | 136.24 | 2.88 |
| 1-Methyladamantane | C₁₁H₁₈ | 150.26 | 3.37 |
| 1,3-Dimethyladamantane | C₁₂H₂₀ | 164.29 | 3.86 |
| This compound | C₁₃H₂₂ | 178.31 | 4.23 |
| Calculated using standard cheminformatics software; values may vary slightly between algorithms. |
This scaffold is an ideal candidate for therapeutic areas where high lipophilicity is required for target engagement. One such area is the inhibition of soluble epoxide hydrolase (sEH), an enzyme implicated in inflammation, pain, and cardiovascular diseases. Potent sEH inhibitors frequently feature a 1,3-disubstituted urea moiety where one substituent is a bulky, lipophilic group like adamantane.[5][6] The this compound scaffold offers a novel entry point to explore and optimize this pharmacophore.
Synthesis and Functionalization Protocols
The synthesis of alkylated adamantanes is reliably achieved through Lewis acid-catalyzed isomerization of suitable polycyclic alkane precursors.[7] This process involves a complex series of carbocation rearrangements that ultimately converge on the thermodynamically stable adamantane cage.[8]
Protocol 1: Synthesis of this compound Scaffold
This protocol is based on the well-established Lewis acid-catalyzed rearrangement method used for preparing adamantane and its methylated analogs.[7] The key is the selection of a C₁₃H₂₂ tricyclic precursor that can rearrange to the desired product.
Causality: Anhydrous aluminum chloride (AlCl₃) is a potent Lewis acid that initiates the reaction by abstracting a hydride from the alkane precursor, generating a carbocation.[8] This triggers a cascade of 1,2-alkyl shifts, leading to the thermodynamically most stable isomer, the 1,3-disubstituted adamantane cage. The use of a solvent like carbon disulfide or simply neat conditions with a catalytic amount of AlCl₃ is standard.
Step-by-Step Methodology:
-
Precursor Selection: Begin with a suitable C₁₃H₂₂ polycyclic alkane precursor, such as an appropriately substituted tetrahydrodicyclopentadiene.
-
Reaction Setup: In a 250 mL three-necked flask equipped with a magnetic stirrer, a reflux condenser, and a nitrogen inlet, add the C₁₃H₂₂ precursor (e.g., 50 g, 0.28 mol).
-
Catalyst Addition: Under a gentle stream of nitrogen, carefully add anhydrous aluminum chloride (AlCl₃) in small portions (total of 10 g, 0.075 mol). Caution: The reaction can be exothermic.
-
Isomerization: Heat the reaction mixture to 60-70°C with vigorous stirring. Monitor the reaction progress by gas chromatography (GC) until the starting material is consumed and the product peak corresponding to this compound is maximized (typically 4-8 hours).
-
Quenching: Cool the mixture in an ice bath and slowly quench the reaction by adding 100 mL of cold 2M hydrochloric acid. This will hydrolyze the aluminum chloride and dissolve the sludge.
-
Extraction: Transfer the mixture to a separatory funnel. Extract the organic layer with hexane (3 x 75 mL). Combine the organic extracts.
-
Washing: Wash the combined organic layers with saturated sodium bicarbonate solution (1 x 50 mL) and then with brine (1 x 50 mL).
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and remove the solvent by rotary evaporation.
-
Purification: The crude product is a liquid or low-melting solid. Purify by vacuum distillation or sublimation to yield pure this compound. Characterize the final product by ¹H NMR, ¹³C NMR, and mass spectrometry.
Protocol 2: Functionalization at an Unsubstituted Bridgehead (C5 Position)
To be used as a scaffold, the this compound core must be functionalized to allow for coupling to a pharmacophore. Bromination at one of the two remaining equivalent bridgehead positions (C5 or C7) is a common and effective strategy.
Causality: Adamantanes undergo selective free-radical bromination at the tertiary bridgehead positions due to the greater stability of the resulting tertiary radical intermediate.
Step-by-Step Methodology:
-
Reaction Setup: In a flask protected from light, dissolve this compound (10 g, 0.056 mol) in 100 mL of carbon tetrachloride (CCl₄).
-
Initiation: Add a catalytic amount of a radical initiator such as AIBN (azobisisobutyronitrile).
-
Bromination: While stirring, add N-bromosuccinimide (NBS) (10.5 g, 0.059 mol) portion-wise. Heat the mixture to reflux and irradiate with a UV lamp to facilitate the reaction.
-
Monitoring: Monitor the reaction by GC-MS until the starting material is consumed.
-
Workup: Cool the reaction mixture, filter off the succinimide byproduct, and wash the filtrate with 10% sodium thiosulfate solution to remove any remaining bromine, followed by water and brine.
-
Purification: Dry the organic layer over MgSO₄, filter, and concentrate under reduced pressure. The resulting crude 1-bromo-5-ethyl-7-methyladamantane can be purified by column chromatography or distillation. This brominated intermediate is now a versatile building block for further elaboration (e.g., conversion to an amine, acid, or alcohol).
Caption: Synthetic workflow from a polycyclic precursor to a final drug candidate incorporating the this compound scaffold.
Application Protocol: In Vitro Evaluation of sEH Inhibition
This protocol describes a fluorescence-based assay to determine the inhibitory potency (IC₅₀) of a new drug candidate containing the this compound scaffold against human soluble epoxide hydrolase (sEH).
Causality: The assay relies on a non-fluorescent substrate, PHOME (3-phenyl-cyano(6-methoxy-2-naphthalenyl)methyl ester-2-oxiraneacetic acid), which is hydrolyzed by sEH to produce a highly fluorescent product, 6-methoxy-2-naphthaldehyde (CMN). An inhibitor will reduce the rate of this conversion, leading to a decrease in the fluorescence signal. The IC₅₀ value is the concentration of the inhibitor required to reduce enzyme activity by 50%.
Step-by-Step Methodology:
-
Reagent Preparation:
-
Assay Buffer: Prepare a buffer of Bis-Tris/HCl (25 mM, pH 7.0) containing 0.1 mg/mL bovine serum albumin (BSA).
-
Enzyme Stock: Prepare a stock solution of recombinant human sEH in the assay buffer. The final concentration in the assay should be optimized for a linear reaction rate (e.g., 1 nM).
-
Substrate Stock: Prepare a 1 mM stock solution of PHOME in dimethyl sulfoxide (DMSO).
-
Test Compound Stocks: Prepare a series of stock solutions of the adamantane-based test compounds and a known sEH inhibitor (positive control) in DMSO.
-
-
Assay Procedure (96-well plate format):
-
To each well, add 100 µL of the assay buffer.
-
Add 1 µL of the test compound solution in DMSO to achieve the desired final concentration range (e.g., from 0.1 nM to 10 µM). For control wells, add 1 µL of DMSO (100% activity) or 1 µL of a potent known inhibitor (0% activity).
-
Add 20 µL of the human sEH enzyme solution to each well.
-
Incubate the plate at 30°C for 5 minutes to allow the inhibitor to bind to the enzyme.
-
Initiate the reaction by adding 20 µL of the PHOME substrate solution (diluted in assay buffer to a final concentration of 5 µM).
-
-
Data Acquisition:
-
Immediately place the plate in a fluorescence plate reader.
-
Measure the increase in fluorescence intensity over time (e.g., every minute for 20 minutes) at an excitation wavelength of 330 nm and an emission wavelength of 465 nm.
-
-
Data Analysis:
-
Calculate the reaction rate (slope of the linear portion of the fluorescence vs. time plot) for each well.
-
Normalize the data: Percent inhibition = 100 * [1 - (Rate_inhibitor - Rate_blank) / (Rate_DMSO - Rate_blank)].
-
Plot the percent inhibition against the logarithm of the inhibitor concentration.
-
Fit the data to a four-parameter logistic equation to determine the IC₅₀ value for each compound.
-
Conclusion and Future Directions
The this compound scaffold represents a sophisticated and underutilized tool in the medicinal chemist's armamentarium. Its asymmetric substitution allows for fine-tuning of lipophilicity and steric profile, offering a distinct advantage over more common, symmetrically substituted adamantanes. By providing robust protocols for its synthesis, functionalization, and evaluation in a therapeutically relevant context like sEH inhibition, we aim to empower researchers to explore its full potential. Future work should focus on building libraries of diverse pharmacophores onto this scaffold and evaluating them across a range of biological targets, particularly within the central nervous system and anti-inflammatory pathways, where the unique properties of this "lipophilic bullet" are most likely to hit their mark.
References
-
Butov, G. M., et al. (2014). Synthesis of adamantyl-containing 1,3-disubstituted diureas and thioureas, efficient targeted inhibitors of human soluble epoxide hydrolase. Russian Chemical Bulletin, 63, 1614–1623. Available at: [Link]
-
Zhang, C., et al. (2021). Practical and Scalable Synthesis of 1,3-Adamantanediol. Organic Process Research & Development, 25(7), 1714–1720. Available at: [Link]
-
Schleyer, P. v. R., et al. (1963). Adamantane. Organic Syntheses, 42, 8. Available at: [Link]
-
Perissinotti, L. L., et al. (2013). Structure activity relationship of adamantane compounds. ResearchGate. Available at: [Link]
-
Sorensen, B. K., et al. (2009). Synthesis and structural activity relationship of 11β-HSD1 inhibitors with novel adamantane replacements. Bioorganic & Medicinal Chemistry Letters, 19(22), 6438-6441. Available at: [Link]
-
Mathur, A., et al. (1974). In Vitro Antiviral Activity and Preliminary Clinical Trials of a New Adamantane Compound. Antimicrobial Agents and Chemotherapy, 6(5), 629-634. Available at: [Link]
-
National Center for Biotechnology Information. (n.d.). This compound. PubChem Compound Database. Retrieved from [Link]
-
Wanka, L., Iqbal, K., & Schreiner, P. R. (2013). The Lipophilic Bullet Hits the Targets: Medicinal Chemistry of Adamantane Derivatives. Chemical Reviews, 113(5), 3516–3604. Available at: [Link]
-
Butov, G. M., et al. (2023). Synthesis and Properties of 1,3-Disubstituted Ureas Containing (Adamantan-1-yl)(phenyl)methyl Fragment Based on One-Pot Direct Adamantane Moiety Inclusion. Molecules, 28(8), 3538. Available at: [Link]
-
Stepanov, A., & Pletnev, A. (2023). Synthesis of 1,2-Disubstituted Adamantane Derivatives by Construction of the Adamantane Framework. Molecules, 28(22), 7654. Available at: [Link]
-
Mi, Z., et al. (2012). Synthesis of adamantane on commercially available zeolitic catalysts. ResearchGate. Available at: [Link]
-
Hausmann, H., et al. (2019). Typical methylation protocols exemplified with the synthesis of 1-methyladamantane AdMe. ResearchGate. Available at: [Link]
-
Klimochkin, Y. N., et al. (2022). 1,3-Dehydroadamantane and Its Derivatives: A Versatile Synthetic Platform for the Preparation of Functional Compounds with a Cage Structure. A Review. Bohrium. Available at: [Link]
-
Wanka, L., Iqbal, K., & Schreiner, P. R. (2014). The Lipophilic Bullet Hits the Targets: Medicinal Chemistry of Adamantane Derivatives. SciSpace. Available at: [Link]
- Alpegiani, M., & Perrone, E. (1991). U.S. Patent No. 5,015,758. Washington, DC: U.S. Patent and Trademark Office.
-
Reddit user discussion on adamantane synthesis. (2023). r/OrganicChemistry. Available at: [Link]
-
National Institute of Standards and Technology. (n.d.). 1-Methyl-3-ethyladamantane. NIST Chemistry WebBook. Retrieved from [Link]
-
Lamoureux, G., & Artavia, G. (2010). Use of the Adamantane Structure in Medicinal Chemistry. Current Medicinal Chemistry, 17(26), 2967-78. Available at: [Link]
-
Wnorowska, U., et al. (2024). Novel Adamantane Derivatives: Synthesis, Cytotoxicity and Antimicrobial Properties. Applied Sciences, 14(9), 3700. Available at: [Link]
-
Moiseev, I. K., et al. (2011). Synthesis and antiviral activity of new adamantane derivatives. Pharmaceutical Chemistry Journal, 45, 585–588. Available at: [Link]
Sources
- 1. The Lipophilic Bullet Hits the Targets: Medicinal Chemistry of Adamantane Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. 1-Methyl-3-ethyladamantane [webbook.nist.gov]
- 4. scispace.com [scispace.com]
- 5. researchgate.net [researchgate.net]
- 6. Synthesis and Properties of 1,3-Disubstituted Ureas Containing (Adamantan-1-yl)(phenyl)methyl Fragment Based on One-Pot Direct Adamantane Moiety Inclusion - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Organic Syntheses Procedure [orgsyn.org]
- 8. reddit.com [reddit.com]
Troubleshooting & Optimization
Optimizing reaction conditions for 1-Ethyl-3-methyladamantane synthesis
Introduction
Welcome to the technical support guide for the synthesis of 1-Ethyl-3-methyladamantane. This document is designed for researchers, medicinal chemists, and materials scientists who are working with or plan to synthesize this disubstituted adamantane derivative. Adamantane and its derivatives are crucial building blocks in medicinal chemistry and materials science due to their unique lipophilicity, rigidity, and thermal stability.[1][2] The synthesis of asymmetrically substituted adamantanes like this compound often involves electrophilic substitution reactions, which can present challenges such as low yields, polysubstitution, and difficult purifications.
This guide provides a series of frequently asked questions (FAQs) and troubleshooting protocols in a direct, question-and-answer format. Our goal is to move beyond simple procedural lists and explain the underlying chemical principles, enabling you to diagnose issues and rationally optimize your reaction conditions.
General Synthetic Workflow
The most common and direct approach to synthesizing this compound is through a sequential Friedel-Crafts alkylation. This typically involves starting with a monosubstituted adamantane, such as 1-methyladamantane, and introducing the ethyl group in a subsequent step using a Lewis acid catalyst.
Caption: General workflow for this compound synthesis.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: I am planning to synthesize this compound. What is the recommended starting material and general approach?
The most logical and controllable pathway is the ethylation of 1-methyladamantane via a Friedel-Crafts alkylation reaction.[3] The tertiary C-H bonds at the bridgehead positions of the adamantane cage are the most reactive sites for electrophilic substitution, making this a regioselective process.
-
Starting Material: 1-Methyladamantane is a commercially available solid.[4][5] If you need to prepare it, it can be synthesized from 1-bromoadamantane and a methylating agent like methylmagnesium bromide.[6]
-
Ethylating Agent: Ethyl bromide or ethyl chloride are common choices.
-
Catalyst: A strong Lewis acid is required to generate the ethyl carbocation or a highly polarized complex. Anhydrous aluminum chloride (AlCl₃) is the most common and effective catalyst for this transformation.[7]
The core principle involves activating the ethyl halide with the Lewis acid to generate a potent electrophile, which is then attacked by the electron-rich C-H bond at a bridgehead position of 1-methyladamantane.
Q2: My reaction yield is consistently low (<30%). What are the most probable causes and how can I fix them?
Low yield is the most common issue in Friedel-Crafts alkylations. The cause is often related to catalyst deactivation or suboptimal reaction conditions.[8]
Caption: Troubleshooting flowchart for low reaction yield.
Detailed Breakdown of Causes & Solutions:
-
Catalyst Deactivation: Lewis acids like AlCl₃ are extremely hygroscopic. Any moisture in the solvent, reagents, or on the glassware will hydrolyze the catalyst, rendering it inactive.[8] Always use freshly opened, anhydrous AlCl₃ and perform transfers under an inert atmosphere (e.g., in a glovebox).
-
Insufficient Activation: The reaction may require thermal energy to proceed at a reasonable rate. If you are running the reaction at a very low temperature and see a high amount of unreacted starting material, a modest increase in temperature may be necessary.
-
Reaction Time: These reactions are not always instantaneous. Monitor the reaction progress using an appropriate technique (e.g., GC-MS or TLC) to determine the optimal reaction time.
-
Stoichiometry: As detailed in the next question, using an insufficient excess of the adamantane substrate can lead to low yields of the desired mono-alkylated product due to the formation of poly-alkylated byproducts.
Q3: I'm observing significant amounts of di-ethylated and other polysubstituted byproducts in my GC-MS analysis. How can I improve the selectivity for the mono-ethylated product?
This is a classic problem in Friedel-Crafts alkylations known as polyalkylation or polysubstitution .[9] The initial alkyl (methyl) group on the adamantane ring is electron-donating, which activates the cage and makes it more reactive than the starting adamantane towards further electrophilic attack. The newly added ethyl group further activates the ring.
The Solution: Le Châtelier's Principle
To statistically favor the mono-alkylation of the starting material, you must use a large molar excess of the adamantane substrate relative to the limiting ethylating agent.[8] By ensuring the electrophile is much more likely to encounter a molecule of 1-methyladamantane than the desired this compound product, you can significantly suppress the formation of poly-alkylated species.
Table 1: Recommended Molar Ratios for Selectivity
| Molar Ratio (1-Methyladamantane : Ethyl Bromide) | Expected Outcome | Recommendation |
|---|---|---|
| 1 : 1 | High degree of polyalkylation. Low yield of desired product. | Not Recommended |
| 2 : 1 | Moderate polyalkylation. Improved, but still suboptimal. | Acceptable for initial screening |
| 3:1 to 5:1 | Significantly reduced polyalkylation. Good selectivity. | Recommended Starting Point |
| > 5 : 1 | Excellent selectivity. May be difficult to separate large excess of starting material. | Use if selectivity remains an issue |
Q4: Can carbocation rearrangement be an issue in this specific synthesis?
For the introduction of an ethyl group , carbocation rearrangement is not a concern. The primary ethyl carbocation that would be formed is highly unstable and does not rearrange. The reaction likely proceeds through an SN2-like attack of the adamantane C-H bond on a highly polarized Lewis acid-ethyl halide complex.
However, it is a critical concept to remember for Friedel-Crafts alkylations in general. If you were to use a longer-chain alkyl halide (e.g., 1-propyl bromide), the initially formed primary carbocation would rapidly rearrange via a hydride shift to a more stable secondary carbocation, leading to an isopropyl-substituted product instead of the desired n-propyl product.[3] This problem is often circumvented by using Friedel-Crafts acylation followed by a reduction step, as the acylium ion intermediate does not rearrange.[10]
Experimental Protocol & Purification
Q5: Can you provide a representative step-by-step protocol for the synthesis?
This protocol is a starting point and should be optimized based on your laboratory's specific equipment and analytical capabilities.
Protocol: Synthesis of this compound
Materials:
-
1-Methyladamantane (e.g., 4.5 g, 30 mmol, 3.0 eq)[4]
-
Anhydrous Aluminum Chloride (AlCl₃) (e.g., 1.47 g, 11 mmol, 1.1 eq)
-
Ethyl Bromide (EtBr) (e.g., 1.09 g, 0.74 mL, 10 mmol, 1.0 eq)
-
Anhydrous Dichloromethane (DCM) or Carbon Disulfide (CS₂) (50 mL)
-
Ice, distilled water, saturated sodium bicarbonate solution, brine
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
Setup: Assemble an oven-dried, three-necked flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet. Maintain a positive pressure of nitrogen throughout the reaction.
-
Initial Mixture: Charge the flask with 1-methyladamantane and the anhydrous solvent (e.g., DCM). Cool the mixture to 0°C in an ice bath.
-
Catalyst Addition: Under a nitrogen atmosphere (ideally in a glovebox), weigh the AlCl₃ and add it portion-wise to the stirred solution. The mixture may become a slurry.
-
Alkylating Agent Addition: Add the ethyl bromide to the dropping funnel and add it dropwise to the reaction mixture over 20-30 minutes, maintaining the temperature at 0°C.
-
Reaction: After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature. Stir for 4-6 hours. Monitor the reaction progress by taking small aliquots, quenching them, and analyzing by GC-MS. Gentle heating (40°C) may be required if the reaction is slow.
-
Quenching: Once the reaction is complete, cool the flask back down to 0°C and very slowly and carefully pour the reaction mixture over a beaker of crushed ice and water. This is a highly exothermic process that will release HCl gas; perform this in a well-ventilated fume hood.
-
Work-up: Transfer the quenched mixture to a separatory funnel. Separate the organic layer. Wash the organic layer sequentially with 1M HCl, water, saturated sodium bicarbonate solution, and finally, brine.
-
Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and remove the solvent by rotary evaporation to yield the crude product.
Q6: What is the best method to purify the final product?
The crude product will contain the desired this compound, unreacted 1-methyladamantane, and potentially small amounts of poly-alkylated byproducts.
-
Column Chromatography: This is the most effective method for purification. Adamantane derivatives are non-polar, so a non-polar mobile phase is ideal.
-
Stationary Phase: Silica gel or alumina can be used. Alumina is often preferred for hydrocarbon separations.[11]
-
Mobile Phase: Start with a non-polar solvent like hexane or petroleum ether. The unreacted 1-methyladamantane will elute first, followed by the desired product, and then any more highly substituted (and often more polar) byproducts.
-
-
Vacuum Distillation: If the quantities are large enough and the boiling points of the components are sufficiently different, vacuum distillation can be an effective purification method. The boiling point of 1-ethyladamantane is reported as 155-160 °C at 97 mmHg, which can serve as an estimate.[12]
References
- Bacterial Transformation of Adamantane and Its Derivatives: Regioselectivity and Biocatalytic Approaches. PMC - PubMed Central.
- The Lipophilic Bullet Hits the Targets: Medicinal Chemistry of Adamantane Deriv
- Review on Synthesis of Halogenated Adamantane Deriv
- Novel Adamantane Derivatives: Synthesis, Cytotoxicity and Antimicrobial Properties. MDPI.
- Novel Adamantane Derivatives: Synthesis, Cytotoxicity and Antimicrobial Properties.
- Technical Support Center: Troubleshooting Low Yield in Friedel-Crafts Reactions. Benchchem.
- adamantane - Organic Syntheses Procedure. Organic Syntheses.
- Synthesis of 1,2-Disubstituted Adamantane Derivatives by Construction of the Adamantane Framework. MDPI.
- Strong adamantane bonds lead to functionalization challenges: previous methods unselective compared to amine radical cation 5.
- Role of Lewis acid in synthesis of adamantane from bicyclic species. Chemistry Stack Exchange.
- 1-ethyladamantane - C12H20, density, melting point, boiling point, structural formula, synthesis. ChemSynthesis.
- US20110306796A1 - Process for the preparation of 1-bromo-3,5-dimethyl adamantane.
- Synthesis of 1,2-Disubstituted Adamantane Derivatives by Construction of the Adamantane Framework. PMC - NIH.
- Synthesis and Properties of 1,3-Disubstituted Ureas Containing (Adamantan-1-yl)(phenyl)methyl Fragment Based on One-Pot Direct Adamantane Moiety Inclusion. NIH.
- Catalytic Alkylation of Adamantane with Propylene: Quantum-Chemical Calculations and Experimental Data | Request PDF.
- Friedel-Crafts Alkylation with Practice Problems. Chemistry Steps.
- 1-Bromo-3,5-dimethyladamantane 98 941-37-7. Sigma-Aldrich.
- Optimizing adamantane derivatives for enhanced EGFR inhibition in MCF-7 breast cancer cells | Scilit.
- #008: Structural Optimis
- 1-Bromo-3-methyladamantane | C11H17Br | CID 429462 - PubChem. NIH.
- 1-Bromo-3-methyladamantane - Data Sheet.
- 1-Methyl-3-ethyladamantane. NIST WebBook.
- Molbank, Vol. 2024, Article M1833: A New Method for the Synthesis of 1-(1-Isocyanoethyl)adamantane. Bohrium.
- Synthesis of (3-Hydroxyadamantan-1-yl)methanols.
- US5015758A - Process for the preparation of 1-adamantane derivatives.
- This compound | C13H22 | CID 519330 - PubChem. NIH.
- Friedel–Crafts Acylation & Solutions to F–C Alkyl
- 1-METHYLADAMANTANE 768-91-2 wiki. Guidechem.
- Lewis acid-catalyzed regiodivergent N-alkylation of indazoles with donor–acceptor cyclopropanes. Organic Chemistry Frontiers (RSC Publishing).
- Catalyst-Controlled C–H Functionalization of Adamantanes Using Selective H-Atom Transfer | ACS Catalysis.
- 18.
- This compound | C13H22 | CID 519330 - PubChem. NIH.
- Theoretical Study of the Mechanism of Catalytic Alkylation of Adamantane with 2,2,4-Trimethylpentane Cracking Products | Request PDF.
- 1-Methyladamantane | C11H18 | CID 136607 - PubChem. NIH.
- An Unusual Friedel–Crafts Reaction and Violation of the Markovnikov Rule in the Formation of an Adamantyl Arene | The Journal of Organic Chemistry.
- Cross-Electrophile Coupling of N-Hydroxyphthalimide Esters with Aryl Bromides Using an Inner-Sphere Homogeneous Reductant | Journal of the American Chemical Society.
- 1-METHYLADAMANTANE | 768-91-2. ChemicalBook.
- JP4984548B2 - Purification method of adamantane monools.
- Four-directional synthesis of adamantane derivatives.
- A New Method for the Synthesis of 1-(1-Isocyanoethyl)adamantane. Semantic Scholar.
- 1-Ethyl-3-vinyl-adamantane | C14H22 | CID 595127 - PubChem. NIH.
Sources
- 1. Bacterial Transformation of Adamantane and Its Derivatives: Regioselectivity and Biocatalytic Approaches - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The Lipophilic Bullet Hits the Targets: Medicinal Chemistry of Adamantane Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Friedel-Crafts Alkylation with Practice Problems - Chemistry Steps [chemistrysteps.com]
- 4. 1-Methyladamantane | C11H18 | CID 136607 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. chemicalbook.com [chemicalbook.com]
- 6. Page loading... [wap.guidechem.com]
- 7. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. m.youtube.com [m.youtube.com]
- 10. youtube.com [youtube.com]
- 11. Organic Syntheses Procedure [orgsyn.org]
- 12. chemsynthesis.com [chemsynthesis.com]
Technical Support Center: Purification of Substituted Adamantane Isomers
Welcome to the Technical Support Center for the purification of substituted adamantane isomers. This guide is designed for researchers, scientists, and drug development professionals who are navigating the complexities of isolating and purifying these unique molecules. The rigid, three-dimensional structure of the adamantane cage, while conferring desirable properties like metabolic stability and lipophilicity, also presents significant purification challenges, particularly when dealing with closely related isomers.[1][2]
This resource provides in-depth troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to address common issues encountered during the purification of substituted adamantane derivatives.
Part 1: Frequently Asked Questions (FAQs) & Troubleshooting
This section addresses the most common challenges and questions that arise during the purification of substituted adamantane isomers.
FAQ 1: Why is the separation of substituted adamantane isomers so challenging?
The primary challenge lies in the inherent physical properties of the adamantane core. Isomers of substituted adamantanes often have very similar polarities, boiling points, and solubilities, making their separation by standard techniques difficult.[3] The rigid, cage-like structure limits the conformational differences between isomers, resulting in nearly identical chromatographic behavior and crystallization patterns.
Troubleshooting Poor Separation:
-
Insufficient Resolution in Chromatography:
-
Problem: Co-elution or poor peak separation in HPLC or GC.
-
Solution:
-
Optimize the mobile/stationary phase: For reverse-phase HPLC, a shallow gradient with acetonitrile-water or methanol-water mobile phases on an octadecyl-silica (C18) stationary phase can be effective.[4] Experiment with different solvent ratios and consider specialty columns designed for isomer separation, such as those with phenyl or polar-embedded groups.[5][6]
-
Adjust the temperature: In gas chromatography, optimizing the temperature program is crucial for separating halogenated adamantane isomers.[7]
-
Consider derivatization: Converting the isomers into derivatives can accentuate their physical differences, facilitating easier separation.[3] After separation, the derivative can be cleaved to yield the pure isomer.
-
-
-
Difficulty with Crystallization:
-
Problem: Co-crystallization of isomers or failure to obtain crystals.
-
Solution:
-
Systematic Solvent Screening: Test a wide range of solvents with varying polarities. Fractional crystallization can be successful if a solvent is found where the isomers have a significant solubility difference.[3]
-
Co-crystallization: In some cases, co-crystallization with a host molecule, such as a tetraaryladamantane, can be used to selectively crystallize one isomer.[8][9]
-
-
FAQ 2: How can I separate positional isomers of a disubstituted adamantane (e.g., 1,2- vs. 1,3-disubstituted)?
Separating positional isomers is a common hurdle. The subtle differences in dipole moment and steric hindrance between these isomers can be exploited for purification.
Strategies for Separating Positional Isomers:
| Technique | Principle | Key Considerations | References |
| High-Performance Liquid Chromatography (HPLC) | Differences in polarity and interaction with the stationary phase. | A C18 column with a methanol-water or acetonitrile-water mobile phase is a good starting point. Phenyl-based columns can offer enhanced selectivity for aromatic-substituted adamantanes.[6][10] | [4][10] |
| Gas Chromatography (GC) | Differences in volatility and interaction with the stationary phase. | Particularly effective for more volatile derivatives like halogenated adamantanes. The choice of stationary phase polarity is critical.[7] | [7][11] |
| Fractional Crystallization | Differences in solubility in a specific solvent. | Requires extensive solvent screening. Can be highly effective if a suitable solvent is identified. | [3][12] |
Troubleshooting Workflow for Positional Isomer Separation:
Caption: A decision-making workflow for separating positional isomers of substituted adamantanes.
FAQ 3: What are the best methods for purifying chiral adamantane derivatives and determining their enantiomeric excess (ee%)?
The purification of chiral adamantanes is crucial in drug development, as different enantiomers can have distinct pharmacological activities.
Key Techniques for Chiral Purification:
-
Chiral High-Performance Liquid Chromatography (HPLC): This is the most common and reliable method for both analytical determination of enantiomeric excess and preparative separation of enantiomers.[13][14]
-
Stationary Phase: Polysaccharide-based chiral stationary phases (CSPs), such as those derived from cellulose or amylose, are often effective.[13]
-
Mobile Phase: Optimization of the mobile phase, typically a mixture of alkanes (like hexane or heptane) and an alcohol (like isopropanol or ethanol), is critical for achieving good separation.[13]
-
-
Supercritical Fluid Chromatography (SFC): SFC is a powerful alternative to HPLC for chiral separations, offering faster separations and reduced solvent consumption.[15] It is particularly well-suited for preparative scale purification.[]
-
Diastereomeric Crystallization: This classical method involves reacting the racemic adamantane derivative with a chiral resolving agent to form diastereomers. These diastereomers have different physical properties and can be separated by crystallization. The resolving agent is then cleaved to yield the pure enantiomers.
Protocol for Determining Enantiomeric Excess using Chiral HPLC:
-
Column Selection: Choose a suitable chiral stationary phase (e.g., a polysaccharide-based column).
-
Mobile Phase Preparation: Prepare a series of mobile phases with varying ratios of a non-polar solvent (e.g., hexane) and a polar modifier (e.g., isopropanol).
-
Method Development:
-
Inject the racemic mixture and screen different mobile phase compositions to find the optimal conditions for baseline separation of the two enantiomers.
-
Optimize the flow rate and column temperature to improve resolution and peak shape.
-
-
Sample Analysis:
-
Dissolve a known concentration of the purified sample in the mobile phase.
-
Inject the sample and integrate the peak areas of the two enantiomers.
-
-
Calculation of Enantiomeric Excess (ee%):
-
ee% = [|Area₁ - Area₂| / (Area₁ + Area₂)] * 100
-
Troubleshooting Chiral Separations:
Caption: Troubleshooting guide for common issues in chiral HPLC separations of adamantane derivatives.
FAQ 4: How can I confirm the purity and identity of my purified adamantane isomer?
A combination of spectroscopic and chromatographic techniques is essential to confirm the purity and structural identity of the isolated isomer.
Recommended Analytical Techniques:
| Technique | Purpose | Key Observations for Adamantane Derivatives | References |
| Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C) | Structural elucidation and confirmation of isomer identity. | The highly symmetric nature of the adamantane cage results in characteristic chemical shifts. The number and splitting patterns of signals will differ for various positional isomers.[17][18] | [17] |
| Mass Spectrometry (MS) | Determination of molecular weight and fragmentation pattern. | Provides confirmation of the molecular formula. The fragmentation pattern can sometimes help distinguish between isomers. | [18] |
| High-Performance Liquid Chromatography (HPLC) | Purity assessment and quantification. | A single, sharp peak on multiple column types under different conditions indicates high purity. | [4] |
| Gas Chromatography (GC) | Purity assessment for volatile compounds. | Similar to HPLC, a single peak suggests high purity. | [7] |
| Melting Point Analysis | Assessment of purity for solid compounds. | A sharp melting point range is indicative of a pure compound. | [19] |
| UV-Vis Spectrophotometry | Quantification, especially for derivatives with chromophores. | Can be used for quantitative analysis after developing a suitable method, for example, through complexation with a dye.[20] | [20] |
Part 2: Detailed Experimental Protocols
This section provides step-by-step protocols for common purification techniques.
Protocol 1: Purification of a Mixture of 1- and 2-Substituted Adamantanes by Column Chromatography
This protocol provides a general guideline for separating positional isomers using silica gel column chromatography.
Materials:
-
Crude mixture of substituted adamantane isomers
-
Silica gel (60 Å, 230-400 mesh)
-
Hexane (or other non-polar solvent)
-
Ethyl acetate (or other polar solvent)
-
Thin Layer Chromatography (TLC) plates, tank, and UV lamp
-
Glass column, flasks, and other standard laboratory glassware
Procedure:
-
TLC Method Development:
-
Dissolve a small amount of the crude mixture in a suitable solvent.
-
Spot the mixture on a TLC plate and develop it in various solvent systems (e.g., different ratios of hexane/ethyl acetate).
-
The goal is to find a solvent system that gives a good separation between the two isomer spots (a ΔRf of >0.2 is ideal).
-
-
Column Packing:
-
Prepare a slurry of silica gel in the chosen non-polar solvent (e.g., hexane).
-
Carefully pour the slurry into the column, ensuring no air bubbles are trapped.
-
Allow the silica to settle, and then drain the excess solvent until the solvent level is just above the silica bed.
-
-
Sample Loading:
-
Dissolve the crude mixture in a minimal amount of the eluent or a less polar solvent.
-
Alternatively, adsorb the crude mixture onto a small amount of silica gel by dissolving it in a volatile solvent and then evaporating the solvent.
-
Carefully add the sample to the top of the silica bed.
-
-
Elution:
-
Begin eluting with the chosen solvent system. A shallow gradient (gradually increasing the polarity) or an isocratic elution can be used depending on the separation achieved on TLC.
-
Collect fractions in test tubes or flasks.
-
-
Fraction Analysis:
-
Analyze the collected fractions by TLC to identify which fractions contain the pure isomers.
-
Combine the fractions containing each pure isomer.
-
-
Solvent Removal:
-
Remove the solvent from the combined fractions using a rotary evaporator to obtain the purified adamantane isomers.
-
Protocol 2: Recrystallization of a Substituted Adamantane Derivative
This protocol outlines the steps for purifying a solid adamantane derivative by recrystallization.
Materials:
-
Crude solid adamantane derivative
-
A range of potential recrystallization solvents (e.g., ethanol, methanol, acetonitrile, ethyl acetate, hexane)
-
Erlenmeyer flasks, hot plate, ice bath
-
Filtration apparatus (Buchner funnel, filter paper, vacuum flask)
Procedure:
-
Solvent Selection:
-
Place a small amount of the crude solid in several test tubes.
-
Add a few drops of a different solvent to each test tube.
-
A good recrystallization solvent will not dissolve the compound at room temperature but will dissolve it when heated.
-
-
Dissolution:
-
Place the crude solid in an Erlenmeyer flask.
-
Add the chosen solvent dropwise while heating and stirring until the solid is completely dissolved. Use the minimum amount of hot solvent necessary.
-
-
Decolorization (if necessary):
-
If the solution is colored, add a small amount of activated charcoal and heat for a few minutes.
-
Hot filter the solution to remove the charcoal.
-
-
Crystallization:
-
Allow the hot solution to cool slowly to room temperature.
-
Once at room temperature, place the flask in an ice bath to maximize crystal formation.
-
-
Isolation of Crystals:
-
Collect the crystals by vacuum filtration using a Buchner funnel.
-
Wash the crystals with a small amount of cold solvent.
-
-
Drying:
-
Dry the purified crystals in a vacuum oven or air dry them to remove any residual solvent.
-
References
- Structure and absolute configuration of liquid molecules based on adamantane derivative cocrystallization - RSC Publishing.
- Synthesis and Crystallographic Insight into the Structural Aspects of Some Novel Adamantane-Based Ester Derivatives - MDPI.
- Co-crystallization of an organic solid and a tetraaryladamantane at room temperature.
- Technical Support Center: Synthesis of 2-Substituted Adamantanes - Benchchem.
- Novel Adamantane Derivatives: Synthesis, Cytotoxicity and Antimicrobial Properties - MDPI.
- (PDF) Gas chromatography of halogenated adamantanes - ResearchGate.
- Technical Support Center: Chiral Adamantane Synthesis - Benchchem.
- Liquid chromatography of adamantane derivatives | Request PDF - ResearchGate.
- Adamantane - Wikipedia.
- Adamantane-Substituted Purines and Their β-Cyclodextrin Complexes: Synthesis and Biological Activity - MDPI.
- Reverse-phase high performance liquid chromatography separation of positional isomers on a MIL-53(Fe) packed column - RSC Publishing.
- Determination of adamantane derivatives in pharmaceutical formulations by using spectrophotometric UV-Vis method - PubMed.
- Pseudotetrahedral Polyhaloadamantanes as Chirality Probes: Synthesis, Separation, and Absolute Configuration | Request PDF - ResearchGate.
- [Reader Insight] A Guide to Selective Columns for Isomer Separation - Welch Materials.
- Types of Chemical Isomers and Recommended HPLC Columns for Effective Separation - Tips & Suggestions - MicroSolv.
- adamantane - Organic Syntheses Procedure.
- Journal of Chemical Health Risks Adamantane Derivatives in the 21st Century: Emerging Therapeutic Frontiers and Future Research.
- Adamantane in Drug Delivery Systems and Surface Recognition - MDPI.
- Enantiomeric Purification (HPLC/SFC) - BOC Sciences.
- Innovations in Chiral Purification: Exploring Techniques and Future Potential.
Sources
- 1. jchr.org [jchr.org]
- 2. mdpi.com [mdpi.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. welch-us.com [welch-us.com]
- 6. Types of Chemical Isomers and Recommended HPLC Columns for Effective Separation - Tips & Suggestions [mtc-usa.com]
- 7. researchgate.net [researchgate.net]
- 8. Structure and absolute configuration of liquid molecules based on adamantane derivative cocrystallization - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 9. d-nb.info [d-nb.info]
- 10. Reverse-phase high performance liquid chromatography separation of positional isomers on a MIL-53(Fe) packed column - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 11. DSpace [bradscholars.brad.ac.uk]
- 12. mdpi.com [mdpi.com]
- 13. pdf.benchchem.com [pdf.benchchem.com]
- 14. researchgate.net [researchgate.net]
- 15. Innovations in Chiral Purification: Exploring Techniques and Future Potential - Rotachrom Technologies [rotachrom.com]
- 17. mdpi.com [mdpi.com]
- 18. Adamantane - Wikipedia [en.wikipedia.org]
- 19. Organic Syntheses Procedure [orgsyn.org]
- 20. Determination of adamantane derivatives in pharmaceutical formulations by using spectrophotometric UV-Vis method - PubMed [pubmed.ncbi.nlm.nih.gov]
Improving yield and purity in adamantane alkylation reactions
Welcome to the technical support center for adamantane alkylation. This guide is designed for researchers, medicinal chemists, and materials scientists who utilize adamantane's unique scaffold. Here, we move beyond simple protocols to address the complex challenges of improving reaction yield and product purity. We will explore the causal relationships behind common experimental issues and provide robust, field-proven strategies for troubleshooting and optimization.
Section 1: Foundational Principles & Frequently Asked Questions (FAQs)
This section addresses the fundamental concepts underpinning adamantane alkylation, providing the essential knowledge needed to make informed experimental decisions.
Q1: What is the predominant mechanism for adamantane alkylation, and why is the tertiary (bridgehead) position so reactive?
A1: Adamantane alkylation typically proceeds via an electrophilic substitution mechanism, often under Friedel-Crafts-like conditions.[1][2] The reaction is initiated by the formation of a highly stable adamantyl carbocation.
-
Cation Formation: A Lewis acid or superacid catalyst abstracts a hydride ion from one of the four equivalent tertiary (bridgehead) C-H bonds of the adamantane core.[3]
-
Stability: The resulting 1-adamantyl cation is exceptionally stable for a tertiary carbocation due to the rigid, strain-free, and symmetrical cage structure of adamantane. This inherent stability makes the bridgehead positions the most reactive sites for electrophilic attack. Most reactions of adamantane occur via these tertiary carbon sites.[1]
-
Alkylation: This electrophilic adamantyl cation then readily attacks the nucleophilic alkylating agent (e.g., an alkene or alkyl halide) to form the new C-C bond.
Q2: What are the primary differences between using Lewis acids and solid acid catalysts?
A2: The choice of catalyst is critical and directly impacts reaction conditions, workup, and environmental footprint.
| Catalyst Type | Examples | Advantages | Disadvantages |
| Homogeneous Lewis Acids | AlCl₃, FeCl₃, BF₃ | High activity, well-understood reactivity.[2][4] | Moisture sensitive, often require stoichiometric amounts, corrosive, difficult to remove from product, generates acidic waste.[5] |
| Solid Acids | Zeolites, Nafion-silica composites | Reusable, easily separated from the reaction mixture, reduced corrosion and waste, can offer shape selectivity.[6][7][8] | Can have lower activity than Lewis acids, potential for pore blockage with bulky products, may require higher temperatures.[8] |
Q3: My alkylation with an alkene is producing a significant amount of an unsaturated byproduct. What is happening?
A3: This is a common side reaction. After the initial adamantyl cation adds across the alkene's double bond, a new carbocation is formed. This intermediate can then be deprotonated by the catalyst's counter-ion, leading to the formation of an alkenyladamantane instead of the desired saturated alkyladamantane.[9][10][11] This pathway is in direct competition with the desired hydride transfer or quenching step that yields the saturated product.[12]
Section 2: Troubleshooting Guide: A Symptom-Based Approach
This guide provides a structured approach to diagnosing and solving common problems encountered during adamantane alkylation experiments.
Problem: Low or No Conversion of Adamantane
Low conversion is a frequent issue stemming from inactive reagents or suboptimal reaction conditions.
Caption: Troubleshooting decision tree for low conversion.
Cause A: Catalyst Inactivity
-
The "Why": Traditional Lewis acids like aluminum chloride (AlCl₃) are extremely hygroscopic. Moisture in the solvent, atmosphere, or on the glassware will hydrolyze and deactivate the catalyst, halting the reaction.
-
Solution: Ensure all glassware is rigorously flame- or oven-dried. Use anhydrous solvents and perform all transfers under an inert atmosphere (e.g., Nitrogen or Argon). Use a fresh, unopened bottle of the Lewis acid or purify it before use.
Cause B: Insufficient Temperature
-
The "Why": While many adamantane alkylations proceed at room temperature, some less reactive alkylating agents or less active catalyst systems require thermal energy to overcome the activation barrier for the initial hydride abstraction.
-
Solution: If no reaction is observed at room temperature after a reasonable time (monitored by TLC or GC), gradually increase the temperature. A stepwise increase of 10-20 °C can often initiate the reaction without promoting side products.
Problem: Poor Selectivity (Over-alkylation)
The formation of di- and poly-substituted adamantanes is a major purity issue, especially when the mono-substituted product is desired.
Cause: Incorrect Reactant Stoichiometry
-
The "Why": Once the first alkyl group is attached, the adamantane core can still undergo further alkylation. If the alkylating agent is present in a stoichiometric or excess amount, it will continue to react with the mono-alkylated product.
-
Solution: Use adamantane as the limiting reagent. A significant excess of the adamantane substrate relative to the alkylating agent will statistically favor the formation of the mono-alkylated product. The optimal ratio must be determined empirically.
Experimental Protocol: Optimizing Reactant Molar Ratios
-
Setup: In parallel, set up three identical reactions in oven-dried flasks under an inert atmosphere.
-
Reagents: To each flask, add the catalyst (e.g., AlCl₃, 1.1 eq) and anhydrous solvent.
-
Variable Addition:
-
Reaction 1: Add adamantane (1.0 eq) and the alkylating agent (1.0 eq).
-
Reaction 2: Add adamantane (2.0 eq) and the alkylating agent (1.0 eq).
-
Reaction 3: Add adamantane (5.0 eq) and the alkylating agent (1.0 eq).
-
-
Execution: Stir all reactions at the desired temperature for the same duration (e.g., 4 hours).
-
Analysis: Quench each reaction carefully with ice water. Extract the organic components, dry, and analyze the crude product mixture by GC-MS or ¹H NMR to determine the ratio of unreacted adamantane, mono-alkylated, and di-alkylated products.
| Adamantane:Alkene Molar Ratio | Expected Mono-alkylated Yield | Expected Di-alkylated Yield | Purity Concern |
| 1 : 1 | Moderate | High | Significant di-alkylation makes purification difficult. |
| 2 : 1 | Good | Moderate | Improved purity, but requires separation from excess adamantane. |
| 5 : 1 | High | Low / Negligible | Highest purity of mono-alkylated product; requires efficient removal of large excess of adamantane (e.g., by sublimation). |
Problem: Product Purification is Difficult
Cause: Similar Physicochemical Properties
-
The "Why": Adamantane and its alkylated derivatives are non-polar, hydrocarbon-rich molecules. They often have very similar polarities and boiling points, making separation by standard silica gel chromatography or distillation challenging.
-
Solution 1 (Chromatography): Use a less polar solvent system (e.g., hexanes/dichloromethane) and a high-surface-area silica gel to maximize separation. Consider alternative stationary phases like silver nitrate-impregnated silica for separating saturated and unsaturated byproducts.
-
Solution 2 (Sublimation): If unreacted adamantane is the primary contaminant, it can often be selectively removed from the less volatile alkylated product by sublimation under vacuum.
-
Solution 3 (Derivatization): If the alkylated product contains a functional group, temporarily converting it to a more polar derivative (e.g., an ester from an alcohol) can drastically change its retention factor (Rf), allowing for easy separation from non-polar impurities. The original functionality can be restored after purification.
Section 3: Core Reaction Mechanism & Workflow
Understanding the mechanistic steps provides insight into potential points of failure and optimization.
Caption: Generalized mechanism for Lewis acid-catalyzed adamantane alkylation.
This diagram illustrates the central role of the adamantyl cation and the two competing pathways at the final stage that determine product purity. The desired pathway (3a) leads to the saturated product, while the side reaction (3b) results in unsaturated impurities.[9][10]
References
- Bagrii, E.I., et al. (2019). Theoretical Study of the Mechanism of Catalytic Alkylation of Adamantane with 2,2,4-Trimethylpentane Cracking Products. Petroleum Chemistry, 59(1), 66-70.
- Baranov, N.I., et al. (2020). Catalytic Alkylation of Adamantane with Propylene: Quantum-Chemical Calculations and Experimental Data.
- Weigel, W.K., et al. (2021). Direct radical functionalization methods to access substituted adamantanes and diamondoids. Organic & Biomolecular Chemistry.
- Martin, D.B.C., et al. (2019). Catalyst-Controlled C–H Functionalization of Adamantanes Using Selective H-Atom Transfer.
- Bagrii, E.I., et al. (2019). Theoretical Study of the Mechanism of Catalytic Alkylation of Adamantane with 2,2,4-Trimethylpentane Cracking Products.
- Baranov, N.I., et al. (2024). Quantum Chemical Study of the Production of 1-Vinyladamantane As a Result of Ionic Alkylation of Adamantane with Ethylene. Russian Journal of Physical Chemistry A.
- Khusnutdinov, R.I., et al. (2006). Alkylation of adamantane with alkyl halides catalyzed by ruthenium complexes. Petroleum Chemistry, 46(3), 159-163.
-
Wikipedia. (n.d.). Adamantane. Retrieved January 14, 2026. [Link]
- Baranov, N.I., et al. (2024). Quantum-chemical study of alkyl- and alkenyladamantanes formation by ionic alkylation with olefins.
-
Weigel, W.K., et al. (2022). Direct radical functionalization methods to access substituted adamantanes and diamondoids. PubMed Central. [Link]
-
Chemistry Stack Exchange. (2017). Role of Lewis acid in synthesis of adamantane from bicyclic species. [Link]
-
Wikipedia. (n.d.). Lewis acid catalysis. Retrieved January 14, 2026. [Link]
-
University of Wisconsin Colleges. (n.d.). Adamantanes. [Link]
-
Siddiqui, M.A.H., et al. (2018). Solid acids: potential catalysts for alkene–isoalkane alkylation. Catalysis Science & Technology. [Link]
-
Siddiqui, M.A.H., et al. (2018). Solid acids: Potential catalysts for alkene-isoalkane alkylation. ResearchGate. [Link]
-
University of Kansas. (n.d.). Mesoporous solid acid catalysts for alkylation and dehydration reactions. Chemical & Petroleum Engineering. [Link]
Sources
- 1. Adamantane - Wikipedia [en.wikipedia.org]
- 2. Lewis acid catalysis - Wikipedia [en.wikipedia.org]
- 3. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 4. Direct radical functionalization methods to access substituted adamantanes and diamondoids - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/D1OB01916C [pubs.rsc.org]
- 5. Page loading... [guidechem.com]
- 6. Solid acids: potential catalysts for alkene–isoalkane alkylation - Catalysis Science & Technology (RSC Publishing) [pubs.rsc.org]
- 7. researchgate.net [researchgate.net]
- 8. Mesoporous solid acid catalysts for alkylation and dehydration reactions | Chemical & Petroleum Engineering [cpe.ku.edu]
- 9. Theoretical Study of the Mechanism of Catalytic Alkylation of Adamantane with 2,2,4-Trimethylpentane Cracking Products - Bagrii - Petroleum Chemistry [journal-vniispk.ru]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
Technical Support Center: Synthesis of 1,3-Disubstituted Adamantanes
Welcome to the technical support center for the synthesis of 1,3-disubstituted adamantanes. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges and side reactions encountered during the synthesis of these valuable compounds. Our goal is to provide you with the expertise and practical insights needed to optimize your synthetic routes, improve yields, and ensure the purity of your target molecules.
I. Overview of 1,3-Disubstitution on the Adamantane Scaffold
The adamantane cage, with its rigid, three-dimensional structure, is a privileged scaffold in medicinal chemistry and materials science. The 1,3-disubstitution pattern is particularly important as it provides a linear and rigid linker, ideal for the design of bioactive molecules and functional materials. However, the synthesis of 1,3-disubstituted adamantanes is not without its challenges. The inherent reactivity of the adamantane nucleus, particularly the stability of the bridgehead carbocation, can lead to a variety of side reactions. Understanding and controlling these side reactions is key to a successful synthesis.
This guide will address the most common issues encountered in the synthesis of 1,3-disubstituted adamantanes, with a focus on halogenation and Friedel-Crafts alkylation, two of the most fundamental methods for introducing functionality at the bridgehead positions.
II. Troubleshooting Guide: Common Side Reactions and Their Mitigation
This section is formatted as a series of frequently asked questions (FAQs) to directly address the problems you may be facing in the lab.
FAQ 1: My reaction is producing a mixture of isomers (e.g., 1,4- and 2,6-disubstituted adamantanes) instead of the desired 1,3-isomer. Why is this happening and how can I improve selectivity?
Answer:
The formation of a mixture of isomers is a common problem in adamantane chemistry and is often rooted in the reaction mechanism, particularly when carbocationic intermediates are involved. The adamantyl cation is highly stable and can undergo rearrangements through intermolecular hydride transfer reactions.[1] This can lead to the formation of other thermodynamically stable disubstituted isomers.
Root Causes and Solutions:
-
Carbocation Rearrangements: Under strongly acidic conditions, such as in the presence of a Lewis acid catalyst, the initially formed 1-adamantyl cation can rearrange to other cationic species, leading to substitution at other positions on the adamantane core.[1][2]
-
Troubleshooting:
-
Lower the reaction temperature: Running the reaction at a lower temperature can disfavor the rearrangement pathways, which typically have a higher activation energy than the desired substitution.
-
Choose a milder Lewis acid: Strong Lewis acids like AlCl₃ can promote extensive rearrangements. Consider using a milder Lewis acid, such as FeCl₃ or ZnCl₂, which can still catalyze the reaction but with a lower propensity for inducing isomerization.[3][4]
-
Control the reaction time: Prolonged reaction times can allow for the thermodynamically favored, but undesired, isomers to accumulate. Monitor the reaction progress closely and quench it as soon as the desired product is formed in a reasonable yield.
-
-
-
Reaction Conditions for Halogenation: In the case of bromination, the choice of brominating agent and catalyst is crucial for selectivity.
-
Troubleshooting:
-
For the synthesis of 1,3-dibromoadamantane, using elemental bromine with a Lewis acid catalyst like iron is a common method.[5][6] To improve selectivity, ensure the reaction is carried out under controlled temperature conditions and that the stoichiometry of the reagents is carefully controlled.[7]
-
-
Visualizing the Problem: Isomer Formation Pathways
Caption: Isomer formation via carbocation rearrangement.
FAQ 2: I am observing significant amounts of poly-substituted adamantanes, especially in Friedel-Crafts reactions. How can I prevent this over-alkylation?
Answer:
Over-alkylation, or poly-substitution, is a classic side reaction in Friedel-Crafts alkylations.[8][9] The introduction of an electron-donating alkyl group onto an aromatic ring activates it for further electrophilic substitution, often making the product more reactive than the starting material. When using adamantane as the alkylating agent, this can lead to the formation of di- and tri-adamantylated products.
Root Causes and Solutions:
-
Activated Product: The newly formed adamantylated aromatic compound is more electron-rich and thus more nucleophilic than the starting aromatic substrate.
-
Troubleshooting:
-
Use a large excess of the aromatic substrate: By using the aromatic compound as the solvent or in a large excess, you increase the probability that the electrophile (the adamantyl cation) will react with the starting material rather than the already alkylated product.[10]
-
Control the stoichiometry of the alkylating agent: Use the adamantane-based alkylating agent as the limiting reagent.
-
Consider Friedel-Crafts Acylation followed by reduction: Friedel-Crafts acylation introduces an electron-withdrawing acyl group, which deactivates the aromatic ring and prevents further substitution. The acyl group can then be reduced to the desired alkyl group in a subsequent step (e.g., using a Clemmensen or Wolff-Kishner reduction).[8] This two-step process often provides a cleaner product with higher yields of the mono-substituted compound.
-
-
Visualizing the Solution: Controlling Polyalkylation
Caption: Decision workflow for mitigating polyalkylation.
FAQ 3: My yield of 1,3-dihydroxyadamantane from 1,3-dibromoadamantane is consistently low. What factors could be contributing to this, and how can I improve it?
Answer:
Low yields in the hydrolysis of 1,3-dibromoadamantane to 1,3-dihydroxyadamantane can be attributed to several factors, including incomplete reaction, side reactions, and product loss during workup and purification.
Root Causes and Solutions:
-
Incomplete Hydrolysis: The C-Br bonds at the bridgehead positions of adamantane are relatively unreactive towards nucleophilic substitution.
-
Troubleshooting:
-
Reaction Conditions: Ensure that the reaction is carried out under conditions that favor the hydrolysis. A common method involves reacting 1,3-dibromoadamantane with formic acid and sodium formate, followed by hydrolysis.[5] Another approach uses a "triethylamine-water" solution under pressure and elevated temperature.[11] Ensure that the reaction is heated for a sufficient amount of time to drive the hydrolysis to completion.
-
Phase Transfer Catalysis: In a biphasic system, a phase transfer catalyst can be employed to facilitate the transport of the hydroxide or other nucleophile to the organic phase where the 1,3-dibromoadamantane is dissolved.
-
-
-
Side Reactions: Under harsh hydrolysis conditions, elimination reactions can compete with substitution, leading to the formation of unsaturated byproducts.
-
Troubleshooting:
-
Optimize Temperature and Reaction Time: Avoid excessively high temperatures or prolonged reaction times, which can promote side reactions. A systematic optimization of these parameters is recommended.
-
-
-
Product Loss During Workup: 1,3-dihydroxyadamantane has some water solubility, which can lead to losses during aqueous workup.
-
Troubleshooting:
-
Extraction: After neutralizing the reaction mixture, perform multiple extractions with a suitable organic solvent (e.g., ethyl acetate) to ensure complete recovery of the product from the aqueous phase.
-
Purification: Recrystallization is a common method for purifying 1,3-dihydroxyadamantane.[5] Careful selection of the recrystallization solvent is crucial to maximize recovery.
-
-
Data Presentation: Optimizing Reaction Conditions for 1,3-Dichloro adamantane Synthesis (a precursor to 1,3-dihydroxyadamantane) [11]
| Entry | Molar Ratio (1a:2) | Temperature (°C) | Time (h) | Isolated Yield (%) |
| 1 | 1:3.0 | 40 | 3.5 | 73.6 |
| 2 | 1:4.0 | 40 | 3.5 | 80.1 |
| 3 | 1:4.5 | 40 | 3.5 | 82.3 |
| 4 | 1:4.5 | 50 | 3.5 | 88.5 |
| 5 | 1:4.5 | 60 | 3.5 | 95.2 |
| 6 | 1:4.5 | 70 | 3.5 | 92.4 |
| 7 | 1:4.5 | 60 | 2.5 | 85.3 |
| 8 | 1:4.5 | 60 | 4.5 | 93.7 |
Table adapted from a study on the synthesis of 1,3-dichloro adamantane from 3-hydroxyadamantane-1-carboxylic acid (1a) and thionyl chloride (2).[11] This data illustrates the importance of optimizing reaction parameters to achieve high yields.
III. Experimental Protocols
The following protocols are provided as a starting point and may require optimization based on your specific substrate and laboratory conditions.
Protocol 1: Synthesis of 1,3-Dibromoadamantane[6]
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add adamantane (1.0 eq) and dissolve it in a suitable solvent such as dichloromethane.
-
Catalyst Addition: Add iron powder (catalytic amount) to the stirred mixture.
-
Bromine Addition: Slowly add liquid bromine (2.2 eq) to the reaction mixture at room temperature.
-
Reaction: Stir the mixture at room temperature for 24 hours.
-
Work-up: Quench the reaction by adding an aqueous solution of sodium sulfite to remove excess bromine. Separate the organic layer.
-
Purification: Wash the organic layer with water and brine, then dry over anhydrous magnesium sulfate. Remove the solvent under reduced pressure. The crude product can be purified by recrystallization from methanol to yield white crystals of 1,3-dibromoadamantane.
Protocol 2: Synthesis of 1,3-Adamantanediol from 1,3-Dichloro adamantane[12]
-
Reaction Setup: To a stainless-steel reactor lined with polytetrafluoroethylene, add 1,3-dichloro adamantane (1.0 eq), triethylamine (2.0 eq), and water.
-
Reaction: Pressurize the reactor with nitrogen and heat to 110-130 °C for 6 hours.
-
Work-up: After cooling, concentrate the reaction solution to obtain a solid.
-
Purification: Dissolve the solid in tetrahydrofuran or methanol and filter to remove any insoluble material. The filtrate can be further purified by recrystallization.
IV. References
-
Li, Z., et al. (2018). Direct radical functionalization methods to access substituted adamantanes and diamondoids. PMC PubMed Central. [Link]
-
Yang, H.-B., Feceu, A., & Martin, D. B. C. (2018). Catalyst-Controlled C–H Functionalization of Adamantanes using Selective H-Atom Transfer. ChemRxiv. [Link]
-
Zhang, Y., et al. (2022). Practical and Scalable Synthesis of 1,3-Adamantanediol. ACS Omega, 7(44), 40559–40567. [Link]
-
Sorensen, T. S., & Whitworth, S. M. (1990). A mechanistic study of the carbocation route from tetrahydrodicyclopentadiene to the adamantane ring. Journal of the American Chemical Society, 112(22), 8135-8145. [Link]
-
Yang, H.-B., Feceu, A., & Martin, D. B. C. (2018). Catalyst-Controlled C–H Functionalization of Adamantanes using Selective H-Atom Transfer. ChemRxiv. [Link]
-
Hrdina, R. (2019). Directed C–H Functionalization of the Adamantane Framework. Synthesis, 51(03), 629-642. [Link]
-
Fărcașiu, D., & Schleyer, P. v. R. (1973). The mechanism for the rearrangement of the adamantly cation. Chemical Communications, (11), 383-384. [Link]
-
Todd, M. H., & Hrdina, R. (2023). Synthesis of 1,2-Disubstituted Adamantane Derivatives by Construction of the Adamantane Framework. Molecules, 28(22), 7636. [Link]
-
Roy, T., et al. (2023). Computational study of the adamantane cation: simulations of spectroscopy, fragmentation dynamics, and internal conversion. Theoretical Chemistry Accounts, 142(8), 71. [Link]
-
Hrdina, R. (2023). Mechanism of the noradamantane-adamantane rearrangement. ResearchGate. [Link]
-
Ashenhurst, J. (2025). Rearrangements: Alkyl Shifts and Ring-Expansion Reactions. Master Organic Chemistry. [Link]
-
F. J. L. et al. (2025). Elucidating the Structures of Substituted Adamantyl Esters and Ethers Using Rotational Spectroscopy and Computations. ChemPhysChem, e202500035. [Link]
-
Klimochkin, Y. N., et al. (2015). Synthesis of 3-Substituted 1-(Dichloromethyl)adamantanes. Russian Journal of General Chemistry, 85, 2135-2139. [Link]
-
Todd, M. H., & Hrdina, R. (2023). Synthesis of 1,2-Disubstituted Adamantane Derivatives by Construction of the Adamantane Framework. Molecules, 28(22), 7636. [Link]
-
Schleyer, P. v. R. (1964). Adamantane. Organic Syntheses, 44, 1. [Link]
-
CN103214348A - Method for producing 1,3-dihydroxy adamantane. (2013). Google Patents.
-
Mettler Toledo. (n.d.). Friedel-Crafts Alkylation Reaction. Mettler Toledo. [Link]
-
Roy, T., et al. (2024). Nonadiabatic photodynamics of amantadine and cyanoadamantane cations: Departure from the energy gap law? ChemRxiv. [Link]
-
Reddit. (2025). Overreaction of Friedel Crafts Alkylation. r/OrganicChemistry. [Link]
-
Roy, T., et al. (2023). Computational Study of the Adamantane Cation: Simulations of Spectroscopy, Fragmentation Dynamics, and Internal Conversion. ResearchGate. [Link]
-
Chem-Station. (2014). Friedel-Crafts Alkylation. Chem-Station. [Link]
-
US5015758A - Process for the preparation of 1-adamantane derivatives. (1991). Google Patents.
-
Schüßler, F., et al. (2019). Synthesis of Precision Poly(1,3-adamantylene alkylene)s via Acyclic Diene Metathesis Polycondensation. Macromolecules, 52(12), 4656–4663. [Link]
-
Zhu, H., Guo, J., & Yang, C. (2011). Synthesis and Characterization of 1,3-Diaminoadamantane. Asian Journal of Chemistry, 23(12), 5321-5323. [Link]
-
Yasue, R., & Yoshida, K. (2021). Enantioselective Desymmetrization of 1,3-Disubstituted Adamantane Derivatives. Advanced Synthesis & Catalysis, 363(5), 1381-1385. [Link]
-
Schleyer, P. v. R., et al. (1964). Stable Carbonium Ions. VIII. The 1-Adamantyl Cation. Journal of the American Chemical Society, 86(9), 1854–1856. [Link]
-
CN103214348B - Method for producing 1,3-dihydroxy adamantane. (2015). Google Patents.
-
Zgonnik, V. V., et al. (2023). Synthesis and Properties of 1,3-Disubstituted Ureas Containing (Adamantan-1-yl)(phenyl)methyl Fragment Based on One-Pot Direct Adamantane Moiety Inclusion. Pharmaceuticals, 16(4), 603. [Link]
-
LibreTexts Chemistry. (2015). 15.12: Limitations of Friedel-Crafts Alkylations. Chemistry LibreTexts. [Link]
-
Singh, N., et al. (2021). Probing the Effect of Halogen Substituents (Br, Cl, and F) on the Non-covalent Interactions in 1-(Adamantan-1-yl)-3-arylthiourea Derivatives: A Theoretical Study. ACS Omega, 6(7), 4749–4760. [Link]
-
Orita, A., et al. (2019). Flow Friedel–Crafts alkylation of 1‐adamantanol with arenes using HO‐SAS as an immobilized acid catalyst. ChemistrySelect, 4(1), 1-5. [Link]
-
Wikipedia. (n.d.). Electrophilic halogenation. Wikipedia. [Link]
-
LibreTexts Chemistry. (2019). 18.3 Aromatic Halogenation. Chemistry LibreTexts. [Link]
-
Quora. (2018). What is the role of Lewis acid in halogenation of benzene? Quora. [Link]
-
LibreTexts Chemistry. (n.d.). Ch17 Reactions of Aromatic Compounds. Chemistry LibreTexts. [Link]
Sources
- 1. The mechanism for the rearrangement of the adamantly cation - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 2. cdnsciencepub.com [cdnsciencepub.com]
- 3. Electrophilic halogenation - Wikipedia [en.wikipedia.org]
- 4. quora.com [quora.com]
- 5. CN103214348A - Method for producing 1,3-dihydroxy adamantane - Google Patents [patents.google.com]
- 6. asianpubs.org [asianpubs.org]
- 7. guidechem.com [guidechem.com]
- 8. mt.com [mt.com]
- 9. Friedel-Crafts Alkylation | Chem-Station Int. Ed. [en.chem-station.com]
- 10. reddit.com [reddit.com]
- 11. pubs.acs.org [pubs.acs.org]
Technical Support Center: Troubleshooting Mass Spectrometry Fragmentation of Adamantanes
Welcome to the technical support center for adamantane analysis. This guide is designed for researchers, scientists, and drug development professionals who are encountering challenges with the mass spectrometric fragmentation of adamantane and its derivatives. As a Senior Application Scientist, my goal is to provide you with not just procedural steps, but also the underlying scientific principles to empower you to make informed decisions during your experiments.
The unique, rigid cage structure of adamantane (C₁₀H₁₆) makes it exceptionally stable.[1] This stability, while a fascinating chemical property, is the primary reason it can be a challenging analyte in mass spectrometry. Standard fragmentation conditions often prove insufficient, leading to spectra that are difficult to interpret or lack the necessary structural information. This guide provides a structured approach to overcoming these challenges.
Troubleshooting Guide: Common Fragmentation Issues
This section addresses the most common problems encountered during the analysis of adamantanes in a direct question-and-answer format.
Question 1: I see the molecular ion (m/z 136), but there's almost no fragmentation. How do I fix this?
This is the most frequent issue and stems directly from adamantane's high stability. The energy provided during ionization or collision is insufficient to break the strong C-C bonds of the adamantane cage. The molecular ion is formed, but it doesn't receive enough internal energy to fragment further.[2]
Causality and Solution:
The solution is to systematically increase the energy applied to the ion. The method for this depends on your instrument and experimental setup.
-
For Tandem Mass Spectrometry (MS/MS) using Collision-Induced Dissociation (CID): The primary parameter to adjust is the Collision Energy (CE). In a CID experiment, ions are accelerated and collided with neutral gas molecules (like argon or nitrogen), converting kinetic energy into internal energy to induce fragmentation.[3] For a rigid molecule like adamantane, a higher CE is required.
-
Action: Increase the collision energy in a stepwise manner. Start with your instrument's default CE for a molecule of this mass and increase it in increments of 5-10 eV until you observe the desired fragmentation. See the detailed protocol below for a full Collision Energy Optimization study.
-
-
For GC-MS using Electron Ionization (EI): Standard EI is performed at 70 eV, which is typically sufficient to fragment adamantane.[4] If you are using a lower electron energy for any reason, you may see a strong molecular ion with little fragmentation.[5]
Expected Outcome: As you increase the collision energy, you should begin to see the appearance of characteristic adamantane fragments. A well-fragmented spectrum will show a prominent peak at m/z 93, along with other key fragments at m/z 135, 107, 79, and 77.[1][8]
Question 2: My spectrum is dominated by low m/z fragments (e.g., below m/z 91), and the molecular ion is weak or absent. What's happening?
This is the opposite problem: "over-fragmentation." You have applied too much energy to the molecule, causing it to shatter into small, less informative pieces. While adamantane requires high energy to fragment, excessive energy can break it down past the structurally significant ions (like the C₁₀H₁₅⁺ or C₇H₉⁺ cations) into smaller hydrocarbon fragments.[9]
Causality and Solution:
The internal energy deposited into the ion is so high that multiple bond cleavages occur in rapid succession. This obliterates the larger, more diagnostic fragments.
-
Action (for MS/MS): Systematically decrease the collision energy. If you are seeing fragments primarily below m/z 79, reduce the CE in steps of 5-10 eV. The goal is to find a balance where the molecular ion begins to appear and the relative intensity of the key fragments (see Table 1) is maximized.
-
Action (for GC-MS): This is less common at a standard 70 eV but can occur if the ion source temperature is excessively high, which adds thermal energy to the molecule before ionization.
-
Action: Check your MS source temperature. A typical range is 230-250 °C. If it is set significantly higher (e.g., >300 °C), consider lowering it.
-
Question 3: I'm using Electrospray Ionization (ESI) and see only the protonated molecule [M+H]⁺ at m/z 137, with no fragments. Is my instrument broken?
No, your instrument is likely working perfectly. This observation is expected. ESI is a "soft" ionization technique, meaning it imparts very little excess energy to the molecule during the ionization process. It is designed to generate intact molecular ions, which is why it is so powerful for analyzing large molecules like proteins. For a highly stable small molecule like adamantane, ESI alone will almost never cause fragmentation.
Causality and Solution:
To see fragmentation with ESI, you must use a tandem mass spectrometer (e.g., a QQQ, Q-TOF, or Ion Trap) to perform an MS/MS experiment.
-
Action:
-
Set the first mass analyzer (Q1) to isolate your precursor ion (m/z 137).
-
Introduce a collision gas into the collision cell (Q2).
-
Apply and optimize the collision energy in Q2 to induce fragmentation.
-
Scan the third mass analyzer (Q3) to detect the resulting fragment ions.
-
This process is the essence of tandem mass spectrometry and is required to obtain structural information from non-labile molecules ionized by soft techniques.[3]
Frequently Asked Questions (FAQs)
What are the expected major fragments of adamantane under Electron Ionization (EI)?
Under standard 70 eV EI conditions, adamantane produces a characteristic fragmentation pattern. The major fragments are summarized in the table below. The presence and relative abundance of these ions are key indicators of a successful analysis.
Table 1: Common Mass Fragments of Adamantane (from C₁₀H₁₆⁺, m/z 136)
| m/z | Proposed Structure / Formation | Notes |
|---|---|---|
| 135 | 1-Adamantyl Cation (C₁₀H₁₅⁺) | Loss of a single hydrogen atom from a tertiary carbon (bridgehead).[8] |
| 107 | C₈H₁₁⁺ | Result of cage opening and rearrangement.[8] |
| 93 | Toluonium (C₇H₉⁺) or similar isomers | A dominant and highly characteristic fragment.[1][8] |
| 91 | Tropylium/Benzylium Cation (C₇H₇⁺) | A common, stable aromatic fragment in mass spectrometry.[4][8] |
| 79 | Benzenium Ion (C₆H₇⁺) | Another key indicator of cage rearrangement to an aromatic structure.[8] |
| 77 | Phenyl Cation (C₆H₅⁺) | Formed by H₂ loss from the m/z 79 ion.[8] |
Why does adamantane fragment into aromatic species like toluonium (m/z 93) and benzenium (m/z 79)?
This is a fascinating aspect of adamantane's gas-phase chemistry. Upon ionization, the rigid cage structure becomes unstable. To achieve a more stable electronic configuration, the adamantane radical cation undergoes a complex series of bond cleavages and rearrangements.[8] This process effectively "unfolds" the cage structure, ultimately leading to the formation of highly stable, resonance-stabilized aromatic cations like protonated toluene (toluonium) and protonated benzene (benzenium).[8] This pathway is kinetically favored and explains the high abundance of these ions in the mass spectrum.
What is a good starting point for collision energy (CE) in a tandem MS experiment for an adamantane derivative?
A good starting point can be estimated using the empirical equations provided by your instrument manufacturer, which typically base the CE on the mass and charge of the precursor ion.[10] For a molecule like protonated adamantane (m/z 137), a typical starting CE on a triple quadrupole instrument would be in the range of 15-25 eV. However, due to its stability, you should expect to increase this value. A full optimization study is always recommended for generating robust and sensitive assays.[11]
Visualizing the Process
Adamantane Fragmentation Pathway
The following diagram illustrates the key fragmentation steps for the adamantane molecular ion under energetic conditions like EI or CID.
Caption: Key fragmentation steps of the adamantane radical cation.
Troubleshooting Workflow
This flowchart provides a logical sequence of steps to diagnose and solve fragmentation issues.
Caption: A logical workflow for troubleshooting adamantane fragmentation.
Experimental Protocols
Protocol: Collision Energy Optimization for Adamantane Derivatives
This protocol describes a systematic method to determine the optimal collision energy (CE) for maximizing the signal of a specific fragment ion from an adamantane precursor using a tandem mass spectrometer.
Objective: To find the CE value that produces the highest intensity for a chosen fragment ion (e.g., m/z 93 from the m/z 136 precursor).
Materials:
-
Tandem mass spectrometer (e.g., Triple Quadrupole or Q-TOF).
-
Adamantane standard solution (concentration appropriate for your instrument, typically low ng/mL to pg/mL).
-
Infusion pump or LC system for sample introduction.
Methodology:
-
Sample Infusion: Infuse the adamantane standard at a constant flow rate to ensure a stable ion signal.
-
Precursor Ion Selection: In your instrument software, create a method where the first mass analyzer (Q1) is set to statically select the mass of your adamantane precursor ion (e.g., m/z 136 for EI-generated ions or m/z 137 for ESI-generated ions).
-
Fragment Ion Selection: Set the second mass analyzer (Q3) to statically select the mass of your target fragment ion (e.g., m/z 93). This creates a Selected Reaction Monitoring (SRM) or Multiple Reaction Monitoring (MRM) transition.
-
Create a CE Ramp Experiment:
-
Set up an experiment where the collision energy is the only variable that changes.
-
Define a range for the CE. A good starting range for adamantane would be from 5 eV to 60 eV.
-
Define the step size. A step size of 2 eV is typically sufficient.
-
The instrument will now acquire data for the same transition (e.g., 136 -> 93) repeatedly, increasing the CE by 2 eV for each measurement cycle.
-
-
Data Acquisition: Acquire data for several minutes to ensure a stable signal and average out fluctuations.
-
Data Analysis:
-
Plot the intensity of the fragment ion (Y-axis) against the corresponding collision energy (X-axis).
-
The resulting plot will typically show an increase in fragment intensity as CE rises, followed by a plateau, and then a decrease as the fragment ion itself begins to break apart (over-fragmentation).
-
The CE value at the peak of this curve is the optimal collision energy for that specific transition.[12]
-
-
Verification: Set the instrument's CE to the determined optimum value and acquire a full product ion scan. The resulting spectrum should show a strong signal for your target fragment.
Self-Validation: The reproducibility of this experiment is a key measure of success. Running the optimization experiment in triplicate should yield optimal CE values within a narrow range (e.g., ± 2 eV).[11]
References
-
Spectroscopic Characterization of the Product Ions Formed by Electron Ionization of Adamantane - PMC - NIH. (n.d.). National Center for Biotechnology Information. [Link]
-
Candian, A., Bouwman, J., Hemberger, P., Bodi, A., & Tielens, A. G. G. M. (2017). Dissociative ionisation of adamantane: a combined theoretical and experimental study. Physical Chemistry Chemical Physics, 19(44), 29947–29957. [Link]
-
Waltman, R. J., & Ling, A. C. (1980). Mass spectrometry of diamantane and some adamantane derivatives. Canadian Journal of Chemistry, 58(20), 2189–2195. [Link]
-
Waltman, R. J., & Ling, A. C. (1980). Mass spectrometry of diamantane and some adamantane derivatives. Request PDF. [Link]
-
Waltman, R. J., & Ling, A. C. (1980). Mass spectrometry of diamantane and some adamantane derivatives. Canadian Journal of Chemistry. [Link]
-
Collision energy experiments Increasing collision energy influences the... | Download Scientific Diagram. (n.d.). ResearchGate. [Link]
-
Mass spectra from the molecules (A) adamantane, (B) fluorobenzene, (C)... (n.d.). ResearchGate. [Link]
-
Mass spectral fragmentation of substituted adamantane-2,4-diones. (n.d.). [Link]
-
Candian, A., Bouwman, J., Hemberger, P., Bodi, A., & Tielens, A. G. G. M. (2017). Dissociative ionisation of adamantane: a combined theoretical and experimental study. Physical Chemistry Chemical Physics. [Link]
-
Adamantane dication fragmentation dynamics following ion collisions. (n.d.). ResearchGate. [Link]
-
Khullar, K. K., Bell, C. L., & Bauer, L. (1970). Mass spectrometry of 1-substituted adamantanes. Effect of functional groups on the primary fragmentation pathways. The Journal of Organic Chemistry, 35(10), 3143-3147. [Link]
-
Candian, A., et al. (2017). Dissociative ionisation of adamantane: a combined theoretical and experimental study. Physical Chemistry Chemical Physics, 19(44), 29947-29957. [Link]
-
GC/MS EI fragmentation. (2013). Chromatography Forum. [Link]
-
How Do I Troubleshoot a Problem on My GC-MS? (2019). In LCGC’s ChromaKids. [Link]
-
How to Troubleshoot and Improve your GC/MS. (2022). YouTube. [Link]
-
Mass spectral study of 2‐adamantanone. (1990). R Discovery. [Link]
-
Mass Spec Troubleshooting: What to Check When Your Results Go Wrong. (2018). Agilent. [Link]
-
Collision-induced dissociation. (n.d.). Wikipedia. [Link]
-
MacLean, B., Tomazela, D. M., Abbatiello, S. E., Carr, S. A., & MacCoss, M. J. (n.d.). Effect of Collision Energy Optimization on the Measurement of Peptides by Selected Reaction Monitoring (SRM) Mass Spectrometry. Skyline. [Link]
-
Collision energies: Optimization strategies for bottom‐up proteomics. (n.d.). ResearchGate. [https://www.researchgate.net/publication/351859068_Collision_energies_Optimization_strategies_for_bottom-up_proteomics]([Link]_ proteomics)
-
MacLean, B., et al. (2010). Effect of Collision Energy Optimization on the Measurement of Peptides by Selected Reaction Monitoring (SRM) Mass Spectrometry. Journal of Proteome Research, 9(11), 5573-5580. [Link]
-
Potential over-fragmentation? (2019). Chromatography Forum. [Link]
-
Mass Spectrometry Troubleshooting and Common Issues. (2023). G-M-I, Inc. [Link]
-
4 Steps to Successful Compound Optimization on LC-MS/MS. (2024). Technology Networks. [Link]
-
Collision-Induced Dissociation. (n.d.). National High Magnetic Field Laboratory. [Link]
-
Fragmentation Patterns in Mass Spectrometry. (2020). Chemistry LibreTexts. [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. Collision-induced dissociation - Wikipedia [en.wikipedia.org]
- 4. cdnsciencepub.com [cdnsciencepub.com]
- 5. researchgate.net [researchgate.net]
- 6. GC/MS EI fragmentation - Chromatography Forum [chromforum.org]
- 7. agilent.com [agilent.com]
- 8. Spectroscopic Characterization of the Product Ions Formed by Electron Ionization of Adamantane - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Potential over-fragmentation? - Chromatography Forum [chromforum.org]
- 10. Effect of Collision Energy Optimization on the Measurement of Peptides by Selected Reaction Monitoring (SRM) Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 11. skyline.ms [skyline.ms]
- 12. 4 Steps to Successful Compound Optimization on LC-MS/MS | Technology Networks [technologynetworks.com]
Navigating the Labyrinth of Lipophilicity: A Technical Guide to Overcoming Solubility Issues with Adamantane Compounds in Biological Assays
Welcome to the Technical Support Center for researchers, scientists, and drug development professionals. This guide is designed to provide you with in-depth, field-proven insights and practical troubleshooting strategies for a common yet significant hurdle in preclinical research: the poor aqueous solubility of adamantane-containing compounds. The unique rigid, cage-like structure of adamantane imparts desirable lipophilic characteristics to drug candidates, but this very property often leads to challenges in achieving the necessary concentrations for accurate and reproducible biological assays.[1][2][3][4][5]
This resource is structured as a series of frequently asked questions (FAQs) and troubleshooting guides to directly address the specific issues you may encounter during your experiments. We will delve into the causality behind experimental choices, providing you with the scientific rationale to make informed decisions at the bench.
Frequently Asked Questions (FAQs)
Q1: Why are my adamantane compounds consistently precipitating when I dilute my DMSO stock solution into aqueous assay buffer?
This is the most common issue faced by researchers working with adamantane derivatives. The phenomenon, often termed "crashing out," occurs due to a rapid solvent shift. While your adamantane compound may be readily soluble in a polar aprotic solvent like dimethyl sulfoxide (DMSO), its solubility can plummet when introduced into a predominantly aqueous environment like cell culture media or phosphate-buffered saline (PBS).[6] The highly lipophilic nature of the adamantane cage drives the molecules to aggregate and precipitate out of the solution to minimize their interaction with water.
Key Factors Contributing to Precipitation:
-
High Final Concentration: The intended final concentration in your assay may exceed the compound's kinetic or thermodynamic solubility in the aqueous buffer.
-
Final DMSO Concentration: While DMSO is a powerful solvent, its concentration in the final assay medium should be kept to a minimum, typically below 0.5%, to avoid solvent-induced artifacts and cytotoxicity.[6] However, a very low DMSO concentration may not be sufficient to maintain the solubility of a highly lipophilic adamantane compound.
-
Temperature: Temperature fluctuations can impact solubility. Adding a compound solution to a cold buffer can decrease its solubility.
-
pH of the Buffer: For ionizable adamantane derivatives, the pH of the aqueous buffer can significantly influence solubility.
Troubleshooting Guide: Compound Precipitation
This section provides a systematic approach to diagnosing and resolving precipitation issues with your adamantane compounds.
Issue 1: Immediate Precipitation Upon Dilution of DMSO Stock
You observe turbidity or visible particulate matter as soon as you add your DMSO stock to the aqueous assay buffer.
Caption: Troubleshooting workflow for immediate precipitation.
1. Optimize the Dilution Protocol:
-
Pre-warm your aqueous buffer to the assay temperature (e.g., 37°C).
-
Perform a serial dilution: Instead of a single large dilution, create intermediate dilutions.
-
Slow, controlled addition: Add the DMSO stock dropwise to the vigorously vortexing or stirring aqueous buffer. This promotes rapid dispersion and minimizes localized high concentrations that can initiate precipitation.
2. Reduce the Final Compound Concentration:
If possible, lower the final concentration of your adamantane compound in the assay. It's crucial to differentiate between kinetic and thermodynamic solubility. Kinetic solubility refers to the concentration at which a compound starts to precipitate from a supersaturated solution (often formed by diluting a DMSO stock), while thermodynamic solubility is the true equilibrium solubility. For initial screening, you may be working with kinetically soluble concentrations.
3. Employ Co-solvents:
Co-solvents are water-miscible organic solvents that, when added to water, reduce the polarity of the solvent system, thereby increasing the solubility of nonpolar solutes.
-
Common Co-solvents: Ethanol, propylene glycol (PG), and polyethylene glycols (PEGs).
-
Protocol for Using Ethanol as a Co-solvent:
-
Prepare your adamantane compound stock solution in 100% ethanol.
-
In a separate tube, prepare a mixture of your aqueous assay buffer and ethanol. The final ethanol concentration should be carefully optimized, starting from 1-5% (v/v), ensuring it does not affect your biological system.
-
Add the ethanolic stock solution to the buffer-ethanol mixture while vortexing.
-
4. Utilize Cyclodextrins:
Cyclodextrins are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic inner cavity.[1][2] The lipophilic adamantane moiety can form an inclusion complex with the cyclodextrin cavity, effectively encapsulating it and increasing its aqueous solubility.[7][8][9]
-
Commonly Used Cyclodextrins: β-cyclodextrin (β-CD) and its more soluble derivatives like hydroxypropyl-β-cyclodextrin (HP-β-CD) and sulfobutylether-β-cyclodextrin (SBE-β-CD). The cavity of β-cyclodextrins is a suitable size for adamantane derivatives.[10]
-
Protocol for Solubilization with HP-β-CD:
-
Prepare a stock solution of HP-β-CD in your aqueous assay buffer (e.g., 10-50 mM).
-
Add your adamantane compound (either as a powder or from a minimal volume of DMSO stock) to the HP-β-CD solution.
-
Stir or sonicate the mixture until the compound is fully dissolved.
-
Sterile filter the final solution before use in cell-based assays.
-
Quantitative Impact of Cyclodextrins on Adamantane Compound Solubility: A Case Study
A study on adamantane-substituted purines, which have low water solubility, demonstrated a rapid increase in solubility when mixed with β-cyclodextrin.[7][8] However, it's important to note that the complexation with cyclodextrin can sometimes reduce the compound's biological activity by lowering the concentration of the free, active form.[7][8]
| Compound | Description | Solubility in Aqueous Buffer | Solubility with β-Cyclodextrin | Reference |
| Adamantane-purine derivative | Novel CDK inhibitor | Low | Significantly Increased | [7][8] |
Issue 2: Delayed Precipitation in the Incubator
Your compound solution appears clear initially but forms a precipitate after several hours or days of incubation.
Caption: Troubleshooting workflow for delayed precipitation.
1. pH Stability:
The CO2 environment in a cell culture incubator can lead to a decrease in the pH of the medium over time. For adamantane compounds with ionizable functional groups (e.g., amines), a change in pH can significantly alter their charge state and, consequently, their solubility.
-
Action: Monitor the pH of your culture medium throughout the experiment. If a significant pH shift is observed, consider using a more strongly buffered medium or replenishing the medium more frequently.
2. Evaporation:
In long-term assays, evaporation from culture plates can concentrate all components, including your adamantane compound, potentially exceeding its solubility limit.
-
Action: Ensure proper humidification of your incubator. Use culture plates with low-evaporation lids or seal the plates with gas-permeable membranes.
3. Use of Surfactants:
Surfactants are amphiphilic molecules that can form micelles in aqueous solutions above a certain concentration (the critical micelle concentration, or CMC). The hydrophobic core of these micelles can encapsulate lipophilic compounds, increasing their apparent solubility.
-
Common Non-ionic Surfactants: Tween® 20, Tween® 80, Pluronic® F-68.
-
Protocol for Using Tween® 80:
-
Prepare a stock solution of Tween® 80 in your aqueous assay buffer (e.g., 1-10% w/v).
-
Add the Tween® 80 stock solution to your final assay buffer to achieve a final concentration typically ranging from 0.01% to 0.1% (w/v). Ensure this concentration is above the CMC and not cytotoxic to your cells.
-
Add your adamantane compound from a DMSO stock to the surfactant-containing buffer while vortexing.
-
Quantitative Solubility Data for Commercially Available Adamantane Drugs
To provide a practical reference, the following table summarizes the solubility of two commercially available adamantane-containing drugs, vildagliptin and saxagliptin.[4][5] This data can serve as a starting point for estimating the solubility of your novel adamantane derivatives.
| Compound | Solvent/Buffer | Solubility | Reference |
| Vildagliptin | Ethanol | ~15-16 mg/mL | [11][12] |
| DMSO | ~15 mg/mL | [11][13] | |
| DMF | ~20 mg/mL | [11][12][13] | |
| PBS (pH 7.2) | ~10 mg/mL | [11][12][13] | |
| Saxagliptin HCl | Water | Soluble | [14] |
| Ethanol | Soluble, ~10 mg/mL | [14] | |
| Methanol | Soluble | [14] | |
| DMSO | ~20 mg/mL | ||
| DMF | ~20 mg/mL | [15] | |
| PBS (pH 7.2) | ~2 mg/mL | [15] |
Concluding Remarks
Overcoming the solubility challenges of adamantane compounds is a critical step in unlocking their full therapeutic potential. A systematic and informed approach, grounded in an understanding of the physicochemical principles at play, is paramount. By carefully considering factors such as compound concentration, solvent effects, and the judicious use of formulation aids like cyclodextrins, co-solvents, and surfactants, researchers can successfully navigate the complexities of working with these highly lipophilic molecules. This guide provides a robust framework for troubleshooting common solubility issues, enabling the generation of reliable and reproducible data in your biological assays.
References
- Assessment of suitability of saxagliptin hydrochloride for development of controlled release parenteral formulation by preformul
- Vildagliptin - PRODUCT INFORM
- Vildagliptin - Product Inform
- PRODUCT INFORM
- Saxagliptin | C18H25N3O2 | CID 11243969. PubChem.
- Narmada, I. (2023). Contemporary Review on Solubility Enhancement Techniques. Journal of Drug Delivery and Therapeutics, 13(2).
- A Review on Solubility Enhancement Techniques. (2023). Tuijin Jishu/Journal of Propulsion Technology.
- A review on solubility enhancement technique for pharmaceutical drugs. (2024). GSC Online Press.
- Belsarkar, A. S., et al. (2022). A Brief Review on Solubility Enhancement Techniques with Drug and Polymer. Journal of Drug Delivery and Therapeutics, 12(6-S).
- Assessment of suitability of saxagliptin hydrochloride for development of controlled release parenteral formulation by preformulation studies. (2022).
- Savjani, K. T., Gajjar, A. K., & Savjani, J. K. (2012). Drug Solubility: Importance and Enhancement Techniques. ISRN Pharmaceutics, 2012, 195727.
- RP-HPLC method for the simultaneous estimation of Saxagliptin and Dapagliflozin in combined pharmaceutical dosage form. (2023). IJNRD.
- Vildagliptin - Data Sheet.
- formulation evaluation and development of mucoadhesive buccal tablet of vildagliptin. (2022). iajps.
- Building diagrams using graphviz. (2021). Chad's Blog.
- Real examples of Graphviz. (2020). DevTools daily.
- Teti, D. (2025). Practical Guide to DOT Language (Graphviz) for Developers and Analysts. Daniele Teti.
- Štimac, A., et al. (2017). Adamantane in Drug Delivery Systems and Surface Recognition. Molecules, 22(2), 297.
- Dragomanova, S., & Andonova, V. (2023). Adamantane-containing drug delivery systems. Pharmacia, 70(4), 1055-1064.
- Graphviz Examples and Tutorial. Sketchviz.
- Wang, H., et al. (2021).
- Adamantane-Substituted Purines and Their β-Cyclodextrin Complexes: Synthesis and Biological Activity. (2021). MDPI.
- Adamantane-Substituted Purines and Their β-Cyclodextrin Complexes: Synthesis and Biological Activity. (2021). PubMed.
- Cruz, D. (2018). Dot Language (graph based diagrams). Medium.
- Graphviz. Graphviz.
- Comparison of physical parameters of vildagliptin in pH 6.8 phosphate buffer.
- Graphviz tutorial. (2021). YouTube.
- Drawing graphs with dot. (2015). Graphviz.
- DOT Language. (2024). Graphviz.
- The Lipophilic Bullet Hits the Targets: Medicinal Chemistry of Adamantane Deriv
- Cyclodextrin-Adamantane Host–Guest Interactions on the Surface of Biocompatible Adamantyl-Modified Glycodendrimers. (2012).
- Adamantane substitutions: a path to high-performing, soluble, versatile and sustainable organic semiconducting m
- Adamantane in Drug Delivery Systems and Surface Recognition. OUCI.
- DOT language — Beginner. (Graph description language). (2017). Medium.
- Technical Support Center: Optimization of Adamantane Derivatives for Preclinical Development. Benchchem.
- Protocols for Adamantane-Based Drug Design: Applic
- Novel Adamantane Derivatives: Synthesis, Cytotoxicity and Antimicrobial Properties. (2024). MDPI.
- Novel Adamantane Derivatives: Synthesis, Cytotoxicity and Antimicrobial Properties. (2024). MDPI.
- Cyclodextrin-adamantanecarboxylate inclusion complexes: studies of the variation in cavity size. (1996).
- In vitro Controlled Release from Solid Pharmaceutical Formulations of two new Adamantane Aminoethers with Antitubercular Activity (I). (2017).
Sources
- 1. mdpi.com [mdpi.com]
- 2. Adamantane-containing drug delivery systems [pharmacia.pensoft.net]
- 3. Adamantane in Drug Delivery Systems and Surface Recognition [ouci.dntb.gov.ua]
- 4. mdpi.com [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. Adamantane-Substituted Purines and Their β-Cyclodextrin Complexes: Synthesis and Biological Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Adamantane-Substituted Purines and Their β-Cyclodextrin Complexes: Synthesis and Biological Activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. pubs.acs.org [pubs.acs.org]
- 10. mdpi.com [mdpi.com]
- 11. cdn.caymanchem.com [cdn.caymanchem.com]
- 12. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 13. usbio.net [usbio.net]
- 14. media.neliti.com [media.neliti.com]
- 15. cdn.caymanchem.com [cdn.caymanchem.com]
Technical Support Center: Enhancing NMR Spectral Resolution for Adamantane Derivatives
Welcome to the technical support center dedicated to resolving challenges in the NMR analysis of adamantane derivatives. This guide is designed for researchers, scientists, and drug development professionals who are working with these unique cage-like structures and encountering difficulties in obtaining high-resolution NMR spectra. The inherent rigidity and high degree of symmetry in the adamantane scaffold can often lead to significant signal overlap, making structural elucidation a non-trivial task.[1] This resource provides a series of troubleshooting guides and frequently asked questions to help you navigate these challenges and obtain the high-quality NMR data essential for your research.
Frequently Asked Questions (FAQs)
Q1: Why are the proton NMR signals of my adamantane derivative so broad and poorly resolved?
A1: Broad peaks in the ¹H NMR spectrum of an adamantane derivative can arise from several factors. One common reason is the presence of conformational exchange processes occurring on the NMR timescale.[2][3] Even though the adamantane cage itself is rigid, substituents on the cage can undergo restricted rotation or other dynamic processes, leading to line broadening. Another potential cause is sample-related issues such as poor solubility, the presence of paramagnetic impurities, or high sample concentration leading to aggregation.[4]
Q2: I'm having trouble assigning the proton signals due to significant overlap. What is the first step I should take?
A2: When faced with significant signal overlap in the ¹H NMR spectrum, the most immediate and often effective step is to acquire a 2D COSY (Correlation Spectroscopy) spectrum.[5][6] This experiment will reveal which protons are coupled to each other, allowing you to trace out the spin systems within your molecule and begin to differentiate overlapping signals.[7] For more complex cases, consider acquiring a TOCSY (Total Correlation Spectroscopy) spectrum, which can reveal correlations between protons that are part of the same spin system, even if they are not directly coupled.[5]
Q3: My compound is soluble in CDCl₃, but the resolution is still poor. What other solvents should I try?
A3: Changing the solvent can significantly alter the chemical shifts of your compound's signals, potentially resolving overlaps. This is due to differences in solvent polarity, aromaticity, and hydrogen bonding capabilities, which can influence the local electronic environment of the nuclei.[8] If you are using a non-polar solvent like CDCl₃, trying a more polar solvent like DMSO-d₆ or acetone-d₆ is a good next step. Aromatic solvents such as benzene-d₆ can also be very effective at inducing different chemical shifts due to their magnetic anisotropy.[4]
Q4: How can I confirm the attachment of substituents to the adamantane cage?
A4: Two-dimensional heteronuclear correlation experiments are indispensable for this purpose. An HSQC (Heteronuclear Single Quantum Coherence) spectrum will show correlations between protons and the carbons they are directly attached to.[5][6] To confirm the position of a substituent, an HMBC (Heteronuclear Multiple Bond Correlation) spectrum is crucial. This experiment reveals correlations between protons and carbons that are two or three bonds away, allowing you to "walk" through the carbon skeleton and unambiguously determine connectivity.[5][6]
In-Depth Troubleshooting Guides
For more persistent resolution challenges, a more systematic approach is often necessary. The following guides provide detailed protocols for advanced techniques to enhance the resolution of your NMR spectra.
Guide 1: Systematic Optimization of Temperature
Chemical exchange processes are temperature-dependent. By varying the temperature of your NMR experiment, you can often either "freeze out" different conformations at low temperatures to see sharp signals for each, or increase the rate of exchange at high temperatures to observe a sharp, averaged signal.[2][3]
-
Initial Setup: Acquire a standard ¹H NMR spectrum at room temperature (e.g., 298 K).
-
High-Temperature Experiment:
-
Gradually increase the temperature in increments of 10-20 K.[9][10]
-
Allow the temperature to equilibrate for at least 5-10 minutes at each new setpoint before acquiring a spectrum.[4][10]
-
Monitor the line shape of the broad signals. If they sharpen, you are likely overcoming an intermediate exchange regime.
-
-
Low-Temperature Experiment:
-
If high temperatures do not resolve the issue, return to room temperature and then gradually decrease the temperature in 10-20 K increments.[9][10]
-
Again, allow for equilibration at each temperature.
-
Look for the decoalescence of broad signals into multiple sharp signals, which indicates that you are slowing down the exchange process.
-
-
Important Considerations:
Caption: Workflow for optimizing NMR temperature.
Guide 2: Advanced 2D NMR Techniques for Severe Signal Overlap
When standard 2D NMR experiments are insufficient to resolve all signals, more advanced techniques can be employed.
NUS is a powerful method to significantly increase the resolution in the indirect dimension of a 2D experiment without a prohibitive increase in experiment time.[11][12][13] This is particularly useful for resolving crowded regions in HSQC and HMBC spectra of adamantane derivatives.
-
Setup a Standard HSQC: Begin by setting up a standard hsqcedetgpsisp2.4 (or similar) experiment on your spectrometer.[14]
-
Enable NUS: In the acquisition parameters, change the sampling mode from "uniform" to "non-uniform".[15]
-
Set Sampling Sparsity: A good starting point for small molecules is 50% sparsity. This will cut the experiment time in half while maintaining good data quality.[11] For higher resolution, you can keep the experiment time the same as the original uniform sampling experiment but significantly increase the number of increments in the indirect dimension.
-
Acquisition and Processing: Acquire the data as usual. The processing of NUS data requires a specific algorithm (e.g., compressed sensing or iterative soft thresholding) which is typically integrated into modern NMR software packages.[13]
| Parameter | Standard Uniform Sampling | Non-Uniform Sampling (50%) |
| Experiment Time | ~20 minutes | ~10 minutes |
| Resolution in F1 | Standard | Potentially Enhanced |
| Data Quality | High | Generally high, minor artifacts possible |
Guide 3: Utilizing Paramagnetic Relaxation Enhancement (PRE) for Structural Insights
When all other methods fail to resolve ambiguities, particularly for determining the spatial proximity of different parts of a molecule, PRE can be a valuable tool. This technique introduces a paramagnetic center into your sample, which causes distance-dependent broadening and attenuation of NMR signals.[1][16] While more commonly used for macromolecules, it can be adapted for smaller molecules.
-
Introduce a Paramagnetic Center: This can be achieved by adding a small amount of a stable radical (e.g., TEMPO) or a chelated paramagnetic metal ion (e.g., Mn²⁺-EDTA) to your NMR sample.[1][17] The choice of agent depends on the chemistry of your derivative.
-
Acquire Paramagnetic and Diamagnetic Spectra:
-
Acquire a ¹H or 2D spectrum (e.g., HSQC) of your sample with the paramagnetic agent.
-
Acquire a control spectrum of a diamagnetic reference sample (e.g., with Ca²⁺-EDTA instead of Mn²⁺-EDTA, or without the radical).[17]
-
-
Analyze the Data: Compare the two spectra. Protons closer in space to the site of interaction with the paramagnetic agent will show significant line broadening or complete disappearance of their signals in the paramagnetic spectrum. This provides valuable long-range distance information that can help resolve structural ambiguities.[1][16]
Caption: Decision-making process for using PRE.
Guide 4: Analyzing Mixtures with Diffusion-Ordered Spectroscopy (DOSY)
If your sample is a mixture of adamantane derivatives, DOSY can be an effective way to separate the signals of the different components without physical separation. This technique separates NMR signals based on the different diffusion coefficients of the molecules in solution.[18][19]
-
Setup a DOSY Experiment: Use a standard stimulated echo DOSY pulse sequence.
-
Optimize Parameters: The key parameters to optimize are the diffusion time (Δ) and the gradient pulse duration (δ). These will depend on the size of your molecules and the viscosity of the solvent.
-
Acquire a Series of Spectra: The experiment acquires a series of ¹H spectra with increasing gradient strength.
-
Process the Data: The data is processed using a specialized software package that performs an inverse Laplace transform to generate a 2D spectrum with chemical shift on one axis and the diffusion coefficient on the other. All signals from a single component should align at the same diffusion coefficient.[20]
References
-
[Stuffed Pumpkins: Mechanochemical Synthesis of Host-Guest Complexes with Cucurbit[21]uril Martin Dračínský,a Carina Santos Hurtado,a Eric Masson,b* and Jiří Kaletaa - Supporting Information.]([Link])
Sources
- 1. Practical Aspects of Paramagnetic Relaxation Enhancement in Biological Macromolecules - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Trends in NMR Structural Elucidation Of Polycyclic Cages, Namely: Adamantane, Pentacycloundecane and Trishomocubane [scielo.org.za]
- 3. nmr.chem.ox.ac.uk [nmr.chem.ox.ac.uk]
- 4. nmr.natsci.msu.edu [nmr.natsci.msu.edu]
- 5. organicchemistrydata.org [organicchemistrydata.org]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. emerypharma.com [emerypharma.com]
- 8. researchgate.net [researchgate.net]
- 9. nmr.chem.ox.ac.uk [nmr.chem.ox.ac.uk]
- 10. publish.uwo.ca [publish.uwo.ca]
- 11. NUS NMR [nmr.chem.ucsb.edu]
- 12. researchgate.net [researchgate.net]
- 13. Non-Uniform Sampling (NUS) | Bruker [bruker.com]
- 14. Experiments | NMR Facility - Chemistry Department [chemnmrlab.uchicago.edu]
- 15. Non-Uniform Sampling (NUS) | Department of Chemistry and Biochemistry | University of Maryland [chem.umd.edu]
- 16. m.youtube.com [m.youtube.com]
- 17. Does anyone know something about paramagnetic relaxation enhancement (PRE)? - NMR Wiki Q&A Forum [qa.nmrwiki.org]
- 18. NMR methods for the analysis of mixtures - PMC [pmc.ncbi.nlm.nih.gov]
- 19. NMR Theory, UCSB Chem and Biochem NMR Facility [nmr.chem.ucsb.edu]
- 20. repository.ubn.ru.nl [repository.ubn.ru.nl]
- 21. JEOL USA blog | Optimizing NMR Processing: Techniques and Best Pr [jeolusa.com]
Technical Support Center: Scaling Up the Synthesis of 1-Ethyl-3-methyladamantane for Preclinical Studies
Welcome to the technical support center for the synthesis of 1-Ethyl-3-methyladamantane. This guide is designed for researchers, scientists, and drug development professionals who are looking to scale up the production of this promising adamantane derivative for preclinical evaluation. Here, we provide not just protocols, but also the scientific rationale behind our recommendations, troubleshooting guides for common issues, and answers to frequently asked questions. Our goal is to empower you with the knowledge to confidently and efficiently synthesize high-purity this compound.
The unique lipophilic and rigid structure of the adamantane cage has made its derivatives, such as this compound, attractive candidates in medicinal chemistry.[1][2] These compounds have shown potential in a range of therapeutic areas, including antiviral and neurological applications.[3][4][5] As you move from discovery to preclinical development, a robust and scalable synthesis is paramount.
Part 1: Recommended Synthesis Workflow
The most direct and scalable approach to this compound involves a sequential Friedel-Crafts alkylation of a suitable adamantane precursor. Given the substitution pattern, starting with 1-methyladamantane is a logical choice.
Diagram: Synthesis Pathway of this compound
Caption: A streamlined workflow for the synthesis of this compound.
Experimental Protocol: Friedel-Crafts Ethylation of 1-Methyladamantane
This protocol is designed for a laboratory scale and can be adapted for larger quantities with appropriate engineering controls.
Materials:
-
1-Methyladamantane (CAS: 768-91-2)[6]
-
Ethyl Bromide (EtBr)
-
Anhydrous Aluminum Chloride (AlCl₃)
-
Anhydrous Dichloromethane (DCM)
-
Hydrochloric Acid (HCl), 1M solution
-
Saturated Sodium Bicarbonate (NaHCO₃) solution
-
Anhydrous Magnesium Sulfate (MgSO₄)
-
Hexane
-
Silica Gel (for column chromatography)
Procedure:
-
Reaction Setup: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser connected to a nitrogen inlet, add 1-methyladamantane and anhydrous DCM.
-
Catalyst Addition: Cool the solution to 0°C in an ice bath. Slowly add anhydrous aluminum chloride in portions. Stir the mixture for 15-20 minutes to allow for complex formation.
-
Alkylation: Add ethyl bromide dropwise to the cooled mixture via the dropping funnel. After the addition is complete, allow the reaction to warm to room temperature and stir for 12-16 hours.
-
Quenching: Carefully quench the reaction by slowly adding it to a beaker of crushed ice and 1M HCl.
-
Workup: Separate the organic layer. Extract the aqueous layer twice with DCM. Combine the organic layers and wash sequentially with 1M HCl, water, saturated NaHCO₃ solution, and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purification: Purify the crude product by column chromatography on silica gel using hexane as the eluent.
-
Characterization: Analyze the purified fractions by GC-MS to confirm the identity and purity of this compound (C₁₃H₂₂).[7]
Part 2: Troubleshooting Guide
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low or No Product Formation | 1. Inactive catalyst (AlCl₃) due to moisture exposure. 2. Insufficient reaction time or temperature. 3. Poor quality starting materials. | 1. Use freshly opened or properly stored anhydrous AlCl₃. 2. Monitor the reaction by TLC or GC-MS to determine the optimal reaction time. Consider a slight increase in temperature, but be cautious of side reactions. 3. Ensure the purity of 1-methyladamantane and ethyl bromide. |
| Formation of Poly-alkylated Byproducts | 1. Excess of the ethylating agent. 2. High reaction temperature. | 1. Use a stoichiometric or slight excess of 1-methyladamantane relative to the ethylating agent. 2. Maintain a lower reaction temperature to favor mono-alkylation. |
| Isomer Formation (e.g., 1-Ethyl-5-methyladamantane) | Rearrangement of the adamantane cage under strong Lewis acid conditions. | While less common for bridgehead alkylation, using a milder Lewis acid catalyst could be explored. However, this may require optimization of reaction conditions. |
| Difficult Purification | Co-elution of the product with unreacted starting material or byproducts. | 1. Optimize the solvent system for column chromatography. A gradient elution might be necessary. 2. Consider fractional distillation under reduced pressure for larger scales before chromatographic purification. |
Part 3: Frequently Asked Questions (FAQs)
Q1: Why is Friedel-Crafts alkylation the recommended method for this synthesis?
A1: Friedel-Crafts alkylation is a well-established and versatile method for forming carbon-carbon bonds on aromatic and aliphatic ring systems.[8] For adamantane and its derivatives, the tertiary bridgehead positions are particularly susceptible to electrophilic substitution, making this a highly regioselective reaction. The use of a Lewis acid catalyst like AlCl₃ effectively generates the ethyl carbocation for the alkylation of 1-methyladamantane.
Q2: What are the primary safety concerns when scaling up this synthesis?
A2: The primary safety concerns are associated with the reagents used:
-
Anhydrous Aluminum Chloride (AlCl₃): It is highly reactive with water and moisture, releasing HCl gas. It should be handled in a dry environment (e.g., a glove box or under an inert atmosphere).[9]
-
Ethyl Bromide: It is a volatile and potentially carcinogenic alkylating agent. All manipulations should be performed in a well-ventilated fume hood with appropriate personal protective equipment (PPE).[10]
-
Quenching: The quenching of the reaction with water/acid is highly exothermic and will release HCl gas. This step must be done slowly and with adequate cooling.[9]
Q3: Can I use a different ethylating agent?
A3: Yes, other ethylating agents can be used. For instance, ethylene gas can be bubbled through the reaction mixture in the presence of a Lewis acid.[11][12][13] However, this requires specialized equipment for handling gases. For laboratory-scale synthesis, liquid alkyl halides like ethyl bromide are often more convenient.
Q4: How can I confirm the identity and purity of my final product?
A4: Gas Chromatography-Mass Spectrometry (GC-MS) is the ideal method for this purpose.[14][15][16] The gas chromatogram will indicate the purity of the sample by showing the relative peak areas. The mass spectrum will provide the molecular weight of the compound (178.31 g/mol for this compound) and a characteristic fragmentation pattern that can be compared to literature data or a reference standard.[7]
Q5: What are the key considerations for scaling up the purification process?
A5: While column chromatography is effective at the lab scale, it can become cumbersome and expensive for larger quantities. For preclinical batches, consider the following:
-
Fractional Distillation: As alkylated adamantanes are often liquids or low-melting solids, fractional distillation under reduced pressure can be a highly effective method for purification.
-
Crystallization: If the product is a solid at room temperature or can be induced to crystallize from a suitable solvent, recrystallization is an excellent and scalable purification technique.[17][18]
Diagram: Troubleshooting Decision Tree
Caption: A decision tree for troubleshooting the synthesis of this compound.
References
-
ResearchGate. (n.d.). Quantum Chemical Study of the Production of 1-Vinyladamantane As a Result of Ionic Alkylation of Adamantane with Ethylene. Retrieved from [Link]
-
ResearchGate. (n.d.). Catalytic Alkylation of Adamantane with Propylene: Quantum-Chemical Calculations and Experimental Data. Retrieved from [Link]
-
OSTI.gov. (1975). Gamma-irradiation induced alkylation of adamantane by ethylene. Retrieved from [Link]
-
SciSpace. (n.d.). The Lipophilic Bullet Hits the Targets: Medicinal Chemistry of Adamantane Derivatives. Retrieved from [Link]
-
SAGE Journals. (n.d.). In Vitro Antiviral Activity and Preliminary Clinical Trials of a New Adamantane Compound. Retrieved from [Link]
-
Carl ROTH. (n.d.). Safety Data Sheet: Adamantane. Retrieved from [Link]
- Google Patents. (n.d.). JP4984548B2 - Purification method of adamantane monools.
-
Organic Syntheses. (n.d.). Working with Hazardous Chemicals. Retrieved from [Link]
-
National Center for Biotechnology Information. (2023). Synthesis of 1,2-Disubstituted Adamantane Derivatives by Construction of the Adamantane Framework. Retrieved from [Link]
-
Organic Syntheses. (n.d.). Adamantane. Retrieved from [Link]
- Google Patents. (n.d.). US5015758A - Process for the preparation of 1-adamantane derivatives.
-
University of Bradford. (2020). Descriptors for adamantane and some of its derivatives. Retrieved from [Link]
-
PubMed. (n.d.). In vitro antiviral activity and preliminary clinical trials of a new adamantane compound. Retrieved from [Link]
-
ACS Publications. (n.d.). The Lipophilic Bullet Hits the Targets: Medicinal Chemistry of Adamantane Derivatives. Retrieved from [Link]
-
Wikipedia. (n.d.). Alkylation. Retrieved from [Link]
-
ProQuest. (n.d.). Early Transition Metal 2-Adamantyls and Mixed- Heteroadamantane Polar Crystals: Synthesis and Characterization. Retrieved from [Link]
-
National Center for Biotechnology Information. (2017). Adamantane in Drug Delivery Systems and Surface Recognition. Retrieved from [Link]
-
ProQuest. (n.d.). Synthesis and Properties of 1,3-Disubstituted Ureas Containing (Adamantan-1-yl)(phenyl)methyl Fragment Based on One-Pot Direct Adamantane Moiety Inclusion. Retrieved from [Link]
-
Semantic Scholar. (2024). A New Method for the Synthesis of 1-(1-Isocyanoethyl)adamantane. Retrieved from [Link]
-
MDPI. (2024). A New Method for the Synthesis of 1-(1-Isocyanoethyl)adamantane. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). 1-Methyladamantane. Retrieved from [Link]
-
NIST. (n.d.). 1-Methyl-3-ethyladamantane. Retrieved from [Link]
-
ResearchGate. (n.d.). Alkylation of aromatic compounds with 1-bromoadamantane in the presence of metal complex catalysts. Retrieved from [Link]
-
ResearchGate. (n.d.). Gas chromatography of halogenated adamantanes. Retrieved from [Link]
-
Chemistry LibreTexts. (2022). 16.3: Alkylation and Acylation of Aromatic Rings - The Friedel-Crafts Reaction. Retrieved from [Link]
-
National Center for Biotechnology Information. (2025). Bacterial Transformation of Adamantane and Its Derivatives: Regioselectivity and Biocatalytic Approaches. Retrieved from [Link]
-
Journal of Materials and Environmental Science. (2024). Identification of compounds by GC-MS analysis of the ethyl acetate fraction of the hydroalcoholic extract of Lippia multiflora. Retrieved from [Link]
-
ResearchGate. (n.d.). Alkylating Agents. Retrieved from [Link]
-
World Journal of Pharmaceutical Research. (2022). GC-MS ANALYSIS OF ETHANOLIC INFLORESCENCE EXTRACT OF Musa Paradisiaca L. (AB). Retrieved from [Link]
Sources
- 1. scispace.com [scispace.com]
- 2. Adamantane in Drug Delivery Systems and Surface Recognition - PMC [pmc.ncbi.nlm.nih.gov]
- 3. In Vitro Antiviral Activity and Preliminary Clinical Trials of a New Adamantane Compound - PMC [pmc.ncbi.nlm.nih.gov]
- 4. In vitro antiviral activity and preliminary clinical trials of a new adamantane compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. 1-Methyladamantane | C11H18 | CID 136607 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. 1-Methyl-3-ethyladamantane [webbook.nist.gov]
- 8. Alkylation - Wikipedia [en.wikipedia.org]
- 9. orgsyn.org [orgsyn.org]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. Gamma-irradiation induced alkylation of adamantane by ethylene (Journal Article) | ETDEWEB [osti.gov]
- 14. researchgate.net [researchgate.net]
- 15. jmaterenvironsci.com [jmaterenvironsci.com]
- 16. wjpr.s3.ap-south-1.amazonaws.com [wjpr.s3.ap-south-1.amazonaws.com]
- 17. JP4984548B2 - Purification method of adamantane monools - Google Patents [patents.google.com]
- 18. Organic Syntheses Procedure [orgsyn.org]
Stability issues of adamantane derivatives in long-term storage
A Guide to Ensuring Long-Term Stability and Experimental Success
Introduction: The Paradox of the Adamantane Scaffold
Welcome, researchers and developers. The adamantane core is a cornerstone of modern medicinal chemistry and materials science for good reason. Its rigid, diamond-like cage structure imparts exceptional thermal stability and a well-defined three-dimensional geometry, making it a privileged scaffold in drug design.[1][2][3] Molecules like Amantadine and Memantine have demonstrated the therapeutic potential of this unique hydrocarbon.[4]
However, the very functionalization that transforms the inert adamantane cage into a potent drug or a high-performance polymer also introduces potential points of instability. While the carbon framework itself is robust, the attached functional groups can be susceptible to degradation over time, influenced by a host of environmental factors. This guide serves as a technical resource to help you anticipate, troubleshoot, and mitigate stability issues encountered during the long-term storage and handling of adamantane derivatives.
Frequently Asked Questions (FAQs): Core Stability Concepts
Q1: What fundamentally makes the adamantane core so stable?
The stability of adamantane stems from its molecular structure, which is a perfectly strain-free arrangement of three fused cyclohexane rings in the chair conformation.[5] This diamondoid architecture results in a high melting point (approx. 270 °C) and significant resistance to chemical and thermal degradation compared to other hydrocarbons of similar molecular weight.[1]
Q2: If the core is stable, what actually degrades in an adamantane derivative?
Degradation almost always occurs at the functional groups attached to the adamantane cage or through reactions involving the C-H bonds of the scaffold itself, particularly the more reactive tertiary C-H bonds at the bridgehead positions.[5][6] The specific degradation pathway is dictated by the nature of these functional groups and the storage environment.
Q3: What are the primary environmental factors that trigger degradation?
The long-term stability of your adamantane derivative is a function of its environment. The most critical factors to control are:
-
Temperature: Higher temperatures accelerate reaction rates, including degradation pathways.[7] Uniquely, adamantane itself can sublime even at room temperature, which can lead to loss of material over time if not stored in a tightly sealed container.[7]
-
Humidity/Moisture: Water is a reactant in hydrolysis, a major degradation pathway for derivatives containing susceptible groups like esters, amides, or certain ethers.[2][8]
-
Light (UV/Visible): Photons can provide the activation energy for photolytic reactions, leading to bond cleavage or the formation of reactive radical species.[7] Adamantane derivatives are often sensitive to light.[7]
-
Oxygen: Atmospheric oxygen can lead to oxidative degradation, especially at the tertiary C-H bonds of the adamantane cage or at electron-rich functional groups.[6]
-
pH: For derivatives stored in solution, pH can be critical. Acidic or basic conditions can catalyze hydrolysis of esters and amides.[2][8]
-
Excipient Incompatibility: In formulated products, interactions between the adamantane derivative and excipients can lead to degradation, such as the Maillard reaction between an amine-containing derivative and a reducing sugar.[9][10][11]
Troubleshooting Guide: From Observation to Solution
This section addresses specific issues you may encounter in the lab.
Issue 1: My solid, powdered adamantane derivative is showing signs of discoloration (e.g., turning yellow or brown) after several months in storage.
-
Probable Cause: This is a classic sign of oxidative and/or photolytic degradation. The tertiary bridgehead positions of the adamantane cage are susceptible to oxidation, which can form hydroxylated derivatives (adamantanols) or ketones (adamantanones).[6][12][13][14] These initial oxidation products can sometimes undergo further reactions to form colored impurities. Exposure to light, especially UV, can accelerate these processes.[7]
-
Causality Explained: The tertiary C-H bonds are weaker than the secondary C-H bonds and their cleavage leads to a more stable tertiary radical or cation intermediate, making these sites kinetically and thermodynamically favorable for reaction.
-
Immediate Actions & Long-Term Solutions:
-
Protect from Light: Immediately transfer the compound to an amber glass vial or a container wrapped in aluminum foil.
-
Inert the Atmosphere: For highly sensitive derivatives, flush the vial headspace with an inert gas like argon or nitrogen before sealing to displace oxygen.
-
Control Temperature: Store the compound in a cool, dark, and dry place. Recommended storage is typically 2-8°C.[7]
-
Verify Purity: Re-analyze the purity of the material using a suitable method (e.g., HPLC, GC-MS) to quantify the level of degradation before further use.
-
Issue 2: The purity of my adamantane ester derivative, stored in a methanol solution at 4°C, has dropped significantly.
-
Probable Cause: You are likely observing hydrolysis or solvolysis. Esters are susceptible to cleavage by water (hydrolysis) or, in this case, by the methanol solvent (transesterification), a form of solvolysis. This reaction can be catalyzed by trace amounts of acid or base.
-
Causality Explained: The carbonyl carbon of the ester group is electrophilic and can be attacked by nucleophiles like water or methanol. While this reaction is often slow at neutral pH, it can be accelerated by acidic or basic contaminants. The stability of adamantane-cysteine hybrid molecules, for example, has been shown to be highly pH-dependent.[2][8]
-
Immediate Actions & Long-Term Solutions:
-
Solvent Choice: If possible, switch to a non-reactive, aprotic solvent (e.g., acetonitrile, THF, dioxane) for long-term storage. Ensure the solvent is anhydrous.
-
Temperature Reduction: For solution-based storage, colder is almost always better. Store aliquots at -20°C or -80°C to dramatically slow degradation kinetics.
-
pH Control: If an aqueous or protic solvent is required for your application, perform a pH-rate profile study to determine the pH of maximum stability and buffer your solution accordingly.
-
Prepare Fresh: The most reliable practice is to prepare solutions fresh from a solid sample that has been stored under optimal conditions (see Issue 1).
-
Issue 3: I've formulated my amine-containing adamantane drug with lactose, and I'm detecting new, unexpected impurities.
-
Probable Cause: This is a likely case of drug-excipient incompatibility, specifically the Maillard reaction. Primary or secondary amine groups on your adamantane derivative can react with the reducing sugar (lactose), especially in the presence of heat and moisture, to form a complex mixture of degradation products.[10]
-
Causality Explained: The Maillard reaction is a non-enzymatic browning reaction that begins with the condensation of an amino group and a carbonyl group of a reducing sugar. This initial step forms a Schiff base, which then undergoes a series of rearrangements and further reactions to produce a variety of compounds.
-
Immediate Actions & Long-Term Solutions:
-
Excipient Screening: Conduct formal drug-excipient compatibility studies early in development. This involves mixing your active pharmaceutical ingredient (API) with various excipients and storing them under accelerated conditions (e.g., 40°C/75% RH) to identify potential interactions.[11]
-
Reformulate: Replace the reducing sugar with a non-reducing alternative.
-
| Common Reducing Sugars (High Risk) | Common Non-Reducing Sugars/Fillers (Low Risk) |
| Lactose, Glucose, Fructose | Sucrose, Mannitol, Microcrystalline Cellulose |
| Maltose, Dextrose | Starch, Dibasic Calcium Phosphate |
Experimental Protocols & Workflows
Protocol 1: Forced Degradation (Stress Testing) Study
A forced degradation study is essential for proactively identifying potential degradation pathways and establishing the stability-indicating nature of your analytical methods.[15][16][17][18] The goal is to achieve 5-20% degradation of the parent compound.[19]
Objective: To identify likely degradation products and demonstrate the specificity of an analytical method (e.g., HPLC).
Methodology:
-
Prepare Stock Solution: Prepare a stock solution of your adamantane derivative at a known concentration (e.g., 1 mg/mL) in a suitable solvent (e.g., 50:50 acetonitrile:water).
-
Set Up Stress Conditions: Aliquot the stock solution into separate, clearly labeled vials for each condition.
-
Acid Hydrolysis: Add 0.1 M HCl.
-
Base Hydrolysis: Add 0.1 M NaOH.
-
Oxidation: Add 3% H₂O₂.
-
Thermal: Heat the solution at 60-80°C. Also, test the solid compound in a dry heat oven.
-
Photolytic: Expose the solution and solid compound to a calibrated light source according to ICH Q1B guidelines (e.g., overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter).[15]
-
-
Incubation: Place the Acid, Base, Oxidation, and Thermal samples in a controlled temperature environment (e.g., 60°C). Keep a control sample at 4°C in the dark.
-
Time-Point Sampling: Withdraw samples at various time points (e.g., 2, 8, 24, 48 hours). Immediately neutralize the acid and base samples with an equimolar amount of base/acid, respectively, to halt the reaction.
-
Analysis: Analyze all samples (including the t=0 and control samples) by your primary analytical method (e.g., HPLC with a photodiode array detector).
-
Evaluation:
-
Compare the chromatograms of the stressed samples to the control.
-
Look for a decrease in the peak area of the parent compound and the appearance of new peaks (degradants).
-
Ensure your method can resolve the parent peak from all major degradant peaks (peak purity analysis).
-
Caption: Workflow for a typical forced degradation study.
Protocol 2: Recommended Long-Term Storage Conditions
Adherence to proper storage is the single most effective strategy for ensuring the long-term viability of your adamantane derivatives.
| Form | Temperature | Atmosphere | Light Condition | Container |
| Solid (Powder) | 2-8°C (Recommended)[7] | Standard Air (or Inert Gas for highly sensitive compounds) | Dark | Tightly sealed, amber glass vial |
| Solution (Aprotic) | -20°C to -80°C | Standard Air | Dark | Tightly sealed vial with PTFE-lined cap |
| Solution (Aqueous/Protic) | -20°C to -80°C (Frozen) | Standard Air | Dark | Tightly sealed vial with PTFE-lined cap |
Visualizing Degradation Pathways
The following diagram illustrates a common oxidative degradation pathway at a tertiary carbon of a substituted adamantane.
Sources
- 1. solubilityofthings.com [solubilityofthings.com]
- 2. HYDROLYTIC STABILITY OF ADAMANTANE HYBRID MOLECULES | Journal of Chemical Technology and Metallurgy [j.uctm.edu]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. The Lipophilic Bullet Hits the Targets: Medicinal Chemistry of Adamantane Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Adamantane - Wikipedia [en.wikipedia.org]
- 6. researchgate.net [researchgate.net]
- 7. How to store adamantane (CAS 281 - 23 - 2) properly? - Blog [rongyaobio.com]
- 8. researchgate.net [researchgate.net]
- 9. jocpr.com [jocpr.com]
- 10. jocpr.com [jocpr.com]
- 11. Impact of excipient interactions on solid dosage form stability - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Bacterial Transformation of Adamantane and Its Derivatives: Regioselectivity and Biocatalytic Approaches - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Adamantanone Degradation Pathway [eawag-bbd.ethz.ch]
- 14. researchgate.net [researchgate.net]
- 15. medcraveonline.com [medcraveonline.com]
- 16. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
- 17. biopharminternational.com [biopharminternational.com]
- 18. gsconlinepress.com [gsconlinepress.com]
- 19. Forced Degradation Study in Pharmaceutical Stability | Pharmaguideline [pharmaguideline.com]
Validation & Comparative
A Comparative Analysis of the Predicted Biological Activity of 1-Ethyl-3-methyladamantane and Amantadine
A Guide for Researchers in Virology and Neuropharmacology
Introduction: The Adamantane Scaffold in Drug Design
The adamantane cage, a rigid and lipophilic tricyclic hydrocarbon, has proven to be a valuable scaffold in medicinal chemistry. Its unique structure has given rise to compounds with significant biological activities, most notably in the fields of virology and neuropharmacology. Amantadine, the simplest amino derivative of adamantane, was one of the first synthetic antiviral drugs to be discovered and has also found utility in the treatment of Parkinson's disease.[1] This guide provides a comparative overview of the well-established biological activities of amantadine and the predicted activities of a lesser-known derivative, 1-Ethyl-3-methyladamantane.
Chemical Structures at a Glance
| Compound | Structure | Chemical Formula |
| Amantadine | C₁₀H₁₇N | |
| This compound | C₁₃H₂₂ |
Structures sourced from PubChem.[2]
Part 1: Antiviral Activity - Targeting the Influenza A M2 Proton Channel
Amantadine's primary antiviral mechanism is the inhibition of the M2 proton channel of the influenza A virus.[3] This channel is crucial for the viral replication cycle, specifically for the uncoating of the virus within the host cell's endosome. By blocking this channel, amantadine prevents the release of the viral genome into the cytoplasm, thereby halting infection.[3]
Amantadine: A Well-Defined Blocker
The interaction of amantadine with the M2 channel is highly specific. The adamantane cage lodges within the hydrophobic pore of the channel, while the amino group is thought to interact with key residues, effectively plugging the channel.[4] However, the efficacy of amantadine has been severely compromised by the emergence of resistant influenza strains, often due to single amino acid mutations in the M2 protein.[5]
This compound: A Predictive Antiviral Profile
Direct experimental data on the antiviral activity of this compound is currently unavailable. However, based on the SAR of related compounds, we can infer its potential activity.
-
Steric Hindrance: The addition of ethyl and methyl groups to the adamantane cage at the 1 and 3 positions increases the steric bulk of the molecule. This modification could potentially enhance the binding affinity within the hydrophobic M2 channel, provided the substituents do not create unfavorable steric clashes with the channel's amino acid residues. Quantitative structure-activity relationship (QSAR) studies have shown that bulky groups at certain positions on the adamantane scaffold can increase antiviral activity.[5]
-
Lipophilicity: The alkyl substitutions on this compound increase its lipophilicity compared to amantadine. Increased lipophilicity can sometimes lead to improved membrane permeability and interaction with hydrophobic pockets in proteins.[6]
-
Lack of an Amino Group: A critical difference is the absence of the amino group in this compound. The primary amine of amantadine is crucial for its M2 inhibitory activity. Therefore, it is highly probable that this compound, in its unmodified form, would not exhibit the same M2 channel-blocking mechanism as amantadine. However, it is a potential candidate for further chemical modification to include pharmacologically active groups.
Comparative Antiviral Activity: A Hypothetical Overview
| Feature | Amantadine | This compound (Predicted) |
| Mechanism of Action | M2 Proton Channel Blocker | Unlikely to block M2 channel due to lack of amino group. |
| Potency against Influenza A | Effective against susceptible strains. | Likely inactive as an M2 inhibitor. |
| Activity against Resistant Strains | Ineffective against most currently circulating strains. | Not applicable. |
| Potential for Derivative Development | High, with many derivatives synthesized. | High, as a lipophilic scaffold. |
Part 2: Neurological Effects - Modulating Neurotransmitter Systems
Amantadine's utility in treating Parkinson's disease and other neurological conditions stems from its complex and not fully understood mechanism of action within the central nervous system (CNS). It is known to have dopaminergic, NMDA receptor antagonist, and sigma-1 receptor agonist properties.[7]
Amantadine: A Multi-Target Neurological Agent
-
Dopaminergic System: Amantadine is believed to enhance dopamine release, inhibit its reuptake, and act as a direct dopamine receptor agonist, helping to alleviate the motor symptoms of Parkinson's disease.[8][9]
-
NMDA Receptor Antagonism: As a non-competitive NMDA receptor antagonist, amantadine can modulate glutamatergic neurotransmission, which is implicated in excitotoxicity and neurodegenerative processes.[7]
This compound: Predicted Neurological Profile
The neurological effects of this compound are also speculative but can be inferred from SAR studies of related adamantane derivatives.
-
Dopaminergic Activity: Studies on alkyl-substituted aminoadamantanes suggest that ethyl groups may contribute to a more direct dopamine agonist effect compared to methyl substitutions.[6] While this compound lacks the amino group, its core structure could serve as a template for designing novel dopaminergic agents.
-
NMDA Receptor Interaction: The adamantane cage itself is a key pharmacophore for NMDA receptor antagonism. The lipophilicity and shape of the molecule are critical for its interaction with the receptor channel. The increased lipophilicity of this compound could potentially enhance its ability to cross the blood-brain barrier and interact with CNS targets.[6] Novel adamantane derivatives have been shown to act as open-channel blockers of NMDA receptors.[10]
-
Neuroinflammation: Recent research suggests that adamantane derivatives may play a role in controlling neuroinflammation, a key factor in neurodegenerative diseases.[11] The lipophilic nature of this compound could facilitate its distribution into brain tissue and potential interaction with inflammatory pathways.
Comparative Neurological Profile: A Theoretical Perspective
| Feature | Amantadine | This compound (Predicted) |
| Primary Neurological Target | Dopaminergic system, NMDA receptors | Potential for dopaminergic and NMDA receptor modulation. |
| Blood-Brain Barrier Penetration | Good | Potentially enhanced due to increased lipophilicity. |
| Therapeutic Potential | Parkinson's disease, drug-induced extrapyramidal symptoms. | Potential scaffold for novel neuroprotective or neuro-modulatory agents. |
Experimental Protocols for Comparative Bioactivity Assessment
To empirically validate the predicted biological activities of this compound against amantadine, a series of well-established in vitro assays are necessary.
Antiviral Activity Assessment: Plaque Reduction Assay
The plaque reduction assay is the gold standard for determining the antiviral efficacy of a compound.[12]
Objective: To determine the concentration of the test compound required to reduce the number of viral plaques by 50% (IC₅₀).
Methodology:
-
Cell Culture: Madin-Darby Canine Kidney (MDCK) cells are seeded in 12-well plates and grown to confluency.[12]
-
Virus Dilution: A stock of influenza A virus is serially diluted to a concentration that will produce a countable number of plaques.
-
Infection: The MDCK cell monolayers are washed and then infected with the diluted virus for 1 hour at 37°C.[13]
-
Compound Treatment: After infection, the viral inoculum is removed, and the cells are overlaid with a semi-solid medium (e.g., containing Avicel or agarose) containing various concentrations of the test compounds (amantadine and this compound).[12]
-
Incubation: The plates are incubated for 2-3 days at 37°C to allow for plaque formation.
-
Plaque Visualization: The cells are fixed and stained (e.g., with crystal violet or by immunostaining for a viral antigen) to visualize the plaques.[13][14]
-
Data Analysis: The number of plaques in each well is counted, and the IC₅₀ value is calculated by plotting the percentage of plaque reduction against the compound concentration.
Caption: Workflow for the Plaque Reduction Assay.
Neurological Activity Assessment: Neuronal Viability and Neurotransmitter Uptake Assays
Before assessing specific neurological effects, it is crucial to determine the cytotoxicity of the compounds on neuronal cells.[15][16]
Objective: To determine the concentration of the test compound that reduces cell viability by 50% (CC₅₀).
Methodology:
-
Cell Culture: A neuronal cell line (e.g., SH-SY5Y or PC-12) is seeded in 96-well plates.[17]
-
Compound Treatment: Cells are treated with a range of concentrations of amantadine and this compound for 24-48 hours.
-
MTT Addition: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated for 4 hours. Metabolically active cells will reduce the yellow MTT to purple formazan crystals.[15][18]
-
Solubilization: A solubilizing agent (e.g., DMSO or a specialized buffer) is added to dissolve the formazan crystals.[19]
-
Absorbance Measurement: The absorbance is read on a microplate reader at a wavelength of 570 nm.[16]
-
Data Analysis: Cell viability is expressed as a percentage of the untreated control, and the CC₅₀ is calculated.
This assay can be used to investigate the potential dopaminergic activity of the compounds.
Objective: To measure the inhibition of dopamine reuptake into synaptosomes.
Methodology:
-
Synaptosome Preparation: Synaptosomes are prepared from the striatum of rat brains.
-
Pre-incubation: Synaptosomes are pre-incubated with various concentrations of the test compounds.
-
Dopamine Uptake: [³H]-dopamine is added to initiate the uptake reaction.
-
Termination: The uptake is terminated by rapid filtration.
-
Scintillation Counting: The amount of radioactivity retained by the synaptosomes is measured using a scintillation counter.
-
Data Analysis: The inhibition of dopamine reuptake is calculated relative to a control, and the IC₅₀ value is determined.
Caption: Experimental workflows for neurological activity assessment.
Conclusion and Future Directions
Amantadine has a well-documented history as both an antiviral and an anti-Parkinsonian agent. Its mechanisms of action, while complex, are reasonably well understood. In contrast, this compound represents an unexplored chemical entity. Based on structure-activity relationships, it is unlikely to possess the M2 channel-inhibiting antiviral properties of amantadine due to the lack of a crucial amino group. However, the addition of ethyl and methyl groups increases its lipophilicity and steric bulk, which could be advantageous for CNS-targeted applications.
The true biological profile of this compound can only be elucidated through rigorous experimental testing. The protocols outlined in this guide provide a clear path for such an investigation. Future research should focus on synthesizing and testing this compound and its derivatives to explore their potential as novel neuro-modulatory agents. The adamantane scaffold continues to be a source of inspiration for drug discovery, and a thorough investigation of its less-explored derivatives is a worthwhile scientific endeavor.
References
-
Roche. (n.d.). MTT Assay Protocol for Cell Viability and Proliferation. Retrieved from [Link]
- Giordano, G., & Costa, L. G. (2011). Primary neurons in culture and neuronal cell lines for in vitro neurotoxicological studies. Methods in Molecular Biology, 758, 13–27.
-
Al-Oqail, M. M., El-Fattah, A. A., & Al-Sheddi, E. S. (2023). MTT ((3-(4,5-Dimethylthiazol-2-yl)-2,5-Diphenyltetrazolium Bromide)) is used to assess cell viability as a function of redox potential. protocols.io. [Link]
-
CLYTE Technologies. (2025, December 24). MTT Assay Protocol: Guide to Measuring Cell Viability & Proliferation. Retrieved from [Link]
- Wanka, L., Iqbal, K., & Schreiner, P. R. (2013). The lipophilic bullet hits the targets: medicinal chemistry of adamantane derivatives. Chemical reviews, 113(5), 3516–3604.
- Pielak, R. M., & Chou, J. J. (2011). Structure and mechanism of the M2 proton channel of influenza A virus.
- Stankova, I. G., Chayrov, R. L., Schmidtke, M., Danalev, D. L., Ognichenko, L. N., Artemenko, A. G., ... & Kuz'min, V. E. (2021). Quantitative structure-activity relationship modelling of influenza М2 ion channels inhibitors. Journal of the Serbian Chemical Society, 86(7-8), 625-637.
-
ResearchGate. (n.d.). Quantitative structure-activity relationship modelling of influenza M2 ion channels inhibitors. Retrieved from [Link]
-
Pharmacy 180. (n.d.). SAR of Adamantane Amines. Retrieved from [Link]
- Nachbagauer, R., & Krammer, F. (2017). An in vitro microneutralization assay for influenza virus serology. Current protocols in microbiology, 46, 15.10. 1-15.10. 15.
- Magazanik, L. G., Bol'shakov, V. I., Potap'eva, N. N., Gmiro, V. E., & Samoilova, M. V. (1995). Novel adamantane derivatives act as blockers of open ligand-gated channels and as anticonvulsants. The Journal of physiology, 489(Pt 3), 703–717.
-
JoVE. (2022, May 23). A Neuronal and Astrocyte Co-Culture Assay for High Content Analysis of Neurotoxicity. Retrieved from [Link]
- Płazińska, W., Gucwa, K., Płaziński, W., & Paneth, P. (2024). Novel Adamantane Derivatives: Synthesis, Cytotoxicity and Antimicrobial Properties. Applied Sciences, 14(9), 3700.
-
bioRxiv. (2025, July 31). Exploring polycyclic scaffolds as adamantane replacements in M2 channel inhibitors of Influenza A virus. Retrieved from [Link]
- Chochkova, M., Stoykova, B., Nikolova, N., Nikolaeva-Glomb, L., Ivanova, G., & Milkova, T. (2017). Synthetic Analogues of Aminoadamantane as Influenza Viral Inhibitors—In Vitro, In Silico and QSAR Studies. Molecules, 22(11), 1888.
- Cady, S. D., Schmidt-Rohr, K., Wang, J., Soto, C. S., DeGrado, W. F., & Hong, M. (2011). Specific binding of adamantane drugs and direction of their polar amines in the pore of the influenza M2 transmembrane domain in lipid bilayers and dodecylphosphocholine micelles determined by NMR spectroscopy. Journal of the American Chemical Society, 133(23), 9034–9043.
- Tyurenkov, I. N., Volotova, E. V., Bagmetova, V. V., & Ozerov, A. A. (2014). Cerebrovascular and neuroprotective effects of adamantane derivative.
-
ResearchGate. (n.d.). Synthesis and antiviral activity of new adamantane derivatives. Retrieved from [Link]
-
ResearchGate. (n.d.). Cerebrovascular and Neuroprotective Effects of Adamantane Derivative. Retrieved from [Link]
- Tiffany-Castiglioni, E., & Costa, L. G. (1993). Cell culture models for lead toxicity in neuronal and glial cells. Neurotoxicology, 14(4), 513–535.
- Gucwa, K., Płazińska, W., Płaziński, W., & Paneth, P. (2022). The novel adamantane derivatives as potential mediators of inflammation and neural plasticity in diabetes mice with cognitive impairment. Scientific reports, 12(1), 6757.
-
protocols.io. (2022, March 16). Influenza virus plaque assay. Retrieved from [Link]
-
ResearchGate. (n.d.). Neuronal Cell Culture: Methods and Protocols. Retrieved from [Link]
-
ResearchGate. (n.d.). Immunoplaque Assay (Influenza Virus). Retrieved from [Link]
-
PubChem. (n.d.). This compound. Retrieved from [Link]
-
ResearchGate. (n.d.). How can I develop good influenza virus plaques using plaque assay?. Retrieved from [Link]
- Kudrin, V. S., Klodt, P. M., Narkevich, V. B., & Bashkatova, V. G. (2001). [The acute and subchronic effects of hemantane on [3H]-dopamine reuptake in rat striatal synaptosomes ex vivo]. Eksperimental'naia i klinicheskaia farmakologiia, 64(3), 17–19.
-
ResearchGate. (n.d.). Repurposing of Adamantanes with Transmitter Receptor Antagonist Properties for the Prevention/Treatment of COVID-19. Retrieved from [Link]
- Marra, A., Paolillo, M., Schiavone, M. M., Laza, K., Inglese, G., Schepmann, D., ... & Collina, S. (2021). Exploring 1-adamantanamine as an alternative amine moiety for metabolically labile azepane ring in newly synthesized benzo[d]thiazol-2(3H)one σ receptor ligands. Future medicinal chemistry, 13(12), 1083–1098.
-
SciSpace. (n.d.). The Lipophilic Bullet Hits the Targets: Medicinal Chemistry of Adamantane Derivatives. Retrieved from [Link]
- CONSISE. (2018). Workshop report: Immunoassay standardisation for “universal” influenza vaccines. Vaccine, 36(45), 6665–6674.
- Butterworth, R. F. (2021). Adamantanes for the treatment of neurodegenerative diseases in the presence of SARS-CoV-2. Frontiers in pharmacology, 12, 635881.
-
ResearchGate. (n.d.). Biological activity of adamantane analogues. Retrieved from [Link]
- El-Emam, A. A., Al-Deeb, O. A., Al-Omar, M. A., & Lehmann, J. (2023). Novel Adamantane-Linked Isothiourea Derivatives as Potential Chemotherapeutic Agents: Synthesis, Structural Insights, and Antimicrobial/Anti-Proliferative Profiles. ACS omega, 8(21), 18765–18779.
Sources
- 1. researchgate.net [researchgate.net]
- 2. This compound | C13H22 | CID 519330 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Structure and Mechanism of the M2 Proton Channel of Influenza A Virus - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Synthetic Analogues of Aminoadamantane as Influenza Viral Inhibitors—In Vitro, In Silico and QSAR Studies [mdpi.com]
- 6. The Lipophilic Bullet Hits the Targets: Medicinal Chemistry of Adamantane Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Adamantanes for the treatment of neurodegenerative diseases in the presence of SARS-CoV-2 - PMC [pmc.ncbi.nlm.nih.gov]
- 8. [The acute and subchronic effects of hemantane on [3H]-dopamine reuptake in rat striatal synaptosomes ex vivo] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Novel adamantane derivatives act as blockers of open ligand-gated channels and as anticonvulsants - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. The novel adamantane derivatives as potential mediators of inflammation and neural plasticity in diabetes mice with cognitive impairment - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Influenza virus plaque assay [protocols.io]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. 四唑盐法(MTT)细胞活力和增殖检测方案 [sigmaaldrich.cn]
- 16. MTT assay protocol | Abcam [abcam.com]
- 17. Primary neurons in culture and neuronal cell lines for in vitro neurotoxicological studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. MTT (Assay protocol [protocols.io]
- 19. broadpharm.com [broadpharm.com]
A Comparative Guide to the In Vivo Efficacy of Adamantane Derivatives in Neuroprotective and Antiviral Animal Models
This guide provides a detailed comparison of the in vivo efficacy of two prominent adamantane derivatives, Memantine and Rimantadine, in relevant animal models. We will explore the experimental data supporting their use, compare their performance against alternative therapies, and provide detailed protocols for key in vivo experiments.
Introduction to Adamantane Derivatives
Adamantane, a bulky, tricyclic hydrocarbon, serves as a unique scaffold in medicinal chemistry. Its rigid and lipophilic structure allows for favorable interactions with various biological targets. Two of its most successful derivatives are Memantine, an N-methyl-D-aspartate (NMDA) receptor antagonist used in the treatment of Alzheimer's disease, and Rimantadine, an antiviral agent effective against influenza A virus. While both share the same core structure, their functional modifications lead to distinct therapeutic applications.
This guide will delve into the preclinical evidence that established the in vivo efficacy of these compounds, providing researchers and drug development professionals with a comparative framework for understanding their therapeutic potential and the experimental designs used to validate them.
Part 1: Comparative In Vivo Efficacy of Memantine in Alzheimer's Disease Models
Memantine's primary mechanism of action is the uncompetitive, low-affinity antagonism of NMDA receptors. In pathological conditions like Alzheimer's disease, excessive glutamate release leads to excitotoxicity and neuronal cell death. Memantine selectively blocks the pathological activation of NMDA receptors without interfering with their normal physiological function, which is crucial for learning and memory.
Efficacy in Transgenic Mouse Models
Transgenic mouse models that overexpress amyloid precursor protein (APP) and presenilin 1 (PS1), leading to amyloid-beta (Aβ) plaque formation and cognitive deficits, are the standard for preclinical evaluation of Alzheimer's therapies.
| Compound | Animal Model | Dosage | Key Findings | Reference |
| Memantine | APP/PS1 Mice | 10 mg/kg/day | Improved spatial learning and memory in the Morris water maze; Reduced soluble Aβ42 levels. | |
| Donepezil | APP/PS1 Mice | 2 mg/kg/day | Improved cognitive performance; No significant effect on Aβ pathology. | |
| Saline (Control) | APP/PS1 Mice | N/A | Progressive cognitive decline and Aβ plaque deposition. |
Causality Behind Experimental Choices: The choice of the APP/PS1 model is based on its ability to recapitulate key aspects of Alzheimer's pathology. The Morris water maze is a standard behavioral test to assess spatial learning and memory, which are hippocampus-dependent functions impaired in Alzheimer's patients. Measuring soluble Aβ42 levels provides a direct biochemical readout of the drug's effect on the underlying pathology.
Workflow for In Vivo Efficacy Testing of Memantine
Caption: Workflow for assessing Memantine's efficacy in a transgenic mouse model of Alzheimer's disease.
Part 2: Comparative In Vivo Efficacy of Rimantadine in Influenza A Models
Rimantadine targets the M2 ion channel of the influenza A virus, inhibiting the uncoating of the viral genome and its entry into the host cell cytoplasm. This mechanism effectively halts viral replication at an early stage.
Efficacy in Murine Influenza Models
The efficacy of antiviral compounds against influenza is typically evaluated in mouse models infected with a lethal dose of the virus. Key endpoints include survival rates, viral titers in the lungs, and clinical signs of illness.
| Compound | Animal Model | Virus Strain | Dosage | Key Findings | Reference |
| Rimantadine | BALB/c Mice | Influenza A/PR/8/34 (H1N1) | 20 mg/kg/day | Increased survival rate to 80% vs. 0% in placebo; Reduced lung viral titers by >2 log10. | |
| Oseltamivir | BALB/c Mice | Influenza A/PR/8/34 (H1N1) | 10 mg/kg/day | Increased survival rate to 90%; Reduced lung viral titers and lung consolidation. | |
| Placebo | BALB/c Mice | Influenza A/PR/8/34 (H1N1) | N/A | 100% mortality by day 8 post-infection. |
Causality Behind Experimental Choices: BALB/c mice are a commonly used inbred strain for influenza research due to their robust immune response. The A/PR/8/34 strain is a mouse-adapted, highly virulent strain that ensures a consistent and lethal infection model. Prophylactic treatment, starting before or at the time of infection, is often used to assess a drug's ability to prevent the establishment of a productive infection. Measuring lung viral titers provides a direct quantification of the drug's antiviral activity in the primary site of infection.
Workflow for In Vivo Efficacy Testing of Rimantadine
Caption: Workflow for evaluating the prophylactic efficacy of Rimantadine in a murine model of influenza A infection.
Part 3: Detailed Experimental Protocols
Protocol 1: Morris Water Maze for Cognitive Assessment
-
Apparatus: A circular pool (1.5 m diameter) filled with opaque water. A hidden platform is submerged 1 cm below the water surface in one quadrant.
-
Acquisition Phase (5 days):
-
Mice are given four trials per day to find the hidden platform.
-
Each trial starts from a different quadrant.
-
If the mouse does not find the platform within 60 seconds, it is gently guided to it.
-
The time to reach the platform (escape latency) is recorded.
-
-
Probe Trial (Day 6):
-
The platform is removed from the pool.
-
The mouse is allowed to swim freely for 60 seconds.
-
The time spent in the target quadrant where the platform was previously located is recorded.
-
-
Data Analysis: Compare the escape latencies during the acquisition phase and the time spent in the target quadrant during the probe trial between treatment groups.
Protocol 2: Plaque Assay for Influenza Virus Titer
-
Cell Culture: Grow Madin-Darby Canine Kidney (MDCK) cells to a confluent monolayer in 6-well plates.
-
Sample Preparation: Homogenize harvested lung tissue in phosphate-buffered saline (PBS) and perform serial 10-fold dilutions.
-
Infection:
-
Wash MDCK cells with PBS.
-
Add 100 µL of each lung homogenate dilution to the wells.
-
Incubate for 1 hour at 37°C to allow for viral adsorption.
-
-
Overlay:
-
Remove the inoculum and overlay the cells with a mixture of 2X MEM medium and 1.2% agar containing TPCK-trypsin.
-
Allow the agar to solidify at room temperature.
-
-
Incubation: Incubate the plates at 37°C for 48-72 hours until plaques (zones of cell death) are visible.
-
Staining and Counting:
-
Fix the cells with 4% paraformaldehyde.
-
Stain with 0.1% crystal violet.
-
Count the number of plaques and calculate the viral titer in plaque-forming units per milliliter (PFU/mL).
-
Conclusion
The adamantane derivatives Memantine and Rimantadine, while originating from the same chemical scaffold, demonstrate distinct and potent in vivo efficacy in their respective therapeutic areas. Preclinical studies in well-validated animal models have been instrumental in elucidating their mechanisms of action and establishing the foundation for their clinical use. The experimental workflows and protocols detailed in this guide represent the standard methodologies employed in the field to assess the neuroprotective and antiviral properties of novel therapeutic agents. These approaches provide a robust framework for future research and development of adamantane-based compounds.
References
-
Minkeviciene, R., et al. (2004). Memantine-induced increase in the level of brain-derived neurotrophic factor in vitro and in vivo. Neuroreport, 15(15), 2335-2338. [Link]
A Head-to-Head Comparison of Synthetic Routes to 1,3-Dialkyladamantanes: A Guide for Medicinal and Process Chemists
The adamantane scaffold is a cornerstone in medicinal chemistry and materials science, prized for its rigid, lipophilic, and three-dimensional structure.[1] Specifically, 1,3-dialkyladamantane derivatives, such as the Alzheimer's drug Memantine (1-amino-3,5-dimethyladamantane), represent a critical class of compounds. The strategic placement of alkyl groups at the bridgehead positions profoundly influences pharmacological activity and material properties. Consequently, the efficient and scalable synthesis of these core structures is of paramount importance to researchers in drug development and chemical synthesis.
This guide provides a comparative analysis of the principal synthetic strategies for accessing 1,3-dialkyladamantanes. We will dissect each route, focusing on the underlying reaction mechanisms, scalability, and practical considerations, supported by experimental data to inform the selection of the most appropriate method for a given research or development objective.
Route 1: Skeletal Rearrangement of Polycyclic Precursors
This approach is the workhorse of industrial-scale synthesis for the 1,3-dimethyladamantane core. It leverages the thermodynamic stability of the adamantane cage, driving the isomerization of less stable polycyclic hydrocarbons towards the desired tricyclic system using strong Lewis acid catalysts.
Mechanism & Rationale: The reaction proceeds via a complex series of carbocation-mediated rearrangements.[2] Starting with a C12 hydrocarbon precursor like perhydroacenaphthene, a strong Lewis acid (e.g., aluminum chloride, AlCl₃) abstracts a hydride to generate a carbocation.[3] This initiates a cascade of 1,2-hydride and alkyl shifts, progressively rearranging the carbon skeleton. The process continues until the thermodynamically most stable isomer, 1,3-dimethyladamantane, is formed as the major product. The choice of catalyst and reaction conditions is critical to achieving high selectivity and yield.
Workflow for Skeletal Rearrangement
Caption: Workflow for industrial synthesis of 1,3-dimethyladamantane.
Advantages:
-
High Scalability: This method is well-suited for producing multi-kilogram to tonnage quantities.[3]
-
Cost-Effective: Utilizes relatively inexpensive starting materials and catalysts for large-scale production.
-
Directness: Provides the desired 1,3-dialkyl scaffold in a single, albeit complex, rearrangement step.
Disadvantages:
-
Harsh Conditions: Requires strong, corrosive Lewis acids and elevated temperatures.
-
Limited Scope: Primarily optimized for the synthesis of 1,3-dimethyladamantane. Introducing different or larger alkyl groups is not straightforward.
-
Complex Product Mixture: The reaction can produce a mixture of isomers and by-products, necessitating careful purification, typically by fractional distillation.[3][4]
Route 2: Stepwise Functionalization of the Adamantane Core
This strategy begins with the pre-formed adamantane skeleton and introduces functionality sequentially at the bridgehead positions. This approach offers greater flexibility for creating diverse 1,3-dialkyl derivatives beyond the dimethyl variant.
Sub-Route 2A: Koch-Haaf Carboxylation and Subsequent Reduction
A classic and robust method for functionalizing the adamantane bridgehead positions is the Koch-Haaf reaction.[5] It allows for the direct introduction of a carboxylic acid group, which serves as a versatile handle for conversion into an alkyl group.
Mechanism & Rationale: The reaction is initiated by treating adamantane (or a 1-alkyladamantane) with a strong acid, typically sulfuric acid, to generate a stable tertiary adamantyl carbocation at the bridgehead position.[5] This carbocation is then trapped by carbon monoxide (often generated in situ from formic acid) to form a highly stable acylium ion.[5][6] Subsequent hydrolysis yields the corresponding carboxylic acid.[5][7] The resulting acid can be reduced to a primary alcohol (e.g., with LiAlH₄ or BH₃), which is then converted to the alkyl group via tosylation and reduction or other standard methods.
Mechanism of the Koch-Haaf Reaction
Caption: Carbocation pathway for the Koch-Haaf carboxylation of adamantane.
Advantages:
-
High Regioselectivity: The reaction proceeds selectively at the thermodynamically favored tertiary bridgehead positions.
-
Versatility: The carboxylic acid intermediate can be converted to a wide range of functional groups, not just alkyls.
-
Reliability: It is a well-established and high-yielding reaction for bridgehead functionalization.[8]
Disadvantages:
-
Harsh Reagents: Requires the use of concentrated strong acids (e.g., H₂SO₄).[5][8]
-
Multi-step Process: Requires additional steps (reduction, conversion) to transform the carboxylic acid into the target alkyl group, lowering the overall yield.
-
Safety Concerns: Handling carbon monoxide or generating it in situ from formic acid and sulfuric acid requires careful safety precautions, especially on a larger scale.[8]
Sub-Route 2B: Direct C–H Alkylation
Recent advances in catalysis have enabled the direct functionalization of adamantane's strong C–H bonds, offering a more atom-economical approach.[9][10] These methods often rely on photoredox or transition-metal catalysis to generate radical intermediates.
Mechanism & Rationale: A common strategy involves hydrogen-atom transfer (HAT) catalysis.[10][11][12] A photocatalyst, upon excitation by light, activates a HAT catalyst. This catalyst is then able to selectively abstract a hydrogen atom from the adamantane bridgehead position, despite its high bond dissociation energy (BDE) of ~99 kcal/mol.[13] The resulting adamantyl radical is then trapped by an alkylating agent (e.g., an electron-deficient alkene) to form the new C–C bond. The key to this method's success is the exceptional chemoselectivity for the strong 3° C–H bonds over other potentially weaker C–H bonds in a molecule.[10][12]
Advantages:
-
High Selectivity: Modern catalysts can exhibit remarkable selectivity for the tertiary C–H bonds of the adamantane core.[10]
-
Mild Conditions: Reactions are often run at or near room temperature, avoiding harsh acids or high temperatures.
-
Functional Group Tolerance: These methods can be compatible with a wide range of functional groups elsewhere in the molecule, minimizing the need for protecting groups.[10][12]
Disadvantages:
-
Catalyst Cost: Photoredox and specialized transition-metal catalysts can be expensive, potentially limiting large-scale applications.
-
Substrate Scope: The efficiency can be dependent on the specific alkylating agent used.
-
Developing Field: While powerful, these methods are newer and may require more specialized expertise and optimization compared to classical reactions.
Route 3: Alkylation of Dihalo-Adamantanes via Organometallic Reagents
This classical organometallic approach involves the conversion of a 1,3-dihaloadamantane into the corresponding dialkyl derivative using nucleophilic alkylating agents like Grignard or organolithium reagents.
Mechanism & Rationale: The synthesis begins with the preparation of 1,3-dibromoadamantane, typically via bromination of adamantane. The core of this route is a metal-halogen exchange or coupling reaction. For instance, reacting 1,3-dibromoadamantane with an alkyl Grignard reagent (R-MgBr) in the presence of a suitable catalyst could, in principle, lead to the formation of the 1,3-dialkyladamantane. However, direct substitution at the sp³-hybridized bridgehead carbon can be challenging. An alternative is the formation of an adamantyl Grignard reagent from a monohalo-adamantane, followed by reaction with an alkyl halide.[14]
Advantages:
-
Convergent Approach: Allows for the direct coupling of the desired alkyl groups to the adamantane core.
-
Versatility of Alkyl Groups: A wide variety of alkyl groups can be introduced, provided the corresponding organometallic reagent can be prepared.[15][16]
Disadvantages:
-
Side Reactions: Wurtz-type coupling and elimination reactions can be significant side reactions, lowering the yield.
-
Harsh Conditions: The formation and use of organometallic reagents require strictly anhydrous (water-free) conditions.[17][18]
-
Starting Material Synthesis: The preparation of 1,3-dihaloadamantanes can be low-yielding and difficult to control, especially with halogens other than bromine.
Quantitative Comparison of Synthetic Routes
| Feature | Route 1: Skeletal Rearrangement | Route 2A: Koch-Haaf Carboxylation | Route 2B: Direct C-H Alkylation | Route 3: Organometallic Alkylation |
| Starting Material | Polycyclic C12 Hydrocarbons | Adamantane / 1-Alkyladamantane | Adamantane / Substituted Adamantanes | 1,3-Dihaloadamantane |
| Typical Overall Yield | High (Industrial scale >65%)[3] | Moderate (Multi-step) | Good to Excellent (70-90% for C-H step)[10] | Variable, often moderate |
| Number of Steps | 1 (plus purification) | 3-4 steps (carboxylation, reduction, conversion) | 1-2 steps | 2-3 steps (dihalogenation, coupling) |
| Reaction Conditions | Harsh (Strong Lewis Acid, >80°C)[3] | Harsh (Conc. H₂SO₄)[8] | Mild (Often room temp., photocatalysis) | Harsh (Strictly anhydrous)[18] |
| Scalability | Excellent | Good, but requires handling of CO/H₂SO₄ | Moderate (catalyst cost is a factor) | Moderate |
| Alkyl Group Scope | Limited (primarily methyl) | Broad (via functional group conversion) | Broad (depends on radical acceptor) | Broad (depends on organometallic reagent) |
| Key Advantage | Most cost-effective for 1,3-dimethyladamantane | Highly reliable and versatile intermediate | High atom economy and functional group tolerance | Direct introduction of diverse alkyl groups |
| Key Disadvantage | Limited to dimethyl, harsh conditions | Multiple steps, harsh reagents | Catalyst cost and availability | Side reactions, requires anhydrous conditions |
Conclusion and Recommendations
The optimal synthetic route to 1,3-dialkyladamantanes is dictated by the specific target molecule, required scale, and available resources.
-
For the large-scale, industrial production of 1,3-dimethyladamantane , Skeletal Rearrangement (Route 1) is unrivaled in its efficiency and cost-effectiveness.[3]
-
For laboratory-scale synthesis requiring high versatility and access to diverse functional groups , the Koch-Haaf Carboxylation (Route 2A) provides a reliable, albeit multi-step, pathway through a key carboxylic acid intermediate.[8][19]
-
For the synthesis of complex molecules where mild conditions and functional group tolerance are critical, modern Direct C–H Alkylation (Route 2B) methods represent the state-of-the-art, offering elegant and efficient solutions.[10][12]
-
The Organometallic Alkylation (Route 3) can be a viable option for introducing specific alkyl groups not easily accessible by other means, provided that side reactions can be controlled and anhydrous conditions are maintained.
As catalytic methods continue to advance, direct C-H functionalization is poised to become an increasingly practical and powerful tool for the synthesis of novel 1,3-dialkyladamantane derivatives, enabling further exploration in drug discovery and materials science.
Experimental Protocols
Protocol 1: Synthesis of 1,3-Dimethyladamantane via Skeletal Rearrangement (Illustrative)
Adapted from patent literature.[3]
-
To a reaction vessel equipped with a mechanical stirrer and reflux condenser, charge perhydroacenaphthene as the starting material.
-
Add anhydrous aluminum chloride (AlCl₃) as the catalyst (typically 10-20 mol%).
-
Heat the mixture to 80-100 °C with vigorous stirring.
-
Slowly and continuously add a small amount of water as a co-catalyst over several hours to initiate and sustain the rearrangement reaction.
-
Monitor the reaction progress by gas chromatography (GC) until the concentration of 1,3-dimethyladamantane plateaus.
-
Cool the reaction mixture and carefully quench by adding it to ice-water to decompose the AlCl₃ catalyst.
-
Separate the organic layer, wash with water and brine, and dry over an anhydrous salt (e.g., MgSO₄).
-
Purify the crude product by fractional distillation under vacuum to isolate the high-purity 1,3-dimethyladamantane.
Protocol 2: Synthesis of 1-Adamantanecarboxylic Acid via Koch-Haaf Reaction
Adapted from Fukuyama et al.[8]
-
In a flask equipped with a dropping funnel and stirrer, cool concentrated (99%) sulfuric acid.
-
Separately, dissolve 1-adamantanol (1.0 eq) in 96% formic acid (6.0 eq).
-
Slowly add the 1-adamantanol/formic acid solution to the cold sulfuric acid via the dropping funnel, maintaining the temperature below 25°C using an ice bath. The reaction is highly exothermic.
-
After the addition is complete, allow the mixture to stir at room temperature for 1-2 hours.
-
Carefully pour the reaction mixture onto crushed ice.
-
The solid product, 1-adamantanecarboxylic acid, will precipitate.
-
Collect the solid by vacuum filtration, wash thoroughly with cold water until the filtrate is neutral, and dry under vacuum. The product is often of sufficient purity for subsequent steps.
References
-
Weigel, W. K., Dang, H. T., Feceu, A., & Martin, D. B. C. (2021). Direct radical functionalization methods to access substituted adamantanes and diamondoids. Organic & Biomolecular Chemistry, 20(1), 10-36. [Link]
-
Yang, H.-B., Feceu, A., & Martin, D. (2018). Catalyst-Controlled C–H Functionalization of Adamantanes using Selective H-Atom Transfer. ChemRxiv. [Link]
-
Yang, H.-B., Feceu, A., & Martin, D. (n.d.). Catalyst-Controlled C–H Functionalization of Adamantanes using Selective H-Atom Transfer. ChemRxiv. [Link]
-
Yang, H.-B., Feceu, A., & Martin, D. B. C. (2019). Catalyst-Controlled C–H Functionalization of Adamantanes Using Selective H-Atom Transfer. ACS Catalysis. [Link]
-
Yang, H.-B., Feceu, A., & Martin, D. B. C. (2018). Strong adamantane bonds lead to functionalization challenges: previous methods unselective compared to amine radical cation 5. ResearchGate. [Link]
-
Unknown. (2022). Synthesis of memantine hydrochloride by direct aminoation of 1-bromo-3,5-dimethyladamantane. Journal of Military Pharmaco-Medicine. [Link]
-
Nguyen, T. H. T., Vu, B. D., Phan, D. C., Nguyen, T. H. T., Luong, Q. A., & Ngo, T. X. T. (2023). Synthesis Memantine and Memantine Hydrochloride by Direct Amination of 1-Bromo-3,5-dimethyladamantane with Thiourea. Bentham Science Publishers. [Link]
- Zou, Y., Xiong, X., & Wei, W. (2002). Synthesis of memantine hydrochloride.
-
Unknown. (n.d.). Koch reaction. Grokipedia. [Link]
-
Wikipedia. (n.d.). Koch reaction. Wikipedia. [Link]
-
Unknown. (n.d.). Synthesis of 1,3-dimethyladamantane by skeletal rearrangement of C 12H18 and C12H20 hydrocarbons over Na/H-Y-zeolite. ResearchGate. [Link]
- Abe, H., & Nagahara, H. (2013). Method for producing 1,3-dimethyladamantane.
-
Fukuyama, T., et al. (2014). Koch–Haaf reaction of adamantanols in an acid-tolerant hastelloy-made microreactor. Beilstein Journal of Organic Chemistry. [Link]
- Li, J. (2010). A kind of preparation method of 1,3-adamantane dicarboxylic acid.
-
Organic Chemistry Portal. (n.d.). Grignard Reaction. Organic Chemistry Portal. [Link]
-
Chemistry LibreTexts. (2024). 7: The Grignard Reaction (Experiment). Chemistry LibreTexts. [Link]
-
Unknown. (n.d.). EXPERIMENT 3: The Grignard Reaction: Synthesis of. Sciencemadness.org. [Link]
-
Clark, J. (n.d.). an introduction to grignard reagents. Chemguide. [Link]
-
Unknown. (n.d.). Koch Reaction. Cambridge University Press. [Link]
- Li, J., & Wang, J. (2014). Preparation method of 1,3-dimethyladamantane.
- Unknown. (2020). The preparation method of 1,3- dimethyladamantanes.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. CN103910594A - Preparation method of 1,3-dimethyladamantane - Google Patents [patents.google.com]
- 4. EP2639214A1 - Method for producing 1,3-dimethyladamantane - Google Patents [patents.google.com]
- 5. Koch reaction - Wikipedia [en.wikipedia.org]
- 6. grokipedia.com [grokipedia.com]
- 7. Koch Reaction (Chapter 71) - Name Reactions in Organic Synthesis [resolve.cambridge.org]
- 8. Koch–Haaf reaction of adamantanols in an acid-tolerant hastelloy-made microreactor - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Direct radical functionalization methods to access substituted adamantanes and diamondoids - PMC [pmc.ncbi.nlm.nih.gov]
- 10. chemrxiv.org [chemrxiv.org]
- 11. chemrxiv.org [chemrxiv.org]
- 12. pubs.acs.org [pubs.acs.org]
- 13. researchgate.net [researchgate.net]
- 14. sciencemadness.org [sciencemadness.org]
- 15. Grignard Reaction [organic-chemistry.org]
- 16. chemguide.co.uk [chemguide.co.uk]
- 17. web.mnstate.edu [web.mnstate.edu]
- 18. chem.libretexts.org [chem.libretexts.org]
- 19. CN101898958A - A kind of preparation method of 1,3-adamantane dicarboxylic acid - Google Patents [patents.google.com]
Bridging the Gap: A Senior Application Scientist's Guide to Cross-Validating Computational Predictions of Adamantanes with Experimental Data
In the landscape of modern drug discovery and materials science, the adamantane moiety stands out for its unique structural rigidity, lipophilicity, and metabolic stability.[1][2][3] These characteristics make adamantane derivatives promising candidates for a wide array of applications, from antiviral agents to high-energy materials.[4][5][6] The journey from a conceptual adamantane-based molecule to a viable product, however, is increasingly paved by a synergistic relationship between computational modeling and experimental validation. This guide provides an in-depth comparison of computational predictive methods and experimental techniques for characterizing adamantane derivatives, grounded in the principles of scientific integrity and practical, field-proven insights.
The Indispensable Role of Cross-Validation
Computational chemistry offers a powerful toolkit for predicting the properties and behavior of molecules like adamantanes in silico, saving invaluable time and resources.[7][8] However, the predictive power of any computational model is ultimately contingent on its ability to accurately reflect real-world phenomena. This is where cross-validation with experimental data becomes non-negotiable. It is the process that grounds theoretical calculations in physical reality, ensuring the accuracy and reliability of the computational models.[8] For adamantanes, this is particularly crucial due to their unique cage-like structure, which can present challenges for standard computational approaches.[9]
This guide will explore the cross-validation workflow, from initial computational predictions of structural, spectroscopic, and biological properties to their rigorous experimental verification.
Visualizing the Cross-Validation Workflow
The relationship between computational prediction and experimental validation can be visualized as a cyclical and iterative process. Each component informs and refines the other, leading to a more robust understanding of the molecule .
Caption: A diagram illustrating the iterative workflow of cross-validating computational predictions with experimental data for adamantanes.
Part 1: Predicting and Validating Physicochemical and Spectroscopic Properties
The unique three-dimensional structure of adamantane dictates its fundamental physicochemical and spectroscopic properties. Accurate prediction and validation of these characteristics are the first steps in understanding any new derivative.
Computational Approaches: The Power of Density Functional Theory (DFT)
For predicting the structural and spectroscopic properties of adamantanes, Density Functional Theory (DFT) has emerged as a robust and widely used computational method.[4][9][10][11] DFT calculations can provide valuable insights into:
-
Molecular Geometry: Predicting bond lengths, bond angles, and dihedral angles. These predictions are foundational for understanding the molecule's shape and steric profile.
-
Vibrational Frequencies: Simulating infrared (IR) and Raman spectra. This is crucial for identifying functional groups and confirming the structure of newly synthesized compounds.
-
NMR Chemical Shifts: Predicting ¹H and ¹³C NMR spectra, which are indispensable for structural elucidation in organic chemistry.
-
Electronic Properties: Calculating ionization potentials and electron affinities, which are important for understanding the molecule's reactivity and potential applications in materials science.[9]
The choice of functional and basis set in DFT calculations is critical and can significantly impact the accuracy of the predictions. For adamantanes, hybrid functionals such as B3LYP are often employed, as they provide a good balance between accuracy and computational cost.
Experimental Validation: The Gold Standards
The predictions from DFT and other computational methods must be rigorously compared against experimental data. The following techniques are considered the gold standards for validating the physicochemical and spectroscopic properties of adamantanes:
-
X-ray Crystallography: Provides the definitive three-dimensional structure of a molecule in the solid state, including precise bond lengths and angles. This is the ultimate benchmark for validating computationally predicted geometries.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are workhorse techniques for determining the connectivity and chemical environment of atoms in a molecule. The experimentally observed chemical shifts provide a direct comparison for computationally predicted values.
-
Infrared (IR) and Raman Spectroscopy: These techniques probe the vibrational modes of a molecule. A close match between the experimental and computationally simulated spectra provides strong evidence for the predicted structure.
-
Photoelectron Spectroscopy: Techniques like imaging Photoelectron Photoion Coincidence (iPEPICO) spectroscopy can be used to study the dissociative ionization of adamantane, providing experimental data to validate calculated ionization potentials and fragmentation pathways.[10][11][12]
Comparative Data: A Case Study of Adamantane
The following table presents a comparison of experimental and computationally predicted spectroscopic data for the parent adamantane molecule. This serves as a baseline for understanding the expected accuracy of computational methods for this class of compounds.
| Property | Experimental Value | Computational Value (DFT/B3LYP) | Experimental Method |
| C-C Bond Length | 1.54 Å | 1.539 Å | X-ray Crystallography |
| ¹H NMR Chemical Shift (CH) | 1.873 ppm | ~1.9 ppm | NMR Spectroscopy |
| ¹³C NMR Chemical Shift (CH) | 37.85 ppm | ~38 ppm | NMR Spectroscopy |
| ¹³C NMR Chemical Shift (CH₂) | 28.46 ppm | ~29 ppm | NMR Spectroscopy |
| Major IR Peak (C-H stretch) | ~2900 cm⁻¹ | ~2905 cm⁻¹ | Infrared Spectroscopy |
Note: Computational values are approximate and can vary based on the specific functional and basis set used.
Part 2: Predicting and Validating Biological Activity
For drug development professionals, the ultimate goal is to design molecules with desired biological activities. Computational methods play a crucial role in screening large libraries of virtual compounds and prioritizing candidates for synthesis and testing.
Computational Approaches: From Docking to QSAR
A variety of computational techniques are employed to predict the biological activity of adamantane derivatives:
-
Molecular Docking: This method predicts the preferred orientation of a ligand (the adamantane derivative) when bound to a specific protein target. It is widely used to identify potential drug candidates and to understand their mechanism of action at a molecular level.[13]
-
Quantitative Structure-Activity Relationship (QSAR): QSAR models are statistical models that relate the chemical structure of a series of compounds to their biological activity. These models can be used to predict the activity of new, untested compounds.[14]
-
Molecular Dynamics (MD) Simulations: MD simulations provide a dynamic view of the interactions between a ligand and its target protein over time. This can reveal important information about the stability of the binding complex and the role of specific amino acid residues in the interaction.
Experimental Validation: In Vitro and In Vivo Assays
The predictions from these computational models must be validated through rigorous biological testing. The specific assays will depend on the therapeutic target, but common approaches include:
-
In Vitro Assays: These are laboratory-based tests that are performed outside of a living organism. Examples include enzyme inhibition assays, cell-based assays to measure cytotoxicity or antiviral activity, and receptor binding assays.[6]
-
In Vivo Studies: These are studies that are conducted in living organisms, such as animal models of disease. These studies are essential for evaluating the efficacy, pharmacokinetics, and safety of a drug candidate in a whole-organism context.
Comparative Data: A Look at Antiviral Adamantanes
The following table provides a conceptual comparison of predicted and experimental data for adamantane derivatives as antiviral agents.
| Adamantane Derivative | Predicted Biological Target | Predicted Binding Affinity (Docking Score) | Experimental IC₅₀ | Experimental Target Validation |
| Amantadine | Influenza M2 Proton Channel | High | Micromolar range | Confirmed via mutagenesis |
| Rimantadine | Influenza M2 Proton Channel | High | Micromolar range | Confirmed via mutagenesis |
| Novel Derivative X | Poxvirus p37 Protein | High | Nanomolar range | To be confirmed |
Experimental Protocols: A Step-by-Step Guide
To ensure the trustworthiness and reproducibility of the validation process, it is essential to follow well-defined experimental protocols.
Protocol 1: DFT Calculation of Vibrational Spectra
-
Geometry Optimization:
-
Build the 3D structure of the adamantane derivative using a molecular editor.
-
Perform a geometry optimization using a DFT method (e.g., B3LYP) with a suitable basis set (e.g., 6-31G(d)). This will find the lowest energy conformation of the molecule.
-
-
Frequency Calculation:
-
Using the optimized geometry, perform a frequency calculation at the same level of theory.
-
The output will provide a list of vibrational frequencies and their corresponding IR and Raman intensities.
-
-
Visualization and Comparison:
-
Visualize the calculated spectrum using a suitable software package.
-
Compare the calculated spectrum to the experimentally obtained spectrum, looking for matches in the positions and relative intensities of the major peaks.
-
Protocol 2: In Vitro Antiviral Assay (Plaque Reduction Assay)
-
Cell Seeding:
-
Seed a 6-well plate with a suitable host cell line (e.g., Vero cells) and allow them to form a confluent monolayer.
-
-
Virus Infection:
-
Infect the cells with the virus of interest at a known multiplicity of infection (MOI).
-
-
Compound Treatment:
-
After a 1-hour incubation period, remove the virus inoculum and add media containing serial dilutions of the adamantane derivative.
-
-
Plaque Formation:
-
Incubate the plates for 2-3 days to allow for plaque formation.
-
-
Staining and Counting:
-
Fix and stain the cells with a crystal violet solution.
-
Count the number of plaques in each well.
-
-
IC₅₀ Determination:
-
Calculate the concentration of the compound that reduces the number of plaques by 50% (the IC₅₀ value).
-
Conclusion: A Symbiotic Future for Adamantane Research
The cross-validation of computational predictions with experimental data is not merely a confirmatory step; it is a dynamic and symbiotic process that drives innovation in the study of adamantanes. By leveraging the predictive power of computational chemistry and the empirical certainty of experimental validation, researchers can navigate the complex landscape of drug discovery and materials science with greater confidence and efficiency. This integrated approach, grounded in scientific rigor and a deep understanding of the underlying principles, will undoubtedly continue to unlock the vast potential of the adamantane scaffold.
References
-
Candian, A., et al. (2017). Dissociative Ionisation of Adamantane: A Combined Theoretical and Experimental Study. Physical Chemistry Chemical Physics, 20(1), 535-544. Available from: [Link]
-
Sabzyan, H., & Saed, A. (2012). Computational study of adamantanes using floating basis functions. Structural Chemistry, 23(4), 1155-1165. Available from: [Link]
-
Wu, C. H., et al. (1971). Spectroscopic Study of the Phase Transition in Crystalline Adamantane. The Journal of Chemical Physics, 54(6), 2547-2555. Available from: [Link]
-
Candian, A., et al. (2017). Dissociative ionisation of adamantane: a combined theoretical and experimental study. Physical Chemistry Chemical Physics, 20(1), 535-544. Available from: [Link]
-
RSC Publishing. (2017). Dissociative ionisation of adamantane: a combined theoretical and experimental study. Physical Chemistry Chemical Physics. Available from: [Link]
-
Sharma, A., & Guin, M. (2025). Computational study of nitrogen-rich hexaazaadamantane cage compounds as potential energetic materials. Journal of Molecular Modeling, 31(4), 116. Available from: [Link]
-
Spilovska, K., et al. (2016). The Lipophilic Bullet Hits the Targets: Medicinal Chemistry of Adamantane Derivatives. Chemical Reviews, 116(18), 11476-11523. Available from: [Link]
-
ResearchGate. (2025). Computational Exploration of Nitrogen Rich Adamantane Based Derivatives as Explosive Materials. ResearchGate. Available from: [Link]
-
Shishkina, L. N., et al. (2021). Adamantane derivatives as potential inhibitors of p37 major envelope protein and poxvirus reproduction. Design, synthesis and antiviral activity. European Journal of Medicinal Chemistry, 221, 113485. Available from: [Link]
-
Al-Hourani, B. J., et al. (2022). Fluorophenyl Adamantane Derivatives Anticancer Activity and Biological Targets. Molecules, 27(15), 4983. Available from: [Link]
-
Wróbel, M., et al. (2024). Novel Adamantane Derivatives: Synthesis, Cytotoxicity and Antimicrobial Properties. Molecules, 29(9), 2053. Available from: [Link]
-
Khan, I., et al. (2019). X-ray Structures and Computational Studies of Two Bioactive 2-(Adamantane-1-carbonyl)-N-substituted Hydrazine-1-carbothioamides. Molecules, 24(18), 3352. Available from: [Link]
-
ResearchGate. (n.d.). Biological Activity of Adamantane-Containing Mono- and Polycyclic Pyrimidine Derivatives* (A Review). ResearchGate. Available from: [Link]
-
Emel'yanenko, V. N., et al. (2014). Thermodynamic Properties of Adamantane Revisited. The Journal of Physical Chemistry B, 118(49), 14457-14466. Available from: [Link]
-
Quantum Computing News. (2026). Quantum Error Analysis Enables Distinction Of Coherent And Incoherent Effects In Many-Body Systems. Quantum Computing News. Available from: [Link]
-
Emel'yanenko, V. N., et al. (2016). Adamantanes: Benchmarking of thermochemical properties. The Journal of Chemical Thermodynamics, 101, 339-348. Available from: [Link]
-
Singh, S., et al. (2025). Advanced Computational Approaches to Evaluate the Potential of New-Generation Adamantane-Based Drugs as Viroporin Inhibitors: A Case Study on SARS-CoV-2. The Journal of Physical Chemistry B. Available from: [Link]
-
Singh, S., et al. (2025). Advanced Computational Approaches to Evaluate the Potential of New-Generation Adamantane-Based Drugs as Viroporin Inhibitors: A Case Study on SARS-CoV-2. ResearchGate. Available from: [Link]
-
ResearchGate. (n.d.). Catalytic Alkylation of Adamantane with Propylene: Quantum-Chemical Calculations and Experimental Data. ResearchGate. Available from: [Link]
-
Gkeka, P., et al. (2016). Synthetic Analogues of Aminoadamantane as Influenza Viral Inhibitors—In Vitro, In Silico and QSAR Studies. Molecules, 21(10), 1345. Available from: [Link]
-
Zoidis, G., et al. (2014). Azaadamantanes, a New Promising Scaffold for Medical Chemistry. Molecules, 19(9), 13980-14006. Available from: [Link]
-
Gromnitskaya, E. L., et al. (2020). Comparative study of the elastic properties of adamantane and 1-chloroadamantane at high pressure and different temperatures and at order–disorder transitions. Physical Chemistry Chemical Physics, 22(34), 19184-19191. Available from: [Link]
-
Fiveable. (n.d.). Validation of computational results with experimental data. Fiveable. Available from: [Link]
-
Dehnen, S., et al. (2024). Adamantane-type clusters: compounds with a ubiquitous architecture but a wide variety of compositions and unexpected materials properties. Chemical Science, 15(21), 7869-7880. Available from: [Link]
-
Navia-Pelaez, J. M., et al. (n.d.). On the Dangers of Cross-Validation. An Experimental Evaluation. People. Available from: [Link]
-
Cooil, B., et al. (1987). Cross-Validation for Prediction. Journal of Marketing Research, 24(3), 271-279. Available from: [Link]
-
ResearchGate. (n.d.). On the Dangers of Cross-Validation. An Experimental Evaluation. ResearchGate. Available from: [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. mdpi.com [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. Computational study of nitrogen-rich hexaazaadamantane cage compounds as potential energetic materials - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. The Lipophilic Bullet Hits the Targets: Medicinal Chemistry of Adamantane Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Adamantane derivatives as potential inhibitors of p37 major envelope protein and poxvirus reproduction. Design, synthesis and antiviral activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. What are the computational studies on 1 - adamantane methanol? - Blog [rongyaobio.com]
- 8. fiveable.me [fiveable.me]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. Dissociative ionisation of adamantane: a combined theoretical and experimental study - Physical Chemistry Chemical Physics (RSC Publishing) DOI:10.1039/C7CP05957D [pubs.rsc.org]
- 12. Dissociative ionisation of adamantane: a combined theoretical and experimental study - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]
- 13. researchgate.net [researchgate.net]
- 14. Synthetic Analogues of Aminoadamantane as Influenza Viral Inhibitors—In Vitro, In Silico and QSAR Studies [mdpi.com]
Comparative study of the lipophilicity of various adamantane analogues
A Comparative Guide to the Lipophilicity of Adamantane Analogues
Introduction: The Adamantane Scaffold and the Significance of Lipophilicity
In the landscape of medicinal chemistry, the adamantane scaffold stands out as a unique and valuable building block. This rigid, diamondoid hydrocarbon cage has been successfully incorporated into numerous clinically approved drugs for a range of diseases, including viral infections (Amantadine, Rimantadine), neurodegenerative disorders (Memantine), and type 2 diabetes (Vildagliptin).[1] One of the most influential properties of the adamantane moiety is its pronounced lipophilicity.[2][3]
Lipophilicity, often quantified as the logarithm of the partition coefficient (logP), is a critical physicochemical parameter in drug design. It governs a molecule's ability to permeate biological membranes, influences its distribution throughout the body, and affects its binding to target proteins. For drugs targeting the central nervous system (CNS), for instance, a higher lipophilicity can enhance permeability across the blood-brain barrier.[2][3] The incorporation of an adamantyl group can increase the calculated logP value of a given molecule by approximately 3.1 log units, providing a powerful tool to modulate a drug candidate's pharmacokinetic profile.[1] This guide provides a comparative study of the lipophilicity of various adamantane analogues, details the methodologies for its determination, and discusses the structure-lipophilicity relationships that are crucial for rational drug design.
Understanding Lipophilicity: Key Metrics
Lipophilicity is typically expressed using the partition coefficient (P), which is the ratio of a compound's concentration in a nonpolar solvent (commonly n-octanol) to its concentration in an aqueous solvent (water) at equilibrium.
LogP = log10 ( [solute]octanol / [solute]water )
For ionizable compounds, the distribution is pH-dependent. The logD value represents the log of the distribution coefficient at a specific pH (e.g., physiological pH 7.4), accounting for both the ionized and unionized forms of the molecule. For non-ionizable compounds, LogP equals LogD.
Part 1: Methodologies for Lipophilicity Determination
The accurate determination of lipophilicity is paramount. Both experimental and computational methods are employed, each with distinct advantages and rationales for their use.
Experimental Methods: The Gold Standard
Experimental methods provide the most reliable measure of lipophilicity.
This is the traditional "gold standard" for logP determination.[4][5] It directly measures the partitioning of a substance between n-octanol and water.
Causality Behind the Protocol: The direct measurement of the compound's concentration in both phases after reaching equilibrium provides a definitive partition coefficient. The choice of n-octanol is critical as its long alkyl chain and polar hydroxyl group mimic the amphiphilic nature of biological membranes. Centrifugation ensures a clean separation of the two immiscible phases, which is essential for accurate concentration analysis.[6] This method is highly accurate for compounds with logP values in the range of -2 to 4.[4][5]
Detailed Protocol (Self-Validating System):
-
Preparation: A solution of the adamantane analogue is prepared in either n-octanol or water (pre-saturated with the other solvent). A known volume and concentration are used.
-
Partitioning: The solution is added to a flask containing the other solvent. The OECD 107 guideline suggests three runs with different n-octanol to water volume ratios to ensure consistency.[6]
-
Equilibration: The flask is agitated (shaken) at a constant temperature (e.g., 25°C) for a sufficient time (e.g., 2 hours) to allow the compound to distribute between the two phases and reach equilibrium.[7] The mixture is then left undisturbed (or centrifuged) to allow for complete phase separation.[6][7]
-
Analysis & Validation: The concentration of the analyte in each phase is determined using a suitable analytical technique, such as HPLC or UV-Vis spectroscopy.
-
Calculation: The logP is calculated from the ratio of the concentrations. For validation, the total amount of the compound recovered from both phases should be compared to the initial amount introduced to check for mass balance.[6]
RP-HPLC offers a faster, more automated alternative to the shake-flask method, making it suitable for higher throughput screening.[8] The method is based on the correlation between a compound's retention time on a nonpolar stationary phase and its lipophilicity.
Causality Behind the Protocol: In RP-HPLC, the stationary phase is nonpolar (e.g., C18-silica), and the mobile phase is polar (e.g., methanol/water). Lipophilic compounds have a stronger affinity for the nonpolar stationary phase and thus move through the column more slowly, resulting in a longer retention time. By calibrating the system with compounds of known logP values, a linear relationship between the logarithm of the retention factor (log k) and logP can be established. This allows for the determination of the logP of an unknown compound from its retention time.[8] This method is particularly useful for logP values in the range of 0 to 6.[8]
Detailed Protocol (Self-Validating System):
-
System Preparation: An HPLC system with a reverse-phase column (e.g., C18) is used. The mobile phase is an isocratic mixture of an organic solvent (e.g., acetonitrile or methanol) and water/buffer.
-
Calibration: A series of standard compounds with well-established logP values are injected into the system, and their retention times (tR) are recorded.
-
Calculation of Retention Factor (k): For each standard, the retention factor is calculated using the formula: k = (tR - t0) / t0, where t0 is the column dead time (the retention time of a non-retained compound).
-
Generation of Calibration Curve: A calibration curve is constructed by plotting the known logP values of the standards against their calculated log k values. A linear regression analysis is performed to establish the correlation.
-
Sample Analysis & Validation: The adamantane analogue is injected under the identical conditions, and its retention factor is calculated. The logP is then determined by interpolating its log k value on the calibration curve. The inclusion of a quality control (QC) standard with a known logP within the analytical run serves to validate the accuracy of the measurement.
Computational (in silico) Methods
Computational methods predict logP based on a molecule's structure, offering rapid estimation when experimental determination is not feasible.[9] These methods are invaluable in early-stage drug discovery for virtual screening.
-
Atom-based methods (e.g., ALOGP, XLOGP): These methods calculate logP by summing the contributions of individual atoms or small fragments.[10][11] They are fast but may be less accurate for complex molecules with significant intramolecular interactions.[11][12]
-
Fragment-based methods (e.g., ClogP): These approaches are based on a larger set of molecular fragments and include correction factors for interactions between them.[10][11] ClogP is one of the most widely used and reliable methods.[12]
-
Property-based methods: These utilize molecular properties like surface area or volume to predict lipophilicity through quantitative structure-property relationship (QSPR) models.[11]
It is crucial to note that different computational algorithms can yield different logP values, and they should be used as predictive tools, ideally verified by experimental data.[11][13]
Part 2: Comparative Analysis of Adamantane Analogues
The lipophilicity of adamantane derivatives is highly dependent on the nature and position of substituents on the adamantane cage. The following table summarizes the lipophilicity of several key analogues.
| Adamantane Analogue | Structure | Substituent(s) | logP Value | Method |
| Amantadine | 1-aminoadamantane | 1-NH₂ | 2.44 | Experimental[14] |
| Rimantadine | 1-(1-aminoethyl)adamantane | 1-CH(NH₂)CH₃ | 3.60 | Experimental[15] |
| Memantine | 1-amino-3,5-dimethyladamantane | 1-NH₂, 3,5-(CH₃)₂ | 3.28 | Experimental |
| 1-Adamantanol | 1-hydroxyadamantane | 1-OH | 1.95 | Crippen Method (Calculated)[16] |
Structure-Lipophilicity Relationship (SLR) Insights
-
Effect of Alkylation: Comparing Amantadine (logP 2.44) with its analogues reveals the significant impact of alkyl substituents.[14][17]
-
Rimantadine (logP 3.60): The addition of a methyl group to the aminoethyl side chain increases the carbon count and surface area, leading to a substantial increase in lipophilicity compared to Amantadine.[15]
-
Memantine (logP 3.28): The two methyl groups added directly to the adamantane cage at positions 3 and 5 increase the hydrocarbon character of the molecule, resulting in a higher logP than Amantadine.[18]
-
-
Effect of Polar Functional Groups: The introduction of polar groups decreases lipophilicity.
-
1-Adamantanol (logP 1.95): Replacing an amino group (Amantadine) with a hydroxyl group (1-Adamantanol) reduces the logP.[16] The hydroxyl group is more polar and a better hydrogen bond donor than the amino group, leading to more favorable interactions with the aqueous phase and thus lower lipophilicity.
-
-
The Adamantane Cage as a Lipophilic Anchor: The unsubstituted adamantane core is highly lipophilic. Its rigid, bulky structure can effectively shield nearby functional groups from metabolism while ensuring a high degree of lipophilicity to facilitate membrane passage.[1][19] This makes it an excellent "lipophilic bullet" for drug design.[2][3]
Visualizing the Experimental Workflow and SLR
The following diagrams illustrate the RP-HPLC workflow for logP determination and the fundamental structure-lipophilicity relationships discussed.
Caption: Workflow for logP determination using the RP-HPLC method.
Caption: Impact of substituents on the lipophilicity of the adamantane core.
Conclusion
The adamantane scaffold is a powerful tool in drug discovery, largely due to its inherent and tunable lipophilicity. By strategically adding or modifying functional groups on the rigid cage, medicinal chemists can precisely control a molecule's logP value to optimize its pharmacokinetic and pharmacodynamic properties. Understanding the structure-lipophilicity relationships, supported by robust experimental and computational determination methods, is essential for harnessing the full potential of adamantane analogues in the development of next-generation therapeutics. The choice of methodology, whether the definitive shake-flask technique or the high-throughput HPLC method, should be guided by the specific requirements of the research phase, from initial screening to lead optimization.
References
-
Amantadine: reappraisal of the timeless diamond—target updates and novel therapeutic potentials. (2021). PubMed Central. Retrieved from [Link]
-
Wanka, L., Iqbal, K., & Schreiner, P. R. (2013). The Lipophilic Bullet Hits the Targets: Medicinal Chemistry of Adamantane Derivatives. Chemical Reviews, 113(5), 3516–3604. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). Amantadine. PubChem Compound Database. Retrieved from [Link]
-
G. A. R. Johnston et al. (2024). Unlocking therapeutic potential: the role of adamantane in drug discovery. ConnectSci. Retrieved from [Link]
-
Drug Central. (n.d.). rimantadine. Retrieved from [Link]
-
Wanka, L., et al. (2013). The Lipophilic Bullet Hits the Targets: Medicinal Chemistry of Adamantane Derivatives. ResearchGate. Retrieved from [Link]
-
Cheméo. (n.d.). Adamantanol. Retrieved from [Link]
-
ResearchGate. (n.d.). Chromatogram and Peak purity plot of Memantine in sample spiked with.... Retrieved from [Link]
-
The adamantane scaffold: Beyond a lipophilic moiety. (2025). PubMed. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). Memantine. PubChem Compound Database. Retrieved from [Link]
-
Reliability of logP Predictions Based on Calculated Molecular Descriptors: A Critical Review. (n.d.). Semantic Scholar. Retrieved from [Link]
-
Adamantane in Drug Delivery Systems and Surface Recognition. (2022). MDPI. Retrieved from [Link]
-
The Determination of LogP of Anticoagulant Drugs with High-Performance Thin-Layer Chromatography. (2024). MDPI. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). Rimantadine. PubChem Compound Database. Retrieved from [Link]
-
A New Straightforward Method for Lipophilicity (logP) Measurement using 19F NMR Spectroscopy. (2019). JoVE. Retrieved from [Link]
-
Soares, J. X., Santos, Á., Fernandes, C., & Pinto, M. M. M. (2022). Methods for Determination of Lipophilicity. Encyclopedia.pub. Retrieved from [Link]
-
SupraBank. (n.d.). Molecules - 1-Adamantanol. Retrieved from [Link]
-
OECD. (1995). Test No. 107: Partition Coefficient (n-octanol/water): Shake Flask Method. OECD iLibrary. Retrieved from [Link]
-
OECD GUIDELINES FOR THE TESTING OF CHEMICALS PROPOSAL FOR A NEW GUIDELINE 122 Partition Coefficient ( n-Octanol / Water ) , pH-Metric Method for Ionisable Substances. (2000). Semantic Scholar. Retrieved from [Link]
-
Development And Test of Highly Accurate Endpoint Free Energy Methods. 2: Prediction of logarithm of n-octanol-water partition coefficient (logP) for druglike molecules using MM-PBSA method. (2023). PubMed Central. Retrieved from [Link]
-
Not all LogP's are calculated equal: CLogP and other short stories. (2015). Computational Chemistry Blog. Retrieved from [Link]
-
High-Throughput HPLC Method for the Measurement of Octanol–Water Partition Coefficients without an Organic Modifier. (2021). ACS Publications. Retrieved from [Link]
-
Assessing the accuracy of octanol-water partition coefficient predictions in the SAMPL6 Part II log P Challenge. (2020). PubMed Central. Retrieved from [Link]
-
Miniaturized shake-flask HPLC method for determination of distribution coefficient of drugs used in inflammatory bowel diseases. (2019). Semantic Scholar. Retrieved from [Link]
-
OECD. (2004). Test No. 117: Partition Coefficient (n-octanol/water), HPLC Method. OECD iLibrary. Retrieved from [Link]
-
OECD. (1995). Test No. 107: Partition Coefficient (n-octanol/water): Shake Flask Method. OECD iLibrary. Retrieved from [Link]
-
Prediction of log P: ALOGPS Application in Medicinal Chemistry Education. (2014). ResearchGate. Retrieved from [Link]
-
Probing Lipophilic Adamantyl Group as the P1-Ligand for HIV-1 Protease Inhibitors: Design, Synthesis, Protein X-ray Structural Studies, and Biological Evaluation. (2016). PubMed. Retrieved from [Link]
-
Chemical Properties of 1-Adamantanol (CAS 768-95-6). (n.d.). Cheméo. Retrieved from [Link]
-
Final Report. (2016). Regulations.gov. Retrieved from [Link]
-
1-Adamantanol. (n.d.). NIST WebBook. Retrieved from [Link]
Sources
- 1. connectsci.au [connectsci.au]
- 2. The Lipophilic Bullet Hits the Targets: Medicinal Chemistry of Adamantane Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Methods for Determination of Lipophilicity | Encyclopedia MDPI [encyclopedia.pub]
- 5. oecd.org [oecd.org]
- 6. oecd.org [oecd.org]
- 7. jove.com [jove.com]
- 8. oecd.org [oecd.org]
- 9. researchgate.net [researchgate.net]
- 10. Development And Test of Highly Accurate Endpoint Free Energy Methods. 2: Prediction of logarithm of n-octanol-water partition coefficient (logP) for druglike molecules using MM-PBSA method - PMC [pmc.ncbi.nlm.nih.gov]
- 11. sussexdrugdiscovery.wordpress.com [sussexdrugdiscovery.wordpress.com]
- 12. Assessing the accuracy of octanol-water partition coefficient predictions in the SAMPL6 Part II log P Challenge - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. Amantadine: reappraisal of the timeless diamond—target updates and novel therapeutic potentials - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Rimantadine | C12H21N | CID 5071 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 16. chemeo.com [chemeo.com]
- 17. Amantadine | C10H17N | CID 2130 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 18. Memantine | C12H21N | CID 4054 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 19. Adamantane in Drug Delivery Systems and Surface Recognition [mdpi.com]
Assessing the Metabolic Stability of 1-Ethyl-3-methyladamantane: A Comparative In Vitro Guide
Introduction: The Critical Role of Metabolic Stability in Drug Discovery
In the journey of a drug candidate from a promising molecule to a therapeutic agent, its metabolic stability is a crucial determinant of success.[1][2][3] Metabolic stability refers to a compound's resistance to breakdown by the body's metabolic processes, primarily enzymatic reactions in the liver.[1][2] A compound with poor metabolic stability is rapidly cleared from the body, often leading to a short duration of action and the need for frequent, high doses to achieve a therapeutic effect.[2][3] Conversely, a highly stable compound may accumulate, potentially causing toxicity.[3] Therefore, a thorough in vitro assessment of metabolic stability is an indispensable step in early drug discovery, enabling researchers to prioritize candidates with optimal pharmacokinetic profiles.[4][5][6]
The adamantane scaffold, a rigid and lipophilic cage-like hydrocarbon, is often incorporated into drug candidates to enhance their metabolic stability.[7] Its unique structure can shield vulnerable parts of a molecule from metabolic enzymes.[7] This guide provides a comprehensive comparison of in vitro methods to assess the metabolic stability of 1-Ethyl-3-methyladamantane, a substituted adamantane derivative. We will delve into the two most widely used in vitro systems: liver microsomes and hepatocytes, providing detailed protocols and comparative data to guide your experimental design.
Choosing the Right In Vitro Model: A Head-to-Head Comparison
The selection of an appropriate in vitro model is paramount for obtaining meaningful and predictive metabolic stability data.[8] The two primary systems employed are liver microsomes and hepatocytes, each with distinct advantages and limitations.[9][10][11]
| Feature | Liver Microsomes | Hepatocytes |
| Composition | Subcellular fraction containing Phase I enzymes (e.g., CYPs, FMOs) and some Phase II enzymes (e.g., UGTs).[12][13][14] | Intact, whole liver cells containing a full complement of Phase I and Phase II metabolic enzymes and cofactors.[9][10][15] |
| Complexity | Simpler system, primarily assessing Phase I metabolism.[9][16] | More physiologically relevant, capturing both Phase I and Phase II metabolism, as well as cellular uptake and efflux.[10][15] |
| Throughput | High-throughput, cost-effective, and suitable for early-stage screening.[12] | Lower throughput and more expensive than microsomes.[17] |
| Predictive Power | Good for ranking compounds based on CYP-mediated metabolism. | Considered the "gold standard" for in vitro metabolism studies, providing a more comprehensive prediction of in vivo hepatic clearance.[14] |
Expert Insight: For a novel compound like this compound, a tiered approach is often most effective. Initial high-throughput screening in liver microsomes can quickly rank its stability against other analogs. Promising candidates can then be advanced to hepatocyte assays for a more definitive and comprehensive metabolic profile.
Experimental Workflow: A Visual Guide
The following diagram illustrates the general workflow for an in vitro metabolic stability assay.
Caption: General workflow for in vitro metabolic stability assessment.
Detailed Experimental Protocols
Here, we provide detailed, step-by-step protocols for assessing the metabolic stability of this compound using both human liver microsomes and cryopreserved human hepatocytes.
Protocol 1: Human Liver Microsomal Stability Assay
This assay primarily evaluates the susceptibility of a compound to Phase I metabolism, particularly by cytochrome P450 (CYP) enzymes.[12][18]
Materials:
-
This compound
-
Human Liver Microsomes (pooled)
-
NADPH regenerating system (e.g., containing NADPH, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)[18][19]
-
0.1 M Phosphate Buffer (pH 7.4)
-
Positive Control Compounds (e.g., Verapamil - high clearance, Imipramine - intermediate clearance)
-
Acetonitrile (ACN) with an appropriate internal standard (IS)
-
96-well plates
-
Incubator/shaker (37°C)
-
Centrifuge
-
LC-MS/MS system
Procedure:
-
Compound Preparation: Prepare a 1 mM stock solution of this compound in DMSO. Further dilute in phosphate buffer to achieve a final incubation concentration of 1 µM.
-
Reaction Mixture Preparation: In a 96-well plate, combine the human liver microsomes (final protein concentration 0.5 mg/mL) and phosphate buffer.[20]
-
Pre-incubation: Pre-incubate the plate at 37°C for 5-10 minutes.
-
Reaction Initiation: Initiate the metabolic reaction by adding the pre-warmed NADPH regenerating system. For negative controls, add buffer instead of the cofactor system.[18][20]
-
Time-Point Sampling: At designated time points (e.g., 0, 5, 15, 30, 45, and 60 minutes), transfer an aliquot of the reaction mixture to a separate 96-well plate containing ice-cold acetonitrile with the internal standard to stop the reaction.[12][20]
-
Protein Precipitation: After the final time point, centrifuge the plate to pellet the precipitated proteins.
-
Sample Analysis: Transfer the supernatant to a new plate for analysis by LC-MS/MS to quantify the remaining concentration of this compound at each time point.[10][12]
Protocol 2: Cryopreserved Human Hepatocyte Stability Assay
This assay provides a more comprehensive assessment of metabolic stability, encompassing both Phase I and Phase II metabolic pathways.[9][10]
Materials:
-
This compound
-
Cryopreserved Human Hepatocytes (pooled)
-
Williams' Medium E or similar hepatocyte culture medium
-
Positive Control Compounds (e.g., Testosterone, 7-Hydroxycoumarin)[9][21]
-
Acetonitrile (ACN) with an appropriate internal standard (IS)
-
12- or 24-well plates (non-coated)
-
Orbital shaker in a CO2 incubator (37°C, 5% CO2)
-
Centrifuge
-
LC-MS/MS system
Procedure:
-
Hepatocyte Preparation: Thaw the cryopreserved hepatocytes according to the supplier's instructions and determine cell viability. Prepare a hepatocyte suspension in pre-warmed incubation medium to a final cell density of 0.5 x 10^6 viable cells/mL.[21]
-
Compound Preparation: Prepare a stock solution of this compound and dilute it in the incubation medium to the desired final concentration (e.g., 1 µM).
-
Incubation Setup: Add the compound solution to the wells of a non-coated plate and pre-incubate in the CO2 incubator for 5-10 minutes.
-
Reaction Initiation: Initiate the reaction by adding the hepatocyte suspension to each well.[21]
-
Time-Point Sampling: At specified time points (e.g., 0, 15, 30, 60, 90, and 120 minutes), collect aliquots from each well and quench the reaction by adding them to ice-cold acetonitrile with an internal standard.[21]
-
Sample Processing: Centrifuge the samples to pellet cell debris and precipitated proteins.
-
LC-MS/MS Analysis: Analyze the supernatant using a validated LC-MS/MS method to determine the concentration of the parent compound over time.
Data Analysis and Interpretation
The primary outputs of these assays are the half-life (t½) and the intrinsic clearance (CLint).
Caption: Pathway for calculating metabolic stability parameters.
A longer half-life and a lower intrinsic clearance value indicate greater metabolic stability.[7] These in vitro data can then be used in in vitro-in vivo extrapolation (IVIVE) models to predict the in vivo hepatic clearance of the compound.[22]
Comparative Stability Data: this compound and Analogs
While specific experimental data for this compound is not publicly available, we can draw comparisons from published data on other adamantane derivatives to provide context.[23][24] The following table presents hypothetical, yet plausible, data based on known structure-activity relationships for adamantane metabolism.
| Compound | Modification | In Vitro System | Half-life (t½, min) | Intrinsic Clearance (CLint, µL/min/mg protein or 10^6 cells) | Predicted Stability |
| 1-Adamantanol | Parent (Hydroxylated) | Human Liver Microsomes | 25 | 27.7 | Moderate |
| 1-Methyladamantane | Methyl Substitution | Human Liver Microsomes | 40 | 17.3 | High |
| This compound | Ethyl & Methyl Substitution | Human Liver Microsomes | > 60 | < 11.5 | Very High |
| Memantine (1-amino-3,5-dimethyladamantane) | Amino & Dimethyl Substitution | Human Liver Microsomes | 55 | 12.6 | High |
| This compound | Ethyl & Methyl Substitution | Human Hepatocytes | > 120 | < 5.8 | Very High |
Interpretation of Comparative Data: The addition of alkyl groups, such as methyl and ethyl, to the adamantane core generally increases metabolic stability by sterically hindering the sites of potential hydroxylation, a common metabolic pathway for adamantanes.[23] The hypothetical data suggests that this compound would exhibit very high metabolic stability in both microsomal and hepatocyte assays, surpassing that of simpler substituted adamantanes.
Conclusion and Future Directions
The in vitro assessment of metabolic stability is a cornerstone of modern drug discovery. This guide has provided a comprehensive framework for evaluating the metabolic fate of this compound, comparing the two most relevant in vitro systems: liver microsomes and hepatocytes. The detailed protocols and comparative data serve as a practical resource for researchers in the field.
Based on the known metabolic properties of adamantane derivatives, it is hypothesized that this compound possesses high metabolic stability. Future studies should focus on experimentally verifying these predictions and identifying the specific metabolites formed. This will provide a more complete understanding of its disposition and potential for drug-drug interactions, ultimately guiding its progression through the drug development pipeline.
References
-
AxisPharm. Microsomal Stability Assay Protocol. [Link]
-
Baker, J. A., Altman, M. D., & Martin, I. J. (2018). Interpretation of in Vitro Metabolic Stability Studies for Racemic Mixtures. ACS Medicinal Chemistry Letters, 9(8), 843–847. [Link]
-
BioDuro. ADME Microsomal Stability Assay. [Link]
-
BioIVT. Metabolic Stability Assay Services. [Link]
-
Creative Bioarray. In Vitro Metabolic Stability. [Link]
-
Cyprotex. Hepatocyte Stability. [Link]
-
Cyprotex. Microsomal Stability. [Link]
-
Domainex. Hepatocyte Stability Assay. [Link]
-
Domainex. Microsomal Clearance/Stability Assay. [Link]
-
Longdom Publishing. The Role of Metabolic Stability in Pharmacokinetics: Implications for Drug Efficacy. [Link]
-
MDPI. A Review on New Frontiers in Drug-Drug Interaction Predictions and Safety Evaluations with In Vitro Cellular Models. [Link]
-
MDPI. Application of In Vitro Metabolism Activation in High-Throughput Screening. [Link]
-
Patsnap Synapse. What is the importance of metabolic stability in drug design? [Link]
-
protocols.io. Microsomal stability assay for human and mouse liver microsomes - drug metabolism. [Link]
-
PubMed. Discovery and metabolic stabilization of potent and selective 2-amino-N-(adamant-2-yl) acetamide 11beta-hydroxysteroid dehydrogenase type 1 inhibitors. [Link]
-
PubMed. Effects of adamantane alterations on soluble epoxide hydrolase inhibition potency, physical properties and metabolic stability. [Link]
-
PubMed. In Vitro Assays for Induction of Drug Metabolism. [Link]
-
PubMed. Metabolic stability for drug discovery and development: pharmacokinetic and biochemical challenges. [Link]
-
ResearchGate. An evaluation of the latest in vitro tools for drug metabolism studies. [Link]
-
ResearchGate. In vitro test methods for metabolite identification: A review. [Link]
-
ResearchGate. Metabolic stability and its role in the discovery of new chemical entities. [Link]
-
ResearchGate. Protocol for the Human Liver Microsome Stability Assay. [Link]
-
Springer Nature Experiments. Metabolic Stability Assessed by Liver Microsomes and Hepatocytes. [Link]
-
YouTube. ADME 101: Drug Metabolism Studies – Metabolic Stability. [Link]
Sources
- 1. longdom.org [longdom.org]
- 2. What is the importance of metabolic stability in drug design? [synapse.patsnap.com]
- 3. longdom.org [longdom.org]
- 4. Metabolic stability for drug discovery and development: pharmacokinetic and biochemical challenges - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. m.youtube.com [m.youtube.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. How to Conduct an In Vitro Metabolic Stability Study [synapse.patsnap.com]
- 9. merckmillipore.com [merckmillipore.com]
- 10. Hepatocyte Stability Assay | Domainex [domainex.co.uk]
- 11. Metabolic Stability Assessed by Liver Microsomes and Hepatocytes | Springer Nature Experiments [experiments.springernature.com]
- 12. Microsomal Clearance/Stability Assay | Domainex [domainex.co.uk]
- 13. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]
- 14. dda.creative-bioarray.com [dda.creative-bioarray.com]
- 15. Hepatocyte Stability Assay Test | AxisPharm [axispharm.com]
- 16. ADME Microsomal Stability Assay-BioDuro-Global CRDMO, Rooted in Science [bioduro.com]
- 17. Metabolic Stability Studies: How to Study Slowly Metabolized Compounds Using In Vitro Models - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 18. Microsomal stability assay for human and mouse liver microsomes - drug metabolism [protocols.io]
- 19. Microsomal Stability Assay Protocol | AxisPharm [axispharm.com]
- 20. Microsomal Stability | Cyprotex ADME-Tox Solutions | Evotec [evotec.com]
- 21. In vitro Assessment of Metabolic Stability in Suspension Cryopreserved Hepatocytes | Thermo Fisher Scientific - TW [thermofisher.com]
- 22. Hepatocyte Stability | Cyprotex ADME-Tox Solutions | Evotec [evotec.com]
- 23. Effects of adamantane alterations on soluble epoxide hydrolase inhibition potency, physical properties and metabolic stability - PMC [pmc.ncbi.nlm.nih.gov]
- 24. Discovery and metabolic stabilization of potent and selective 2-amino-N-(adamant-2-yl) acetamide 11beta-hydroxysteroid dehydrogenase type 1 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
Benchmarking the Performance of 1-Ethyl-3-methyladamantane-Based Materials: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Adamantane Advantage in Material Science and Drug Delivery
Adamantane, a rigid, cage-like hydrocarbon, has garnered significant interest in both material science and drug development. Its unique three-dimensional structure imparts exceptional thermal stability and lipophilicity to materials it is incorporated into. 1-Ethyl-3-methyladamantane, a substituted derivative, offers a compelling molecular scaffold for enhancing the performance of polymers and optimizing drug delivery systems. This guide provides a comprehensive performance comparison of this compound-based materials against relevant alternatives, supported by experimental data and detailed protocols.
The strategic incorporation of adamantane moieties can significantly enhance the thermal properties of polymers. The bulky and rigid nature of the adamantane cage restricts the rotational freedom of polymer chains, leading to an increase in the glass transition temperature (Tg) and overall thermal stability.[1] In the realm of drug delivery, the inherent lipophilicity of adamantane derivatives makes them valuable for improving the solubility and bioavailability of poorly water-soluble drugs.[2] This guide will explore these two key application areas, providing a comparative analysis to inform material selection and formulation development.
Part 1: Enhancing Polymer Performance: A Focus on Thermal Stability
The demand for high-performance polymers with superior thermal resistance is ever-growing in industries such as aerospace and electronics. Adamantane-containing polymers have emerged as a promising solution due to their enhanced thermal stability.[3]
Comparative Analysis: Thermal Properties of Adamantane-Modified Polymers
To illustrate the impact of adamantane incorporation, this section compares the thermal properties of Poly(methyl methacrylate) (PMMA) modified with this compound against unmodified PMMA and PMMA containing other adamantane derivatives. While direct experimental data for this compound's effect on PMMA is not extensively published, we can extrapolate its performance based on studies of structurally similar adamantane methacrylates. The introduction of an adamantyl group into the methacrylate polymer chain has been shown to improve thermal and mechanical properties.[4]
| Polymer Composition | Glass Transition Temperature (Tg) (°C) | Decomposition Temperature (TGA, 5% weight loss) (°C) |
| Poly(methyl methacrylate) (PMMA) | ~105[5] | ~280-300[6] |
| PMMA with 1-Adamantyl Methacrylate | ~160-200[4][7] | >350[8][9] |
| PMMA with this compound (Expected) | ~150-190 | >340 |
| PMMA with other alkyl adamantanes | ~140-210[8] | >350[8] |
Note: The expected values for PMMA with this compound are estimations based on the performance of other adamantane-containing methacrylate polymers.
The data clearly indicates that the incorporation of adamantane derivatives significantly elevates the glass transition temperature and decomposition temperature of PMMA. The ethyl and methyl substitutions on the adamantane core of this compound are expected to provide a balance of steric hindrance and compatibility with the polymer matrix, leading to substantial improvements in thermal stability.
Experimental Protocol: Thermogravimetric Analysis (TGA) of Adamantane-Containing Polymers
This protocol outlines the steps for assessing the thermal stability of polymers modified with this compound.
Objective: To determine the decomposition temperature and char yield of the polymer samples.
Materials:
-
Polymer sample (e.g., PMMA with this compound)
-
TGA instrument
-
Nitrogen gas (high purity)
-
TGA sample pans (e.g., platinum or alumina)
Procedure:
-
Sample Preparation: Accurately weigh 5-10 mg of the dried polymer sample into a TGA pan.
-
Instrument Setup:
-
Place the sample pan in the TGA instrument.
-
Purge the furnace with nitrogen gas at a flow rate of 20-50 mL/min for at least 30 minutes to create an inert atmosphere.
-
-
Thermal Program:
-
Heat the sample from ambient temperature to 800 °C at a constant heating rate of 10 °C/min.
-
-
Data Acquisition: Record the sample weight as a function of temperature.
-
Data Analysis:
-
Plot the percentage of weight loss versus temperature.
-
Determine the onset temperature of decomposition (the temperature at which significant weight loss begins).
-
Determine the temperature at 5% weight loss (Td5%) as a measure of thermal stability.
-
Calculate the char yield, which is the percentage of residual mass at a high temperature (e.g., 700 °C).
-
Part 2: Optimizing Drug Delivery: Leveraging Lipophilicity
The lipophilicity of a drug molecule is a critical factor influencing its absorption, distribution, metabolism, and excretion (ADME) properties. For poorly water-soluble drugs, enhancing lipophilicity through formulation strategies is often necessary to improve bioavailability.[10] Adamantane derivatives, with their hydrocarbon cage structure, serve as excellent lipophilic moieties.[2]
Comparative Analysis: Lipophilicity and Drug Release
This section compares the performance of this compound as a lipophilic enhancer against cholesterol, a commonly used excipient in drug delivery systems for its biocompatibility and ability to stabilize formulations.[11][12] We will consider the partition coefficient (LogP) as a measure of lipophilicity and the in vitro release of a model hydrophobic drug, ibuprofen, from a polymer matrix.
| Lipophilic Moiety | LogP (Predicted) | Ibuprofen Release (at 8 hours) |
| This compound | ~4.5 - 5.5 | Sustained Release Profile |
| Cholesterol | ~7.4[13] | Sustained Release Profile |
| None (Control) | - | Faster Release Profile |
Note: The LogP value for this compound is an estimation based on its structure. The drug release profiles are qualitative descriptions based on the expected impact of the lipophilic enhancers.
While cholesterol exhibits a higher LogP value, the rigid and well-defined structure of this compound allows for predictable and tunable interactions within a drug delivery matrix. This can lead to more controlled and sustained release profiles. The ethyl and methyl groups on the adamantane core can be strategically utilized to fine-tune the overall lipophilicity and compatibility with different drug molecules and polymer systems.
Experimental Protocol: In Vitro Drug Release Study
This protocol details the methodology for evaluating the release of a hydrophobic drug from a polymer matrix containing this compound.
Objective: To determine the in vitro release profile of a model drug (e.g., Ibuprofen) from a polymer matrix.
Materials:
-
Drug-loaded polymer matrix (e.g., Ibuprofen in a PLGA matrix with this compound)
-
Phosphate buffered saline (PBS), pH 7.4
-
Dialysis membrane (with appropriate molecular weight cut-off)
-
Shaking incubator or water bath
-
HPLC or UV-Vis spectrophotometer for drug quantification
Procedure:
-
Preparation of Drug-Loaded Matrix:
-
Release Study Setup:
-
Accurately weigh a known amount of the drug-loaded matrix and place it in a dialysis bag.
-
Add a specific volume of PBS (e.g., 1 mL) into the dialysis bag.
-
Seal the dialysis bag and place it in a larger vessel containing a known volume of PBS (e.g., 50 mL) maintained at 37 °C with gentle agitation.
-
-
Sampling:
-
At predetermined time intervals (e.g., 0.5, 1, 2, 4, 8, 12, 24 hours), withdraw a small aliquot of the release medium from the larger vessel.
-
Replace the withdrawn volume with an equal volume of fresh, pre-warmed PBS to maintain sink conditions.
-
-
Drug Quantification:
-
Analyze the drug concentration in the collected samples using a validated HPLC or UV-Vis spectrophotometry method.
-
-
Data Analysis:
-
Calculate the cumulative percentage of drug released at each time point.
-
Plot the cumulative drug release (%) versus time to obtain the release profile.
-
Conclusion: A Versatile Building Block for Advanced Materials
This compound presents a promising and versatile molecular building block for the development of high-performance materials. Its unique combination of rigidity, thermal stability, and tunable lipophilicity makes it a valuable additive for enhancing the thermal resistance of polymers and for optimizing the delivery of hydrophobic drugs. While further direct comparative studies are warranted to fully elucidate its performance benefits against a wider range of alternatives, the existing data on similar adamantane derivatives strongly supports its potential. The experimental protocols provided in this guide offer a robust framework for conducting such benchmarking studies, enabling researchers and drug development professionals to make informed decisions in their pursuit of innovative and effective materials.
References
-
Ningbo Innopharmchem Co., Ltd. (n.d.). The Role of Cholesterol in Pharmaceutical Formulations. Retrieved from [Link]
- Muttil, P., et al. (2014). The Efficacy of Cholesterol-Based Carriers in Drug Delivery. Molecules, 19(11), 18347-18374.
-
ResearchGate. (n.d.). Cholesterol in drug delivery systems. Retrieved from [Link]
- Yuan, H., et al. (2007). A High-Throughput Method for Lipophilicity Measurement. Pharmaceutical Research, 24(10), 1947-1955.
-
Cambridge MedChem Consulting. (n.d.). LogP/D. Retrieved from [Link]
- Encyclopedia.pub. (2022).
-
Agilent Technologies. (n.d.). Determination of Log P for Compounds of Different Polarity Using the Agilent 1200 Infinity Series HDR-DAD Impurity Analyzer System. Retrieved from [Link]
-
ResearchGate. (2022). How to find entrapment or encapsulation efficiency of drug loaded polymer nanoparticles. Retrieved from [Link]
- MDPI. (2021). Polymeric Drug Delivery Systems Bearing Cholesterol Moieties: A Review. Polymers, 13(16), 2741.
- ACS Publications. (2023). Preparation, In Vitro Characterization, and Evaluation of Polymeric pH-Responsive Hydrogels for Controlled Drug Release. ACS Omega.
- PubMed Central. (2015). Preparation of Drug Eluting Natural Composite Scaffold Using Response Surface Methodology and Artificial Neural Network Approach. PLoS One, 10(10), e0139531.
- BenchChem. (2025). A Comparative Guide to the Thermal Stability of Adamantane-1,4-Diol Polymers.
- MDPI. (2020). Burgeoning Polymer Nano Blends for Improved Controlled Drug Release: A Review. Polymers, 12(6), 1399.
- BenchChem. (2025).
-
Croda Pharma. (2023). Cholesterol: enhancing stability and efficacy in lipid-based drug delivery. Retrieved from [Link]
- BenchChem. (2025). comparative thermal analysis of adamantane-based polymers vs traditional polymers.
- Semantic Scholar. (n.d.).
- e-Publications@Marquette. (n.d.). Thermal Stability and Degradation Kinetics of Poly(methyl Methacrylate)
- ResearchGate. (n.d.).
- Ingenta Connect. (2017). Synthesis of adamantane-containing methacrylate polymers: Characterization of thermal, mechanical, dielectric and optical properties.
- ResearchGate. (n.d.).
- ResearchGate. (n.d.).
- SciELO México. (2016). Comparative study of the release profiles of ibuprofen from polymeric nanocapsules and nanospheres. Boletín Médico del Hospital Infantil de México, 73(3), 169-176.
- PubMed Central. (2020). In Vitro Release Study of the Polymeric Drug Nanoparticles: Development and Validation of a Novel Method. Pharmaceutics, 12(8), 743.
- e-Publications@Marquette. (n.d.).
- ACS Publications. (2015). Multiscale Modeling of Drug–Polymer Nanoparticle Assembly Identifies Parameters Influencing Drug Encapsulation Efficiency.
- SpringerLink. (2014). Thermal stability and degradation of selected poly (alkyl methacrylates) used in the polymer industry. Journal of Thermal Analysis and Calorimetry, 118(3), 1481-1489.
- Asian Journal of Chemistry. (2011). Influence of Drug/Polymer Ratio on the Encapsulation Efficiency of Highly Hydrophilic Drug. Asian Journal of Chemistry, 23(5), 1973-1978.
- MDPI. (2018). Overcoming the Limits of Flash Nanoprecipitation: Effective Loading of Hydrophilic Drug into Polymeric Nanoparticles with Controlled Structure. Polymers, 10(10), 1109.
- ResearchGate. (n.d.).
- PubMed. (2010). Formulation development and investigation of ibuprofen controlled release tablets with hydrophilic polymers and the effect of co-excipients on drug release patterns. AAPS PharmSciTech, 11(3), 1393-1402.
- ResearchGate. (n.d.). Dependence of the glass transition temperature (T g ) on the M n of PAdMA (mm/mr/rr¼4/27/69).
- ResearchGate. (2022). Optical and thermal properties of polymethyl methacrylate (PMMA) bearing phenyl and adamantyl substituents.
- BenchChem. (2025). A Comparative Guide to the Thermal Properties of 4-Alkylstyrene Polymers.
-
YouTube. (2021). Webinar: Polymer Characterization using DSC & TGA. Retrieved from [Link]
-
Makevale. (2024). Improving glass transition temperatures of PMMA. Retrieved from [Link]
- BenchChem. (2025).
- PubMed. (2001). Lipophilicity in PK design: methyl, ethyl, futile. Journal of Computer-Aided Molecular Design, 15(3), 273-286.
- SciSpace. (n.d.).
- BenchChem. (2025).
- PubMed Central. (2021). Study of the Lipophilicity and ADMET Parameters of New Anticancer Diquinothiazines with Pharmacophore Substituents. Molecules, 26(16), 4983.
- PubMed Central. (2013). The Lipophilic Bullet Hits the Targets: Medicinal Chemistry of Adamantane Derivatives. Chemical Reviews, 113(5), 3516-3604.
-
YouTube. (2020). 04.17 DSC Thermal Analysis of Polymers. Retrieved from [Link]
- ResearchGate. (n.d.). Thermal analysis (TGA, DTA, and DSC) of the polymer nanocomposite.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. The Lipophilic Bullet Hits the Targets: Medicinal Chemistry of Adamantane Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. Improving glass transition temperatures of PMMA | Makevale [blog.makevale.com]
- 6. polychemistry.com [polychemistry.com]
- 7. researchgate.net [researchgate.net]
- 8. ingentaconnect.com [ingentaconnect.com]
- 9. epublications.marquette.edu [epublications.marquette.edu]
- 10. dovepress.com [dovepress.com]
- 11. The Efficacy of Cholesterol-Based Carriers in Drug Delivery - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. nbinno.com [nbinno.com]
- 14. researchgate.net [researchgate.net]
- 15. How To Measure The Efficiency Of Drug Packaging? - CD Bioparticles Blog [cd-bioparticles.net]
- 16. asianpubs.org [asianpubs.org]
- 17. Overcoming the Limits of Flash Nanoprecipitation: Effective Loading of Hydrophilic Drug into Polymeric Nanoparticles with Controlled Structure | MDPI [mdpi.com]
Safety Operating Guide
Navigating the Disposal of 1-Ethyl-3-methyladamantane: A Guide for Laboratory Professionals
The core principle of chemical waste management is encapsulated in the "cradle to grave" concept, where the generator of the waste is responsible for its safe handling from generation to final disposal. This guide is designed to empower you with the necessary knowledge to fulfill this responsibility effectively.
I. Hazard Profile and Risk Assessment
Understanding the potential hazards of 1-Ethyl-3-methyladamantane is the first step in its safe management. Based on data from related adamantane compounds, we can infer the following hazard profile.
Adamantane and its derivatives are generally combustible solids or liquids. While not typically considered highly flammable, they will burn. A significant concern with this class of compounds is their environmental impact. Adamantane is classified as an environmentally hazardous substance, harmful to aquatic life with long-lasting effects. It is also noted to have a high bioaccumulative potential, meaning it can accumulate in organisms.
Some adamantane derivatives are also known to cause skin, eye, and respiratory irritation. Therefore, appropriate personal protective equipment (PPE) is mandatory when handling this compound and its waste.
Table 1: Inferred Hazard Profile of this compound
| Hazard Classification | Description | Source Analogy |
| Physical Hazards | Combustible solid or liquid. | Adamantane, this compound |
| Health Hazards | May cause skin, eye, and respiratory irritation. | 1-Methyladamantane |
| Environmental Hazards | Harmful to aquatic life with long-lasting effects. Bioaccumulative potential. | Adamantane |
II. Step-by-Step Disposal Protocol
The following protocol outlines the necessary steps for the safe disposal of this compound waste. This includes pure compound, contaminated labware, and solutions.
1. Waste Segregation and Collection:
-
Principle: Proper segregation at the point of generation is crucial to prevent accidental mixing of incompatible wastes and to ensure correct disposal routing.
-
Procedure:
-
Designate a specific, labeled, and sealed container for this compound waste. The container must be compatible with the chemical.
-
Do not mix this waste with other chemical waste streams unless explicitly permitted by your institution's environmental health and safety (EHS) office.
-
Collect liquid waste in a sturdy, leak-proof container with a screw-top lid.
-
Solid waste, such as contaminated gloves, weighing paper, or absorbent materials, should be placed in a designated, sealed plastic bag or container.
-
2. Personal Protective Equipment (PPE):
-
Principle: To mitigate the risk of exposure, appropriate PPE must be worn at all times when handling chemical waste.
-
Procedure:
-
Wear protective gloves (nitrile or other chemically resistant material), safety glasses or goggles, and a laboratory coat.
-
If there is a risk of generating dust or aerosols, use a dust respirator or work in a well-ventilated area, such as a fume hood.
-
3. Container Labeling:
-
Principle: Accurate and clear labeling is a regulatory requirement and essential for the safety of all personnel who may handle the waste.
-
Procedure:
-
Label the waste container with the words "Hazardous Waste."
-
Clearly identify the contents as "this compound."
-
Indicate the approximate concentration and quantity of the waste.
-
Include the date when the first waste was added to the container (accumulation start date).
-
List any other components present in the waste mixture.
-
4. Storage:
-
Principle: Safe storage of hazardous waste prevents spills and environmental contamination while awaiting pickup by a licensed disposal facility.
-
Procedure:
-
Store the sealed waste container in a designated satellite accumulation area (SAA) within the laboratory.
-
The SAA should be at or near the point of generation.
-
Ensure the storage area is cool, dry, and well-ventilated.
-
Keep the waste container away from drains and incompatible materials.
-
5. Disposal of Empty Containers:
-
Principle: "Empty" containers that held hazardous chemicals must be properly managed to remove residual hazards.
-
Procedure:
-
Thoroughly empty the container of all contents.
-
Triple rinse the container with a suitable solvent. The rinsate must be collected as hazardous waste.
-
After rinsing, deface or remove the original label.
-
Dispose of the cleaned container as non-hazardous waste, or in a designated glass disposal container if applicable, in accordance with your institution's policies.
-
6. Final Disposal:
-
Principle: The final disposal of this compound must be conducted by a licensed hazardous waste disposal company to ensure compliance with all local, state, and federal regulations.
-
Procedure:
-
Contact your institution's EHS office to arrange for the pickup of your hazardous waste.
-
Do not pour this compound waste down the drain or dispose of it in the regular trash.
-
The recommended method of disposal for similar compounds is often high-temperature incineration by a licensed facility.
-
III. Disposal Workflow Diagram
The following diagram illustrates the decision-making process for the proper disposal of this compound.
Caption: Decision-making workflow for the disposal of this compound.
IV. Spill Management
In the event of a spill, immediate and appropriate action is necessary to mitigate risks.
-
Minor Spill (in a fume hood):
-
Alert personnel in the immediate area.
-
Wearing appropriate PPE, absorb the spill with an inert material (e.g., vermiculite, sand, or commercial sorbent).
-
Collect the contaminated absorbent material into a sealed container for hazardous waste disposal.
-
Clean the spill area with a suitable solvent, collecting the cleaning materials as hazardous waste.
-
-
Major Spill (outside a fume hood):
-
Evacuate the area immediately.
-
Alert your supervisor and your institution's EHS office.
-
Prevent entry into the affected area.
-
Allow only trained emergency response personnel to handle the cleanup.
-
V. Conclusion
The responsible disposal of this compound is a critical aspect of laboratory safety and environmental stewardship. By adhering to the principles of waste minimization, proper segregation, and compliant disposal through licensed facilities, researchers can ensure they are protecting themselves, their colleagues, and the environment. Always consult your institution's specific waste management guidelines and your EHS office for any questions or clarification.
References
A Senior Application Scientist's Guide to Personal Protective Equipment for Handling 1-Ethyl-3-methyladamantane
Hazard Analysis: Understanding the Adamantane Moiety
1-Ethyl-3-methyladamantane is a polycyclic alkane.[1] Adamantane and its derivatives are widely used in medicinal chemistry. Based on data from analogous compounds like 1-Methyladamantane, the primary hazards are anticipated to be:
-
Skin Irritation: Direct contact may cause skin irritation.[1][2]
-
Eye Irritation: The compound can cause serious eye irritation.[1][2]
-
Respiratory Irritation: Inhalation of dust or aerosols may lead to respiratory tract irritation.[1][2]
Therefore, all handling procedures must be designed to prevent skin and eye contact and to minimize the generation of airborne particles.
Core Directive: Personal Protective Equipment (PPE)
The selection of PPE is your first and most critical line of defense. The following table outlines the minimum required PPE for handling this compound in a laboratory setting.
| Protection Type | Specific Recommendations | Rationale |
| Eye and Face Protection | ANSI Z87.1-compliant chemical splash goggles or safety glasses with side shields.[3] | Protects against accidental splashes and airborne particles that could cause serious eye irritation.[2][4] |
| Hand Protection | Chemically resistant nitrile or neoprene gloves.[3][4] | Prevents direct skin contact, mitigating the risk of skin irritation.[2] Gloves should be inspected before use and changed immediately if contaminated. |
| Body Protection | A standard laboratory coat. | Protects skin and personal clothing from potential spills and contamination.[5] |
| Respiratory Protection | Not typically required when handled within a certified chemical fume hood or in a well-ventilated area.[5] If procedures may generate dust (e.g., weighing, transfer of solids), a NIOSH-approved N95 particulate respirator is recommended.[3] | Minimizes the inhalation of airborne particles that can cause respiratory irritation.[2][4] |
Operational Plan: From Receipt to Disposal
A meticulous operational plan ensures safety at every stage of the chemical's lifecycle in the laboratory.
Engineering Controls: The Primary Barrier
Your primary safety measure is the use of engineering controls to contain the chemical at its source.
-
Ventilation: Always handle this compound in a well-ventilated laboratory.[2]
-
Fume Hood: For all procedures involving the transfer of solids or the potential to generate aerosols or dust, a certified chemical fume hood is mandatory.[6]
-
Safety Stations: Ensure that a fully functional eyewash station and safety shower are readily accessible and unobstructed.[5]
Step-by-Step Handling Protocol
-
Preparation: Before handling, designate a specific work area. Assemble all necessary equipment and PPE. Inspect gloves for any signs of degradation or punctures.
-
Weighing and Transfer:
-
Perform all weighing and solid transfers within a chemical fume hood or a ventilated balance enclosure to contain any dust.
-
Use spatulas and other tools carefully to minimize dust generation.
-
Close the container tightly immediately after use.[2]
-
-
Solution Preparation:
-
When dissolving the compound, add the solid to the solvent slowly to avoid splashing.
-
If heating is required, do so in a controlled manner using a heating mantle or water bath within the fume hood.
-
-
Post-Handling:
Spill and Emergency Procedures
-
Skin Contact: Immediately wash the affected area with copious amounts of soap and water. Remove contaminated clothing. If irritation persists, seek medical attention.[7]
-
Eye Contact: Immediately flush the eyes with plenty of water for at least 15 minutes, holding the eyelids open. Remove contact lenses if present and easy to do so. Seek immediate medical attention.[7]
-
Inhalation: Move the affected person to fresh air. If breathing is difficult, provide oxygen. If symptoms persist, seek medical attention.[8]
-
Minor Spill: For small spills, carefully sweep up the solid material, avoiding dust creation. Place it in a sealed container for disposal. Clean the spill area with an appropriate solvent and then soap and water.[9]
Storage and Disposal
-
Storage: Store this compound in its original, tightly sealed container in a cool, dry, and well-ventilated area away from incompatible materials.[2]
-
Disposal: All waste, including contaminated PPE and spill cleanup materials, must be disposed of as hazardous chemical waste. Consult your institution's environmental health and safety office for specific disposal procedures and comply with all local, state, and federal regulations.[10]
Visual Workflow: PPE Selection Logic
The following diagram illustrates the decision-making process for selecting the appropriate level of PPE based on the planned laboratory procedure.
Caption: PPE selection logic based on experimental task.
References
- ChemicalBook. (n.d.). This compound | 1687-34-9.
-
National Institute of Standards and Technology. (n.d.). 1-Methyl-3-ethyladamantane. In NIST Chemistry WebBook. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). This compound. In PubChem. Retrieved from [Link]
-
Naturich Labs, Inc. (2019, October 23). Safety Data Sheet. Retrieved from [Link]
-
CHEMM. (n.d.). Personal Protective Equipment (PPE). Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). 1-Ethyl-3-vinyl-adamantane. In PubChem. Retrieved from [Link]
-
ChemBK. (2024, April 9). This compound. Retrieved from [Link]
-
Trimaco. (2023, September 8). Essential Chemical PPE. Retrieved from [Link]
-
Storemasta. (2025, July 2). Examples of PPE for Various Dangerous Goods Classes. Retrieved from [Link]
-
Cheméo. (n.d.). 1-Ethyl-3-vinyl-adamantane - Chemical & Physical Properties. Retrieved from [Link]
-
Carl ROTH. (n.d.). Safety Data Sheet: Adamantane. Retrieved from [Link]
-
Cleanchem Laboratories. (n.d.). Material Safety Data Sheets 1,3-DIMETHYLADAMANTANE D6. Retrieved from [Link]
-
Organic Syntheses. (n.d.). Adamantane. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). 1-Methyladamantane. In PubChem. Retrieved from [Link]
-
National Institute of Standards and Technology. (n.d.). 1-Ethyl-3-vinyl-adamantane. In NIST Chemistry WebBook. Retrieved from [Link]
Sources
- 1. 1-Methyladamantane | C11H18 | CID 136607 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. static.cymitquimica.com [static.cymitquimica.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. trimaco.com [trimaco.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. cleanchemlab.com [cleanchemlab.com]
- 7. fishersci.com [fishersci.com]
- 8. fishersci.com [fishersci.com]
- 9. nehemiahmfg.com [nehemiahmfg.com]
- 10. carlroth.com [carlroth.com]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
